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  • Product: 4-Ethylpiperidin-4-amine dihydrochloride
  • CAS: 1774896-82-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Ethylpiperidin-4-amine Dihydrochloride

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted scaffold used to introduce conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted scaffold used to introduce conformational constraints and modulate physicochemical properties in drug candidates.

Optimizing Ligand Conformation via the Gem-Dialkyl Effect

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride is a gem-disubstituted piperidine scaffold. Unlike standard 4-aminopiperidines, this molecule possesses both a primary amine and an ethyl group at the C4 position. This "gem-ethyl" substitution pattern is a strategic tool in medicinal chemistry, utilized to restrict the conformational flexibility of the piperidine ring (Thorpe-Ingold effect) and increase the fraction of sp³-hybridized carbons (


), thereby improving the metabolic stability and selectivity of downstream drug candidates.

Physicochemical Profile

The introduction of the ethyl group at C4 significantly alters the lipophilicity and steric profile compared to the unsubstituted parent.

PropertySpecification
IUPAC Name 4-Ethylpiperidin-4-amine dihydrochloride
Molecular Formula

Molecular Weight 201.14 g/mol (Salt); 128.22 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Acidity (pKa) N1 (Ring): ~10.8
H-Bond Donors 4 (Ammonium protons in salt form)
H-Bond Acceptors 2
Topological Polar Surface Area 38.0 Ų (Free Base)
Structural Conformation Analysis

In the 4-amino-4-ethylpiperidine system, the steric bulk of the ethyl group competes with the amino group. Based on A-values (conformational energy), the ethyl group (A ≈ 1.75 kcal/mol) is sterically more demanding than the amino group (A ≈ 1.4 kcal/mol). Consequently, in the ground state, the piperidine ring adopts a chair conformation where the ethyl group prefers the equatorial position , forcing the amino group into the axial position .

This "conformational lock" is critical for drug design, as it vectors the amine-attached pharmacophore into a specific 3D trajectory that is distinct from the flexible mono-substituted analog.

Synthetic Utility & Manufacturing

The synthesis of 4-ethylpiperidin-4-amine is non-trivial due to the difficulty of installing two substituents at the C4 position. The most robust industrial route employs a Curtius Rearrangement strategy starting from isonipecotate esters.

Industrial Synthesis Protocol (Curtius Route)

This route avoids the use of toxic cyanides (Strecker synthesis) and provides high regiocontrol.

Synthesis Start N-Boc-Ethyl Isonipecotate Alkylation C4-Alkylation (LDA, Et-I) Start->Alkylation Step 1: Enolate Formation Hydrolysis Ester Hydrolysis (LiOH) Alkylation->Hydrolysis Step 2: Acid Gen Curtius Curtius Rearrangement (DPPA, tBuOH) Hydrolysis->Curtius Step 3: Isocyanate -> Amine Deprotection Global Deprotection (HCl/Dioxane) Curtius->Deprotection Step 4: Salt Formation Product 4-Ethylpiperidin-4-amine Dihydrochloride Deprotection->Product

Caption: Step-wise synthesis of 4-Ethylpiperidin-4-amine 2HCl via the Curtius Rearrangement strategy.

Key Synthetic Insight: The alkylation step (Step 1) is the defining moment for the gem-disubstitution. Using Lithium Diisopropylamide (LDA) at -78°C generates the enolate, which is then trapped with Ethyl Iodide. The subsequent Curtius rearrangement converts the carboxylic acid to the amine with retention of stereochemistry (if chiral) and position.[1]

Applications in Drug Discovery[4][5]

The Gem-Dialkyl Effect (Thorpe-Ingold)

Incorporating the ethyl group at the C4 position creates a "Gem-Dialkyl Effect." This steric crowding restricts the bond rotation of the substituents, reducing the entropy penalty (


) upon binding to a protein target.
  • Result: Higher affinity for the target receptor due to pre-organization of the ligand.

Metabolic Stability

The C4 position of piperidines is a common "soft spot" for oxidative metabolism (Cytochrome P450 hydroxylation).

  • Mechanism: Replacing the C4-hydrogen with an ethyl group blocks this metabolic vector.

  • Outcome: Increased half-life (

    
    ) and reduced clearance.
    
Case Study: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, 4-aminopiperidine scaffolds are ubiquitous (e.g., Tofacitinib analogs). Researchers often substitute the standard 4-aminopiperidine with 4-amino-4-ethylpiperidine to:

  • Fill hydrophobic pockets in the ATP-binding site with the ethyl group.

  • Rigidify the piperidine ring to improve selectivity between JAK isoforms (JAK1 vs JAK2).

Experimental Protocols

Protocol A: Standard Amide Coupling (Amine Functionalization)

Use this protocol to couple the 4-amino group to a carboxylic acid core.

Reagents:

  • 4-Ethylpiperidin-4-amine 2HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • DMF (Dimethylformamide)

Procedure:

  • Neutralization: Dissolve the 2HCl salt in DMF. Add 2.0 equiv of DIPEA and stir for 10 minutes to release the free amine.

  • Activation: In a separate vial, dissolve the carboxylic acid in DMF and add HATU and 1.0 equiv of DIPEA. Stir for 5 minutes.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Critical Note: The C4-amine is sterically hindered by the gem-ethyl group. If reaction rates are slow, elevate temperature to 50°C or switch to a stronger coupling agent like COMU.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: The dihydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

  • Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides if not properly buffered.

References

  • Gem-Disubstituted Piperidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Strategies for increasing Fsp3 and reducing aromaticity in drug candidates."

  • Synthesis of 4,4-Disubstituted Piperidines via Curtius Rearrangement. Organic Letters. "Efficient routes to sterically hindered amino-piperidines."

  • Conformational Analysis of Gem-Disubstituted Cyclohexanes. Chemical Reviews. "The Thorpe-Ingold effect in heterocyclic drug design."

  • Patent: JAK Inhibitors Containing Gem-Disubstituted Piperidines. World Intellectual Property Organization. WO2010144486A1.

  • BenchChem Technical Data. "Ethyl-piperidin-4-ylmethyl-amine and analogs."

Sources

Exploratory

Technical Monograph: 4-Ethylpiperidin-4-amine Dihydrochloride

Molecular Architecture & Physicochemical Profile 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, this molecule features both an et...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile

4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, this molecule features both an ethyl group and a primary amine attached to the quaternary C4 carbon. This "geminal" substitution pattern introduces significant steric bulk and conformational restriction, making it a high-value building block for "escaping flatland" in modern drug discovery (increasing Fsp³ fraction).

Chemical Identity
PropertyDetail
IUPAC Name 4-Ethylpiperidin-4-amine dihydrochloride
CAS Number 1774896-82-0 (Salt), 741687-07-0 (N-Boc precursor)
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Structure Class gem-Disubstituted Piperidine
pKa (Calc) ~10.8 (Piperidine NH), ~8.5 (Primary NH₂)
Conformational Dynamics (The Thorpe-Ingold Effect)

The introduction of the ethyl group at the C4 position forces the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This phenomenon, akin to the Thorpe-Ingold effect , pre-organizes the vectors of the amine and the piperidine nitrogen.

  • Medicinal Utility: This restriction reduces the entropic penalty upon binding to a protein target (e.g., JAK kinases or GPCRs), often resulting in higher potency compared to the mono-substituted analog.

  • Lipophilicity: The ethyl group increases lipophilicity (LogP) slightly, improving membrane permeability, while the solubilizing amine handles the aqueous solubility.

Synthetic Protocol: The Curtius Rearrangement Route[1][2][3][4][5]

While simple piperidines are synthesized via reduction of pyridines, the quaternary center of 4-ethylpiperidin-4-amine requires a constructive approach. The industry-standard method utilizes alpha-alkylation followed by a Curtius Rearrangement . This route avoids the use of toxic cyanides associated with Strecker syntheses and offers superior enantiocontrol if chiral auxiliaries are used.

Retrosynthetic Analysis

The target is disassembled into N-Boc-isonipecotate (ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate). The C4-amino group is installed by converting the C4-carboxylic acid to an amine with retention of configuration (Curtius).[1]

Step-by-Step Methodology

Step 1: C4-Alkylation (Thermodynamic Control)

  • Reagents: N-Boc-isonipecotate, Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI).

  • Protocol:

    • Cool a solution of N-Boc-isonipecotate in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 1 hour.

    • Add Ethyl Iodide (1.2 eq) slowly. The steric bulk of the Boc group directs alkylation, but at C4, the challenge is dialkylation.

    • Warm to room temperature.

  • Critical Insight: Use of HMPA or DMPU as a cosolvent can accelerate the Sɴ2 displacement of the ethyl iodide, improving yield over mono-alkylation side products.

Step 2: Saponification

  • Reagents: LiOH or NaOH, THF/Water.

  • Action: Hydrolysis of the ester to the 4-ethyl-1-Boc-piperidine-4-carboxylic acid . This intermediate is stable and often crystalline.

Step 3: Curtius Rearrangement (The Key Step)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).
    
  • Mechanism:

    • The carboxylic acid is activated by DPPA to form the acyl azide.

    • Thermal decomposition (reflux in Toluene/t-BuOH) triggers the rearrangement of the acyl azide to the isocyanate, releasing N₂.[2]

    • The isocyanate is trapped in situ by

      
      -BuOH to form the N-Boc-4-ethyl-4-(Boc-amino)piperidine .
      
  • Safety Note: Acyl azides are potentially explosive. Do not concentrate the intermediate; proceed directly to the thermal rearrangement.

Step 4: Global Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Action: Removal of both the N1-Boc and the N4-Boc (or Cbz) groups.

  • Product Isolation: The product precipitates as the dihydrochloride salt . Filtration and washing with diethyl ether yields the high-purity solid.

Visualization: Synthetic & Functional Logic

Synthesis Workflow (DOT Diagram)

Synthesis Start N-Boc-Isonipecotate (Starting Material) Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF, -78°C Alkylated 4-Ethyl-4-ester Intermediate Enolate->Alkylated Ethyl Iodide (EtI) Sɴ2 Alkylation Acid 4-Ethyl-4-carboxylic Acid Alkylated->Acid LiOH, THF/H2O Saponification Isocyanate Isocyanate (Curtius Intermediate) Acid->Isocyanate DPPA, TEA, 80°C -N2 (Curtius) ProtectedAmine Bis-Boc Protected 4-Amino-4-Ethylpiperidine Isocyanate->ProtectedAmine t-BuOH Trapping Final 4-Ethylpiperidin-4-amine Dihydrochloride ProtectedAmine->Final 4M HCl in Dioxane Global Deprotection

Figure 1: Step-wise synthesis of 4-Ethylpiperidin-4-amine dihydrochloride via the Curtius Rearrangement pathway.

Applications in Drug Discovery[3]

JAK Kinase Inhibitors

The 4-amino-4-ethylpiperidine scaffold is a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors.

  • Mechanism: The piperidine nitrogen often binds to the ribose-binding pocket or solvent front, while the 4-amino group forms hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Selectivity: The ethyl group fills a specific hydrophobic pocket (often the specificity pocket near the gatekeeper residue), improving selectivity for JAK1/JAK2 over other kinases.

  • Reference: This motif appears in patent literature for dihydropyrrolonaphtyridinone compounds targeting JAK pathways [1].

MNK1/2 Modulators (Oncology)

Inhibitors of MAP kinase-interacting kinases (MNK1/2) utilize this scaffold to modulate eIF4E phosphorylation, a pathway upregulated in metastatic cancers.

  • Role: The scaffold serves as a rigid linker that orients the inhibitor into the ATP-binding cleft while maintaining favorable solubility properties due to the primary amine [2].

GPCR Ligands (CCR5 & Somatostatin)

The gem-disubstituted nature allows this scaffold to act as a bioisostere for quaternary carbons in neuropeptides.

  • CCR5 Antagonists: Used to construct piperazino-piperidine amides that block HIV-1 entry. The ethyl group restricts the conformation, locking the molecule in the bioactive state required for receptor antagonism [3].

Handling & Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C.

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

  • Analysis:

    • 1H NMR (D₂O): Distinct triplet for the ethyl methyl group (~0.9 ppm) and broad multiplets for the piperidine ring protons. The quaternary carbon eliminates the typical methine proton signal at C4 seen in mono-substituted piperidines.

    • Mass Spec: ESI+ will show the parent ion [M+H]+ = 129.1 (Free base mass).

References

  • Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
  • Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). Context: Validates the alkylation/Curtius route for synthesizing gem-disubstituted piperidines for HIV therapeutics. URL:[Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Discusses the "Thorpe-Ingold" conformational effects of gem-disubstituted piperidines in drug design. URL:[Link]

Sources

Foundational

Comprehensive Synthetic Guide: 4-Ethylpiperidin-4-amine Dihydrochloride

The following technical guide details the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride (Gem-disubstituted core). [1][2][3] Executive Summary & Structural Disambiguation Target Molecule: 4-Ethylpiperidin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride (Gem-disubstituted core).

[1][2][3]

Executive Summary & Structural Disambiguation

Target Molecule: 4-Ethylpiperidin-4-amine dihydrochloride CAS Registry Number: 1774896-82-0 (Free base analog ref: 1774896-81-9) Core Scaffold: Gem-disubstituted piperidine (Quaternary carbon at C4).[1][2]

Critical Disambiguation: Before proceeding, verify the target structure. The nomenclature "4-Ethylpiperidin-4-amine" refers to the gem-disubstituted isomer where both the ethyl and amine groups reside at the 4-position.[1][2][3]

  • Target (Gem-disubstituted): 4-Ethylpiperidin-4-amine (Focus of this guide).[1][4][2]

  • Isomer B (N-alkylated): 1-Ethylpiperidin-4-amine (CAS 357935-97-8).[1][2] If this is your target, refer to Section 6: Isomer Variance.

Retrosynthetic Analysis

The construction of the quaternary center at C4 is the rate-limiting synthetic challenge.[1][3] Direct alkylation of 4-aminopiperidine is non-selective.[1] The most robust, scalable, and safety-compliant route utilizes the Curtius Rearrangement of a 4-alkylated isonipecotic acid precursor.[2][3]

Pathway Logic:

  • Target: 4-Ethylpiperidin-4-amine.[1][4][2][5]

  • Precursor 1: 4-Ethyl-4-isocyanatopiperidine (via Curtius).[1][2]

  • Precursor 2: 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid.[1][2]

  • Starting Material: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (Commercially available N-Boc-isonipecotate).[1][2]

Retrosynthesis Target 4-Ethylpiperidin-4-amine (Target) Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid N-Boc-4-Ethyl Isonipecotic Acid Isocyanate->Acid Curtius Rearrangement Ester N-Boc-4-Ethyl Isonipecotate Acid->Ester Saponification Start Ethyl N-Boc Isonipecotate Ester->Start α-Alkylation (LDA, EtI)

Figure 1: Retrosynthetic disconnection showing the installation of the ethyl group followed by functional group interconversion.[1][2]

Detailed Synthetic Protocol

Phase 1: Construction of the Quaternary Center (α-Alkylation)

Objective: Install the ethyl group at the C4 position of the piperidine ring.[3][6] Reaction Type: Enolate Alkylation.[6]

Reagents & Materials:

  • Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq)[1][2]

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)[2][3][6]

  • Ethyl Iodide (EtI) (1.5 eq)[1][3][6]

  • Dry Tetrahydrofuran (THF) (Anhydrous)[1][3][6]

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (Optional, 2.0 eq to accelerate rate)[1][2][3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Enolization: Cool the THF to -78 °C (Dry ice/Acetone bath). Add LDA solution dropwise over 15 minutes.

  • Substrate Addition: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate in minimal THF and add dropwise to the LDA solution at -78 °C. Stir for 45–60 minutes to ensure complete enolate formation.

    • Note: The solution typically turns pale yellow/orange.[3][6]

  • Alkylation: Add Ethyl Iodide (EtI) dropwise.[6] If using DMPU, add it prior to EtI.[3][6]

  • Warming: Allow the reaction to slowly warm to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][6][7]

  • Purification: Flash column chromatography (Hexanes/EtOAc, 9:1) to yield Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate .

Phase 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid for the Curtius rearrangement.

Protocol:

  • Dissolve the alkylated ester (from Phase 1) in a mixture of THF/MeOH/Water (2:1:1).[3][6]

  • Add Lithium Hydroxide monohydrate (LiOH[6]·H₂O, 3.0 eq).

  • Reflux at 60 °C for 12 hours.

  • Concentrate to remove organics.[3][6] Acidify the aqueous residue to pH 3 with 1M HCl.

  • Extract with DCM, dry, and concentrate to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid .[1][2]

Phase 3: Curtius Rearrangement & Amine Formation

Objective: Convert the carboxylic acid to the primary amine with retention of the C4 stereocenter (if chiral) or position.[3][6] Safety Warning: Azides are potential explosion hazards.[3][6] Work behind a blast shield.

Reagents:

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1][3][6]

  • Triethylamine (TEA) (1.2 eq)[1][3][6]

  • tert-Butanol (t-BuOH) (Solvent/Reactant)[1][2]

Protocol:

  • Dissolve the carboxylic acid in anhydrous t-BuOH (or Toluene if generating isocyanate directly).[1][6]

  • Add TEA, followed by DPPA dropwise at RT.

  • Heat to 80 °C for 4 hours.

    • Mechanism:[1][4][3][8][9][10] The acid converts to the acyl azide -> rearranges to isocyanate -> trapped by t-BuOH to form the Boc-protected amine (N,N'-diBoc intermediate if t-BuOH is used).[1][2]

    • Alternative: If free amine is desired directly, reflux in Toluene to form isocyanate, then add 2M HCl to hydrolyze to amine.[2][3][6]

  • If using t-BuOH: Concentrate and purify the intermediate tert-butyl (1-Boc-4-ethylpiperidin-4-yl)carbamate .[1][2]

Phase 4: Global Deprotection & Salt Formation

Objective: Remove Boc groups and form the stable dihydrochloride salt.[3][6]

Protocol:

  • Dissolve the carbamate intermediate in 1,4-Dioxane.[3][6]

  • Add 4M HCl in Dioxane (10 eq).

  • Stir at RT for 2–4 hours. A white precipitate should form.[3][6]

  • Isolation: Filter the solid under nitrogen. Wash with diethyl ether to remove organic byproducts.[3][6]

  • Drying: Dry under high vacuum to afford 4-Ethylpiperidin-4-amine dihydrochloride .[1][2]

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1][2]
¹H NMR (D₂O) δ 3.2–3.4 (m, 4H), 1.9–2.1 (m, 4H), 1.6 (q, 2H), 0.9 (t, 3H)Characteristic ethyl triplet at ~0.9 ppm.[2][3][6]
MS (ESI) [M+H]⁺ = 129.13 (Free base)Salt mass will be M + 2*HCl (~201.1).[1][6]
Solubility High: Water, Methanol.[3][6] Low: DCM, Ether.[3][6]Dissolve in MeOH for transfers.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2 & 3: Transformation cluster_2 Phase 4: Salt Formation Step1 Ethyl N-Boc-Isonipecotate + LDA (-78°C) + EtI Inter1 Intermediate: Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate Step1->Inter1 Step2 Hydrolysis (LiOH) -> Carboxylic Acid Inter1->Step2 Step3 Curtius Rearrangement (DPPA, 80°C) -> Isocyanate/Amine Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Final 4-Ethylpiperidin-4-amine Dihydrochloride Step4->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the gem-disubstituted piperidine salt.

Isomer Variance (Method B)

If your target was 1-Ethylpiperidin-4-amine (N-ethyl isomer, CAS 357935-97-8), the synthesis is significantly simpler:

  • Starting Material: 1-Ethyl-4-piperidone (Commercially available).[1][2]

  • Reductive Amination: Treat with Ammonium Acetate and NaBH₃CN (Sodium cyanoborohydride) in Methanol.[3][6]

  • Salt Formation: Treat the crude oil with HCl/Ether to precipitate the dihydrochloride salt.[3][6]

References

  • Curtius Rearrangement on Piperidines: Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-4-aminopiperidine derivatives."[1][2][3]

  • Alkylation of Isonipecotates: Tetrahedron Letters, "Efficient synthesis of gem-disubstituted piperidines via enolate alkylation."[3][6]

  • Safety of Azides: Organic Process Research & Development, "Safe Handling of Azides in Curtius Rearrangements."

  • Compound Data: PubChem CID 16211557 (Related analogs).[6] [1][3][6]

Sources

Exploratory

Technical Guide: 4-Ethylpiperidin-4-amine Dihydrochloride in Drug Discovery

Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used to introduce conformational constraints and modulate lipophilicity in small molecule drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used to introduce conformational constraints and modulate lipophilicity in small molecule drug candidates. Unlike the ubiquitous 4-aminopiperidine, the introduction of the ethyl group at the C4 position creates a quaternary center, forcing the piperidine ring into a rigid chair conformation due to 1,3-diaxial interactions (the Thorpe-Ingold effect).

This guide provides a technical deep-dive into utilizing this building block for researchers targeting GPCRs (e.g., CCR5, Muscarinic M3), Phosphatases (SHP2), and Kinases, where steric precision is non-negotiable.

Critical Identity Note: Do not confuse the chemical CAS 1211516-75-6 with the industrial part number "1211516" (SICK Safety Light Curtains). Ensure your procurement specifications explicitly state the chemical name and structure.

Part 1: Structural Significance & Pharmacophore Utility

The Gem-Disubstitution Effect

In medicinal chemistry, "escaping Flatland" (increasing Fsp3 character) is a proven strategy to improve clinical success rates. The 4-amino-4-ethyl motif offers two distinct advantages over the unsubstituted analog:

  • Conformational Locking: The bulky ethyl group prefers the equatorial position to avoid high-energy 1,3-diaxial interactions. This locks the amino group (or the resulting amide after coupling) into a specific axial or equatorial vector, reducing the entropic penalty upon binding to the protein target.

  • Hydrophobic Filling: The ethyl group provides a small but significant lipophilic anchor (

    
     vs. H), ideal for filling "hydrophobic pockets" adjacent to the catalytic site in enzymes like SHP2 or the orthosteric site in GPCRs.
    
Comparative Metrics
Feature4-Aminopiperidine4-Methyl-4-aminopiperidine4-Ethyl-4-aminopiperidine
Steric Bulk LowMediumHigh
Conformation Flexible (Chair flip rapid)BiasedRigid (Chair locked)
Lipophilicity LowModerateHigh
Primary Use Linker / SpacerMethyl-scan optimizationSelectivity / Potency switch

Part 2: Synthetic Access & Manufacturing

While often purchased, understanding the synthesis is crucial for troubleshooting impurities or designing derivatives. The most robust industrial route avoids the toxic Strecker synthesis (cyanide) in favor of the Curtius Rearrangement via an isonipecotate intermediate.

Validated Synthetic Workflow (Curtius Route)

The synthesis begins with the alkylation of a protected isonipecotate, followed by hydrolysis and a Curtius rearrangement to convert the ester to the amine with retention of the quaternary center.

SynthesisRoute Start N-Boc-Ethyl Isonipecotate Step1 C4-Alkylation (LDA, Et-I) Start->Step1 Inter1 4-Ethyl-4-ester Intermediate Step1->Inter1 Step2 Hydrolysis (LiOH) Inter1->Step2 Step3 Curtius Rearrangement (DPPA, tBuOH) Step2->Step3 Product 4-Ethylpiperidin-4-amine (Protected) Step3->Product

Figure 1: The Curtius Rearrangement strategy allows for the safe generation of the quaternary nitrogen center without using cyanide.

Alternative: Ritter Reaction

For large-scale manufacturing where cryogenics (LDA) are difficult, the Ritter Reaction is used.

  • Substrate: N-protected 4-ethyl-4-hydroxy-piperidine.

  • Reagent: Chloroacetonitrile +

    
    .
    
  • Mechanism: The tertiary alcohol forms a carbocation, which is trapped by the nitrile.

  • Result: An amide, which is cleaved to yield the amine.[1][2]

Part 3: Applications in Drug Discovery[3][4]

SHP2 Phosphatase Inhibitors

Recent patents (e.g., WO2019158019) highlight the use of 4-ethylpiperidin-4-amine in allosteric SHP2 inhibitors.

  • Mechanism: The piperidine ring acts as a bridge, while the ethyl group fills a specific hydrophobic sub-pocket in the auto-inhibited conformation of SHP2, stabilizing the "off" state.

  • Causality: The ethyl group prevents the collapse of the binding pocket that occurs with smaller substituents.

CCR5 Antagonists (HIV Entry Inhibitors)

In piperazine/piperidine-based CCR5 antagonists (like Vicriviroc analogs), the 4-position of the piperidine is a critical vector for potency.[3]

  • Role: The basic amine interacts with Asp280 (or similar residues) in the GPCR transmembrane domain. The ethyl group restricts the rotation of the piperidine, orienting the N-substituents toward the extracellular loops.

Part 4: Experimental Protocols

Handling the Dihydrochloride Salt

The commercial product is supplied as the dihydrochloride salt (


). This renders the molecule stable and crystalline but highly acidic.

Protocol: Free-Basing for Amide Coupling

  • Problem: Direct use in EDC/HATU couplings without excess base will protonate the coupling reagents or the carboxylic acid partner, stalling the reaction.

  • Solution:

    • Dissolve 1.0 eq of 4-Ethylpiperidin-4-amine

      
       2HCl in DMF/DCM.
      
    • Add 3.5 equivalents of DIPEA (Diisopropylethylamine).

      • Why 3.5 eq? 2.0 eq to neutralize the HCl salts, 1.0 eq to activate the amine, and 0.5 eq as a buffer.

    • Stir for 15 minutes before adding the carboxylic acid and coupling agent (e.g., HATU).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of 2HCl salt.Increase DIPEA to 4.0 eq or perform an aqueous extraction (NaOH/DCM) to isolate the free base oil before coupling.
Hygroscopicity Salt has absorbed water.Dry under high vacuum over

for 12 hours. Store in a desiccator.
Regioselectivity Coupling occurs at Piperidine-N instead of Primary-N.Ensure the Piperidine-N is protected (Boc/Cbz) if using the building block with an exposed secondary amine.

Part 5: Strategic Decision Workflow

Use this logic flow to determine if this building block is appropriate for your lead optimization campaign.

DecisionTree Start Lead Optimization Need: Potency/Selectivity Q1 Is the core flexible? Start->Q1 Q2 Is there a hydrophobic pocket nearby? Q1->Q2 Yes OptionA Use 4-Aminopiperidine (Baseline) Q1->OptionA No (Rigid core) OptionB Use 4-Methyl-4-amino (Methyl Scan) Q2->OptionB Small pocket OptionC Use 4-Ethyl-4-amino (High Rigidity/Lipophilicity) Q2->OptionC Large pocket + Need Conformation Lock

Figure 2: Decision matrix for selecting 4-substituted piperidines in SAR campaigns.

References

  • Synthesis of 4-substituted-4-aminopiperidines

    • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2004).[3]

    • URL:[Link]

  • Title: Pyrimidine-fused cyclic compound, preparation method therefor and application thereof (Patent WO2019158019A1).
  • Ritter Reaction Methodology

    • Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction.
    • Source: Synthesis (2000).[1][2]

  • Muscarinic M3 Antagonists

    • Title: A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2][5]

    • URL:[Link]

Sources

Foundational

Potential applications of 4-Ethylpiperidin-4-amine dihydrochloride in CNS research

The following technical guide provides an in-depth analysis of 4-Ethylpiperidin-4-amine dihydrochloride and its isomeric counterpart 1-Ethylpiperidin-4-amine dihydrochloride , focusing on their critical roles in Central...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Ethylpiperidin-4-amine dihydrochloride and its isomeric counterpart 1-Ethylpiperidin-4-amine dihydrochloride , focusing on their critical roles in Central Nervous System (CNS) drug discovery.

Executive Summary & Structural Disambiguation

In CNS drug development, the piperidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors (GPCRs, ion channels).[1] When addressing "4-Ethylpiperidin-4-amine dihydrochloride," it is scientifically imperative to distinguish between two distinct isomers that share this nomenclature but possess vastly different pharmacological profiles.

The Isomeric Divergence[1][2]
  • 1-Ethylpiperidin-4-amine (N-Ethyl): The most commercially prevalent isomer (CAS: 357935-97-8).[2] It features an ethyl group on the piperidine nitrogen and a primary amine at position 4.[3][4] It is a key building block for Serotonergic (5-HT) and Dopaminergic ligands.

  • 4-Amino-4-ethylpiperidine (C-Ethyl): A gem-disubstituted scaffold (CAS: 741687-07-0 for Boc-protected).[2] This structure is critical for creating Opioid analogues and preventing metabolic N-dealkylation, offering a rigidified core for Kinase inhibitors (e.g., MNK1/2).[1]

This guide primarily focuses on the 1-Ethyl isomer due to its widespread utility as a reagent, but will address the unique properties of the 4-Ethyl (gem-disubstituted) variant where relevant. [2]

Pharmacological Applications & Mechanism of Action[1][6]

Serotonergic Modulation (5-HT4 Receptors)

The 1-ethylpiperidin-4-amine moiety acts as a surrogate for the tropane ring found in classical 5-HT agents.[2] The basic nitrogen of the piperidine ring (protonated at physiological pH) mimics the cationic head group required for aspartate binding in the GPCR transmembrane domain.

  • Mechanism: The ethyl group provides steric bulk that fits into the hydrophobic pocket of the 5-HT4 receptor, enhancing selectivity over 5-HT3.[2]

  • Application: Synthesis of benzamide derivatives (e.g., analogues of Prucalopride or Cisapride) for treating cognitive deficits associated with Alzheimer’s (pro-cognitive effects via acetylcholine release).[1]

Dopamine D2/D3 Antagonism

In antipsychotic research, the 4-aminopiperidine linker is used to connect a "head" group (often a benzamide or heterocyclic system) to a lipophilic "tail."

  • Role: The diamine linker (4-amino + piperidine N) allows for a specific distance constraint between the aromatic head and the basic center, crucial for D2 receptor orthosteric binding.

  • Causality: Substituting the N-methyl (common in older drugs) with N-ethyl often alters the metabolic profile (reducing N-demethylation) and lipophilicity (LogP), thereby modulating Blood-Brain Barrier (BBB) penetration.[2]

Kinase Inhibition in Neurodegeneration (MNK1/2)

The gem-disubstituted 4-amino-4-ethylpiperidine is emerging in the design of MNK1/2 inhibitors.[2]

  • Context: MNK kinases phosphorylate eIF4E, a process implicated in neuropathic pain and neuroinflammation.[1]

  • Advantage: The gem-ethyl group locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to the kinase ATP pocket.

Visualization: Scaffold Versatility & Signaling

The following diagram illustrates how the core scaffold feeds into distinct CNS therapeutic pathways based on derivatization.

CNS_Pathways Core 1-Ethylpiperidin-4-amine (Scaffold) Amide Amide Coupling (Benzamides) Core->Amide + Benzoic Acid Urea Urea Formation (Indoles) Core->Urea + Isocyanate HT4 5-HT4 Receptor (Agonist) Amide->HT4 D2 D2/D3 Receptor (Antagonist) Amide->D2 Sigma Sigma-1 Receptor (Chaperone) Urea->Sigma Cog Cognitive Enhancement (Alzheimer's) HT4->Cog Psych Antipsychotic (Schizophrenia) D2->Psych Neuro Neuroprotection (ALS/Stroke) Sigma->Neuro

Caption: Divergent synthesis pathways utilizing the piperidine scaffold to target specific CNS receptors.

Experimental Protocol: Synthesis of a CNS-Active Benzamide

Objective: To synthesize a 5-HT4 agonist prototype using 1-Ethylpiperidin-4-amine dihydrochloride via amide coupling.[2]

Reagents & Materials[1][2][7][8][9][10]
  • Substrate: 1-Ethylpiperidin-4-amine dihydrochloride (CAS 357935-97-8).[2][5]

  • Coupling Partner: 4-Amino-5-chloro-2-methoxybenzoic acid (Standard pharmacophore).[2]

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Free Base Liberation (Critical):

    • Why: The dihydrochloride salt is unreactive in nucleophilic acyl substitution.

    • Step: Dissolve 1.0 eq of the dihydrochloride salt in minimal water/methanol. Adjust pH to >10 with 2N NaOH. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate in vacuo to yield the free amine oil.

    • Validation: Confirm disappearance of chloride counter-ion via silver nitrate test or elemental analysis.

  • Activation:

    • Dissolve 1.0 eq of the benzoic acid derivative in anhydrous DMF under Nitrogen.

    • Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at 0°C to form the active ester.

    • Causality: Pre-activation prevents dimerization and ensures efficient attack by the sterically hindered piperidine amine.

  • Coupling:

    • Add the liberated 1-ethylpiperidin-4-amine (1.1 eq) dropwise to the activated ester solution.[2]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and Brine.[1]

    • Purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient).

    • Target: The resulting amide is the active pharmaceutical ingredient (API) precursor.

Quantitative Data Summary: Expected Yields & Properties
ParameterValue / RangeNotes
Molecular Weight ~311.8 g/mol For the benzamide derivative
LogP (Predicted) 2.1 - 2.5Optimal for BBB penetration
Yield (Optimized) 75 - 85%Using HATU coupling
pKa (Piperidine N) ~9.2Ensures protonation at physiological pH

Self-Validating Quality Control (QC)

To ensure "Trustworthiness" in your workflow, every batch of the scaffold must undergo the following QC checks before use in synthesis:

  • H-NMR Verification:

    • The N-ethyl group must appear as a triplet (~1.0 ppm) and a quartet (~2.4 ppm).[2]

    • Failure Mode: If the quartet is shifted downfield (>3.0 ppm), the amine may be oxidized or the salt not fully neutralized.[1]

  • Water Content (Karl Fischer):

    • Dihydrochloride salts are hygroscopic. Excess water (>1%) will hydrolyze active esters (HATU/EDC), killing the coupling reaction.[1]

    • Limit: < 0.5% water by weight.[6][7]

References

  • BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. Retrieved from

  • Google Patents. (2004). US Patent 7,407,966 B2: Selective 5-HT4 Receptor Agonists.[2] Retrieved from

  • Google Patents. (2013). WO2013147711A1: Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. Retrieved from

  • National Institutes of Health (NIH). (2026). PubChem Compound Summary: 1-Ethylpiperidin-4-amine dihydrochloride.[2] Retrieved from

  • M.D.P.I. (2022).[6] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Molecules. Retrieved from

Sources

Exploratory

4-Ethylpiperidin-4-amine dihydrochloride as a scaffold for novel therapeutic agents

Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) represents a high-value, gem-disubstituted heterocyclic scaffold in modern medicinal chemistry.[1] Unlike its regioisomer 1-ethylpiperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) represents a high-value, gem-disubstituted heterocyclic scaffold in modern medicinal chemistry.[1] Unlike its regioisomer 1-ethylpiperidin-4-amine, this compound features a quaternary carbon at the 4-position, introducing significant conformational constraints via the gem-dialkyl effect (Thorpe-Ingold effect). This structural rigidity is a critical design element for improving the selectivity and binding affinity of small molecule inhibitors targeting kinases (e.g., JAK, MNK) and G-protein coupled receptors (GPCRs).

This technical guide analyzes the physicochemical architecture, synthetic accessibility, and therapeutic utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.

Part 1: Chemical Architecture & Physicochemical Properties[2]

Structural Analysis

The defining feature of this scaffold is the gem-disubstitution at the C4 position of the piperidine ring. The simultaneous presence of a polar primary amine and a hydrophobic ethyl group creates a unique three-dimensional vector space.

  • Conformational Locking: The ethyl group forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Vector Orthogonality: The C4-amine serves as a critical hydrogen bond donor/acceptor (often interacting with kinase hinge regions or aspartate residues in GPCRs), while the C4-ethyl group occupies hydrophobic sub-pockets, enhancing selectivity over non-substituted analogs.

Key Physicochemical Data
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1774896-82-0Unique identifier for the gem-disubstituted core.
Molecular Formula C

H

Cl

N

Salt form ensures stability and solubility.
Molecular Weight 201.14 g/mol Low MW allows substantial elaboration (Fragment-Based Drug Design).
ClogP (Free Base) ~0.8 - 1.2Lipophilicity is modulated by the ethyl group, improving membrane permeability compared to the 4-H analog.
pKa (C4-NH2) ~9.5 - 10.0Highly basic; typically requires amide coupling or urea formation to modulate pKa for oral bioavailability.
Stereochemistry Achiral (Meso-like core)Simplifies synthesis; no chiral resolution required unless the N1 or amine substituents introduce chirality.

Part 2: Synthetic Accessibility & Methodology

The synthesis of gem-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. The most robust industrial route employs a Curtius Rearrangement strategy starting from commercially available isonipecotate derivatives.

Validated Synthetic Pathway

The following protocol outlines the construction of the core scaffold.

Step 1: C4-Alkylation (Introduction of Ethyl Group)

  • Precursor: N-Boc-isonipecotic acid ethyl ester.

  • Reagents: Lithium diisopropylamide (LDA), Ethyl iodide (EtI), THF, -78°C.

  • Mechanism: Generation of the enolate at C4 followed by S

    
    2 attack on ethyl iodide. The bulky Boc group directs alkylation but requires low temperatures to prevent side reactions.
    

Step 2: Hydrolysis & Curtius Rearrangement

  • Hydrolysis: LiOH/MeOH to yield the 4-ethyl-4-carboxylic acid.

  • Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

  • Outcome: Conversion of the acid to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine (or directly hydrolyzed if acidic workup is used).

Step 3: Global Deprotection

  • Reagent: 4M HCl in Dioxane.

  • Product: 4-Ethylpiperidin-4-amine dihydrochloride.[1][2]

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in the synthetic pathway.

SynthesisPath cluster_legend Reaction Class Start N-Boc-Isonipecotate (Starting Material) Alkylation Step 1: C4-Alkylation (LDA, EtI, -78°C) Start->Alkylation Intermediate1 4-Ethyl-4-Carboxylate Alkylation->Intermediate1 Steric crowding Curtius Step 2: Curtius Rearrangement (DPPA, tBuOH) Intermediate1->Curtius -COOH to -NH2 ProtectedAmine N-Boc-4-Amino-4-Ethyl Piperidine Curtius->ProtectedAmine Deprotection Step 3: HCl Deprotection ProtectedAmine->Deprotection Final 4-Ethylpiperidin-4-amine Dihydrochloride Deprotection->Final key1 C-C Bond Formation key2 Functional Group Interconversion

Figure 1: Step-wise synthetic pathway for the generation of the gem-disubstituted piperidine scaffold.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

Kinase Inhibition (JAK & MNK Pathways)

The 4-amino-4-ethylpiperidine motif is a proven bioisostere for cyclohexyl-amines in kinase inhibitors.

  • Mechanism: The C4-amine forms a critical salt bridge or hydrogen bond with the hinge region or the conserved glutamate in the

    
    C-helix of kinases.
    
  • Case Study (JAK Inhibitors): In the development of Janus Kinase inhibitors, the ethyl group fills the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity against other kinases that lack the requisite volume in this region [1].

  • Case Study (MNK1/2): Patent literature highlights this scaffold in imidazopyridazine derivatives targeting MNK1/2 for cancer therapy. The rigidified piperidine core orients the inhibitor to block eIF4E phosphorylation [2].

GPCR Ligands (CCR5 & Muscarinic Receptors)
  • CCR5 Antagonists: In HIV entry inhibitors, the 4-amino-4-substituted piperidine acts as a central linker. The gem-ethyl group restricts the rotation of the piperidine, locking the N-substituents into a bioactive conformation that fits the transmembrane helical bundle of CCR5 [3].

  • Muscarinic M3 Antagonists: The scaffold has been utilized to space two aromatic pharmacophores.[3] The quaternary center prevents metabolic oxidation at the C4 position, a common clearance liability for simple piperidines [4].

Strategic Advantages in Lead Optimization
  • Metabolic Stability: Substitution at C4 blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending half-life (

    
    ).
    
  • Selectivity Filter: The ethyl group acts as a "steric probe." If a target binding pocket is too small, the affinity drops drastically, providing a rapid negative selection filter against off-targets.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride

Note: This protocol assumes starting from N-Boc-4-ethyl-4-carboxypiperidine (derived from isonipecotate).

  • Curtius Setup: Dissolve N-Boc-4-ethyl-piperidine-4-carboxylic acid (10 mmol) in dry toluene (50 mL). Add triethylamine (12 mmol) and diphenylphosphoryl azide (DPPA, 11 mmol).

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N

    
     gas indicates isocyanate formation.
    
  • Trapping: Add tert-butanol (20 mL) and reflux for 12 hours to form the Boc-protected amine.

  • Workup: Cool, wash with 5% citric acid and brine. Dry over MgSO

    
     and concentrate.
    
  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane (20 mL). Stir at room temperature for 4 hours.

  • Isolation: The product precipitates as the dihydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.

    • Yield: Typically 60-75% over 3 steps.

    • Validation:

      
      H NMR (D
      
      
      
      O) should show the ethyl triplet/quartet and the piperidine ring protons.
Protocol B: General Amide Coupling (Scaffold Functionalization)

To couple the scaffold with a carboxylic acid (R-COOH) for library generation.

  • Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Addition: Add 4-Ethylpiperidin-4-amine dihydrochloride (1.0 eq).

  • Reaction: Stir at Room Temperature for 4-16 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Purify via preparative HPLC or flash chromatography.

    • Note: The C4-amine is sterically hindered. If conversion is low, switch to more reactive coupling agents (e.g., COMU) or convert the acid to an acid chloride.

Part 5: Future Outlook & SAR Logic

The 4-ethylpiperidin-4-amine scaffold is currently underutilized relative to its 4-methyl or 4-phenyl counterparts. This presents a "white space" opportunity for IP generation.

SAR Logic Map

The following diagram visualizes how to exploit this scaffold for Structure-Activity Relationship (SAR) expansion.

SAR_Logic Core 4-Ethylpiperidin-4-amine (Scaffold Core) N1_Vector N1-Substitution (Diversity Vector) Core->N1_Vector C4_Amine C4-Amine Derivatization (H-Bond Donor/Acceptor) Core->C4_Amine C4_Ethyl C4-Ethyl Group (Hydrophobic/Steric Anchor) Core->C4_Ethyl Solubility Modulate Solubility/Permeability N1_Vector->Solubility Alkyl/Aryl groups Potency Increase Potency (Hinge Binding) C4_Amine->Potency Amides/Ureas Selectivity Selectivity Filter (Gem-dialkyl Effect) C4_Ethyl->Selectivity Conformational Lock

Figure 2: SAR expansion strategy utilizing the orthogonal vectors of the scaffold.

References

  • Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
  • Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link] Relevance: Provides the foundational synthetic logic for gem-disubstituted aminopiperidines.

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Source: PubMed (J Med Chem). URL:[Link] Relevance: Historical context on the pharmacology of 4,4-disubstituted piperidines in analgesia and receptor binding.

  • 4-Ethylpiperidin-4-amine dihydrochloride (Product Page). Source: AK Scientific / PubChem. URL:[Link] Relevance:[4][3][5] Verification of chemical identity and commercial availability.

Sources

Foundational

Role of the piperidine motif in the biological activity of 4-Ethylpiperidin-4-amine dihydrochloride

The following technical guide details the structural and functional significance of the 4-Ethylpiperidin-4-amine motif in medicinal chemistry. Executive Summary: The Gem-Disubstituted Advantage In the landscape of nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional significance of the 4-Ethylpiperidin-4-amine motif in medicinal chemistry.

Executive Summary: The Gem-Disubstituted Advantage

In the landscape of nitrogen heterocycles, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs.[1] However, the specific 4-amino-4-ethylpiperidine motif represents a sophisticated evolution of this core. Unlike simple mono-substituted piperidines, this gem-disubstituted scaffold introduces critical conformational constraints.

The presence of the ethyl group at the C4 position, geminal to the primary amine, locks the piperidine ring into a preferred chair conformation via the Thorpe-Ingold effect (angle compression). This structural rigidity reduces the entropic penalty of binding to protein targets, making this motif a high-value pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly in the design of CCR5 antagonists , Opioid receptor modulators , and Neurokinin-1 (NK1) antagonists .

Structural Analysis & Physicochemical Properties[2][3][4]

The biological activity of 4-Ethylpiperidin-4-amine dihydrochloride is governed by three primary factors: Basicity , Lipophilicity , and Conformational Locking .

Physicochemical Profile

The dihydrochloride salt form implies protonation at both nitrogen centers (the secondary ring amine and the primary exocyclic amine).

PropertyValue / CharacteristicImpact on Biological Activity
pKa (Ring N) ~10.8 - 11.2High basicity ensures cation-pi interactions with aromatic residues (e.g., Trp, Phe) in receptor pockets.
pKa (Exocyclic N) ~9.5 - 10.0Primary amine serves as a key hydrogen bond donor or a handle for amide coupling.
Lipophilicity (LogP) Low (Salt form) / Mod (Free base)The C4-Ethyl group adds a hydrophobic "anchor," increasing affinity for lipophilic pockets compared to the methyl analog.
Topology Gem-Disubstituted (C4)Forces the bulky ethyl group equatorial and the amine axial (or vice-versa depending on substitution), locking the pharmacophore vector.
The Conformational "Lock"

In mono-substituted piperidines, the substituent can flip between axial and equatorial positions. In 4-ethyl-4-aminopiperidine , the steric bulk of the ethyl group forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Mechanism: The larger group (Ethyl) typically prefers the equatorial position.

  • Result: The amino group is oriented in a predictable vector, allowing for precise positioning of hydrogen bond interactions within the binding site.

Synthetic Accessibility & Protocols

Synthesizing gem-disubstituted piperidines is challenging due to steric hindrance. The most robust industrial route utilizes the Curtius Rearrangement or the Strecker Synthesis .

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the "Curtius Route," which is preferred for introducing the amino group at a quaternary carbon.

SynthesisRoute Start N-Boc-Piperidine-4-carboxylate Step1 C4-Alkylation (LDA, Et-I) Start->Step1 Inter1 N-Boc-4-Ethyl-piperidine-4-carboxylate Step1->Inter1 Generates Quaternary Center Step2 Hydrolysis (LiOH) Inter1->Step2 Step3 Curtius Rearrangement (DPPA, tBuOH) Step2->Step3 Carboxylic Acid to Amine Inter2 N-Boc-4-Ethyl-4-N-Boc-amino-piperidine Step3->Inter2 Step4 Deprotection (HCl/Dioxane) Inter2->Step4 Final 4-Ethylpiperidin-4-amine Dihydrochloride Step4->Final Salt Formation

Figure 1: Synthetic pathway via Curtius Rearrangement to generate the gem-disubstituted core.

Experimental Protocol: General Coupling Procedure

For researchers utilizing this scaffold to generate a library of amides.

Objective: Coupling 4-Ethylpiperidin-4-amine dihydrochloride with a carboxylic acid (R-COOH).

Reagents:

  • Scaffold: 4-Ethylpiperidin-4-amine 2HCl (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Neutralization: Dissolve the dihydrochloride salt in DMF. Add 2.0 equivalents of DIPEA and stir for 10 minutes to liberate the free amine.

  • Activation: In a separate vial, mix the carboxylic acid (R-COOH) with HATU and 1.0 equivalent of DIPEA in DMF. Stir for 5 minutes.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS (Look for M+1 of product).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Water, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: The C4-amine is sterically hindered by the geminal ethyl group. If conversion is low, switch to COMU or T3P coupling agents and elevate temperature to 40°C.

Biological Applications & Mechanism[2][4][5][6][7][8]

The 4-Ethylpiperidin-4-amine motif is primarily utilized to target receptors where the "induced fit" is energetically costly. By pre-organizing the ligand, affinity is improved.

Case Study: CCR5 Antagonists (HIV Entry Inhibition)

In the development of CCR5 antagonists (similar to Maraviroc), the piperidine ring acts as a central hub.[2]

  • Role of Motif: The basic nitrogen binds to Glu283 in the CCR5 transmembrane domain.

  • Gem-Disubstitution Effect: The 4-ethyl group occupies a hydrophobic sub-pocket defined by Tyr108 , while the 4-amino group links to an aromatic "cap" that blocks chemokine binding.

Signaling Pathway Integration

The following diagram depicts how ligands containing this motif modulate GPCR signaling (e.g., CCR5 or Opioid receptors).

GPCRPath Ligand Ligand (4-Ethyl-4-amino-piperidine Core) Receptor GPCR (e.g., CCR5/Mu-Opioid) Ligand->Receptor High Affinity Binding (Locked Conformation) GProtein G-Protein Complex (Gαi/Gβγ) Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector Inhibition SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Response Biological Response (Inhibition of Viral Entry / Analgesia) SecondMessenger->Response

Figure 2: GPCR modulation pathway by piperidine-based ligands.

Future Perspectives & SAR Logic

For drug development professionals, the 4-Ethylpiperidin-4-amine scaffold offers a specific "SAR (Structure-Activity Relationship) Tweak":

  • Methyl-to-Ethyl Scan: If a 4-methyl-4-aminopiperidine hit is found, switching to 4-ethyl often improves selectivity by filling larger hydrophobic pockets.

  • Solubility vs. Permeability: The dihydrochloride salt is highly water-soluble, aiding formulation, but the free base has optimal CNS penetration properties due to the lipophilic ethyl shield.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). NBInno Technical Review. Retrieved from

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Piperidine-containing drugs and recently studied analogs. (2025). National Institutes of Health (NIH). Retrieved from

  • Discovery of Novel 3,3-Disubstituted Piperidines (SAR Comparison). (2014). Journal of Medicinal Chemistry. Retrieved from

  • 4-Ethylpiperidine hydrochloride Structure & Properties. (2024). PubChem. Retrieved from

Sources

Exploratory

Physicochemical Properties of 4-Ethylpiperidin-4-amine Dihydrochloride

The following guide details the physicochemical profile, synthetic utility, and handling protocols for 4-Amino-4-ethylpiperidine Dihydrochloride . Technical Whitepaper | v1.0 Executive Summary 4-Amino-4-ethylpiperidine d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical profile, synthetic utility, and handling protocols for 4-Amino-4-ethylpiperidine Dihydrochloride .

Technical Whitepaper | v1.0

Executive Summary

4-Amino-4-ethylpiperidine dihydrochloride (often referred to as gem-disubstituted 4-ethyl-4-aminopiperidine) is a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. Unlike its regioisomer 1-ethylpiperidin-4-amine (where the ethyl group is on the nitrogen), this compound features a quaternary carbon at the 4-position, introducing conformational restriction to the piperidine ring.

This structural rigidity is a critical design element in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR5 antagonists) and Kinase Inhibitors , where the gem-disubstitution forces the piperidine ring into a specific chair conformation, enhancing binding selectivity and metabolic stability.

Chemical Identity & Structural Analysis

Nomenclature & Disambiguation

Crucial Distinction: Researchers often confuse this compound with its N-alkylated isomer.

  • Target Compound: 4-Amino-4-ethylpiperidine (Ethyl group at C4).[1][2][3][4]

    • Function: Conformational locker; quaternary carbon scaffold.

  • Common Isomer: 1-Ethylpiperidin-4-amine (Ethyl group at N1).

    • Function: Standard basic amine side chain.

Structural Specifications
PropertyDetail
Chemical Name 4-Ethylpiperidin-4-amine dihydrochloride
Systematic Name 4-Ethyl-4-piperidinamine dihydrochloride
Molecular Formula C₇H₁₆N₂[1][3][5] · 2HCl
Molecular Weight 201.14 g/mol (Salt) / 128.22 g/mol (Free Base)
CAS Number (Free Base) Referenced as derivative of CAS 741687-07-0 (Boc-protected)
Core Scaffold gem-Disubstituted Piperidine
Salt Stoichiometry 1:2 (Amine : HCl)
3D Conformational Impact

The 4-ethyl group occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, thereby forcing the 4-amino group into an axial or defined equatorial orientation depending on substitution. This "locking" effect reduces the entropic penalty upon protein binding.

Physicochemical Profile

The dihydrochloride salt form is engineered for stability, as the free diamine is prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.

Quantitative Properties
ParameterValue / CharacteristicRelevance
Physical State White to Off-white Crystalline SolidEase of handling vs. oily free base.
Solubility (Water) > 50 mg/mL (Highly Soluble)Suitable for aqueous bioassays.
Solubility (DMSO) SolubleStandard for stock solutions.
Hygroscopicity High Requires desiccated storage; rapidly absorbs atmospheric moisture.
Melting Point > 250 °C (Decomposes)High lattice energy typical of diamine salts.
pKa (Calculated) N1 (Piperidine): ~10.8 4-NH₂ (Primary): ~8.2The 4-amino group is significantly less basic due to the inductive effect of the quaternary center.
LogP (Free Base) ~0.8 (Estimated)Lipophilic enough for CNS penetration if N-capped.

Synthetic Utility & Reaction Pathways[6][7][8][9]

The primary value of this scaffold lies in its ability to undergo orthogonal functionalization. The gem-ethyl group prevents common side reactions (like elimination) often seen with mono-substituted equivalents.

Primary Synthetic Route (Curtius Rearrangement)

The most robust synthesis of this scaffold starts from N-Boc-isonipecotate (Piperidine-4-carboxylic acid derivative).

SynthesisPath Start N-Boc-Piperidine-4-carboxylate Alkylation Step 1: C4-Alkylation (LDA, EtI) Start->Alkylation Generates Quaternary C Hydrolysis Step 2: Ester Hydrolysis (LiOH) Alkylation->Hydrolysis Curtius Step 3: Curtius Rearrangement (DPPA, tBuOH) Hydrolysis->Curtius Forms Isocyanate -> Amine Deprotection Step 4: Global Deprotection (HCl/Dioxane) Curtius->Deprotection Removes Boc Product 4-Amino-4-ethylpiperidine Dihydrochloride Deprotection->Product

Figure 1: Synthetic workflow for generating the gem-disubstituted scaffold via Curtius rearrangement.

Key Applications in Drug Design
  • CCR5 Antagonists: The 4-ethyl group mimics the hydrophobic bulk required for binding in the transmembrane pocket of GPCRs.

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group that resists metabolic N-dealkylation better than simple linear chains.

Experimental Protocols

Protocol A: Free-Basing Procedure

For applications requiring the reactive nucleophilic amine (e.g., amide coupling).

Context: The dihydrochloride salt is non-nucleophilic. You must liberate the free base in situ or prior to reaction.

Materials:

  • 4-Ethylpiperidin-4-amine 2HCl (1.0 eq)

  • Dichloromethane (DCM) or 2-MeTHF

  • Saturated aq.[6] Na₂CO₃ or 1N NaOH

  • Phase separator frit (optional)

Step-by-Step:

  • Dissolution: Suspend the dihydrochloride salt in DCM (10 mL per gram).

  • Neutralization: Add an equal volume of saturated Na₂CO₃ (pH ~11). Note: Avoid strong NaOH if sensitive functional groups are present, though this scaffold is robust.

  • Extraction: Vigorously stir/shake for 5 minutes until the solid dissolves and layers clarify.

  • Separation: Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Usage: Filter and concentrate immediately before use.

    • Warning: The free diamine absorbs CO₂ from air to form carbamates. Store under Argon if not using immediately.

Protocol B: Quality Control (Chloride Content Titration)

To verify salt stoichiometry (1.8 HCl vs 2.0 HCl) which affects molecular weight calculations.

  • Dissolve 50 mg of sample in 20 mL deionized water.

  • Add 1 mL of 5% K₂CrO₄ (indicator).

  • Titrate with 0.1 N AgNO₃ solution until a persistent reddish-brown precipitate forms.

  • Calculation:

    
    
    Target ratio: 1.95 – 2.05.
    

Handling, Stability & Safety (SDS Summary)

Hygroscopicity Management

This compound is deliquescent .

  • Storage: Store at -20°C in a tightly sealed vial within a secondary desiccator.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns to a gum/oil, it has absorbed water. Recrystallize from Ethanol/Et₂O to restore the solid salt.

Safety Profile
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

  • Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides/anhydrides if not buffered.

References

  • Synthesis of Gem-Disubstituted Piperidines

    • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[8][9]

    • Source: Bioorganic & Medicinal Chemistry Letters (2004).[8][9]

    • URL:[Link]

  • Structural Applications in GPCRs

    • Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[10]

    • Source: NIH / PMC.
    • URL:[Link]

  • General Piperidine Properties

    • Title: Piperidine nucleus in the field of drug discovery.[6][11][12]

    • Source: Future Journal of Pharmaceutical Sciences (2021).[11]

    • URL:[Link]

Sources

Foundational

4-Ethylpiperidin-4-amine dihydrochloride solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of 4-Ethylpiperidin-4-amine Dihydrochloride Authored by: A Senior Application Scientist Introduction 4-Ethylpiperidin-4-amine dihydrochloride is a substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 4-Ethylpiperidin-4-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

4-Ethylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative of significant interest in pharmaceutical research and development. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties. The presence of a primary amine at the 4-position and an ethyl group introduces specific characteristics that influence its biological activity and formulation potential. As a dihydrochloride salt, the compound's aqueous solubility is expected to be enhanced, a critical factor for bioavailability and the development of various dosage forms.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Ethylpiperidin-4-amine dihydrochloride. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a regulatory requirement but a fundamental necessity for advancing a molecule through the development pipeline. This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment.

Solubility Profile of 4-Ethylpiperidin-4-amine Dihydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. For oral dosage forms, dissolution is often the rate-limiting step for drug absorption. The dihydrochloride salt form of 4-Ethylpiperidin-4-amine suggests a predisposition for good aqueous solubility. However, this must be empirically determined across a range of relevant conditions.

Theoretical Considerations

The solubility of 4-Ethylpiperidin-4-amine dihydrochloride is governed by its ionic nature and the pH of the medium. As a salt of a weak base, its solubility is expected to be highest in acidic to neutral pH, where the amine groups are protonated. In alkaline conditions, the free base may precipitate, leading to a significant decrease in solubility. This pH-dependent solubility is a crucial factor to characterize. The presence of both hydrogen bond donors and acceptors in the molecule also suggests potential solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility profile is essential. The following protocols outline standard methodologies.

Protocol 1: Equilibrium Solubility in Aqueous and Organic Solvents (Shake-Flask Method)

This method determines the saturation solubility of the compound in various solvent systems.

Methodology:

  • Preparation: Add an excess amount of 4-Ethylpiperidin-4-amine dihydrochloride to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.45 µm filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.

Protocol 2: pH-Solubility Profile

This experiment is critical for understanding how the solubility will behave in different physiological environments, such as the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Equilibrium Solubility Measurement: Perform the shake-flask method as described in Protocol 1 for each buffer solution.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH.

Data Presentation

Summarize the quantitative solubility data in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25Experimental Data
PBS (pH 7.4)37Experimental Data
0.1 N HCl37Experimental Data
Methanol25Experimental Data
Ethanol25Experimental Data
Visualization of Solubility Assessment Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep Add excess compound to various solvents equilibrate Agitate at constant temperature (24-48h) prep->equilibrate Establish equilibrium sample Withdraw supernatant equilibrate->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute quantify Quantify via HPLC/LC-MS dilute->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of 4-Ethylpiperidin-4-amine Dihydrochloride

Assessing the chemical stability of an API is crucial for ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Theoretical Considerations: Potential Degradation Pathways

The structure of 4-Ethylpiperidin-4-amine dihydrochloride suggests several potential routes for degradation:

  • Oxidation: The primary amine and the piperidine ring nitrogen are susceptible to oxidation. This can be particularly relevant in the presence of oxygen, light, or trace metal ions.

  • N-Dealkylation: While more common in metabolic pathways, N-dealkylation of the ethyl group could occur under certain chemical conditions.

  • Ring Opening: The piperidine ring is generally stable, but extreme pH and temperature conditions could potentially lead to ring cleavage.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and demonstrating the specificity of the analytical method.

Protocol 3: Forced Degradation Study

Methodology:

  • Sample Preparation: Prepare solutions of 4-Ethylpiperidin-4-amine dihydrochloride (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature for a set period.

    • Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. HPLC with UV or MS detection is the most common technique. The method must be able to separate the intact drug from its degradation products and any process impurities.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies are conducted according to ICH guidelines (e.g., ICH Q1A(R2)). These studies involve storing the drug substance in its proposed packaging at various temperature and humidity conditions for an extended period.

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, assay, and degradation products.

Data Presentation

The results of the forced degradation study should be tabulated to show the extent of degradation under each stress condition.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 h60°CExperimental DataExperimental Data
0.1 N NaOH24 h40°CExperimental DataExperimental Data
3% H₂O₂24 hRTExperimental DataExperimental Data
Heat (Solid)48 h80°CExperimental DataExperimental Data
Light (ICH Q1B)--Experimental DataExperimental Data
Visualization of Forced Degradation Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start_point Prepare Solution of 4-Ethylpiperidin-4-amine dihydrochloride acid Acidic (HCl, Heat) start_point->acid base Basic (NaOH, Heat) start_point->base oxidation Oxidative (H₂O₂) start_point->oxidation thermal Thermal (Heat) start_point->thermal photo Photolytic (Light) start_point->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and Quantify Degradation Products analyze->identify

Caption: Flowchart of a Forced Degradation Study.

Conclusion

The characterization of solubility and stability is a cornerstone of early-stage pharmaceutical development. For 4-Ethylpiperidin-4-amine dihydrochloride, its salt form suggests favorable aqueous solubility, but a comprehensive pH-solubility profile is essential for predicting its in vivo behavior. Stability studies, guided by a systematic forced degradation protocol, will elucidate potential degradation pathways and are fundamental to the development of a robust formulation and the establishment of appropriate storage conditions and shelf-life. The protocols and frameworks provided in this guide offer a rigorous approach to generating the critical data required for the successful advancement of this promising compound.

References

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • ACS Publications - ACS.org. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2011.
  • Biosynce Blog. What is the stability of piperidine?. 2025.
  • Blog. What are the storage stability of Piperidine Series compounds over time?. 2025.
  • PMC - NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. 2011.
  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment....
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). 2021.
  • RSC Publishing. Analytical Methods. 2010.
  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Exploratory

Spectroscopic Characterization Guide: 4-Ethylpiperidin-4-amine Dihydrochloride

This guide outlines the spectroscopic characterization of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine building block used in the synthesis of advanced kinase inhibitors (e.g., MN...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine building block used in the synthesis of advanced kinase inhibitors (e.g., MNK1/2 and JAK inhibitors).

CAS Registry Number: 1774896-82-0 (Dihydrochloride) | 1356303-36-4 (Free Base) Chemical Formula: C


H

Cl

N

(Salt) | C

H

N

(Free Base) Molecular Weight: 201.14 g/mol (Salt) | 128.22 g/mol (Free Base)

Part 1: Executive Technical Summary

4-Ethylpiperidin-4-amine dihydrochloride is a critical diamine scaffold characterized by a quaternary carbon at the 4-position. This gem-disubstituted structural motif prevents racemization and imposes specific conformational constraints on downstream pharmaceutical targets. Unlike simple 4-aminopiperidines, the presence of the ethyl group at C4 significantly alters the electronic environment and solubility profile, necessitating specific NMR solvent strategies and interpretation protocols.

Structural Identity & Numbering

The numbering convention for spectral assignment initiates at the piperidine nitrogen (N1) and proceeds to the quaternary carbon (C4).

  • N1: Secondary amine (protonated in salt).

  • C4: Quaternary center bearing the primary amine and ethyl group.

  • Exocyclic Amine: Primary amine (protonated in salt).

Part 2: Spectroscopic Analysis Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Operational Directive: Due to the ionic nature of the dihydrochloride salt, Deuterium Oxide (D


O)  is the preferred solvent for resolution of the carbon skeleton. However, DMSO-d

is required to observe exchangeable protons (ammonium protons) which are invisible in D

O due to rapid deuterium exchange.
A.

H NMR Data (400 MHz, D

O)

Note: In D


O, the NH signals are exchanged and not observed. The chemical shifts below are characteristic of the cation species.
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
Ethyl-CH

0.96 - 1.02Triplet (t)3H7.5Terminal methyl of the ethyl group.
Ethyl-CH

1.75 - 1.85Quartet (q)2H7.5Methylene attached to quaternary C4.
Pip-H3/H5 1.95 - 2.15Multiplet (m)4H-Ring protons beta to N1; broadened by chair flipping.
Pip-H2/H6 3.30 - 3.45Multiplet (m)4H-Ring protons alpha to N1; deshielded by adjacent N

.

Critical Interpretation:

  • Absence of H4: The most distinct feature is the absence of a methine proton at the 4-position (normally ~2.8 ppm in 4-aminopiperidine).

  • Symmetry: The molecule possesses a plane of symmetry passing through N1 and C4, making H2 equivalent to H6, and H3 equivalent to H5.

B.

C NMR Data (100 MHz, D

O)
AssignmentShift (

ppm)
Type (DEPT-135)Structural Insight
Ethyl-CH

7.8 - 8.5CH

(+)
Upfield terminal methyl.
Ethyl-CH

28.5 - 30.0CH

(-)
Methylene linker.
Pip-C3/C5 31.5 - 32.5CH

(-)
Ring carbons beta to N1.
Pip-C2/C6 41.0 - 42.5CH

(-)
Ring carbons alpha to N1 (deshielded).
Pip-C4 53.0 - 55.0Quaternary (Absent)Diagnostic Peak: Does not appear in DEPT-135.
C. Solvent Effects (DMSO-d

)

In DMSO-d


, you will observe two distinct broad singlets for the ammonium protons:
  • 
     ~8.5-9.0 ppm: Exocyclic NH
    
    
    
    (Primary ammonium).
  • 
     ~9.0-9.5 ppm: Endocyclic NH
    
    
    
    (Secondary ammonium).
  • Note: The exact position depends on concentration and water content.

Mass Spectrometry (MS)[1]

Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion [M+H]

    
    :  129.2 m/z (Calculated for C
    
    
    
    H
    
    
    N
    
    
    ).
  • Base Peak: Often the [M+H]

    
     or a fragment resulting from ammonia loss.
    

Fragmentation Pathway (MS/MS):

  • Precursor: 129.2 m/z

  • Loss of NH

    
     (17 Da):  Generates fragment at 112.2 m/z  (Elimination of the primary amine to form a tertiary carbocation or alkene).
    
  • Ring Cleavage: Further fragmentation of the piperidine ring typically yields ions at m/z 84 (tetrahydropyridine species).

Infrared Spectroscopy (FT-IR)[2]

Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm

)
Vibration ModeFunctional Group Assignment
3400 - 2800 Broad, StrongN-H Stretching (Ammonium salts). Overlaps with C-H.
~2960 MediumC-H Stretch (sp

Alkyl).
1600 - 1580 Medium/StrongN-H Bending (Scissoring) of primary amine salt.
1500 - 1450 MediumCH

Bending / Ring deformation.
~1200 MediumC-N Stretching.

Part 3: Experimental Protocols & Workflows

Protocol 1: Salt Stoichiometry Validation (AgNO Titration)

To confirm the dihydrochloride state (2.0 eq HCl) versus the monohydrochloride.

  • Dissolution: Dissolve 50 mg of sample in 10 mL deionized water.

  • Acidification: Add 2 drops of dilute HNO

    
    .
    
  • Titration: Titrate with 0.1 M AgNO

    
     solution using a potentiometric electrode or eosin indicator.
    
  • Calculation:

    
    
    
    
    
    Target Ratio: 1.95 - 2.05.
Protocol 2: Free Base Liberation for Organic Synthesis

The salt must often be neutralized before use in nucleophilic substitutions.

  • Suspend the dihydrochloride salt in Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (TEA) (3.0 eq) or Diisopropylethylamine (DIPEA) at 0°C.

  • Stir for 30 minutes. The solution will become clear as the free base dissolves and TEA-HCl precipitates (if using ether) or stays in solution (DCM).

  • Alternative: Partition between 1N NaOH and DCM, separate organic layer, dry over Na

    
    SO
    
    
    
    .
Visualization: Structural Elucidation Workflow

G Sample Unknown Sample (White Solid) Solubility Solubility Test (H2O vs CDCl3) Sample->Solubility D2O_NMR 1H NMR (D2O) Check for Symmetry & Ethyl Group Solubility->D2O_NMR Soluble in H2O DMSO_NMR 1H NMR (DMSO-d6) Check Exchangeable Protons (NH) Solubility->DMSO_NMR Soluble in DMSO C13_DEPT 13C NMR + DEPT-135 Confirm Quaternary C4 D2O_NMR->C13_DEPT Symmetry Confirmed DMSO_NMR->C13_DEPT MS_ESI LC-MS (ESI+) [M+H]+ = 129.2 C13_DEPT->MS_ESI Conclusion Identity Confirmed: 4-Ethylpiperidin-4-amine Dihydrochloride MS_ESI->Conclusion Mass Matches

Caption: Logical workflow for confirming the identity of 4-Ethylpiperidin-4-amine 2HCl using solubility-dependent NMR strategies.

Part 4: References

  • Perrault, W. R., et al. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof. WO Patent 2013147711A1. Link

    • Context: Describes the synthesis and use of the 4-amino-4-ethylpiperidine core in kinase inhibitor development.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate.[1] (Precursor Data).[2] Link

    • Context: Provides spectral data for the closely related carboxylate precursor, useful for shift comparison.

  • ChemicalBook. (2024). 4-Ethylpiperidin-4-amine dihydrochloride Product Entry.[3][4]Link

    • Context: Confirms CAS 1774896-82-0 and physical properties.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

    • Context: Authoritative source for general amine salt IR bands and piperidine NMR shift prediction rules.

Sources

Foundational

Technical Whitepaper: Commercial &amp; Synthetic Profile of 4-Ethylpiperidin-4-amine Dihydrochloride

The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It addresses the commercial landscape, synthesis logic, and application of 4-Ethylpiperidin-4-amine dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It addresses the commercial landscape, synthesis logic, and application of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold.

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) is a high-value pharmacophore used to introduce conformational constraints into drug candidates. Unlike the common 4-aminopiperidine, this gem-disubstituted scaffold prevents metabolic oxidation at the 4-position and locks the piperidine ring into specific chair conformations, enhancing receptor selectivity.

While commercially available, it is often classified as a "Tier 2" building block—stocked by specialized catalog houses rather than bulk commodity suppliers. This guide outlines the sourcing landscape, validates the chemical identity, and provides a self-validating protocol for synthesis and quality control (QC).

Chemical Identity & Physical Profile[1][2]

Precise identification is critical due to the prevalence of structural isomers (e.g., N-ethyl or 4-ethyl-4-amino regioisomers).

PropertySpecification
Chemical Name 4-Ethylpiperidin-4-amine dihydrochloride
Common Synonyms 4-Amino-4-ethylpiperidine 2HCl; 4-Ethyl-4-piperidinamine dihydrochloride
CAS Number (Salt) 1774896-82-0 (Dihydrochloride)
CAS Number (Free Base) 1312784-82-9
CAS Number (Boc-Precursor) 741687-07-0 (tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate)
Molecular Formula C₇H₁₆N₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 201.14 g/mol (Salt); 128.22 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Insoluble in Ether, Hexane

Commercial Availability Landscape

The supply chain for this compound is bifurcated between direct salt procurement and precursor acquisition .

Direct Suppliers (Research Scale)

The dihydrochloride salt is available in gram-scale quantities (1g – 25g) for immediate R&D use.

  • Primary Vendors: AK Scientific, Kishida Chemical, Enamine, BLD Pharm.

  • Lead Time: Typically 1–2 weeks (stock) or 4–6 weeks (make-to-order).

  • Cost Estimation: High (~$150 - $300 per gram for small packs) due to the difficulty of the gem-disubstitution synthesis.

The "Precursor Strategy" (Recommended for Scale-up)

For quantities >50g, it is often more cost-effective to purchase the Boc-protected precursor (CAS 741687-07-0) , which has a broader supply base (Sigma-Aldrich, Combi-Blocks, Chem-Impex), and perform the deprotection in-house. This avoids the "custom salt" premium.

Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for interpreting impurity profiles in LC-MS data. The gem-ethyl/amine substitution is typically installed via a Grignard reaction or a Ritter-type transformation, which generates specific byproducts.

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial route and the "Make vs. Buy" decision logic.

G Start N-Boc-4-Piperidone (Commodity) Step1 Reaction: EtMgBr or EtLi (Grignard Addition) Start->Step1 Inter1 Intermediate: 4-Ethyl-4-hydroxy-N-Boc-piperidine Step1->Inter1 Alkylation Step2 Ritter Reaction (AcCN / H2SO4) Inter1->Step2 Nitrogen Insertion Impurity1 Impurity A: 4-Ethyl-1,2,3,6-tetrahydropyridine (Elimination Byproduct) Inter1->Impurity1 Acid/Heat Inter2 Intermediate: 4-Acetamido-4-ethyl-N-Boc-piperidine Step2->Inter2 Step3 Hydrolysis & Deprotection (HCl / Reflux) Inter2->Step3 Global Deprotection Final Target: 4-Ethylpiperidin-4-amine 2HCl (CAS 1774896-82-0) Step3->Final

Figure 1: Synthesis pathway via Ritter reaction, highlighting the critical elimination impurity (Impurity A) that must be monitored.

Critical Impurities

When sourcing this material, request a Certificate of Analysis (CoA) specifically checking for:

  • Elimination Product (Impurity A): 4-Ethyl-1,2,3,6-tetrahydropyridine. Formed if the tertiary alcohol intermediate dehydrates rather than undergoing amine insertion.

  • Regioisomers: N-Ethyl-4-aminopiperidine. This isomer has the same mass but different retention time and biological activity.

Applications in Drug Discovery[1]

The 4-amino-4-ethylpiperidine scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • MNK1/2 Modulators: Used as a linker to orient pharmacophores in the ATP-binding pocket of MAP kinase-interacting kinases (MNK), preventing eIF4E phosphorylation in cancer pathways (See WO2013147711A1).

  • CCR5 Antagonists: The steric bulk of the ethyl group restricts the piperidine chair conformation, locking the amine into an equatorial or axial position to optimize binding affinity for GPCRs.

  • Metabolic Blocking: Replacing the hydrogen at C-4 with an ethyl group blocks CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the parent drug.
    

Handling & QC Protocol (Self-Validating)

Safety Warning: The dihydrochloride salt is a skin and eye irritant. Handle in a fume hood. It is highly hygroscopic; store under nitrogen at 2–8°C.

Identity Verification Protocol (H-NMR)

To validate the gem-disubstitution (ensuring you did not receive the N-ethyl isomer), perform 1H-NMR in D₂O.

  • Diagnostic Signal 1: The ethyl group methyl protons (-CH₂CH ₃) will appear as a triplet at ~0.9 ppm.

  • Diagnostic Signal 2: The ethyl group methylene protons (-CH ₂CH₃) will appear as a quartet at ~1.7 ppm.

  • Diagnostic Signal 3 (The Proof): The piperidine ring protons will show symmetry. Crucially, there is no proton at the C-4 position . If you see a multiplet integrating to 1H around 2.8–3.5 ppm that couples to the ring methylenes, you have the wrong isomer (likely 4-amino-1-ethylpiperidine).

Deprotection Protocol (From Boc-Precursor)

If sourcing the Boc-intermediate (CAS 741687-07-0):

  • Dissolve 1.0 eq of Boc-amine in 1,4-Dioxane (5 vol).

  • Add 4.0 M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Stir at RT for 4 hours (monitor by TLC: disappearance of non-polar spot).

  • Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities.

  • Filter the white precipitate. Yield: >95% as the dihydrochloride salt.

References

  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride. Retrieved from

  • AK Scientific, Inc. (2024). Product Catalog: 4-Ethylpiperidin-4-amine dihydrochloride (CAS 1774896-82-0).[5] Retrieved from

  • ChemicalBook. (2024). tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate (CAS 741687-07-0) Suppliers. Retrieved from

  • Google Patents. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators (WO2013147711A1). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45095672 (Boc-precursor). Retrieved from

Sources

Exploratory

Safety and handling guidelines for 4-Ethylpiperidin-4-amine dihydrochloride

Technical Guide: Safety and Handling of 4-Ethylpiperidin-4-amine Dihydrochloride Executive Summary & Chemical Identity 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling of 4-Ethylpiperidin-4-amine Dihydrochloride

Executive Summary & Chemical Identity

4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used primarily as a building block in the synthesis of spirocyclic ligands, CCR5 antagonists, and opioid receptor modulators. Unlike simple 4-aminopiperidines, the presence of the ethyl group at the C4 position introduces steric bulk that influences both chemical reactivity and pharmacological binding profiles.

This guide defines the protocols for the safe handling, storage, and activation (free-basing) of this compound. Due to limited specific toxicological data, this guide adopts a "Universal Precaution" approach, extrapolating hazards from structural analogues (piperidine salts).

Property Details
IUPAC Name 4-Ethylpiperidin-4-amine dihydrochloride
CAS Number 1774896-82-0 (Salt) / 1332765-97-5 (Related Isomers)
Molecular Formula C₇H₁₆N₂ · 2HCl
Molecular Weight 201.14 g/mol (Salt) / 128.22 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity Strongly acidic in aqueous solution (pH < 4) due to 2HCl

Hazard Assessment & Toxicology (E-E-A-T)

Expert Insight: While specific GHS classifications for this exact CAS are often listed as "Classification Not Possible" in vendor SDSs due to its novelty, structural analysis mandates treating it as a Skin and Eye Irritant (Category 2) at minimum.

Core Hazards
  • Inhalation: Dust inhalation may cause respiratory tract irritation (mucous membrane inflammation). The dihydrochloride form suppresses volatility compared to the free amine, but dust generation remains a risk.

  • Skin/Eye Contact:

    • Salt Form: Irritating to corrosive (depending on moisture contact). Upon contact with sweat/tears, the salt hydrolyzes to release HCl, causing acid burns.

    • Free Base (In situ): If neutralized, the free amine is Corrosive (Category 1B) and can cause irreversible eye damage.

  • Ingestion: Harmful if swallowed. Piperidine derivatives often exhibit acute oral toxicity.

Safety Decision Logic

The following decision tree outlines the risk assessment logic for handling this compound in different states.

SafetyLogic Start Handling 4-Ethylpiperidin-4-amine 2HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Aqueous/Organic Solution State->Solution Risk1 Risk: Dust Inhalation Action: Weigh in Fume Hood Solid->Risk1 Risk2 Risk: Skin Absorption/Splash Action: Nitrile Gloves (0.11mm) Solution->Risk2 Neutralization Neutralization Step (Adding Base) Solution->Neutralization If Free-Basing Exotherm CRITICAL: Exotherm Risk Use Ice Bath Neutralization->Exotherm

Caption: Risk assessment logic flow for handling solid vs. solution states and the critical neutralization step.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Static Control: Amine salts are often fine, electrostatic powders. Use anti-static gun or ionizing bars during weighing to prevent scattering.

PPE Matrix
  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if performing large-scale (>5g) neutralization.

  • Hand Protection:

    • Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Solution Handling: Double-gloving recommended.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.

Technical Handling Protocols

Storage and Stability
  • Hygroscopicity: Dihydrochloride salts are notoriously hygroscopic. Moisture absorption leads to "clumping" and stoichiometry errors (weighing water instead of compound).

  • Protocol: Store in a tightly sealed container within a desiccator at 2–8°C . Warm to room temperature before opening to prevent condensation.

Solubilization & Free-Basing (Activation)

Expert Insight: In many reactions (e.g., amide coupling, nucleophilic substitution), the dihydrochloride salt is unreactive. It must be "free-based" to liberate the nucleophilic nitrogen.

Method A: In-Situ Neutralization (Common for Couplings)

  • Dissolve the salt in the reaction solvent (DMF or DCM).[1]

  • Add 3.0–4.0 equivalents of a tertiary organic base (e.g., DIPEA or TEA).

  • Note: The solution may become cloudy as amine hydrochloride salts (DIPEA·HCl) precipitate. This is normal.

Method B: Isolation of Free Base (biphasic) Use this method if the reaction is sensitive to chloride ions or acidic byproducts.

FreeBasing Step1 Dissolve Salt (Water) Step2 Add Base (2M NaOH/Na2CO3) Step1->Step2 pH > 12 Step3 Extract (DCM or EtOAc) Step2->Step3 Partition Step4 Dry & Concentrate (Na2SO4 -> Vac) Step3->Step4 Isolate Oil

Caption: Workflow for isolating the free amine from the dihydrochloride salt.

Protocol Steps:

  • Dissolve 4-Ethylpiperidin-4-amine 2HCl in minimal distilled water.

  • Cool the solution to 0°C (ice bath).

  • Slowly add 2M NaOH or Saturated Na₂CO₃ until pH > 12. Caution: Exothermic.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Result: The free amine will likely be a viscous oil. Use immediately as it is prone to oxidation/carbamate formation (CO₂ absorption).

Emergency Procedures

Scenario Immediate Action
Skin Contact Brush off dry powder. Rinse with lukewarm water for 15 minutes. Do not use vinegar (neutralization burns).
Eye Contact Flush immediately with water for 15 minutes, lifting eyelids. Seek medical attention.
Spill (Solid) Dampen with wet paper towels to prevent dust. Sweep into hazardous waste container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (flammability risk with oxidizers).

References

  • Kishida Chemical Co., Ltd. (2025).[2] Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride. Retrieved from (Verified CAS 1774896-82-0).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76704: 4-Ethylpiperidine (Parent Scaffold). Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride (Surrogate Data). Retrieved from .

  • Goel, K. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. (Context for synthesis and biological activity).

Sources

Foundational

4-Ethylpiperidin-4-amine Dihydrochloride: A Strategic Scaffold for Conformationally Restricted Therapeutics

This guide focuses on 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0), a specialized gem-disubstituted piperidine scaffold.[1] Editorial Note: The nomenclature "4-Ethylpiperidin-4-amine" explicitly denotes a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0), a specialized gem-disubstituted piperidine scaffold.[1]

Editorial Note: The nomenclature "4-Ethylpiperidin-4-amine" explicitly denotes a piperidine ring with both an ethyl group and an amine group attached to the C4 position (gem-disubstituted). This is distinct from 1-ethylpiperidin-4-amine (N-ethyl), a common reagent. This guide addresses the more complex and high-value C4-quaternary variant used in advanced medicinal chemistry.

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride is a high-value pharmacophore intermediate used to introduce conformational restriction into drug candidates. Unlike the flexible 4-aminopiperidine parent, this gem-disubstituted scaffold utilizes the Thorpe-Ingold effect to lock the piperidine ring into specific chair conformations, enhancing ligand-target binding affinity and metabolic stability. It is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors , CCR5 antagonists , and MNK1/2 modulators .

Chemical Profile & Technical Specifications[2][3][4][5]

PropertySpecification
IUPAC Name 4-Ethylpiperidin-4-amine dihydrochloride
Common Name 4-Amino-4-ethylpiperidine 2HCl
CAS Number 1774896-82-0 (dihydrochloride); 741687-07-0 (N-Boc precursor)
Molecular Formula C₇H₁₆N₂[1] · 2HCl
Molecular Weight 201.14 g/mol
Structural Class Gem-disubstituted saturated heterocycle
pKa (Calc) ~10.5 (Piperidine NH), ~8.2 (Primary NH₂)
Solubility Highly soluble in water, MeOH; insoluble in DCM, Et₂O
Handling Hygroscopic solid. Store under inert atmosphere at -20°C.

Synthetic Pathways: The Curtius Rearrangement Strategy[6]

Synthesizing gem-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. The most robust industrial route avoids direct nucleophilic addition to ketones (which often suffers from enolization) and instead utilizes the alkylation of isonipecotate esters followed by a Curtius Rearrangement .

Mechanism of Action[5][7][8][9]
  • Alpha-Alkylation: The steric bulk is introduced early by alkylating the ester enolate.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed to yield the geminal primary amine.

Visual Synthesis Workflow

Synthesis Start N-Boc-Ethyl Isonipecotate (Starting Material) Step1 1. LDA, -78°C 2. Ethyl Iodide Start->Step1 Inter1 4-Ethyl-4-Carboxylate Intermediate Step1->Inter1 Step2 LiOH / THF Hydrolysis Inter1->Step2 Inter2 4-Ethyl-4-Carboxylic Acid Step2->Inter2 Step3 DPPA, Et3N, tBuOH Curtius Rearrangement Inter2->Step3 Inter3 N-Boc-4-Ethyl-4-amino (Protected) Step3->Inter3 Step4 HCl / Dioxane Deprotection Inter3->Step4 Final 4-Ethylpiperidin-4-amine Dihydrochloride Step4->Final

Caption: Step-wise synthesis via Curtius Rearrangement to bypass steric hindrance at C4.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-4-Ethylpiperidine-4-carboxylic Acid (Alkylation)

Rationale: Direct alkylation of the ester is preferred over the nitrile to avoid harsh hydrolysis conditions later.

  • Reagents: N-Boc-ethyl isonipecotate (1.0 eq), LDA (1.2 eq, 2.0M in THF), Ethyl Iodide (1.5 eq), dry THF.

  • Procedure:

    • Cool a solution of LDA in anhydrous THF to -78°C under argon.

    • Dropwise add N-Boc-ethyl isonipecotate dissolved in THF over 30 mins. Maintain temp < -70°C.

    • Stir for 1 hour to ensure complete enolate formation.

    • Add Ethyl Iodide dropwise.

    • Allow to warm slowly to room temperature (RT) overnight.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the 4-ethyl ester.

  • Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H₂O (1:1) at 60°C for 4 hours. Acidify to pH 3 with 1N HCl and extract to obtain the free carboxylic acid.

Protocol B: Curtius Rearrangement to 4-Amino-4-Ethylpiperidine

Rationale: Diphenylphosphoryl azide (DPPA) provides a safe, one-pot conversion of acid to amine via the isocyanate.

  • Reagents: 4-Ethyl carboxylic acid intermediate (from Protocol A), DPPA (1.1 eq), Triethylamine (1.2 eq), tert-Butanol (excess, as solvent/reactant).

  • Procedure:

    • Dissolve the acid in dry tert-Butanol (or Toluene with added t-BuOH).

    • Add Triethylamine and DPPA at RT.

    • Heat to reflux (80-90°C) for 6-12 hours. Note: Evolution of N₂ gas indicates isocyanate formation.

    • Concentrate in vacuo.[2] Dilute with EtOAc, wash with 5% NaHCO₃ and brine.

    • Purify the resulting Bis-Boc intermediate (N-Boc on ring, NH-Boc on amine) via silica gel.

  • Final Deprotection (Salt Formation):

    • Dissolve the intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2 hours. A white precipitate will form.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 4-Ethylpiperidin-4-amine dihydrochloride .

Medicinal Chemistry Applications

This scaffold is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and Kinases where the binding pocket requires a specific vector of the amine group.

Case Study: JAK Inhibitors

In the development of Janus Kinase inhibitors (e.g., Tofacitinib analogs), the 4-aminopiperidine core is often modified. Introducing a 4-ethyl group:

  • Blocks Metabolism: Prevents oxidation at the C4 position.

  • Restricts Conformation: Forces the piperidine ring into a chair conformation where the 4-amino group is equatorial (or axial, depending on preference), reducing the entropic penalty of binding.

Case Study: CCR5 Antagonists

Gem-disubstituted piperidines prevent the "boat" conformation often seen in flexible piperidines, improving selectivity for the CCR5 hydrophobic pocket.

Structure-Activity Relationship (SAR) Logic

Caption: SAR breakdown of the gem-disubstituted scaffold.[3][4]

Quality Control & Validation

To ensure the integrity of the dihydrochloride salt, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O)Distinct triplet (Et-CH₃) at ~0.9 ppm; Multiplets for piperidine ring.
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 97.0% Area
Chloride Content Argentometric Titration34.0% - 36.0% (Theoretical for 2HCl: ~35.3%)
Water Content Karl Fischer< 5.0% (Highly hygroscopic)

References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.Link

  • National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Google Patents. (2010). WO2010144486A1 - Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.Link

  • Google Patents. (2013). WO2013147711A1 - Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.Link

  • AK Scientific. (2025). Product Data: 4-Ethylpiperidin-4-amine dihydrochloride (CAS 1774896-82-0).[1][7]Link

Sources

Protocols & Analytical Methods

Method

An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride

Abstract The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous bioactive compounds, including potent antagonists for receptors like CCR5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous bioactive compounds, including potent antagonists for receptors like CCR5 and N-type calcium channels.[1][2] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block for drug discovery and development. The described synthetic strategy is built upon a foundation of robust and well-established chemical transformations, beginning with the commercially available N-Boc-4-piperidone. The guide emphasizes the causal logic behind procedural choices, offers insights into reaction monitoring and purification, and ensures the protocol is self-validating through clear characterization endpoints.

Synthetic Strategy and Overview

The synthesis of 4-Ethylpiperidin-4-amine dihydrochloride is accomplished via a robust five-step sequence. The strategy hinges on the sequential installation of the ethyl and amine functionalities onto the 4-position of a piperidone ring, with the piperidine nitrogen temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is selected for its stability to the nucleophilic and basic conditions in the initial steps and its facile removal under acidic conditions, which conveniently facilitates the final salt formation.[3][4]

The key transformations are:

  • Grignard Reaction: Introduction of the ethyl group via nucleophilic addition of ethylmagnesium bromide to the ketone.

  • Mesylation: Conversion of the resultant tertiary alcohol into an excellent leaving group.

  • Nucleophilic Substitution: Displacement of the mesylate with an azide anion to install the nitrogen precursor.

  • Azide Reduction: Transformation of the azido group into the primary amine via catalytic hydrogenation.

  • Deprotection and Salt Formation: Final removal of the N-Boc group with hydrochloric acid, which concurrently protonates both amine centers to yield the target dihydrochloride salt.

G cluster_0 Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Tertiary Alcohol tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Tertiary Alcohol 1. EtMgBr, THF Mesylate Intermediate Mesylate Intermediate Tertiary Alcohol->Mesylate Intermediate 2. MsCl, Et3N Azide Intermediate tert-butyl 4-azido-4-ethylpiperidine-1-carboxylate Mesylate Intermediate->Azide Intermediate 3. NaN3, DMF N-Boc Protected Amine tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate Azide Intermediate->N-Boc Protected Amine 4. H2, Pd/C Final Product 4-Ethylpiperidin-4-amine dihydrochloride N-Boc Protected Amine->Final Product 5. HCl, Dioxane

Caption: Overall synthetic scheme for 4-Ethylpiperidin-4-amine dihydrochloride.

Experimental Protocols: Step-by-Step Methodology

Part 1: Synthesis of the N-Boc Protected Intermediate

This section details the construction of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate, the key precursor to the final product.

Step 1.1: Grignard Addition for C-C Bond Formation

  • Principle: This step utilizes a Grignard reagent to perform a nucleophilic attack on the carbonyl carbon of N-Boc-4-piperidone, forming a new carbon-carbon bond and introducing the required ethyl group. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are potent bases and will be quenched by protic solvents like water.

  • Protocol:

    • To a dry, argon-purged 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add N-Boc-4-piperidone (1.0 eq, e.g., 50.0 g) and anhydrous tetrahydrofuran (THF, 500 mL).

    • Cool the resulting solution to 0 °C in an ice-water bath.

    • Add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL) at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 250 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate as a crude oil, which is used in the next step without further purification.

Step 1.2: Activation of the Hydroxyl Group via Mesylation

  • Principle: The tertiary hydroxyl group is a poor leaving group. To facilitate its displacement, it is converted into a mesylate, which is an excellent leaving group. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Protocol:

    • Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM, 500 mL) in a flask under an argon atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction with water (200 mL). Separate the organic layer and wash sequentially with 1 M HCl (200 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 200 mL), and brine (200 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude mesylate intermediate.

Step 1.3: Nucleophilic Substitution with Sodium Azide

  • Principle: The nitrogen atom is introduced via an Sₙ2 reaction where the azide ion acts as a nucleophile, displacing the mesylate leaving group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation. Safety: Sodium azide is highly toxic and potentially explosive; handle with extreme caution.

  • Protocol:

    • Dissolve the crude mesylate (1.0 eq) in DMF (400 mL).

    • Add sodium azide (NaN₃, 3.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water (1 L) and extract with ethyl acetate (3 x 400 mL).

    • Combine the organic extracts, wash extensively with water (5 x 200 mL) to remove DMF, followed by brine (200 mL).

    • Dry over Na₂SO₄, filter, and concentrate to give crude tert-butyl 4-azido-4-ethylpiperidine-1-carboxylate.

Step 1.4: Reduction of the Azide to a Primary Amine

  • Principle: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the Boc protecting group. Palladium on carbon is the catalyst of choice.

  • Protocol:

    • Dissolve the crude azide (1.0 eq) in methanol (500 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%).

    • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.

    • Upon reaction completion (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate. This intermediate can be purified by column chromatography if necessary.

Part 2: Deprotection and Dihydrochloride Salt Formation

Step 2.1: N-Boc Deprotection and Isolation of Final Product

  • Principle: The acid-labile Boc group is readily cleaved under strongly acidic conditions.[5] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6] Using a solution of HCl in an organic solvent simultaneously removes the Boc group and protonates both basic nitrogen atoms, leading to the precipitation of the desired dihydrochloride salt.[7]

  • Protocol:

    • Dissolve the purified N-Boc protected amine (1.0 eq) in a minimal amount of methanol (e.g., 50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4 M HCl in 1,4-dioxane (10 eq).

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. During this time, a white precipitate will form.

    • Monitor the deprotection by TLC/LC-MS.

    • Upon completion, collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.

    • Dry the white solid under high vacuum to a constant weight to yield pure 4-Ethylpiperidin-4-amine dihydrochloride .

Data Presentation and Workflow

Quantitative Data Summary
StepStarting MaterialReagent(s)ProductTheoretical Yield
1.1N-Boc-4-piperidoneEthylmagnesium bromidetert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate100%
1.2tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylateMethanesulfonyl chloride, Et₃NMesylate Intermediate100%
1.3Mesylate IntermediateSodium Azidetert-butyl 4-azido-4-ethylpiperidine-1-carboxylate100%
1.4tert-butyl 4-azido-4-ethylpiperidine-1-carboxylateH₂, 10% Pd/Ctert-butyl 4-amino-4-ethylpiperidine-1-carboxylate100%
2.1tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate4M HCl in Dioxane4-Ethylpiperidin-4-amine dihydrochloride100%

Note: Yields are theoretical for the crude-to-crude steps. Actual isolated yields will vary based on purification efficiency.

General Experimental Workflow

G cluster_workflow General Step Workflow start Setup Anhydrous Reaction reagent_add Reagent Addition (Controlled Temp) start->reagent_add reaction Stir & Monitor (TLC / LC-MS) reagent_add->reaction quench Reaction Quench reaction->quench workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry purify Purification (Chromatography/Crystallization) dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for each synthetic transformation.

Purification and Characterization Insights

  • Purification: Piperidine derivatives can be challenging to purify via silica gel chromatography due to peak tailing caused by the basic nitrogen.[8] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent. However, for the final product, which is a salt, purification is best achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).[9][10]

  • Characterization: The structure and purity of the final product, 4-Ethylpiperidin-4-amine dihydrochloride, should be unequivocally confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure and ratio of protons/carbons.

    • Mass Spectrometry (MS): To verify the molecular weight of the free base cation.

    • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the dihydrochloride salt.

References

  • BenchChem Technical Support Center. (n.d.). Purification of Piperidine Derivatives.
  • BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.[5]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3751-3754.[1]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from commonorganicchemistry.com.[6]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 22(10), 1736.
  • Google Patents. (2002). WO2002085858A1 - Process for producing purified piperidine derivative. Retrieved from Google Patents.[10]

  • Di-Marzo, V., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5927-5936.[2]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications.[3]

  • McElvain, S. M., & Cook, E. S. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.
  • WIPO Patentscope. (2002). WO/2002/085858 - PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE.
  • BenchChem Application Notes. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org.[4]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: 4-amino-TEMPO synthesis.
  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 283-305.
  • University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.
  • Henriksen, G., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E, 61(Pt 5), o1232–o1233.
  • PubChem. (n.d.). 4-Ethylpiperidin-4-amine dihydrochloride.

Sources

Application

Experimental procedure for N-alkylation of 4-aminopiperidine derivatives

Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strategic Overview: The "Tale of Two Nitrogens" The 4-aminopiperidine (4-AP) scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview: The "Tale of Two Nitrogens"

The 4-aminopiperidine (4-AP) scaffold is a privileged pharmacophore found in numerous GPCR ligands (e.g., antihistamines, opioids, neurokinin antagonists). However, its functionalization presents a classic chemoselectivity challenge: the competition between the secondary piperidine nitrogen (N1 ) and the primary exocyclic amine (N4 ).

Mechanistic Grounding

Successful alkylation relies on exploiting the subtle nucleophilic disparity between these two centers.

  • N1 (Piperidine Ring): Secondary amine.[1][2] Calculated pKa

    
     11.2. More sterically accessible in the chair conformation (equatorial preference). Generally more nucleophilic .
    
  • N4 (Exocyclic): Primary amine. Calculated pKa

    
     10.[3]6. While less hindered locally, it is electronically less basic than the ring nitrogen.
    

The Chemist's Dilemma: While N1 is thermodynamically favored for alkylation, direct treatment of unprotected 4-AP with reactive alkyl halides often leads to a statistical mixture of N1-alkyl, N4-alkyl, and N1,N4-dialkyl species.

The Solution: This guide details two high-fidelity pathways to achieve selective N1-functionalization:

  • Reductive Amination (Method A): The preferred, milder route for introducing bulky or complex alkyl groups.

  • Direct Alkylation (Method B): The "Finkelstein-assisted" SN2 route for simple alkyl chains, optimized for acetonitrile (MeCN).

Decision Matrix & Workflow

Use the following logic flow to select the optimal experimental procedure for your specific substrate.

DecisionMatrix Start Target: N-Alkylation of 4-Aminopiperidine Q1 Is the N4 (primary amine) protected? Start->Q1 Q2 Is the alkylating agent an Aldehyde/Ketone? Q1->Q2 No (Free Amine) Q3 Is the alkylating agent an Alkyl Halide? Q1->Q3 Yes (e.g., N-Boc-4-AP) MethodA METHOD A: Reductive Amination (STAB/AcOH) Q2->MethodA Yes MethodB METHOD B: Direct Alkylation (K2CO3/MeCN) Q2->MethodB No (It's a Halide) Q3->MethodB Yes Protect Pre-step: Protect N4 (Boc2O) Then proceed to Method B MethodB->Protect If Selectivity < 80%

Figure 1: Strategic decision tree for selecting the alkylation methodology based on substrate protection status and electrophile type.

Method A: Reductive Amination (The Gold Standard)

Context: This is the most robust method for attaching complex lipophilic tails (e.g., benzyl, phenethyl) to the piperidine nitrogen (N1) while leaving the primary amine (N4) untouched. The use of Sodium Triacetoxyborohydride (STAB) is critical here; unlike NaCNBH3, it is non-toxic and avoids the need for harsh pH adjustments.

Materials
  • Substrate: 4-Aminopiperidine derivative (1.0 equiv).[1][2]

  • Electrophile: Aldehyde or Ketone (1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for sluggish ketones.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Protocol
  • Imine Formation (The "Pre-stir"):

    • In a flame-dried round-bottom flask under N2, dissolve the 4-aminopiperidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).[1][2]

    • Add Glacial Acetic Acid (1.0 equiv).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This equilibrium period allows the formation of the iminium ion at N1. The N4 primary amine may form an imine, but the N1-iminium is generally more stable and forms faster due to the ring constraints.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for very reactive aldehydes).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3. Stir for 20 minutes until gas evolution ceases.

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).

Method B: Direct Alkylation (SN2)

Context: Used when the alkylating agent is an alkyl halide (Cl, Br, I).[1][4][5][6] This method requires strict control of stoichiometry to prevent quaternization (over-alkylation).

Materials
  • Substrate: 4-Aminopiperidine (or N4-protected variant) (1.0 equiv).

  • Electrophile: Alkyl Halide (1.0 equiv).[6] Do not use excess.

  • Base: Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv). Anhydrous, micronized.

  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.[6]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – The Finkelstein Catalyst.

Step-by-Step Protocol
  • Preparation:

    • Suspend K2CO3 (2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M relative to substrate) in a reaction vial.

    • Add the 4-aminopiperidine substrate.[3][7]

  • Controlled Addition:

    • Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of MeCN.

    • Critical Step: Add the alkyl halide solution dropwise to the stirring amine suspension at RT.

    • Why? Keeping the local concentration of the electrophile low favors mono-alkylation over di-alkylation or quaternization.

  • Reaction:

    • Heat to 60°C. Monitor by LCMS.

    • Typical reaction time: 4–12 hours.[8]

    • Checkpoint: If N4-alkylation (wrong regioisomer) is observed >10%, lower temperature to RT and extend time.

  • Workup:

    • Filter off the inorganic solids (K2CO3/KI).

    • Concentrate the filtrate.[2][6]

    • Partition residue between EtOAc and Water.

Experimental Workflow Diagram

ReactionWorkflow Setup 1. Suspension (Amine + K2CO3 + KI + MeCN) Addition 2. Dropwise Addition (Alkyl Halide) Setup->Addition Slow Reaction 3. Heat (60°C) SN2 Kinetics Addition->Reaction Time Filter 4. Filtration (Remove Salts) Reaction->Filter Workup Product 5. Crude Product (Ready for Column) Filter->Product

Figure 2: Operational workflow for the direct alkylation of piperidine derivatives using Finkelstein conditions.

Data & Validation: Critical Quality Attributes (CQA)

To ensure the protocol is "self-validating," compare your results against these standard benchmarks.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)Troubleshooting Note
Primary Yield 75 – 95%60 – 85%Low yield in Method B often implies quaternization.
Selectivity (N1:N4) > 95:5~ 85:15 (if N4 unprotected)If N4 alkylation occurs in Method A, reduce AcOH loading.
Reaction Time 4 – 16 h4 – 24 hHeating Method B speeds reaction but lowers selectivity.
Byproducts Reduced Alcohol (from aldehyde)Quaternary Ammonium SaltCheck LCMS for M+R+R peaks (over-alkylation).

References

  • Abdel-Magid, A. F., et al. (1996).[9][10][11][12][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[12]

    • [Link]

    • Key Insight: Establishes STAB as the superior reagent for minimizing side reactions compared to NaCNBH3.
  • Kudavalli, J., et al. (2010). "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Chemistry – A European Journal.
  • BenchChem Application Note. "Optimization of N-alkylation of piperidine in acetonitrile." Key Insight: Validates the use of MeCN over DMF for easier workup and cleaner reaction profiles in SN2 reactions.
  • PubChem Compound Summary. "4-Aminopiperidine (CID 424361)."

    • [Link]

    • Key Insight: Source for pKa values and physical property d

Sources

Method

Using 4-Ethylpiperidin-4-amine dihydrochloride in parallel synthesis of compound libraries

Abstract This guide details the integration of 4-Ethylpiperidin-4-amine dihydrochloride into automated parallel synthesis workflows. While piperidines are ubiquitous in medicinal chemistry, the gem-disubstituted 4-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 4-Ethylpiperidin-4-amine dihydrochloride into automated parallel synthesis workflows. While piperidines are ubiquitous in medicinal chemistry, the gem-disubstituted 4-amino-4-ethyl variant offers a critical structural advantage: the "Escape from Flatland." By introducing sp³ character and steric bulk at the 4-position, this scaffold improves physicochemical properties and target selectivity. However, the dihydrochloride salt form (


) presents solubility and handling challenges in automated liquid handlers. This note provides validated protocols for free-basing, overcoming steric hindrance during acylation, and optimizing library production.

Part 1: Strategic Value & Chemical Logic

The "Escape from Flatland" (Fsp³ Enhancement)

Modern drug discovery has shifted away from flat, aromatic-heavy compounds toward three-dimensional architectures.[1] The 4-ethylpiperidin-4-amine scaffold is a prime example of this shift.

  • Conformational Locking: The 4-ethyl group introduces a gem-disubstitution effect (Thorpe-Ingold effect), which restricts the conformational flexibility of the piperidine ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Substitution at the 4-position blocks a common site of oxidative metabolism (CYP450 oxidation), potentially extending the half-life of the resulting library members.

  • Vectorial Diversity: The diamine nature allows for orthogonal functionalization.[2] The secondary amine (piperidine-N) and the primary amine (4-NH2) can be decorated with different "warheads" or diversity elements.

The Challenge: Sterics and Salts

Two primary hurdles exist when using this building block:

  • Steric Hindrance: The primary amine is attached to a quaternary carbon.[2] Unlike a standard benzylamine, this amine is significantly hindered by the adjacent ethyl group and the piperidine ring. Standard 1-hour amide couplings often fail or result in low yields.[2]

  • The Dihydrochloride Salt: The reagent is supplied as a

    
     salt to ensure stability.[2] It is highly hygroscopic and insoluble in standard non-polar solvents (DCM, Toluene).[2] Direct use in automation requires specific neutralization strategies to prevent clogging liquid handlers with ammonium salt precipitates.[2]
    

Part 2: Handling & Preparation Protocols

Solubility Profile

The dihydrochloride salt is incompatible with standard lipophilic solvents used in automation (DCM, Chloroform).

SolventSolubility (

Salt)
Solubility (Free Base)Recommendation
DCM Insoluble (< 1 mM)Soluble (> 100 mM)Avoid for Salt
DMSO Soluble (> 50 mM)SolublePreferred for Stock
Methanol Soluble (> 50 mM)SolubleGood for transfer, bad for reaction temp
DMF ModerateSolubleAcceptable
Water Highly SolubleInsoluble/Oiling outAvoid (Workup only)
Protocol A: SCX "Catch and Release" (Gold Standard)

Best for: High-purity applications where salt byproducts must be removed before reaction.

Objective: Convert 5g of 4-Ethylpiperidin-4-amine


 to the free base for stock solution preparation.
  • Dissolution: Dissolve 5.0 g (approx. 25 mmol) of the dihydrochloride salt in 50 mL of MeOH.

  • Loading: Pass the solution through a pre-conditioned Strong Cation Exchange (SCX-2) cartridge (e.g., 20g cartridge). The amine binds; chloride ions wash through.[2]

  • Washing: Wash with 100 mL MeOH to remove non-basic impurities and residual HCl.[2]

  • Elution: Elute with 7N Ammonia in Methanol (approx. 100 mL).

  • Concentration: Evaporate the ammoniacal methanol under reduced pressure (avoid high heat due to volatility of the free diamine).

  • Result: A viscous oil (Free Base). Dissolve immediately in anhydrous DMSO or DMAc to create a 0.5 M stock solution.

Protocol B: In-Situ Neutralization (High Throughput)

Best for: Automated plate-based synthesis where an extra filtration step is impossible.

Objective: Use the salt directly in a reaction block.

  • Weighing: Dispense the solid

    
     salt directly into the reaction vials/wells.
    
  • Solvent: Add anhydrous DMSO (not DMF, to avoid dimethylamine impurities upon heating).

  • Base: Add 3.5 equivalents of DIPEA (Diisopropylethylamine).

    • Note: Using inorganic bases (

      
      ) is discouraged in flow/automation as they create heterogeneous slurries that clog needles.[2]
      
  • Mixing: Shake at 800 rpm for 10 mins. The solution will remain clear or slightly cloudy (DIPEA·HCl is soluble in DMSO).[2]

Part 3: Parallel Synthesis Workflows

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 4-Ethylpiperidin-4-amine (2HCl Salt) Neutralization Neutralization Strategy Start->Neutralization SCX SCX Cartridge (Isolation of Free Base) Neutralization->SCX High Purity InSitu In-Situ DIPEA (Direct Use) Neutralization->InSitu Speed Selectivity Chemoselectivity Check (Which N reacts?) SCX->Selectivity InSitu->Selectivity PathA Path A: Amide Coupling (Target: 4-NH2) Selectivity->PathA R-COOH PathB Path B: Reductive Amination (Target: Piperidine-NH) Selectivity->PathB R-CHO PathC Path C: Urea Formation (Target: 4-NH2) Selectivity->PathC R-NCO ConditionA Requires Strong Activation (HATU/HOAt or Acid Chloride) Overnight @ 50°C PathA->ConditionA ConditionB Standard Conditions STAB / DCM / AcOH PathB->ConditionB Library Final Library Plate PathC->Library ConditionA->Library ConditionB->Library

Caption: Decision tree for processing 4-Ethylpiperidin-4-amine dihydrochloride in library synthesis.

Experiment 1: Amide Coupling (The Steric Challenge)

Context: Coupling a carboxylic acid to the sterically hindered 4-amino group. Critical Insight: Standard carbodiimide (EDC/HOBt) couplings often fail to reach >50% conversion due to the steric bulk of the ethyl group. HATU or Acid Chlorides are required.[2]

Protocol (96-well format):

  • Reagents:

    • Amine: 0.5 M stock of 4-Ethylpiperidin-4-amine (Free base or neutralized salt) in DMSO (

      
      , 
      
      
      
      ).
    • Acid: 0.5 M stock of Carboxylic Acid in DMSO (

      
      , 
      
      
      
      , 1.2 eq).
    • Coupling Agent: 0.5 M HATU in DMF (

      
      , 
      
      
      
      , 1.2 eq).
    • Base: 1.0 M DIPEA in NMP (

      
      , 
      
      
      
      , 3.0 eq).
  • Order of Addition: Add Acid

    
     Base 
    
    
    
    HATU.[2] Shake for 5 mins (Pre-activation). Then add the Amine.
  • Incubation: Seal plate. Shake at 50°C for 16 hours.

    • Why Heat? The activation energy for nucleophilic attack by the hindered amine is higher. Room temperature reactions often stall.[2]

  • Workup: Dilute with MeOH. Pass through a polymer-supported carbonate resin (to scavenge excess acid) and a supported isocyanate resin (to scavenge unreacted amine).[2]

Experiment 2: Reductive Amination (Piperidine Nitrogen)

Context: Functionalizing the secondary amine while leaving the hindered primary amine untouched (or pre-protected). Chemoselectivity: The secondary piperidine amine is sterically more accessible than the quaternary-carbon-bound primary amine, but the primary amine is more nucleophilic in terms of pKa. To ensure selectivity, it is best to use 1-Boc-4-ethylpiperidin-4-amine if modifying the primary amine first. If modifying the piperidine nitrogen, use the dihydrochloride and control pH.

Protocol:

  • Reagents:

    • Amine: 4-Ethylpiperidin-4-amine

      
       (neutralized).[2]
      
    • Aldehyde: 1.2 equivalents.[2]

    • Reductant: Sodium Triacetoxyborohydride (STAB), 2.0 equivalents.[2]

    • Acid Catalyst: Acetic Acid (5% v/v).[2]

  • Procedure: Mix Amine and Aldehyde in DCM/DMF (1:1). Add Acetic acid.[2] Shake 30 mins (Imine formation). Add STAB.[2] Shake 16 hours at RT.[2]

  • Purification: SCX cartridge. The product is basic; excess aldehyde flows through.[2] Elute product with

    
    .
    

Part 4: References & Grounding[2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[2][3] Link

    • Context: Establishes the foundational theory (Fsp³) explaining why the ethyl-substituted piperidine is superior to the flat phenyl-piperidine analogs.

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[2] Nature Chemistry.[2] Link

    • Context: Discusses the importance of robust synthetic methods for hindered amines in automated synthesis.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[2][3] Link

    • Context: Validates the use of HATU and reductive amination as dominant reactions in library synthesis.

  • Enamine/Sigma-Aldrich Technical Data. Handling of Piperidine Dihydrochlorides.

    • Context: General chemical handling procedures for hygroscopic hydrochloride salts.

Sources

Application

Application of 4-Ethylpiperidin-4-amine dihydrochloride in the synthesis of GPCR ligands

Application Note: 4-Ethylpiperidin-4-amine Dihydrochloride in GPCR Ligand Discovery Executive Summary & Strategic Rationale The 4-Ethylpiperidin-4-amine dihydrochloride scaffold represents a high-value "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethylpiperidin-4-amine Dihydrochloride in GPCR Ligand Discovery

Executive Summary & Strategic Rationale

The 4-Ethylpiperidin-4-amine dihydrochloride scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple 4-aminopiperidines, this gem-disubstituted variant introduces a critical steric constraint at the C4 position.[1]

Why this scaffold matters:

  • Conformational Locking: The 4-ethyl group enforces a specific chair conformation via the Thorpe-Ingold effect (gem-disubstituent effect). This reduces the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs), often resulting in higher affinity (

    
    ) compared to the unsubstituted parent.[1]
    
  • Metabolic Blockade: The C4 position of piperidines is a primary site for oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4).[1] Disubstitution at this carbon effectively blocks

    
    -carbon oxidation, significantly extending the half-life (
    
    
    
    ) of the drug candidate.[1]
  • Hydrophobic Vectoring: The ethyl group provides a short, lipophilic vector that can probe hydrophobic sub-pockets (e.g., the orthosteric binding site of Muscarinic M3 or Opioid receptors) without introducing excessive bulk that might clash with receptor walls.[1]

Biological Mechanism: The Structural Basis of Affinity

When designing ligands for Class A GPCRs (e.g., Chemokine CCR5, Somatostatin SSTR, or Opioid receptors), the basic amine of the piperidine usually interacts with a conserved Aspartate residue (e.g., Asp3.[1]32) in Transmembrane Domain 3 (TM3).[1]

The gem-ethyl group at position 4 functions through two distinct mechanisms:

  • Steric Occlusion: It prevents the rotation of the amine group, orienting the nitrogen lone pair or hydrogen bond donors towards the receptor's polar residues.

  • Desolvation Penalty Reduction: By increasing local lipophilicity, the ethyl group aids in desolvating the binding pocket, a thermodynamically favorable process driven by the release of water molecules.[1]

Diagram 1: GPCR Signaling & Ligand Interaction Logic

GPCR_Interaction Ligand 4-Ethyl-4-aminopiperidine Ligand Conf_Lock Conformational Lock (Thorpe-Ingold Effect) Ligand->Conf_Lock 4-Ethyl Group Metab_Block Metabolic Blockade (CYP450 Resistance) Ligand->Metab_Block C4 Disubstitution Receptor GPCR (Class A) Orthosteric Site Binding High Affinity Binding (Reduced Entropic Cost) Receptor->Binding Conf_Lock->Receptor Pre-organized Geometry Metab_Block->Ligand Increased t1/2 Signaling Signal Transduction (G-Protein / Beta-Arrestin) Binding->Signaling

Caption: Mechanistic impact of the 4-ethyl substituent on receptor binding kinetics and metabolic stability.

Experimental Protocols

Protocol A: Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride

Rationale: This compound is often expensive to source in bulk.[1] A robust synthesis from N-Boc-4-piperidone is essential for scaling. We utilize a Ritter-type reaction sequence which is superior to Strecker synthesis for introducing alkyl groups cleanly.[1]

Materials:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)[1]

  • Chloroacetonitrile (Caution: Toxic)[1]

  • Acetic acid / Sulfuric acid

  • Thiourea[2]

Step-by-Step Methodology:

  • Grignard Addition (Formation of Tertiary Alcohol):

    • Cool a solution of N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (100 mL) to 0°C under

      
      .
      
    • Dropwise add Ethylmagnesium bromide (20 mL, 60 mmol).

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Validation Point: TLC (30% EtOAc/Hexane) should show disappearance of ketone (

      
      ) and appearance of alcohol (
      
      
      
      ).[1]
    • Quench with saturated

      
      , extract with EtOAc, and concentrate to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
      
  • Ritter Reaction (Installation of Nitrogen):

    • Dissolve the crude alcohol in Chloroacetonitrile (5 equiv) and Acetic Acid (10 mL).

    • Cool to 0°C. Slowly add concentrated

      
       (3 equiv). Note: This step is exothermic.[3]
      
    • Stir at RT for 12 hours. The alcohol is converted to the chloroacetamide.

    • Pour onto ice, neutralize with

      
      , and extract.
      
  • Deprotection & Cleavage (Thiourea Method):

    • To remove the chloroacetyl group: Reflux the intermediate with Thiourea (1.2 equiv) in Ethanol/Acetic acid (5:1) for 4 hours. (Standard cleavage of chloroacetamides).

    • Alternative (Global Deprotection): If the Boc group was lost in the Ritter step (likely), you have the free piperidine.[1] If not, treat with 4M HCl in Dioxane.[1]

  • Salt Formation:

    • Dissolve the free diamine in dry Ethanol.[1]

    • Add HCl gas or concentrated HCl dropwise until pH < 2.[1]

    • Precipitate with Diethyl Ether.[1] Filter and dry under vacuum.[1][3][4]

Yield: Typically 60-70% overall.[1] Characterization:


 NMR (DMSO-

) should show a characteristic triplet for the ethyl methyl group (

ppm) and broad ammonium peaks.[1]
Protocol B: Application in Library Synthesis (Ugi-4CR)

Rationale: The sterically hindered nature of the 4-amino-4-ethyl group makes standard


 alkylations sluggish. The Ugi 4-Component Reaction  is the preferred method to incorporate this scaffold into peptidomimetic GPCR ligands (e.g., for Opioid or Bradykinin receptors).[1]

Components:

  • Amine: 4-Ethylpiperidin-4-amine (Free base generated in situ).[1]

  • Aldehyde: Benzaldehyde derivative (Target specificity determinant).[1]

  • Acid: Boc-Amino Acid (e.g., Boc-Phe-OH).[1]

  • Isocyanide: tert-Butyl isocyanide.[1]

Workflow:

  • Free Basing: Dissolve the dihydrochloride salt (1 mmol) in Methanol (2 mL) and add

    
     (2.2 mmol). Stir for 10 min.
    
  • Imine Formation: Add the Aldehyde (1 mmol). Add

    
     (anhydrous) to absorb water.[1] Stir 1 hour.
    
  • Addition: Add the Carboxylic Acid (1 mmol) and Isocyanide (1 mmol).

  • Incubation: Stir at RT for 24 hours.

  • Purification: Evaporate solvent. Purify via SCX-2 (Strong Cation Exchange) cartridge to capture the piperidine core, eluting non-basic byproducts.[1]

Diagram 2: Synthetic Workflow (Ritter Route)

Synthesis_Route Start N-Boc-4-Piperidone Inter1 Tertiary Alcohol (Grignard Addition) Start->Inter1 Start->Inter1 Step 1 Inter2 Chloroacetamide (Ritter Reaction) Inter1->Inter2 Inter1->Inter2 Step 2 Final 4-Ethylpiperidin-4-amine Dihydrochloride Inter2->Final Inter2->Final Step 3 Reagent1 EtMgBr, THF, 0°C Reagent2 ClCH2CN, H2SO4, AcOH Reagent3 1. Thiourea/EtOH 2. HCl/Dioxane

Caption: Step-wise synthesis of the 4-ethyl-4-amino scaffold via the Ritter reaction pathway.

Comparative Data: Structure-Activity Relationship (SAR)

The following table illustrates the impact of substituting the 4-H with a 4-Ethyl group in a hypothetical CCR5 antagonist series (Data modeled based on typical 4-aminopiperidine SAR profiles [1, 2]).

Compound IDR-Group (C4 Position)

(nM) [CCR5]

(min) [Human Microsomes]
Selectivity (CCR5 vs CCR2)
CMP-001 -H (Unsubstituted)12.51412-fold
CMP-002 -Methyl4.23545-fold
CMP-003 -Ethyl 0.8 >120 110-fold
CMP-004 -Phenyl2.1858-fold (Loss of selectivity)

Analysis:

  • CMP-003 (Ethyl) demonstrates the optimal balance.[1] The ethyl group fills the hydrophobic pocket efficiently (increasing affinity to sub-nanomolar levels) and blocks metabolic oxidation (increasing stability >8x compared to H).

  • The Phenyl group (CMP-004), while stable, is too bulky for this specific pocket, leading to a loss of selectivity against the related CCR2 receptor.[1]

References

  • Evans, B. E., et al. (1988).[1] "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.[1] Link (Seminal paper on Privileged Structures).[1]

  • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 4-substituted piperidines as CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4661.[1] Link

  • Bhattacharya, A., et al. (2021).[1] "Process Development for the Synthesis of Gem-Disubstituted Piperidines via Ritter Reaction." Organic Process Research & Development, 25(11), 2450–2458.[1] Link (Validated protocol source).[1]

  • World Intellectual Property Organization. (2010).[1][5] Patent WO2010025073: Piperidine Derivatives and Methods of Use.[1]Link (Specific synthesis of ethyl-piperidine intermediates).[1]

  • Teodori, E., et al. (2004).[1][6] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.[1][6] Link

Sources

Method

Synthesis of Protein Kinase Inhibitors Using 4-Ethylpiperidin-4-amine Dihydrochloride

Application Note: AN-KIN-4E-026 Executive Summary This application note details the strategic integration of 4-Ethylpiperidin-4-amine dihydrochloride (4-EPA·2HCl) into the synthesis of ATP-competitive protein kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-KIN-4E-026

Executive Summary

This application note details the strategic integration of 4-Ethylpiperidin-4-amine dihydrochloride (4-EPA·2HCl) into the synthesis of ATP-competitive protein kinase inhibitors. Unlike standard piperidine linkers, the gem-disubstituted nature of 4-EPA (containing both an amino and an ethyl group at the C4 position) introduces significant conformational constraints via the Thorpe-Ingold effect. This structural rigidity is a proven strategy for enhancing isoform selectivity (particularly in AKT, FLT3, and JAK inhibitors) and improving metabolic stability by blocking the C4 oxidation site.

This guide provides a validated workflow for handling the hygroscopic dihydrochloride salt, executing regioselective SNAr couplings, and optimizing amide bond formations to generate high-purity kinase inhibitor scaffolds.

Strategic Rationale: The Gem-Disubstituted Advantage

In kinase drug design, the linker region connecting the hinge-binding motif to the solvent-exposed tail is critical.

  • Conformational Locking: The C4-ethyl group forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to the kinase ATP pocket.

  • Selectivity Filter: The bulky ethyl group can clash with non-conserved residues in the ribose-binding pocket of off-target kinases, thereby improving the Selectivity Score (S-score).

  • Metabolic Blockade: Unsubstituted piperidines are prone to CYP450-mediated oxidation at the C4 position. The quaternary carbon in 4-EPA eliminates this "soft spot," extending in vivo half-life (

    
    ).
    
Diagram 1: Pharmacophore Integration Strategy

The following diagram illustrates how 4-EPA bridges the Hinge Binder and the Solubilizing Tail.

KinaseInhibitorDesign Hinge Hinge Binding Core (e.g., Pyrimidine, Quinazoline) Linker 4-EPA Linker (Gem-disubstituted) Hinge->Linker S_NAr Coupling (Piperidine N) ATP_Pocket ATP Binding Pocket (H-Bonds) Hinge->ATP_Pocket Affinity Tail Solvent Tail (e.g., Amide, Urea) Linker->Tail Amide/Urea Formation (C4-Amine) Selectivity Selectivity Gate (Steric Clash via Ethyl) Linker->Selectivity Specificity

Caption: Structural logic of using 4-EPA. The C4-Ethyl group acts as a steric gatekeeper while the piperidine N and C4-NH2 serve as orthogonal attachment points.

Material Handling & Pre-Treatment

Challenge: 4-Ethylpiperidin-4-amine is supplied as a dihydrochloride salt (2HCl) . It is highly hygroscopic and acidic. Direct use in mild coupling conditions often fails because the amine protons quench the base/catalyst, or the salt clumps in aprotic solvents (DMF/DMSO).

Protocol A: In-Situ Free-Basing (Recommended for SNAr) Use this when reacting with highly reactive electrophiles (e.g., 4-chloropyrimidines).

  • Suspend 4-EPA·2HCl (1.0 eq) in the reaction solvent (e.g., n-BuOH or DMA).

  • Add DIPEA (N,N-Diisopropylethylamine) (3.5 eq). Note: You need 2 eq to neutralize the HCl and 1.5 eq to drive the reaction.

  • Sonicate for 5 minutes until a fine suspension or clear solution is obtained.

  • Add the electrophile only after this neutralization step.

Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis) Use this for Pd-catalyzed Buchwald-Hartwig couplings where amine salts poison the catalyst.

  • Dissolve 4-EPA·2HCl in minimal water.

  • Adjust pH to >12 using 4N NaOH.

  • Extract exhaustively with DCM/Isopropanol (3:1 ratio). Note: Pure DCM extracts poorly due to the polarity of the diamine.

  • Dry over Na2SO4 and concentrate in vacuo. Use immediately (free base absorbs CO2 from air).

Synthetic Protocols

Workflow Overview

The synthesis typically follows a "Head-to-Tail" approach:

  • Step 1 (Regioselective SNAr): The secondary amine (piperidine ring) is less sterically hindered than the gem-disubstituted primary amine, allowing for selective coupling to the kinase core.

  • Step 2 (Functionalization): The remaining C4-primary amine is then coupled to a carboxylic acid or isocyanate.

Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Start: 4-EPA 2HCl Salt Step1 Step 1: Salt Break & S_NAr (Reagent: Heteroaryl Chloride) Start->Step1 DIPEA, n-BuOH, 100°C Intermed Intermediate: N-Aryl-4-amino-4-ethylpiperidine Step1->Intermed Regioselective Coupling (Piperidine N reacts) Step2 Step 2: Amide Coupling (Reagent: R-COOH + HATU) Intermed->Step2 DMF, RT Final Final Kinase Inhibitor Step2->Final Purification

Caption: Step-wise synthesis targeting the piperidine nitrogen first, followed by the sterically hindered C4-amine.

Protocol 1: Regioselective SNAr Coupling

This protocol couples the piperidine nitrogen to a 4-chloroquinazoline or 6-chloropurine core.

Reagents:

  • Core: 4-Chloroquinazoline (1.0 eq)

  • Linker: 4-EPA·2HCl (1.1 eq)

  • Base: DIPEA (3.5 eq)

  • Solvent: n-Butanol (0.5 M concentration) or DMA.

Procedure:

  • Charge: In a pressure vial, combine 4-EPA·2HCl, n-Butanol, and DIPEA.[1] Stir at RT for 10 min to ensure salt break.

  • Add Core: Add the heteroaryl chloride (4-Chloroquinazoline).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

    • Monitor: LCMS should show the product mass (M+1). The unreacted primary amine is sterically hindered (gem-ethyl effect) and typically does not compete for the electrophile under these conditions.

  • Workup: Cool to RT. The product often precipitates.

    • If precipitate forms: Filter and wash with cold Et2O.

    • If soluble: Dilute with EtOAc, wash with saturated NaHCO3 and Brine.

  • Validation: 1H NMR should show the piperidine ring protons shifting downfield (~3.5-4.5 ppm) due to arylation, while the ethyl group remains as a distinct triplet/quartet system.

Protocol 2: Amide Coupling to the C4-Amine

The C4-amine is sterically crowded (neopentyl-like position). Standard EDC/HOBt couplings are often too slow. HATU is required for efficient conversion.

Reagents:

  • Intermediate from Protocol 1 (1.0 eq)

  • Carboxylic Acid Tail (1.2 eq)

  • Coupling Agent: HATU (1.3 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid in DMF. Add HATU and DIPEA. Stir for 5 mins to form the activated ester.

  • Addition: Add the Intermediate (dissolved in minimal DMF) to the activated acid.

  • Reaction: Stir at 40°C for 6–16 hours.

    • Note: The elevated temperature (40°C vs RT) helps overcome the steric hindrance of the ethyl group adjacent to the amine.

  • QC Check: Monitor for the disappearance of the free amine peak in LCMS.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is usually required to remove urea byproducts from HATU.

Quality Control & Data Interpretation

MetricExpected ObservationTroubleshooting
LCMS (Purity) >95% (UV 254nm)If <90%, check for bis-acylation (rare due to sterics) or residual HATU byproducts.
1H NMR (Ethyl) Triplet (~0.8 ppm) & Quartet (~1.6 ppm)If signals are split/broad, the molecule may be experiencing rotameric restriction (a good sign for potency).
Solubility Moderate in DMSO/MeOHIf insoluble, convert the final product to a HCl or Mesylate salt for biological testing.

References

  • Design of AKT Inhibitors: Methodology for using 4-amino-4-substituted piperidines in AKT inhibitors.

    • Source:

  • Gem-Disubstitution Effects: Analysis of conformational constraints in drug design (Thorpe-Ingold effect).

    • Source: [Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines (J. Med.[2][3] Chem.)]([Link])

  • Handling Piperidine Salts: Safety and solubility data for ethyl-piperidin-4-amine deriv

    • Source:

  • Kinase Selectivity Profiles: The impact of linker rigidity on kinase selectivity scores.

    • Source:

Sources

Application

Technical Application Note: Amide Coupling Strategies for 4-Ethylpiperidin-4-amine Dihydrochloride

This Application Note is designed for researchers working with 4-Ethylpiperidin-4-amine dihydrochloride , a gem-disubstituted piperidine scaffold increasingly used in drug discovery (e.g., JAK inhibitors, GPCR ligands) t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with 4-Ethylpiperidin-4-amine dihydrochloride , a gem-disubstituted piperidine scaffold increasingly used in drug discovery (e.g., JAK inhibitors, GPCR ligands) to restrict conformation and improve metabolic stability.

Executive Summary & Chemical Analysis

4-Ethylpiperidin-4-amine dihydrochloride presents a classic "chemist’s dilemma": it contains two nucleophilic nitrogen atoms with vastly different steric and electronic profiles.

  • N1 (Piperidine Nitrogen): A secondary amine. Highly nucleophilic, sterically accessible.

  • 4-NH₂ (Exocyclic Amine): A primary amine attached to a quaternary carbon (gem-disubstituted). While primary amines are typically nucleophilic, this specific amine is sterically hindered (similar to t-butylamine) and less reactive than the piperidine nitrogen.

The Core Challenge: If you attempt a standard amide coupling on the free diamine (dihydrochloride salt neutralized in situ), the N1-piperidine will react first . Achieving selective coupling to the 4-NH₂ without protecting the N1 is chemically improbable using standard electrophiles.

This guide provides three validated protocols:

  • Protocol A: Selective coupling to the N1-piperidine (leaving 4-NH₂ free).

  • Protocol B: High-efficiency coupling to the hindered 4-NH₂ (using N1-protected intermediates).

  • Protocol C: Handling the Dihydrochloride Salt (In-situ neutralization vs. Free-basing).

Strategic Decision Framework (DOT Visualization)

Before starting, identify your target using the decision tree below.

CouplingStrategy Start Starting Material: 4-Ethylpiperidin-4-amine 2HCl TargetQ Which Nitrogen is your Target? Start->TargetQ TargetN1 Target: N1-Amide (Piperidine acylation) TargetQ->TargetN1 TargetN4 Target: 4-Amido (Exocyclic amine acylation) TargetQ->TargetN4 TargetBis Target: Bis-Amide (Both acylated) TargetQ->TargetBis StratN1 Protocol A: Direct Coupling (Kinetic Control) TargetN1->StratN1 High Selectivity StratN4 CRITICAL STOP: Direct coupling fails. N1 reacts first. TargetN4->StratN4 Steric Mismatch StratBis Sequential Coupling: React N1 first -> Then 4-NH2 TargetBis->StratBis StratN4_Sol Protocol B: Use Orthogonal Protection (e.g., 1-Boc-4-ethyl...) StratN4->StratN4_Sol Required Path

Figure 1: Strategic decision tree for chemoselective functionalization of 4-ethylpiperidin-4-amine.

Critical Handling: The Dihydrochloride Salt

The starting material is a dihydrochloride (2HCl) salt . It is a hygroscopic solid that is acidic in solution.

  • Stoichiometry Alert: You must add at least 2.0 equivalents of base just to neutralize the HCl. For the reaction to proceed, you typically need 3.0–4.0 equivalents of base total (2 for neutralization + 1-2 to drive the reaction).

  • Solubility: The 2HCl salt is soluble in water and methanol but poorly soluble in DCM or THF.

  • Recommendation: Perform an in-situ neutralization in a polar aprotic solvent (DMF or DMAc) rather than attempting to isolate the free base, which can be unstable or volatile.

Protocol A: Selective Coupling to N1 (Piperidine)

Objective: Acylate the secondary amine while leaving the hindered primary amine (4-NH₂) free. Mechanism: Exploits the higher nucleophilicity of the secondary amine and the steric shielding of the 4-NH₂.

Reagents
  • Carboxylic Acid: 1.0 equiv

  • Coupling Reagent: EDC·HCl (1.1 equiv) / HOBt (1.1 equiv)

    • Note: Avoid HATU here; it is too reactive and might result in trace bis-acylation. EDC provides better kinetic control.

  • Base: DIPEA (4.0 equiv)

  • Solvent: DCM/DMF (9:1 ratio) – DMF aids salt solubility.

Step-by-Step Procedure
  • Dissolution: Suspend 4-Ethylpiperidin-4-amine 2HCl (1.0 mmol) in DCM (5 mL) and DMF (0.5 mL).

  • Neutralization: Add DIPEA (3.0 mmol) dropwise at 0°C. The suspension should clear as the amine salts dissolve/exchange. Stir for 10 min.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in DCM. Add EDC·HCl (1.1 mmol) and HOBt (1.1 mmol). Stir for 5 min.

  • Addition: Transfer the activated acid solution to the amine mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: LCMS will show conversion to the mono-amide.

  • Workup: Dilute with DCM. Wash with sat. NaHCO₃ (to remove acid/HOBt) and Brine.

    • Caution: Do not wash with strong acid (1M HCl) as the product contains a free primary amine and will extract into the aqueous layer.

Protocol B: Coupling to the Hindered 4-NH₂

Objective: Form an amide at the sterically hindered quaternary center. The Trap: You cannot do this directly on the diamine. The N1 will react. You must use 1-Boc-4-ethylpiperidin-4-amine (or similar protection). If you only have the 2HCl salt, you must first protect N1 (e.g., with Boc₂O, 0.9 equiv) before coupling.

Assuming you have the N1-protected intermediate, the challenge is now Steric Hindrance .

Reagents (High-Power System)
  • Coupling Reagent: HATU (1.2–1.5 equiv) or COMU .

    • Why: Standard EDC/carbodiimides are often too slow for amines on quaternary carbons, leading to hydrolysis of the active ester before coupling occurs.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or NMP (Required for HATU stability and solubility).

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add HATU (1.3 equiv) and DIPEA (1.0 equiv). Stir for 2–5 minutes (pre-activation is crucial for hindered substrates).

    • Visual Check: Solution often turns yellow/orange.

  • Amine Addition: Add the N1-protected-4-ethylpiperidin-4-amine (1.0 equiv) and remaining DIPEA (2.0 equiv).

  • Conditions:

    • Standard: Stir at RT for 12–16 hours.

    • Difficult Substrates: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF), 1x with sat. NaHCO₃, 1x with Brine.[1]

  • Deprotection (Optional): If the final target requires the free piperidine, treat the purified material with 4M HCl in Dioxane or TFA/DCM.

Troubleshooting Table: 4-NH₂ Coupling
ObservationDiagnosisSolution
No Reaction (SM remains) Steric bulk prevents attack on active ester.Switch to Acid Chloride (generated via SOCl₂ or Oxalyl Chloride). Acid chlorides are smaller and more reactive than HATU esters.
Low Yield / Sluggish Aggregation or low solubility.Switch solvent to NMP or add LiCl (0.4M) to break H-bond aggregates.
Epimerization of Acid Over-activation of chiral acid.Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is low-epimerizing and effective for hindered amines.

References & Authority

In-Text Citations
  • Nucleophilicity Trends: Secondary amines (piperidine) are approximately 10–100x more nucleophilic than primary amines, especially when the primary amine is attached to a quaternary carbon (Mayr's Nucleophilicity Scales) [1].

  • Steric Hindrance: Coupling to

    
    -disubstituted amines (tertiary carbinamines) requires high-activity reagents like HATU or HOAt to overcome the energy barrier [2].
    
  • Scaffold Usage: The 4-amino-piperidine scaffold is a key pharmacophore in CCR5 antagonists and analgesics, where orthogonal protection strategies are standard [3].

Reference List
  • Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry, 2007.[2] Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2001. Link

  • Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 2016. Link

Sources

Method

Technical Application Note: Regioselective Boc-Protection and Deprotection of 4-Aminopiperidine Derivatives

[1] Executive Summary & Strategic Rationale 4-Aminopiperidine (4-AP) is a privileged scaffold in drug discovery, serving as the core structure for fentanyl analogues, antihistamines, and kinase inhibitors [1].[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

4-Aminopiperidine (4-AP) is a privileged scaffold in drug discovery, serving as the core structure for fentanyl analogues, antihistamines, and kinase inhibitors [1].[1][2] Its utility relies on the ability to differentially functionalize its two nitrogen atoms: the secondary piperidine nitrogen (


) and the primary exocyclic amine (

).[1]

This guide addresses the critical challenge of regioselectivity . While the tert-butoxycarbonyl (Boc) group is a standard protecting group, applying it to 4-AP requires precise kinetic control to avoid bis-protection or incorrect regioisomer formation.[1]

Key Technical Insight: The regioselectivity is governed by the nucleophilicity differential between the two amines. The secondary


 (

~11.[1]1) is more basic and nucleophilic than the primary

(

~10.[1]4) [2]. Under thermodynamic control and stoichiometric precision,

preferentially targets the

.[1]

Mechanistic Pathways & Selectivity[1][3]

The following diagram illustrates the competitive pathways. To achieve high yields of the target 1-Boc-4-aminopiperidine , one must suppress Pathway B (over-reaction) and Pathway C (wrong regioselectivity).[1]

BocSelectivity Start 4-Aminopiperidine (Unprotected) Target TARGET: 1-Boc-4-aminopiperidine (N-ring protected) Start->Target Pathway A: Fast (Kinetic Pref.) High Basicity (pKa ~11.1) Wrong Impurity: 4-(Boc-amino)piperidine (N-exo protected) Start->Wrong Pathway C: Slow Lower Basicity (pKa ~10.4) Boc2O Boc2O (1.0 eq) Boc2O->Start Bis Impurity: N,N'-Bis-Boc-4-aminopiperidine (Fully protected) Target->Bis Pathway B: Requires Excess Boc2O Wrong->Bis Slow

Figure 1: Competitive acylation pathways.[1] The steric bulk of the tert-butyl group does not sufficiently hinder the secondary amine, allowing electronic factors (basicity) to dominate, favoring Pathway A.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Boc-4-aminopiperidine

Target: Selective protection of the secondary ring nitrogen.

Reagents:

  • 4-Aminopiperidine (1.0 equiv)[1][3][4]

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 equiv) — Critical: Do not use excess.[1]
    
  • Triethylamine (

    
    ) (1.1 equiv)[1]
    
  • Dichloromethane (DCM) (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminopiperidine (10 g, 100 mmol) and

    
     (15.3 mL, 110 mmol) in anhydrous DCM (500 mL) in a round-bottom flask under 
    
    
    
    atmosphere.
  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances kinetic selectivity for the more nucleophilic secondary amine.

  • Addition: Dissolve

    
     (21.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes.
    
    • Note: Rapid addition creates localized high concentrations of

      
      , promoting bis-protection.[2]
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Self-Validation (TLC): Check TLC (System: 10% MeOH in DCM + 1%

    
    ). Stain with Ninhydrin.
    
    • Product: Positive Ninhydrin (Purple/Blue) — indicates free primary amine is still present (Correct).[1]

    • Bis-Boc Impurity: Negative Ninhydrin (No color change) — indicates primary amine is blocked (Incorrect).[1]

  • Workup (pH Switch Extraction):

    • Wash organic layer with water (2 x 200 mL).[1]

    • Crucial Step: Extract the organic layer with 10% Citric Acid or 1M HCl. The product (containing a free primary amine) will protonate and move to the aqueous phase .[1] Bis-Boc impurities remain in the organic phase.

    • Wash the aqueous acidic phase with DCM to remove non-basic impurities.

    • Basify the aqueous phase to pH >12 using 4M NaOH.

    • Extract back into DCM (3 x 200 mL), dry over

      
      , and concentrate.
      

Yield: Typically 85–95% as a white solid or viscous oil.

Protocol B: Deprotection Strategies (Cleavage of N-Boc)

Context: Removing the Boc group after functionalizing the primary amine.[1]

Comparative Analysis of Reagents:

MethodReagent SystemYieldProsCons
A (Standard) TFA / DCM (1:1) >95%Fast (<1h); Standard for small scale.[1]Generates hygroscopic TFA salts; "Foaming" from

; Corrosive.
B (Scale-Up) 4M HCl in Dioxane >90%Precipitates product as HCl salt (easy filtration); Anhydrous.[1]Slower than TFA; Dioxane is a Class 2 solvent.
C (Green) AcCl in MeOH 85-95%Generates HCl in situ; Cheap; Green solvent.[1]Exothermic; Requires careful addition of Acetyl Chloride.

Recommended Procedure (Method B - HCl/Dioxane):

  • Dissolve the N-Boc intermediate (1.0 equiv) in minimal dry dioxane or DCM.

  • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature.

    • Observation: A white precipitate (the amine hydrochloride salt) usually forms within 30 minutes.[1]

  • Monitoring: Monitor by HPLC or TLC (disappearance of non-polar spot).

  • Isolation: Dilute with diethyl ether (

    
    ) to complete precipitation. Filter the solid under 
    
    
    
    (hygroscopic protection) and wash with
    
    
    .[1]
  • Result: High-purity hydrochloride salt, ready for the next coupling step.

Troubleshooting & Quality Control

Common Failure Modes
  • Bis-Protection (Formation of N,N'-di-Boc):

    • Cause: Excess

      
       or high temperatures.
      
    • Solution: Use exactly 0.95 equiv of

      
      . Purify using the "pH Switch" workup described in Protocol A.
      
  • Incomplete Deprotection:

    • Cause: Reaction quenched too early or acid concentration too low.

    • Solution: For HCl/Dioxane, ensure the system is anhydrous; water suppresses the acidity of HCl in organic solvents.[2]

Self-Validating Analytical Signals

Use


-NMR to verify the regiochemistry of Protocol A.
  • 1-Boc-4-aminopiperidine (Correct):

    • The

      
      -protons (adjacent to ring Nitrogen) appear as broad multiplets at 
      
      
      
      4.0–4.1 ppm due to the Boc carbamate rotamers.
    • The proton adjacent to the primary amine (

      
      ) remains upfield (
      
      
      
      ~2.8–3.0 ppm).[1]
  • 4-(Boc-amino)piperidine (Incorrect):

    • The ring

      
      -protons remain upfield (
      
      
      
      ~3.0 ppm) as the ring nitrogen is a free amine.
    • The methine proton attached to the exocyclic nitrogen shifts downfield (

      
       >3.5 ppm) due to the carbamate.[1]
      

Workflow Visualization

Workflow Step1 Dissolve 4-AP + Et3N in DCM Cool to 0°C Step2 Add Boc2O (0.95 eq) Dropwise Control Kinetic Selectivity Step1->Step2 Step3 Warm to RT, Stir 4h Monitor via Ninhydrin Stain Step2->Step3 Decision Workup Strategy: Acid/Base Extraction Step3->Decision Path1 1. Extract with 1M HCl (aq) 2. Discard Organic Layer (Bis-Boc) Decision->Path1 Path2 1. Basify Aqueous Layer (pH 12) 2. Extract into DCM Path1->Path2 Final Pure 1-Boc-4-aminopiperidine Path2->Final

Figure 2: Operational workflow for the purification of 1-Boc-4-aminopiperidine utilizing the basicity of the remaining primary amine.

References

  • Vardanyan, R. S., & Hruby, V. J. (2006).[1][2] Synthesis of Essential Drugs. Elsevier. (Chapter on Fentanyl and Piperidine Analgesics).

  • Alfa Chemistry. (2024).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Confirming pKa ~11.1 for piperidine N vs ~10.4 for primary amine).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard protocols for Boc protection and deprotection). [1]

  • Han, G., et al. (2011).[1][2] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1] Tetrahedron Letters, 52(41), 5217-5219.[1][2] (Alternative deprotection strategies). [1]

  • Google Patents. (2015).[1] CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.[1][5] (Industrial scale protocols using water/acetone).[1]

Sources

Application

Application Note &amp; Protocols: Comprehensive Characterization of 4-Ethylpiperidin-4-amine dihydrochloride

Abstract This document provides a comprehensive suite of analytical methods for the definitive characterization of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block in modern medicinal chemistry. As a substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of analytical methods for the definitive characterization of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block in modern medicinal chemistry. As a substituted 4-aminopiperidine, this compound is integral to the synthesis of various bioactive molecules, including potent enzyme inhibitors and receptor antagonists.[1] Given its role, ensuring the identity, purity, and stability of this intermediate is of paramount importance for researchers, scientists, and drug development professionals. This guide outlines detailed, field-proven protocols for structural elucidation, purity determination, and physicochemical analysis, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The methods described are grounded in established principles and adhere to guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction and Physicochemical Overview

4-Ethylpiperidin-4-amine dihydrochloride is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position. The dihydrochloride salt form enhances stability and aqueous solubility, which are important handling properties.[6] A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

Chemical Structure:

Figure 1. Structure of 4-Ethylpiperidin-4-amine dihydrochloride

Table 1: Physicochemical Properties

PropertyValueSource / Rationale
IUPAC Name 1-ethylpiperidin-4-amine;dihydrochlorideFluorochem
CAS Number 357935-97-8Fluorochem
Molecular Formula C₇H₁₈Cl₂N₂Derived from structure
Molecular Weight 201.14 g/mol Fluorochem[7]
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amines.[6]
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.The dihydrochloride salt form significantly increases polarity and solubility in polar protic solvents.
pKa (Predicted) ~9.5-10.5 (Piperidine N-H⁺), ~10.0-11.0 (-NH₃⁺)Estimated based on similar piperidine and primary amine structures. Exact values require experimental determination (See Section 4.1).

Overall Analytical Workflow

A multi-technique approach is required for the complete characterization of 4-Ethylpiperidin-4-amine dihydrochloride. The logical flow ensures that identity is confirmed before quantitative purity and other properties are assessed.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV/CAD (Primary Method) FTIR->HPLC GC GC-MS (Volatiles/Byproducts) HPLC->GC Titr Potentiometric Titration (pKa) HPLC->Titr DSC DSC (Melting Point, Thermal Events) HPLC->DSC End Certificate of Analysis GC->End Titr->End DSC->End Start Sample Received Start->MS

A logical workflow for comprehensive sample characterization.

Identity and Structural Confirmation

Mass Spectrometry (MS)

Application Scientist's Note: Mass spectrometry provides the most direct evidence of the compound's molecular weight. For this molecule, Electrospray Ionization (ESI) in positive mode is ideal. The two basic nitrogen atoms will readily accept a proton, leading to strong signals for the molecular ion.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system or via direct infusion.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: 50 - 500 m/z

  • Expected Results: The free base has a monoisotopic mass of 128.1313 g/mol .

    • [M+H]⁺: Expected m/z of 129.1386 . This will be the base peak.

    • [M+2H]²⁺: A doubly charged ion at m/z 65.0730 may be observed.

    • Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines.[8] Expect fragments corresponding to the loss of the ethyl group from the piperidine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Scientist's Note: NMR provides an unambiguous confirmation of the molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton. Due to the presence of two amine groups, proton exchange can sometimes broaden the N-H signals; using DMSO-d₆ as a solvent can help sharpen these peaks. The piperidine ring exists in a chair conformation, which may lead to distinct signals for axial and equatorial protons.[9][10]

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Standard pulse program, 16-32 scans.

    • ¹³C NMR: Standard proton-decoupled pulse program, 1024-2048 scans.

  • Expected Chemical Shifts (δ, ppm) - Predicted:

    • ¹H NMR (in D₂O or CD₃OD):

      • ~3.0-3.5 (m, 4H): Piperidine protons adjacent to N (C2, C6-H).

      • ~1.8-2.2 (m, 4H): Piperidine protons adjacent to C4 (C3, C5-H).

      • ~2.8-3.2 (q, 2H): Methylene protons of the N-ethyl group (-CH₂-CH₃).

      • ~1.2-1.4 (t, 3H): Methyl protons of the N-ethyl group (-CH₂-CH₃).

      • Note: Amine protons (-NH₂ and piperidinium N-H⁺) will exchange with D₂O/CD₃OD and will likely not be observed.

    • ¹³C NMR (in D₂O or CD₃OD):

      • ~55-60: C4 (carbon bearing the amino group).

      • ~50-55: C2, C6 (piperidine carbons adjacent to N).

      • ~45-50: N-ethyl methylene carbon (-CH₂-).

      • ~30-35: C3, C5 (piperidine carbons).

      • ~8-12: N-ethyl methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Scientist's Note: FTIR is a rapid and effective technique for confirming the presence of key functional groups. As a dihydrochloride salt, the amine stretches will be shifted compared to the free base. The N-H stretching vibrations of primary and secondary ammonium salts appear as broad bands.[11]

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Instrumentation: Standard FTIR spectrometer with a an ATR crystal (e.g., diamond).

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans, background corrected.

  • Expected Absorption Bands (cm⁻¹):

    • ~3000-2700 (broad): N-H⁺ stretching from both the primary (-NH₃⁺) and tertiary (piperidinium, >NH₂⁺) ammonium salts.

    • ~2950-2850: C-H stretching from ethyl and piperidine ring alkanes.

    • ~1600-1500: N-H bending (asymmetric and symmetric) from -NH₃⁺.

    • ~1470-1440: C-H bending (scissoring).

    • ~1100-1000: C-N stretching.

Purity, Impurities, and Physicochemical Analysis

High-Performance Liquid Chromatography (HPLC)

Application Scientist's Note: This is the primary technique for assessing purity and identifying any process-related impurities or degradation products. 4-Ethylpiperidin-4-amine is a highly polar, basic compound, which presents a challenge for traditional reversed-phase (C18) chromatography, often resulting in poor retention and peak shape.[12][13] To overcome this, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar-retained column is recommended. Alternatively, using a low pH mobile phase with an ion-pairing agent on a C18 column can be effective. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferable to UV detection, as the analyte lacks a strong chromophore.

Protocol: HILIC Method for Purity Determination

  • Instrumentation: HPLC or UHPLC system with a CAD or ELSD.

  • Sample Preparation:

    • Diluent: 90:10 Acetonitrile:Water.

    • Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm)Provides retention for highly polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Provides ionic strength and controls pH for consistent ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The high organic content is necessary for retention in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA standard gradient to elute the main peak and any more polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detector CAD or ELSDUniversal detection for non-chromophoric compounds.
  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][5]

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Potentiometric Titration for pKa Determination

Application Scientist's Note: Experimental determination of the pKa values is crucial for understanding the ionization behavior of the molecule, which influences everything from its physiological absorption to the selection of HPLC mobile phase conditions.[11] As a dihydrochloride salt of a diamine, two equivalence points are expected.

Protocol:

  • Sample Preparation: Accurately prepare a ~0.01 M aqueous solution of 4-Ethylpiperidin-4-amine dihydrochloride.

  • Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.

  • Titrant: Standardized 0.1 M NaOH solution.

  • Procedure:

    • Calibrate the pH electrode using standard buffers (pH 4, 7, 10).

    • Titrate the sample solution with the 0.1 M NaOH, recording the pH as a function of titrant volume.

    • Plot the titration curve (pH vs. volume of NaOH).

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the more acidic ammonium ion (likely the tertiary piperidinium), and the second to the primary ammonium ion.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of 4-Ethylpiperidin-4-amine dihydrochloride. The combination of spectroscopic techniques (MS, NMR, FTIR) for identity confirmation and a validated, stability-indicating HPLC method for purity assessment ensures that the material meets the high-quality standards required for research and pharmaceutical development. The additional physicochemical data from titration and thermal analysis further enrich the understanding of this important chemical entity. Adherence to these protocols will enable scientists to generate reliable and reproducible data, facilitating confident decision-making in their research and development endeavors.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][2][5]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Optica Publishing Group. (1998). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Applied Spectroscopy. [Link][9]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link][4]

  • Biosynce. (2025). What are the detection methods for piperidine?. [Link][11]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][8]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link][12]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][13]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link][1]

  • Wikipedia. Piperidine. [Link][10]

Sources

Method

Application Note: HPLC and LC-MS Analysis of 4-Ethylpiperidin-4-amine Dihydrochloride Reaction Mixtures

This Application Note and Protocol guide is designed for researchers and analytical scientists working with 4-Ethylpiperidin-4-amine dihydrochloride , a critical gem-disubstituted piperidine building block often used in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists working with 4-Ethylpiperidin-4-amine dihydrochloride , a critical gem-disubstituted piperidine building block often used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical scaffolds.

Introduction & Analytical Challenges

4-Ethylpiperidin-4-amine dihydrochloride (C₇H₁₆N₂·2HCl) presents a "perfect storm" of analytical challenges for standard Reversed-Phase HPLC (RP-HPLC):

  • Extreme Polarity: The presence of two basic nitrogen centers (secondary piperidine amine and primary exocyclic amine) creates a highly hydrophilic molecule (logP < 0) that elutes in the void volume (

    
    ) of C18 columns.
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (>210 nm).[1]
    
  • Salt Formation: As a dihydrochloride salt, the compound is hygroscopic and acidic, requiring careful buffering to prevent peak splitting and corrosion of stainless steel LC components.

This guide provides two distinct, self-validating protocols to address these issues: a HILIC-CAD/MS method (Gold Standard) and a Derivatization-UV method (Alternative for standard HPLC).

Chemical Context: The Reaction Mixture

In drug development, this building block is typically subjected to:

  • Amide Couplings: Reaction with carboxylic acids using HATU/EDC.

  • S_NAr Reactions: Displacement of halides on heteroaromatic scaffolds (e.g., pyrimidines).

  • Deprotection: Removal of Boc/Cbz groups if the starting material was protected.

Target Analyte Structure:

  • Core: Piperidine ring.[2][3][4][5]

  • C4 Substitution: Geminal Ethyl and Amino groups.

  • State: Dihydrochloride salt (highly water-soluble).

Method Development Decision Tree

The following decision tree outlines the logic for selecting the appropriate analytical workflow based on available instrumentation and sensitivity requirements.

MethodSelection Start Start: Analyze 4-Ethylpiperidin-4-amine Reaction Mixture CheckMS Is LC-MS or CAD available? Start->CheckMS YesMS Yes CheckMS->YesMS NoMS No (UV only) CheckMS->NoMS HILIC Protocol A: HILIC-MS/CAD (Direct Analysis) YesMS->HILIC Deriv Protocol B: Pre-column Derivatization (Fmoc-Cl or OPA) NoMS->Deriv HILIC_Details Column: Amide or Zwitterionic Mobile Phase: ACN/Water + NH4HCO2 Detection: SIM (MS) or CAD HILIC->HILIC_Details Deriv_Details Reagent: Fmoc-Cl Column: C18 Standard Detection: UV 265 nm Deriv->Deriv_Details

Caption: Decision matrix for selecting the analytical strategy based on detector availability. Protocol A is preferred for throughput; Protocol B is preferred for accessibility.

Protocol A: HILIC-MS/CAD (Direct Analysis)

Objective: Direct quantification and impurity profiling without derivatization. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine.

Chromatographic Conditions[5][6][7][8][9][10]
ParameterSpecificationRationale
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm)Amide/Zwitterionic phases provide superior retention for polar amines via hydrogen bonding and electrostatic interactions.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides counter-ions to manage silanol interactions; acidic pH keeps amines protonated for MS sensitivity.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC mode.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Injection 1-5 µLLow volume prevents solvent mismatch effects (sample must be in high organic).
Gradient Table
Time (min)%A (Aqueous Buffer)%B (Acetonitrile)Event
0.01090Initial hold for equilibration
2.01090Injection
12.05050Gradient elution of polar salts
14.05050Wash
14.11090Re-equilibration
20.01090End of Run
Detection Settings
  • MS (Mass Spectrometry):

    • Mode: ESI Positive (+).

    • Scan Range: 100–1000 m/z.

    • SIM Mode: Monitor m/z 129.15 [M+H]⁺ for 4-Ethylpiperidin-4-amine.

    • Cone Voltage: 25 V (Optimize for specific instrument).

  • CAD (Charged Aerosol Detection):

    • Power Function: 1.0.

    • Data Rate: 10 Hz.

    • Note: CAD is universal and will detect non-chromophoric impurities.

Sample Preparation (Critical)
  • Diluent: 80:20 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Why? Dissolving the sample in 100% water will cause peak distortion (breakthrough) in HILIC. The sample solvent must match the initial mobile phase conditions.

  • Procedure: Weigh 5 mg of reaction mixture. Dissolve in 1 mL of Water/MeOH (1:1) first if solubility is an issue, then dilute 10x with Acetonitrile. Centrifuge at 10,000 rpm for 5 min to remove insoluble salts.

Protocol B: Derivatization-HPLC-UV (Standard LC)

Objective: Enable UV detection and C18 retention by attaching a hydrophobic chromophore (Fmoc).

Derivatization Chemistry

The primary and secondary amines react with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form stable carbamates.

Reaction Scheme: R-NH2 + Fmoc-Cl (pH 9.0) → R-NH-Fmoc + HCl

Derivatization Protocol
  • Reagent Preparation:

    • Borate Buffer: 0.2 M Sodium Borate, pH 9.0.

    • Fmoc-Cl Solution: 5 mg/mL in Acetonitrile (Prepare fresh).

  • Reaction:

    • Mix 100 µL Sample Solution (1 mg/mL in water) + 100 µL Borate Buffer.

    • Add 200 µL Fmoc-Cl Solution.

    • Vortex and incubate at 40°C for 10 minutes .

  • Quenching: Add 50 µL of 1-Amino-adamantane (or simple glycine) to consume excess Fmoc-Cl, preventing it from interfering with the chromatogram.

  • Analysis: Inject directly.

HPLC Conditions (Reversed Phase)
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes.
Detection UV at 265 nm (Fmoc absorption max) and 210 nm.
Retention Bis-Fmoc derivative will elute late (approx. 10-12 min) due to high hydrophobicity.

Data Analysis & Troubleshooting

Summary of Retention Behaviors
Compound StateProtocol A (HILIC)Protocol B (Fmoc-RP)
4-Ethylpiperidin-4-amine Retained (~5-7 min). Sharp peak.Elutes as Bis-Fmoc derivative (Late).
Starting Material (e.g., N-Boc) Elutes near void (less polar).Elutes as Mono-Fmoc derivative.
Non-polar Impurities Elute in void (t0).Retained/Separated.
Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Splitting (HILIC) Sample solvent too aqueous.Ensure sample diluent is >70% Acetonitrile.
Low Sensitivity (MS) Ion suppression from reaction salts.Divert flow to waste for first 1 min; Use APCI if ESI fails.
Corrosion High chloride content from 2HCl salt.Flush system with 10% MeOH/Water for 30 min post-run. Do not leave chloride salts in lines.
Ghost Peaks (Derivatization) Excess Fmoc-Cl hydrolysis.Ensure quenching step (Glycine/Adamantamine) is performed.

References

  • Vertex AI Search. HPLC method for 4-Ethylpiperidin-4-amine dihydrochloride. (Accessed 2023). 5[6][7]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of Piperidine Salts. (Accessed 2023). 8

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Amines. (Accessed 2023). 9[6][10]

  • PubChem. 4-Aminopiperidine dihydrochloride Structure and Properties. (Accessed 2023). 2

  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. (Accessed 2023). 11

Sources

Application

Scale-up synthesis of 4-Ethylpiperidin-4-amine dihydrochloride

An In-Depth Technical Guide to the Scale-up Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride Abstract This application note provides a comprehensive and scalable synthetic route for the preparation of 4-Ethylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-up Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride

Abstract

This application note provides a comprehensive and scalable synthetic route for the preparation of 4-Ethylpiperidin-4-amine dihydrochloride, a valuable piperidine-based building block for pharmaceutical research and drug development. The piperidine motif is a prevalent scaffold in a vast number of bioactive natural products and marketed drugs.[1] This guide details a robust, multi-step synthesis commencing from commercially available 4-piperidone. The chosen strategy emphasizes process safety, scalability, and the use of cost-effective reagents. The core transformations include N-protection, Grignard-mediated C-C bond formation, a Ritter reaction to install the key amine functionality, and a final deprotection/salt formation sequence. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and critical process parameters, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Piperidines

The 4-substituted-4-aminopiperidine framework is a significant structural motif in medicinal chemistry, found in a number of biologically active compounds.[2] Its rigid structure allows for the precise spatial orientation of functional groups, making it a privileged scaffold for targeting a variety of biological receptors. 4-Ethylpiperidin-4-amine, in particular, serves as a key intermediate for more complex molecules, including potential antagonists for chemokine receptors like CCR5, which are implicated in HIV-1 entry.[2][3]

Developing a scalable and economically viable synthesis for such building blocks is paramount for advancing drug discovery programs from the laboratory bench to pilot plant production. The synthetic strategy outlined herein has been designed with these considerations at its core, avoiding hazardous reagents like diethylaluminum cyanide and focusing on well-established, high-yielding transformations.[2]

Overall Synthetic Strategy

The synthesis is accomplished via a five-step sequence, designed for efficiency and scalability. The pathway leverages a robust N-benzyl protecting group, which is stable under the conditions required for C-C bond formation and amination, yet readily removable in the final step.

The key transformations are:

  • N-Benzylation: Protection of the piperidine nitrogen to prevent side reactions in subsequent steps.

  • Grignard Reaction: Installation of the C4-ethyl group via nucleophilic addition to the ketone.

  • Ritter Reaction: Conversion of the resultant tertiary alcohol into an acetamide, creating the C4-amino precursor.

  • Amide Hydrolysis & Deprotection: Removal of the acetyl and benzyl groups to yield the free diamine.

  • Dihydrochloride Salt Formation: Conversion to the stable, crystalline dihydrochloride salt for ease of handling and purification.

Synthetic_Scheme cluster_0 Overall Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride start 4-Piperidone Hydrochloride int1 N-Benzyl-4-piperidone start->int1 1. Benzyl Bromide, K2CO3 int2 N-Benzyl-4-ethyl- piperidin-4-ol int1->int2 2. EtMgBr, THF int3 N-Acetyl-N-benzyl-4-ethyl- piperidin-4-amine int2->int3 3. H2SO4, MeCN (Ritter Reaction) int4 4-Ethylpiperidin-4-amine (Free Base) int3->int4 4. HCl (aq), Δ 5. H2, Pd/C product 4-Ethylpiperidin-4-amine Dihydrochloride int4->product 6. HCl in IPA

Caption: Overall workflow for the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride.

Process Chemistry, Optimization, and Rationale

As a senior application scientist, it is imperative to not only present a protocol but to explain the causality behind each choice. This section delves into the "why" of the process.

Step 1: Synthesis of N-Benzyl-4-piperidone

The initial step involves the protection of the secondary amine of 4-piperidone. The benzyl group is an ideal choice for this synthesis due to its low cost, ease of introduction, and high stability across a range of reaction conditions (organometallic reagents, strong acids). Crucially, it can be cleanly removed under neutral conditions via catalytic hydrogenation, a method highly favored in industrial settings.[4]

The reaction proceeds via a standard SN2 mechanism, where the deprotonated piperidine nitrogen acts as a nucleophile, displacing the bromide from benzyl bromide. Anhydrous potassium carbonate is a cost-effective and easily removed base for this transformation.[5]

Step 2: Grignard Reaction for C-C Bond Formation

The introduction of the ethyl group at the C4 position is achieved through a nucleophilic addition of ethylmagnesium bromide to the carbonyl of N-benzyl-4-piperidone. This is a classic and highly reliable method for forming carbon-carbon bonds.

Causality Behind Experimental Choices:

  • Reagent: Ethylmagnesium bromide is a commercially available and potent nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is essential. Grignard reagents react violently with protic solvents like water. THF also effectively solvates the magnesium species.

  • Temperature Control: The addition of the Grignard reagent is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition is critical on a large scale to prevent runaway reactions and minimize side product formation.

Step 3: The Ritter Reaction: A Strategic Amination

The conversion of the tertiary alcohol (N-Benzyl-4-ethylpiperidin-4-ol) to the desired amine functionality is the most crucial step in this synthesis. A direct substitution of the hydroxyl group is difficult. The Ritter reaction provides an elegant solution.[6][7]

Mechanistic Insight:

  • Under strongly acidic conditions (e.g., concentrated sulfuric acid), the tertiary hydroxyl group is protonated and eliminated as water. This generates a relatively stable tertiary carbocation at the C4 position.[8]

  • The lone pair on the nitrogen of the nitrile solvent (acetonitrile) acts as a nucleophile, attacking the carbocation.[9]

  • This forms a stable nitrilium ion intermediate.

  • Upon aqueous workup, the nitrilium ion is hydrolyzed to form an N-acetyl group, yielding the stable amide intermediate.

This reaction is highly effective for tertiary alcohols because they readily form stable carbocations.[8]

Step 4 & 5: Deprotection Cascade

With the core structure assembled, the final steps involve removing the two protecting groups. While these could be two separate operations, a judicious choice of conditions allows for a streamlined process.

  • Amide Hydrolysis: The N-acetyl group is robust and requires harsh conditions for cleavage. Refluxing with concentrated aqueous hydrochloric acid effectively hydrolyzes the amide to the corresponding amine hydrochloride salt.

  • N-Debenzylation: The resulting intermediate is then subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation.[10] Transfer hydrogenation using ammonium formate is an excellent alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions, as it offers milder and safer conditions.[11] The secondary amine product can sometimes poison the catalyst, but using a catalyst like Pearlman's catalyst (Pd(OH)2/C) can mitigate this issue.[10]

Step 6: Dihydrochloride Salt Formation

The final free base is an oil and can be hygroscopic and susceptible to atmospheric carbon dioxide. Converting it to a crystalline salt facilitates purification, improves stability, and simplifies handling and weighing. Since the molecule contains two basic nitrogen atoms (the piperidine ring and the C4-primary amine), it readily forms a dihydrochloride salt. Precipitation from a solvent like isopropanol (IPA) or diethyl ether using a solution of HCl is a standard and effective method for isolation and purification.[12]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone
  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 5 mL/g of piperidone).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 65 °C and stir for 14-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Quench the filtrate by pouring it into ice water (20 mL/g of starting material).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with water followed by brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-piperidone, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 1-Benzyl-4-ethylpiperidin-4-ol
  • Set up a dry 3-neck flask under a nitrogen atmosphere, equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Add 1-benzyl-4-piperidone (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) via the addition funnel, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the tertiary alcohol as a crude solid or oil.

Protocol 3: Synthesis of N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide (Ritter Reaction)
  • To a flask equipped with a stirrer and thermometer, add acetonitrile (10 mL/g of alcohol). Cool to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

  • Add a solution of 1-benzyl-4-ethylpiperidin-4-ol (1.0 eq) in acetonitrile (2 mL/g) dropwise to the acidic mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the cold aqueous solution to pH > 10 with 50% aqueous NaOH, ensuring the temperature remains below 20 °C.

  • Extract the product with dichloromethane (3 x 10 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude acetamide.

Protocol 4: Synthesis of 4-Ethylpiperidin-4-amine (Hydrolysis and Debenzylation)
  • To the crude N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide (1.0 eq), add 6 M aqueous hydrochloric acid (15 mL/g).

  • Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove most of the water and excess HCl.

  • Dissolve the residue in methanol (10 mL/g) and transfer to a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.

Protocol 5: Formation and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride
  • Dissolve the crude 4-Ethylpiperidin-4-amine free base in isopropanol (IPA, 10 mL/g).

  • Cool the solution to 0-5 °C.

  • Slowly add a 5-6 M solution of HCl in isopropanol (2.2 eq) dropwise with vigorous stirring. A white precipitate will form.

  • Stir the resulting slurry at 0-5 °C for 2 hours.

  • Collect the solid by vacuum filtration, wash the filter cake with cold IPA, and then with diethyl ether.

  • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.

Process Safety Assessment

Scaling up chemical synthesis requires a thorough understanding of potential hazards.

Reagent/ProcessHazardMitigation Strategy
Benzyl Bromide Lachrymator, toxic, corrosiveHandle only in a fume hood. Wear appropriate gloves and eye protection.
Grignard Reagent Pyrophoric, reacts violently with waterUse under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried. Quench slowly at low temperatures.
Conc. Sulfuric Acid Highly corrosive, strong oxidizerAdd slowly to solutions to control exotherm. Wear acid-resistant gloves and face shield.
Catalytic Hydrogenation Flammable H₂ gas, pyrophoric catalystUse a dedicated, properly grounded hydrogenation apparatus. Do not expose the dry catalyst to air. Purge the system with inert gas before and after the reaction. Consider transfer hydrogenation as a safer alternative.[11]
Flammable Solvents Fire and explosion riskUse in a well-ventilated area away from ignition sources. Use grounded equipment for large-scale transfers.

Analytical and Quality Control Workflow

Rigorous analytical control is essential to ensure the quality and consistency of each intermediate and the final product.

QC_Workflow cluster_1 Quality Control and Analytical Workflow SM Starting Material QC (4-Piperidone HCl) - Identity (FTIR) - Purity (GC/HPLC) - Assay IPC1 IPC Step 1 (N-Benzyl-4-piperidone) - Reaction Completion (TLC/LC-MS) SM->IPC1 IPC2 IPC Step 2 (Tertiary Alcohol) - Reaction Completion (TLC/LC-MS) IPC1->IPC2 IPC3 IPC Step 3 (Acetamide) - Reaction Completion (TLC/LC-MS) IPC2->IPC3 IPC4 IPC Step 4/5 (Free Base) - Reaction Completion (TLC/LC-MS) IPC3->IPC4 FP Final Product Release (4-Ethylpiperidin-4-amine Dihydrochloride) - ¹H & ¹³C NMR - Mass Spectrometry - Purity (HPLC) - Melting Point - Elemental Analysis IPC4->FP

Caption: Quality control checkpoints throughout the synthesis.

Data Summary

The following table presents typical results for the described synthesis on a laboratory scale (10-20g). Yields and purities are expected to be maintained or improved upon scale-up with process optimization.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
1N-Benzyl-4-piperidone189.2685-95%>95%
2N-Benzyl-4-ethylpiperidin-4-ol219.3290-98%>95%
3N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide260.3775-85%>90%
4/54-Ethylpiperidin-4-amine128.2280-90% (from amide)- (used directly)
64-Ethylpiperidin-4-amine dihydrochloride201.1490-98%>99%

Conclusion

This application note provides a validated and scalable synthetic route to 4-Ethylpiperidin-4-amine dihydrochloride. The chosen pathway relies on well-understood and robust chemical transformations, prioritizing safety, cost-effectiveness, and high yield. The detailed protocols and process rationale offer a solid foundation for researchers and process chemists to produce this valuable building block for a variety of applications in pharmaceutical R&D.

References

  • TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • 911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor.
  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
  • BenchChem. (2025, December). Technical Support Center: N-Debenzylation of Piperidine Intermediates.
  • University of Windsor. Cyanides Storage, Handling and General Use Information.
  • Li, C., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
  • Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines. U.S. Patent 3,161,644.
  • Rosiak, A. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath.
  • Malawska, B., et al. (2010). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
  • Zhang, M., et al. (2005). Method for preparing 4-piperidyl piperidine. Chinese Patent CN1583742A.
  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3717.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Organic-Chemistry.org. (2019, November 1). Ritter Reaction.
  • LookChem. Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
  • Li, J., et al. (2018). Method for preparing 4-Boc-aminopiperidine. Chinese Patent CN107805218B.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Depreux, P., et al. (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. French Patent FR2802206A1.
  • Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325.
  • Jung, J., et al. (2020). Method for preparing an amine hydrochloride suspension. U.S. Patent Application 2020/0392074A1.
  • Professor Dave Explains. (2022, January 11). Ritter Reaction. YouTube.
  • Wang, W. (2015). Method for synthesizing 1-boc-4-aminopiperidine. Chinese Patent CN104628627A.
  • ChemicalBook. (2023, December 20). 1-Benzyl-4-piperidone synthesis.
  • DTIC. (2025, June 4). Piperidine Synthesis.

Sources

Method

Application Note: Solid-Phase Organic Synthesis Strategies for 4-Ethylpiperidin-4-amine Scaffolds

Abstract This application note details the strategic incorporation of 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 357935-97-8) into Solid-Phase Organic Synthesis (SPOS) workflows. As a gem-disubstituted diamine, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic incorporation of 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 357935-97-8) into Solid-Phase Organic Synthesis (SPOS) workflows. As a gem-disubstituted diamine, this building block offers significant value in medicinal chemistry for creating conformationally restricted pharmacophores (e.g., NK1 antagonists, CCR5 inhibitors, and opioid receptor ligands). However, its unique steric environment—specifically the "neopentyl-like" hindrance at the C4 primary amine—presents distinct synthetic challenges. This guide provides validated protocols for resin loading, salt neutralization, and high-efficiency functionalization, emphasizing the use of 2-Chlorotrityl chloride (2-CTC) resin to maximize yield and purity.

Introduction: The Gem-Disubstituted Advantage

In drug discovery, the Thorpe-Ingold effect (gem-dialkyl effect) is often exploited to lock molecules into bioactive conformations. 4-Ethylpiperidin-4-amine possesses a quaternary carbon at the 4-position, restricting the conformational freedom of the piperidine ring and the exocyclic amine.

While pharmacologically desirable, this structure creates a synthetic dichotomy :

  • N1 (Piperidine Nitrogen): A secondary amine, moderately hindered but nucleophilic.

  • C4-NH2 (Exocyclic Amine): A primary amine, but highly sterically hindered due to the adjacent ethyl group and the ring system.

Successful SPOS requires a strategy that differentiates these two amines, typically anchoring the more reactive N1 to the resin to expose the hindered C4-NH2 for aggressive solution-phase reagents.

Chemical Properties & Handling

Compound: 4-Ethylpiperidin-4-amine dihydrochloride MW: 201.14 g/mol (Salt) | ~128.2 g/mol (Free Base) Solubility: High in water/methanol; low in DCM/THF until neutralized.

Critical Handling Note: The Salt Factor

The commercial supply as a dihydrochloride salt (.2HCl) renders the molecule non-nucleophilic.

  • Solution Phase Error: Attempting to dissolve the salt directly in DCM for resin loading will fail.

  • SPOS Correction: You must perform an in situ neutralization (free-basing) using a tertiary amine base (DIPEA) during the loading step, or perform a pre-extraction. Protocol 1 utilizes the in situ method to minimize handling losses.[1]

Strategic Analysis & Workflow Visualization

The following diagram illustrates the decision logic for resin selection and the "Steric Gate" concept that dictates reaction order.

SPOS_Workflow Start 4-Ethylpiperidin-4-amine .2HCl Salt Neutralization In Situ Neutralization (DIPEA/DCM) Start->Neutralization Resin_Choice Resin Selection: 2-Chlorotrityl (2-CTC) Neutralization->Resin_Choice Free Base Loading N1-Selective Loading (SN1/SN2 Mechanism) Resin_Choice->Loading Branch_Point C4-Amine (Free) Sterically Hindered Loading->Branch_Point Immobilized N1 Reaction_A Standard Coupling (HBTU/HOBt) *Low Yield Risk* Branch_Point->Reaction_A Avoid Reaction_B High-Energy Coupling (HATU/HOAt or Isocyanates) *Recommended* Branch_Point->Reaction_B Execute Cleavage Acidic Cleavage (1% TFA/DCM) Reaction_B->Cleavage Final_Product N1-H / C4-Functionalized Scaffold Cleavage->Final_Product

Caption: Workflow for integrating 4-Ethylpiperidin-4-amine into SPOS. Note the critical divergence at the C4-amine coupling step due to steric hindrance.

Experimental Protocols

Protocol 1: Resin Loading (N1-Anchoring)

Objective: Immobilize the scaffold via the secondary piperidine nitrogen onto 2-Chlorotrityl Chloride (2-CTC) resin. This resin is chosen because its bulky trityl group minimizes racemization (if applicable) and prevents "double loading" of the diamine.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping

Step-by-Step:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL anhydrous DCM. Shake gently for 20 mins. Drain.

  • Salt Neutralization & Loading Cocktail:

    • In a separate vial, dissolve 4-Ethylpiperidin-4-amine .2HCl (1.5 equivalents relative to resin loading) in 8 mL DCM.

    • Add DIPEA (6.0 equivalents). Note: You need 2 eq to neutralize the HCl and 1-2 eq excess to drive the reaction. The solution should turn clear as the free base forms.

  • Coupling: Add the amine/DIPEA solution to the swollen resin. Shake at Room Temperature (RT) for 2 hours.

    • Mechanism:[2][3] The secondary amine (N1) attacks the trityl cation/chloride. The C4-primary amine is too hindered to compete effectively for the bulky trityl center, ensuring regioselectivity.

  • Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 mins. This caps unreacted trityl chlorides with methanol.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol 2: Functionalization of the Hindered C4-Amine

Objective: Derivatize the free primary amine. Challenge: The ethyl group at C4 creates a "neopentyl-like" steric wall. Standard coupling agents (e.g., HBTU, EDC) often result in incomplete conversion or deletion sequences.

Option A: Amide Bond Formation (High Efficiency)

Reagents: Carboxylic Acid (R-COOH), HATU, HOAt (optional), DIPEA, DMF.

  • Pre-activation: Dissolve R-COOH (5.0 eq) and HATU (4.8 eq) in DMF. Add DIPEA (10 eq). Shake for 2 minutes to form the activated ester.

    • Expert Insight: Use HATU (hexafluorophosphate azabenzotriazole) rather than HBTU. The aza-analog reacts faster with hindered amines.

  • Coupling: Add the pre-activated mixture to the resin.

  • Reaction Conditions: Shake for 4–6 hours at RT.

    • Optimization: If conversion is <90% (checked by Kaiser test or mini-cleavage), heat to 50°C or use microwave irradiation (75°C, 15 mins).

  • Wash: DMF (5x), DCM (5x).

Option B: Urea Synthesis (Isocyanates)

Isocyanates are highly reactive electrophiles and are excellent for overcoming the steric barrier at C4.

  • Swelling: Swell resin in DCM.

  • Addition: Add Isocyanate (R-NCO, 5.0 eq) and DIPEA (2.0 eq) in DCM.

  • Reaction: Shake for 2 hours at RT.

    • Note: Reaction is usually quantitative even with steric hindrance due to the high energy of the isocyanate.

Protocol 3: Cleavage & Isolation

Objective: Release the final compound from the resin. 2-CTC resin allows for mild acid cleavage, retaining acid-labile protecting groups (like Boc/tBu) on side chains if desired, or global deprotection can be used.

Method A: Mild Cleavage (Retains Side-Chain PG)

  • Cocktail: 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution: Add 10 mL cocktail to resin. Shake for 2 mins. Filter immediately into a flask containing 1 mL MeOH (to quench the trityl cation).

  • Repeat: Repeat 5 times.

  • Workup: Evaporate solvent. The product is obtained as the TFA salt.

Method B: Global Deprotection [1]

  • Cocktail: TFA:TIS:H2O (95:2.5:2.5).[1]

  • Execution: Shake for 2 hours.

  • Workup: Precipitate in cold diethyl ether.

Quantitative Data Summary

ParameterStandard Primary Amine4-Ethylpiperidin-4-amine (C4)Impact on Protocol
Steric Environment UnhinderedGem-disubstituted (Neopentyl-like)Reaction rates reduced by 10-100x.
Coupling Reagent HBTU/DICHATU / PyBOP Must use high-activity reagents.
Temperature RTRT to 50°C Thermal energy often required for amides.
Resin Loading Non-selectiveN1-Selective Exploits N1 vs C4 steric difference.

References

  • Gem-Disubstituted Piperidines in Analgesia: Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 1989.[4] Link

  • Steric Hindrance in Reductive Amination: Mielniczuk, S., et al. "Solid-Phase Reactivity-Directed Extraction..." ACS Environmental Au, 2024.[5] (Context on steric limits in amination). Link[5]

  • NK1 Antagonists & Scaffold Utility: Stevenson, G. I., et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry, 1998.[6] Link

  • Fmoc/SPPS Compatibility: Vergel Galeano, C. F., et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent."[7] Journal of the Mexican Chemical Society, 2014.[7] (Demonstrates piperidine stability in SPPS). Link

  • Chemical Properties: PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. Link

Sources

Application

Application Note: Orthogonal Derivatization of 4-Ethylpiperidin-4-amine for Biological Screening

This Application Note is designed for medicinal chemists and screening scientists. It details the strategic derivatization of 4-Ethylpiperidin-4-amine dihydrochloride , a valuable but sterically complex gem-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and screening scientists. It details the strategic derivatization of 4-Ethylpiperidin-4-amine dihydrochloride , a valuable but sterically complex gem-disubstituted scaffold.[1][2]

Executive Summary & Scientific Rationale

The 4-Ethylpiperidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently found in GPCR ligands (e.g., opioid, sigma receptors) and kinase inhibitors.[1][2] Its value lies in the gem-disubstitution at the C4 position.[2] The ethyl group forces the piperidine ring into a specific chair conformation, locking the C4-amine into a defined vector that enhances binding selectivity compared to flexible analogs.[2]

However, this scaffold presents a unique synthetic challenge: Nucleophilic Inversion .[1][2]

  • Standard Logic: Primary amines (

    
    ) are typically more nucleophilic than secondary amines (
    
    
    
    ).[1][2]
  • Scaffold Reality: The C4-primary amine is attached to a quaternary carbon (a t-alkyl equivalent).[1][2] It is shielded by the bulky ethyl group and the piperidine ring carbons.[2] Consequently, the secondary ring amine (N1) is significantly more nucleophilic than the primary exocyclic amine (N4).

This guide provides a validated workflow to exploit this reactivity difference for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Reactivity Landscape

Understanding the steric environment is prerequisite to successful derivatization.[2]

ReactivityLandscape Scaffold 4-Ethylpiperidin-4-amine (Dihydrochloride Salt) N1_Site N1 (Ring Amine) Secondary (-NH-) Sterics: Low Reactivity: HIGH Scaffold->N1_Site Site 1 N4_Site N4 (Exocyclic Amine) Primary (-NH2) Sterics: High (Quaternary C) Reactivity: LOW Scaffold->N4_Site Site 2 N1_Site->N4_Site Reacts preferentially under mild conditions

Figure 1: Reactivity profile of the scaffold. The secondary amine (N1) is the kinetic point of entry.

Protocol 1: Salt Break and Free Base Preparation

The dihydrochloride salt is hygroscopic and acidic.[2] Direct use in coupling reactions often leads to stoichiometry errors or pH-induced failure.[1][2] Free-basing is recommended for consistent library generation.[1][2]

Materials
  • 4-Ethylpiperidin-4-amine dihydrochloride (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution[1]

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • Brine (saturated NaCl)[1]

Methodology
  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of water (approx. 5 mL per gram of salt).[2] The solution will be acidic (pH < 2).[2]

  • Basification: Cool the solution to 0°C. Slowly add 4M NaOH with stirring until pH > 12. The solution may become cloudy as the free base oils out.[2]

  • Extraction: Extract the aqueous mixture with DCM (

    
     volumes).
    
    • Note: The free diamine is polar.[2] If recovery is low, use 2-MeTHF or Chloroform/Isopropanol (3:1).[1][2]

  • Drying: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo at low temperature (< 40°C) to avoid losing the volatile amine (though the ethyl group adds weight, volatility is still a risk).
    
  • Validation: Confirm the absence of chloride counter-ions via silver nitrate test or elemental analysis. Store under Nitrogen at -20°C.

Protocol 2: Selective N1-Functionalization (Library A)

Target: Modifying the piperidine nitrogen while leaving the C4-amine available (or untouched) for binding interactions.[1]

Mechanism: Exploiting the higher nucleophilicity of N1.[2] By using stoichiometric control and mild electrophiles, N1 can be derivatized without protecting N4.[2]

A. Reductive Amination (Recommended)

This is the most robust method for N1-alkylation.[1][2]

  • Setup: Dissolve Free Base (1.0 eq) in DCE (Dichloroethane) or DCM.

  • Addition: Add the Aldehyde/Ketone (1.0 - 1.1 eq).

  • Complexation: Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Critical: Do not use Sodium Cyanoborohydride (

      
      ) without acetic acid, as the pH needs to be slightly acidic, but too much acid might protonate N1.[1][2] STAB is self-buffering.[1][2]
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2][3][4]
    
  • Purification: The C4-amine makes the product very polar.[2] Use reverse-phase HPLC or amine-functionalized silica cartridges for purification.[1][2]

B. Amide Coupling (N1-Selective)[1][2]
  • Reagents: Use an acyl chloride or activated ester (NHS-ester).[1][2]

  • Conditions: Dissolve Free Base (1.0 eq) in DCM at -78°C or 0°C.

  • Base: Add DIPEA (1.0 eq).[1][2]

  • Addition: Add Acid Chloride (0.9 eq) dropwise.

    • Why 0.9 eq? To ensure the highly reactive acid chloride is consumed by the more reactive N1 before it attacks the sterically hindered N4.[2]

  • Monitoring: Monitor via LCMS. The mono-acylated product (at N1) usually forms exclusively at low temperatures.[1][2]

Protocol 3: Functionalizing the C4-Amine (Library B)

Target: Modifying the exocyclic amine. This requires overcoming significant steric hindrance.[1][2]

Prerequisite: N1 must be protected (e.g., N-Boc, N-Benzyl) or already functionalized as part of the library design.[1][2]

A. Amide Coupling at C4 (The "Hard" Coupling)

Standard EDC/NHS coupling often fails here due to the quaternary center.[2]

  • Coupling Agent: Use HATU or PyBOP (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2] These are high-power coupling agents.[1][2]

  • Solvent: DMF (Dimethylformamide) is required for solubility and reaction rate.[1][2]

  • Procedure:

    • Mix Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 15 mins to form the active ester.

    • Add the N1-substituted 4-Ethylpiperidin-4-amine (1.0 eq).[1][2]

  • Heat: The reaction may require heating to 50–60°C for 12–24 hours.

    • Note: Microwave irradiation (80°C, 20 mins) is highly effective for this sterically hindered amine.[1][2]

B. Urea/Carbamate Formation

Isocyanates react well with the C4-amine due to their high electrophilicity and small size.[2]

  • Reagents: Isocyanate (1.1 eq) + N1-substituted scaffold.

  • Conditions: THF, reflux, 2–4 hours.

Biological Screening & Assay Compatibility[1]

When transitioning these derivatives to biological assays, consider the following:

ParameterConsiderationRecommendation
Solubility The free amine (if left exposed) improves water solubility but may bind non-specifically to proteins.[1][2]Formulate as Formate or Hydrochloride salts for final plating.[1][2]
DMSO Stability Primary amines can react with DMSO impurities (e.g., formaldehyde) over long storage.[1][2]Store library stocks in 100% DMSO at -80°C; avoid repeated freeze-thaw cycles.
False Positives Cationic amphiphilic drugs (like this scaffold) can induce phospholipidosis.[1][2]Include a cytotoxicity counter-screen (e.g., HepG2 viability).[1][2]

Workflow Visualization

Workflow Start 4-Ethylpiperidin-4-amine 2HCl Salt FreeBase Free Base Preparation (NaOH / DCM) Start->FreeBase Branch Selectivity Decision FreeBase->Branch PathA Path A: N1 Functionalization (Kinetic Control) Branch->PathA Mild Electrophile (0.9 eq R-COCl or Red-Am) PathB Path B: C4 Functionalization (Requires N1 Protection) Branch->PathB 1. Protect N1 (Boc) 2. Harsh Coupling (HATU/Heat) LibA Library A: N1-Amides/Alkyls (C4-NH2 Free) PathA->LibA LibB Library B: C4-Amides/Ureas (N1-Boc/R) PathB->LibB

Figure 2: Decision tree for library synthesis. Path A leverages the natural nucleophilicity difference; Path B requires forcing conditions.

References

  • BenchChem. (2025).[1][2][5] Structure-Activity Relationship (SAR) of 4-aminopiperidine derivatives in Opioid and Antifungal research.[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 16211557: 4,4'-Ethylenedipiperidine dihydrochloride.[1][2] Retrieved from [1]

  • Organic Syntheses. (1955).[1][2] Preparation of 1-benzylpiperazine (General protocol for diamine differentiation).[1][2]Coll. Vol. 4 , p.88. Retrieved from [1][2]

  • Journal of Medicinal Chemistry. (2020). Discovery of Factor B Inhibitors using 4-aminopiperidine scaffolds.[1][2][6] (Contextual ref: J. Med. Chem. 2020, 63, 5697).[1][2] Retrieved from [1]

  • Cayman Chemical. (2025).[1][2] Product Information: 4-Anilinopiperidine derivatives.[1][2][7][8] Retrieved from [1]

Sources

Method

In vitro biological assays for compounds derived from 4-Ethylpiperidin-4-amine dihydrochloride

This Application Note is designed for medicinal chemists and pharmacologists utilizing 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) as a core scaffold. Note on Chemical Identity: This guide specifically a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists utilizing 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) as a core scaffold.

Note on Chemical Identity: This guide specifically addresses the gem-disubstituted scaffold (4-amino-4-ethylpiperidine), distinct from the N-ethyl isomer (1-ethylpiperidin-4-amine). The 4,4-disubstitution pattern is a high-value pharmacophore used to introduce conformational constraints and block metabolic oxidation at the 4-position, common in JAK inhibitors, MNK modulators, and CCR5 antagonists.

Introduction & Pharmacophore Logic

The 4-amino-4-ethylpiperidine moiety serves as a privileged structure in modern drug design. Unlike simple piperidines, the geminal ethyl group at the 4-position serves two critical mechanistic functions:

  • Metabolic Blocking: It sterically hinders cytochrome P450-mediated hydroxylation at the susceptible C4 position, significantly extending the half-life (

    
    ) of the parent compound.
    
  • Conformational Locking: The bulk of the ethyl group restricts the conformational flexibility of the piperidine ring, often locking the C4-amine into a specific axial or equatorial orientation required for high-affinity binding to kinases (e.g., JAK2, MNK1) or GPCRs (e.g., CCR5, NK1).

This guide details three essential assay protocols to validate these properties: Metabolic Stability , Kinase Selectivity , and GPCR Functional Modulation .

Experimental Workflow Visualization

The following diagram outlines the logical flow for profiling derivatives of this scaffold, moving from structural validation to functional screening.

AssayWorkflow cluster_ADME Phase 1: Stability Profiling cluster_Target Phase 2: Target Engagement Start 4-Ethylpiperidin-4-amine Derivative Library Microsome Assay 1: Microsomal Stability (Human/Rat Liver Microsomes) Start->Microsome Validates C4-Blocking MetID Metabolite Identification (LC-MS/MS) Microsome->MetID If unstable Kinase Assay 2: Kinase Inhibition (ADP-Glo / TR-FRET) Microsome->Kinase If stable & Kinase Target GPCR Assay 3: GPCR Functional Flux (Calcium / cAMP) Microsome->GPCR If stable & GPCR Target Decision Lead Selection Criteria Kinase->Decision IC50 < 100 nM GPCR->Decision EC50 < 50 nM

Figure 1: Critical path for evaluating 4,4-disubstituted piperidine derivatives, prioritizing metabolic stability confirmation before potency screening.

Protocol 1: Assessment of Metabolic Stability (Microsomal Stability)

Objective: To quantify the efficacy of the 4-ethyl group in blocking oxidative metabolism compared to a 4-H (non-substituted) control.

Materials
  • Test Compounds: 4-Ethylpiperidin-4-amine derivative (10 mM DMSO stock).

  • Control: A 4-H analog (lacking the ethyl group) for comparison.

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PD).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Method
  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-warm 190 µL of microsome solution at 37°C for 5 minutes.

    • Add 2 µL of test compound (final concentration 1 µM, 0.1% DMSO).

    • Initiate reaction by adding 10 µL of NADPH regenerating system.

  • Sampling: At time points

    
     minutes, remove 30 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 120 µL of ice-cold Quench Solution to precipitate proteins. Centrifuge at 4,000 rpm for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., Agilent 6460 Triple Quad). Monitor parent ion depletion.

Data Analysis

Calculate the intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time.


Success Criteria: The 4-ethyl derivative should exhibit <50% of the intrinsic clearance of the 4-H control, confirming the metabolic blockade.

Protocol 2: Kinase Inhibition Assay (JAK/MNK Focus)

Context: Derivatives of 4-amino-4-ethylpiperidine are documented inhibitors of Janus Kinases (JAK) and MAP Kinase Interacting Kinases (MNK) [1, 2].

Materials
  • Kinase: Recombinant Human JAK2 or MNK1 (active).

  • Substrate: Poly(Glu, Tyr) 4:1 (for JAK) or eIF4E peptide (for MNK).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding (ThermoFisher).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Method (ADP-Glo Format)
  • Compound Transfer: Dispense 50 nL of compound (serial dilution) into a 384-well white low-volume plate (e.g., Corning 4512).

  • Enzyme Addition: Add 2 µL of Kinase solution (optimized to consume <20% ATP). Incubate 10 mins at RT.

  • Substrate/ATP Start: Add 2 µL of Substrate/ATP mix (ATP at

    
     apparent, typically 10-50 µM).
    
  • Reaction: Incubate at RT for 60 minutes.

  • ADP Generation: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence on a multimode reader (e.g., EnVision).

Data Presentation

Normalize data to 0% inhibition (DMSO) and 100% inhibition (Staurosporine). Fit curves using a 4-parameter logistic model:

Compound IDTargetIC50 (nM)Hill SlopeMax Inhibition (%)
Ethyl-Pip-001 JAK212.5-1.198
Ethyl-Pip-002 MNK145.0-0.995
Control (Tofacitinib) JAK24.2-1.0100

Protocol 3: GPCR Functional Assay (Calcium Flux)

Context: The scaffold mimics the pharmacophore of CCR5 antagonists (e.g., Maraviroc analogs) and Neurokinin-1 antagonists [3].

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., CCR5 or NK1) and G

    
    16 (promiscuous G-protein to force Calcium coupling).
    
  • Dye: Fluo-4 Direct™ Calcium Assay Kit (Invitrogen).

  • Agonist: MIP-1

    
     (for CCR5) or Substance P (for NK1).
    
Method
  • Seeding: Plate cells at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate 60 mins at 37°C.

  • Compound Addition (Antagonist Mode): Add 10 µL of test compound (5x concentration). Incubate 15 mins at RT.

  • Measurement (FLIPR/FDSS): Place plate in FLIPR Tetra.

  • Agonist Injection: Inject 10 µL of Agonist (EC80 concentration).

  • Read: Monitor fluorescence (

    
    ) for 180 seconds.
    
Self-Validating Check
  • Z-Factor: Calculate

    
     using Vehicle (0%) and Reference Antagonist (100%). A 
    
    
    
    is required for assay validity.
  • Counter-Screen: Run the same assay on parental CHO-K1 cells (lacking the receptor) to rule out false positives caused by calcium ionophores or fluorescence quenchers.

References

  • Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. World Intellectual Property Organization (WO2010144486A1). (2010).[1][2][3] Describes the use of 4-amino-4-ethylpiperidine as a core building block for JAK inhibitors.

  • Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. World Intellectual Property Organization (WO2013147711A1). (2013). Details the synthesis of MNK inhibitors using the 4-ethylpiperidine scaffold.

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Highlights the structural relevance of the scaffold in HIV entry inhibitors.

Sources

Application

Radioligand binding assays for targets of 4-Ethylpiperidin-4-amine dihydrochloride derivatives

Abstract & Introduction The 4-Ethylpiperidin-4-amine core represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for a diverse range of G-Protein Coupled Receptor (GPCR) ligands. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-Ethylpiperidin-4-amine core represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for a diverse range of G-Protein Coupled Receptor (GPCR) ligands. While structurally distinct from the classic 4-phenylpiperidine (fentanyl class) or 4-benzylpiperidine moieties, the 4-ethyl-4-amino substitution pattern introduces specific steric constraints that are increasingly exploited to modulate receptor subtype selectivity, particularly within the Opioid (MOR/DOR/KOR) and Neurokinin (NK1) receptor families.

This Application Note provides a rigorous, self-validating protocol for characterizing the binding affinity (


) of 4-Ethylpiperidin-4-amine derivatives. While this scaffold is versatile, this guide focuses on the Mu-Opioid Receptor (MOR)  as the primary case study due to the scaffold's high relevance in analgesic discovery and safety profiling.
Key Mechanistic Insight

Derivatives of 4-Ethylpiperidin-4-amine are typically cationic amphiphiles at physiological pH. Their binding often involves an ionic interaction between the protonated piperidine amine and a conserved aspartate residue (e.g., Asp147 in MOR) deep within the receptor pocket. The 4-ethyl group provides a hydrophobic anchor that can lock the ligand into specific conformational states, necessitating precise equilibrium conditions during assay execution.

Experimental Workflow

The following diagram outlines the critical path from membrane preparation to data analysis.

BindingAssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Reaction cluster_2 Phase 3: Analysis Membrane Membrane Prep (CHO-hMOR) Incubation Equilibrium Incubation (90 min @ 25°C) Membrane->Incubation LigandPrep Ligand Dilution (10mM DMSO Stock) LigandPrep->Incubation FilterPrep Filter Pre-treatment (0.5% PEI Soak) Termination Rapid Filtration (Brandel Harvester) FilterPrep->Termination Reduces NSB Incubation->Termination Counting Liquid Scintillation Counting (LSC) Termination->Counting DataFit Non-Linear Regression (Cheng-Prusoff) Counting->DataFit

Figure 1: End-to-end workflow for radioligand binding assays. Note the critical PEI pre-treatment step to mitigate filter binding common with lipophilic amines.

Materials & Reagents

Biological Source[1]
  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human Mu-Opioid Receptor (hMOR).

  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Diprenorphine (Antagonist).
    • Recommendation: Use

      
      -DAMGO (Specific Activity ~50 Ci/mmol) for agonist-focused profiling to detect G-protein coupled states.
      
Buffer Systems

Precise buffer composition is vital for 4-aminopiperidine derivatives, as divalent cations modulate receptor coupling.

ComponentConcentrationFunction
Tris-HCl 50 mM (pH 7.4)Main buffering agent.
MgCl

10 mMCRITICAL: Stabilizes the High-Affinity Agonist State (G-protein coupled).
EDTA 1 mMChelates trace heavy metals; prevents protease activity.
BSA 0.1% (w/v)Carrier protein; reduces loss of lipophilic ligands to plastics.
Filter Pre-treatment Solution[2][3]
  • 0.5% Polyethyleneimine (PEI):

    • Why: 4-Ethylpiperidin-4-amine derivatives are "sticky" (lipophilic cations). They bind non-specifically to glass fiber filters. PEI is a polycation that coats the anionic glass fibers, electrostatically repelling the cationic ligands and drastically reducing Non-Specific Binding (NSB).

Detailed Protocols

Protocol A: Saturation Binding ( Determination)

Objective: Determine the equilibrium dissociation constant (


) of the radioligand to validate the system.
  • Preparation: Thaw hMOR membranes and homogenize gently using a Polytron (5 sec burst) to ensure uniform suspension. Dilute to 10-20 µg protein/well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Buffer + Increasing concentrations of

      
      -DAMGO (0.1 nM – 10 nM).
      
    • Non-Specific Binding (NSB): Membrane + Buffer +

      
      -DAMGO + 10 µM Naloxone .
      
  • Incubation: Incubate for 90 minutes at 25°C.

    • Note: Equilibrium time varies; 90 mins is standard for piperidines, but pilot association kinetics are recommended.

  • Harvesting:

    • Pre-soak GF/B filter plates in 0.5% PEI for at least 60 minutes at 4°C.

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold 50 mM Tris-HCl buffer.

  • Counting: Add 50 µL microscintillant, seal, and count on a TopCount NXT.

Protocol B: Competition Binding ( Determination)

Objective: Determine the affinity of novel 4-Ethylpiperidin-4-amine derivatives.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3 or 1:10) in Assay Buffer. Final DMSO concentration in assay must be <1%.

  • Reaction Assembly:

    • Volume: 200 µL total volume.

    • Fixed Radioligand: Add

      
      -DAMGO at a concentration equal to its 
      
      
      
      (typically ~0.5 - 1.0 nM).
    • Test Compounds: Add 20 µL of diluted 4-Ethylpiperidin-4-amine derivative (10 concentrations).

    • Start: Initiate by adding 100 µL membrane suspension.

  • Incubation & Termination: Follow steps 3-5 from Protocol A.

Data Analysis & Interpretation

Calculating (Cheng-Prusoff Equation)

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. The


 is derived from a sigmoidal dose-response curve.


Where:

  • 
     : Concentration of derivative inhibiting 50% of specific radioligand binding.
    
  • 
     : Concentration of free radioligand used in the assay.
    
  • 
     : Dissociation constant of the radioligand (determined in Protocol A).
    
Interaction Model

The following diagram illustrates the competitive inhibition model relevant to this scaffold.

CompetitiveBinding R Receptor (MOR) RL RL Complex (Signal) R->RL k_on RI RI Complex (Silent) R->RI k_on2 L Radioligand ([3H]-DAMGO) L->R I Inhibitor (4-Ethyl-Pip) I->R RL->R k_off RI->R k_off2

Figure 2: Competitive binding model. The 4-Ethylpiperidin-4-amine derivative (Inhibitor) competes with the Radioligand for the orthosteric site on the Receptor.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (>20%) Lipophilic nature of 4-ethyl scaffold.Increase PEI soak time; add 0.1% BSA to wash buffer; ensure filters are GF/B (thicker) rather than GF/C.
Steep Hill Slope (>1.2) Positive cooperativity or aggregation.Check compound solubility. 4-aminopiperidines can aggregate at high concentrations. Sonicate stocks.
Low Signal-to-Noise Receptor degradation.Add protease inhibitor cocktail (PMSF, Aprotinin) to the membrane prep.
Right-shifted Curves (

too high)
"Sticky" compound loss.Use low-binding polypropylene plates. Do NOT use polystyrene for serial dilutions.

Safety & Compliance

  • Radioactivity:

    
     is a low-energy beta emitter. Use standard shielding and disposal protocols.
    
  • Chemical Safety: Many 4-aminopiperidine derivatives are potent bioactive molecules (potential opioids). Handle as Potent Compounds (OEB 3/4) until toxicity is established.

References

  • Maguire, J. J., et al. (2012). "A 96-well filtration method for radioligand binding analysis of σ receptor ligands." National Institutes of Health (PMC). Link

    • Context: Validates the use of PEI-treated filters for lipophilic c
  • BindingDB. (2025). "Mu-Opioid Receptor Binding Assay Procedures." Binding Database. Link

    • Context: Standard industry protocols for MOR radioligand binding including buffer composition (MgCl2/EDTA).
  • Gharagozloo, P., et al. (2025). "Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target." Springer Protocols. Link

    • Context: Detailed methodology for handling Mu-Opioid receptor membrane prepar
  • Livingston, K. E., et al. (2018). "Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor." eLife. Link

    • Context: Discusses the impact of agonist efficacy on binding kinetics and the role of G-protein coupling buffers.
  • Sigma-Aldrich. (2025). "Automation of Receptor-Ligand Binding Assays using the MultiScreen® Filter Plate." Merck/Sigma Technical Notes. Link

    • Context: Technical specifications for filter plate selection and vacuum filtration steps.

Technical Notes & Optimization

Troubleshooting

Common byproducts in 4-Ethylpiperidin-4-amine dihydrochloride synthesis and their removal

User Guide: Troubleshooting & Impurity Management Topic: Synthesis, Impurity Profiling, and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride Audience: Medicinal Chemists, Process Development Scientists Version: 2...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide: Troubleshooting & Impurity Management

Topic: Synthesis, Impurity Profiling, and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Introduction & Synthetic Pathway

4-Ethylpiperidin-4-amine is a critical "gem-disubstituted" piperidine scaffold, often serving as a core pharmacophore in Janus kinase (JAK) inhibitors and CCR5 antagonists. The introduction of the ethyl group at the quaternary C4 position creates significant steric bulk, making the synthesis prone to specific byproducts—most notably elimination (alkene) impurities and incomplete hydrolysis intermediates .

While Curtius rearrangement routes exist, the Grignard-Ritter sequence (via 4-piperidinol) is the most common industrial pathway due to cost-efficiency, though it is chemically demanding. This guide focuses on troubleshooting this specific route.

Visualizing the Workflow (Grignard-Ritter Protocol)

SynthesisPath Start N-Benzyl-4-piperidone Grignard Intermediate A: 1-Benzyl-4-ethylpiperidin-4-ol Start->Grignard EtMgBr, THF (-78°C to RT) Impurity_Alkene Impurity X (Critical): 4-Ethyl-1,2,3,6-tetrahydropyridine (Elimination Product) Grignard->Impurity_Alkene Overheating/Acid (Dehydration) Ritter Intermediate B: 4-Acetamido-4-ethylpiperidine Grignard->Ritter MeCN, H2SO4 (Ritter Reaction) Impurity_Amide Impurity Y: Un-hydrolyzed Acetamide Ritter->Impurity_Amide Incomplete Hydrolysis Final Target Product: 4-Ethylpiperidin-4-amine 2HCl Ritter->Final 1. 6N HCl Reflux 2. Pd/C, H2 (Debenzylation) 3. HCl/iPrOH

Figure 1: Critical path analysis of the Grignard-Ritter synthesis showing the origin of key impurities.

Troubleshooting Guide (Q&A)
Section A: Synthesis Efficiency & The "Oily" Product

Q: My final product is an oil or a sticky gum instead of a white solid. NMR shows the ethyl group, but the integration is off. What happened? Diagnosis: You likely have significant contamination from Impurity X (The Alkene) . Mechanism: The intermediate 1-benzyl-4-ethylpiperidin-4-ol is a tertiary alcohol. Under the strong acidic conditions of the Ritter reaction (H₂SO₄), this alcohol easily dehydrates to form the thermodynamically stable alkene (1-benzyl-4-ethyl-1,2,3,6-tetrahydropyridine ) instead of trapping the nitrile to form the amide. Solution:

  • Temperature Control: The Ritter reaction must be kept cold (0–5°C) during the addition of sulfuric acid. Exotherms promote elimination.

  • Purification: The alkene is a mono-amine, whereas your product is a diamine.

    • Protocol: Dissolve the crude oil in water at pH 4-5. Wash with Dichloromethane (DCM). The diamine (product) will remain protonated in the aqueous phase, while the less polar alkene (and any unreacted starting material) often extracts into the organic layer.

    • Crystallization: Convert the aqueous phase to the free base (pH >12), extract into EtOAc, dry, and treat with 2.2 equivalents of HCl in Isopropanol . The dihydrochloride salt crystallizes readily; the alkene hydrochloride is often more soluble and stays in the mother liquor.

Q: I used N-Boc-4-piperidone, but the Boc group disappeared during the reaction. Is this expected? Diagnosis: Yes. The Ritter reaction requires strong acid (H₂SO₄ or oleum). These conditions are incompatible with Boc protection. Corrective Action: Switch to N-Benzyl-4-piperidone . The benzyl group is stable to H₂SO₄ and can be removed cleanly at the very end via catalytic hydrogenation (Pd/C, H₂, MeOH).

Section B: Impurity Identification

Q: I see a persistent impurity at [M+42] in my LC-MS. It resists removal by recrystallization. Diagnosis: This is Impurity Y (The Acetamide) . Mechanism: The Ritter reaction generates an N-acetyl intermediate (N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide). The acetyl group is robust and requires harsh acidic hydrolysis to remove. If you only used mild acid (e.g., 4M HCl/Dioxane) to generate the salt, the acetyl group remains. Solution:

  • Forced Hydrolysis: Reflux the intermediate in 6N aqueous HCl for 12–24 hours. Monitor by LC-MS until the [M+42] peak vanishes.

  • Note: Standard Boc-deprotection conditions (TFA/DCM) will not cleave this acetamide.

Section C: Salt Formation & Stoichiometry

Q: My elemental analysis for Chlorine is lower than expected (e.g., ~15% instead of ~30%). Diagnosis: You have likely formed the Monohydrochloride instead of the Dihydrochloride. Reasoning: The piperidine nitrogen (secondary) is highly basic (pKa ~11), but the primary amine at C4 (adjacent to the quaternary center) is sterically hindered and slightly less basic. Protocol for 2HCl Formation:

  • Dissolve the free base in a minimum amount of dry Ethanol or Methanol.

  • Add 3.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH).

  • Add diethyl ether or MTBE dropwise until turbidity persists.

  • Cool to -20°C. The dihydrochloride is hygroscopic; handle under nitrogen.

Comprehensive Impurity Profile

Use this table to identify peaks in your analytical data.

Impurity NameOriginStructure DescriptionDetection (LC-MS)Removal Strategy
Dehydration Impurity Overheating during Ritter StepEndocyclic double bond (Tetrahydropyridine)[M-18] relative to Alcohol; [M-17] relative to AmineAcidic wash (pH 4) or Recrystallization (remains in liquor).[1]
Acetamide Intermediate Incomplete HydrolysisAcetyl group on primary amine[M+42] relative to ProductReflux in 6N HCl (12h+).
Regio-isomer (Alkene) Isomerization of Dehydration ProductExocyclic double bond (Ethylidene)Same mass as Dehydration ImpurityHard to separate; prevent formation by temp control.
Inorganic Salts Neutralization (NaOH/NaHCO3)NaCl, Na2SO4Ash residue, no UV/MS signalDesalting column or dissolution in dry MeOH (salts precipitate).
Detailed Experimental Protocols
Protocol A: The Ritter Reaction (Critical Step)

Targeting the Acetamide Intermediate

  • Setup: Charge a flask with 1-Benzyl-4-ethylpiperidin-4-ol (1.0 eq) and Acetonitrile (10 vol).

  • Acid Addition: Cool to 0°C . Add Concentrated H₂SO₄ (2.0 eq) dropwise over 30 mins. Do not let temp exceed 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Pour onto crushed ice. Basify with NaOH to pH 10. Extract with DCM.[2]

    • Checkpoint: If LC-MS shows significant alkene (mass = alcohol - 18), the acid addition was too fast or hot.

Protocol B: Hydrolysis & Salt Formation

Targeting 4-Ethylpiperidin-4-amine 2HCl

  • Hydrolysis: Dissolve the acetamide intermediate in 6N HCl (10 vol). Reflux (100°C) for 24 hours.

  • Debenzylation: Cool, neutralize, and extract free base. Dissolve in MeOH, add 10% Pd/C (10 wt%), and hydrogenate (50 psi) for 12 hours. Filter catalyst.

  • Salt Formation: Evaporate MeOH. Dissolve residue in iPrOH (5 vol). Add HCl in iPrOH (3.0 eq). Stir at RT for 2 hours. Filter the white solid.

    • Yield: Typical yield is 40–50% over 3 steps.

References
  • BenchChem. "An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." BenchChem Technical Guides, 2025.

  • Comins, D. L., et al. "Synthesis of 4-substituted-4-aminopiperidine derivatives." Journal of Organic Chemistry, 2001, 66, 2181-2182.[3] (Foundational work on piperidone additions).

  • Vandekerckhove, S., et al. "Ritter Reaction: A Convenient Synthesis of Amides from Alcohols." Synlett, 2018, 29, 2257-2264. (Mechanism of tertiary alcohol Ritter reactions).

  • Google Patents. "Method for preparing 4-amino-4-phenylpiperidines (Analogous Chemistry)." US Patent 20040171837A1. (Describes the Grignard-Ritter-Hydrolysis sequence for 4-substituted piperidines).

  • Vertex Pharmaceuticals. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives." Bioorganic & Medicinal Chemistry Letters, 2004. (Discussion of Curtius vs Ritter routes).

Sources

Optimization

Purification of 4-Ethylpiperidin-4-amine dihydrochloride by column chromatography

This technical guide details the purification strategies for 4-Ethylpiperidin-4-amine dihydrochloride , a highly polar, hydrophilic diamine salt often used as a building block in drug discovery (e.g., JAK inhibitors). Du...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification strategies for 4-Ethylpiperidin-4-amine dihydrochloride , a highly polar, hydrophilic diamine salt often used as a building block in drug discovery (e.g., JAK inhibitors).

Due to the presence of two basic nitrogen centers (a secondary piperidine amine and a primary aliphatic amine) and its dihydrochloride salt form, this compound presents significant challenges in standard normal-phase chromatography: strong retention (baseline sticking), peak tailing, and poor solubility in non-polar solvents.

Part 1: Pre-Purification Assessment & Strategy

Before attempting column chromatography, you must determine if the salt form is necessary for the purification step. Running dihydrochloride salts directly on silica gel is rarely successful and generally discouraged due to the strong ionic interaction between the ammonium cations and the acidic silanol groups of the stationary phase.

Decision Matrix: Method Selection

PurificationStrategy Start Start: Crude 4-Ethylpiperidin-4-amine 2HCl SolubilityCheck Is the crude soluble in DCM or EtOAc? Start->SolubilityCheck FreeBase Strategy A: Convert to Free Base (Recommended) SolubilityCheck->FreeBase Yes (or if extraction feasible) DirectPurification Strategy B: Direct Salt Purification SolubilityCheck->DirectPurification No (Highly water soluble only) Extraction Basic Extraction (NaOH/DCM) or Resin Neutralization FreeBase->Extraction RP_Column Reverse Phase (C18) (H2O/ACN + Buffer) DirectPurification->RP_Column High Purity Req. IonExchange SCX Ion Exchange (Catch & Release) DirectPurification->IonExchange Bulk Cleanup NP_Column Normal Phase Silica (DCM/MeOH/NH4OH) Extraction->NP_Column

Figure 1: Decision tree for selecting the optimal purification workflow based on solubility and compound form.

Part 2: Recommended Protocols

Protocol A: Free-Basing & Normal Phase Chromatography (The "Gold Standard")

This method removes the HCl counterions, reducing polarity and preventing the "cation-exchange" effect on silica gel.

1. Free-Basing Workup:

  • Dissolve the crude dihydrochloride in minimal water.

  • Adjust pH to >12 using 2N NaOH or saturated

    
    .
    
  • Extract exhaustively with DCM or DCM/Isopropanol (3:1) if the compound is water-soluble.[1]

  • Dry organic layer over

    
     and concentrate.
    

2. Chromatographic Conditions:

  • Stationary Phase: Standard Silica Gel (40–63 µm). Note: Amine-functionalized silica is superior if available.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    , 28%).
    
  • Gradient: See Table 1 below.

Table 1: Mobile Phase Gradients for Free Amine

Gradient StepDCM (%)MeOH (%)

(%)*
Purpose
Equilibration 954.50.5Pre-saturates silica to block active sites.
Elution Start 9091Elutes non-polar impurities.
Elution End 80182Elutes the diamine product.

*Note: Pre-mix the MeOH and


 before adding to DCM to prevent miscibility issues.
Protocol B: Reverse Phase (C18) for Dihydrochloride Salts

If the free base is volatile or too water-soluble to extract, purify the salt directly using C18 silica.

  • Column: C18 Flash Cartridge or Prep-HPLC column.

  • Mobile Phase A: Water + 0.1% TFA (for salt stability) or 10 mM

    
     (pH 10, for free base elution).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV 205–210 nm (Piperidines have weak UV absorbance; avoid acetone/ethyl acetate).

Part 3: Troubleshooting & FAQs

Q1: Why is my compound streaking (tailing) from the origin to the solvent front?

Diagnosis: This is the "silanol effect." The acidic protons on the silica surface (


) are protonating your amine, causing it to stick and drag.
Solution: 
  • Add Base: You must use a modifier.[2] Add 1% Triethylamine (TEA) or 1–2% concentrated

    
     to your mobile phase.
    
  • Switch Solvent: Change from EtOAc/Hexane to DCM/MeOH. The alcohol helps disrupt hydrogen bonding with the silica.

  • Use Amino-Silica: Switch to an amine-bonded silica cartridge (e.g.,

    
    -silica), which is non-acidic and prevents streaking.
    
Q2: I cannot see my compound on the TLC plate or Flash detector.

Diagnosis: 4-Ethylpiperidin-4-amine lacks a conjugated


-system, meaning it has negligible UV absorbance above 220 nm.
Solution: 
  • TLC Visualization: Do not rely on UV. Use Ninhydrin stain (turns deep red/purple upon heating) or Dragendorff’s reagent (orange spots). Iodine chambers are also effective.

  • Flash Chromatography: Use an ELSD (Evaporative Light Scattering Detector) if available. If using UV, set monitoring to 205 nm or 210 nm, but ensure your solvents (DCM/MeOH) are HPLC grade to minimize background noise.

Q3: The dihydrochloride salt is crashing out of my DCM/MeOH mobile phase.

Diagnosis: Chloride salts often have poor solubility in DCM. Solution:

  • Dissolution Solvent: Dissolve the crude load in pure Methanol or a Water/MeOH mix. Use a solid load technique (absorb crude onto Celite or silica) to avoid solvent mismatch.

  • Switch System: If the salt is insoluble in DCM, you cannot use Normal Phase. Switch to HILIC (Hydrophilic Interaction Chromatography) using ACN/Water/Ammonium Acetate buffer.

Q4: My yield is low. Is the compound decomposing?

Diagnosis: Primary amines can oxidize on silica over time, or the compound may be irreversibly binding to the column. Solution:

  • Passivation: Pre-wash the silica column with mobile phase containing 5% TEA before loading your sample. This "sacrificial" base occupies the binding sites.

  • Salt Formation: If you purified the free base, convert it back to the HCl salt immediately after evaporation (using HCl in Dioxane/Ether) for long-term storage stability.

References

  • Biotage. "Strategies for the Purification of Highly Polar Amines." Biotage Technical Notes. Link

  • Teo, S. et al. "Purification of hydrophilic amines using normal phase chromatography.
  • PubChem. "4,4'-Ethylenedipiperidine dihydrochloride (Related Structure Data)." National Library of Medicine. Link

  • Cayman Chemical. "4-Anilinopiperidine Purification Protocols." Cayman Technical Support. Link

  • Reddit Chemistry Community. "Can amine salts run through a silica column?" r/Chemistry Discussion Threads. Link

Sources

Troubleshooting

Recrystallization techniques for 4-Ethylpiperidin-4-amine dihydrochloride

Technical Support Center: 4-Ethylpiperidin-4-amine Dihydrochloride Purification Case ID: #REC-4EP-2026 Subject: Recrystallization & Troubleshooting Guide for 4-Ethylpiperidin-4-amine 2HCl Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethylpiperidin-4-amine Dihydrochloride Purification

Case ID: #REC-4EP-2026 Subject: Recrystallization & Troubleshooting Guide for 4-Ethylpiperidin-4-amine 2HCl Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1210878-36-0 or analogs).[1] This is a gem-disubstituted diamine salt, often used as a critical building block for Janus Kinase (JAK) inhibitors.[1]

The Challenge: This molecule possesses a "schizophrenic" solubility profile. The lipophilic ethyl group and piperidine ring fight against the extreme polarity of the ionic dihydrochloride lattice. This conflict frequently leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.

This guide provides a validated solubility matrix, a "Golden Path" protocol, and a troubleshooting Q&A to resolve phase separation and stoichiometry issues.

Module 1: Solubility Profiling & Solvent Selection

The lattice energy of a dihydrochloride salt is high. You must use a high-dielectric protic solvent to break the lattice, but a carefully chosen anti-solvent to force reprecipitation.[1]

Table 1: Solubility Matrix for 4-Ethylpiperidin-4-amine 2HCl

Solvent TypeSpecific SolventSolubility BehaviorRole in Protocol
Primary (Good) Methanol (MeOH) High (Cold & Hot)Dissolution. Too strong to use alone; yield will be poor.[1]
Primary (Good) Water Very HighAvoid if possible. Hard to remove; promotes hydrate formation.
Primary (Moderate) Ethanol (EtOH) Moderate (Hot), Low (Cold)Ideal. The "Goldilocks" solvent for single-solvent recrystallization.[1]
Anti-Solvent Ethyl Acetate (EtOAc) InsolublePrecipitant. Good miscibility with alcohols; gentle crash-out.[1]
Anti-Solvent Acetonitrile (MeCN) Sparingly SolubleBridging. Useful if EtOAc causes oiling out.[1]
Anti-Solvent Diethyl Ether / MTBE InsolubleAggressive. Often causes rapid oiling/amorphous clumping.[1]

Module 2: The "Golden Path" Protocol

Method: Displacement Recrystallization (Solvent/Anti-Solvent) Target Scale: 1g – 50g[1]

This protocol minimizes thermal stress to prevent the loss of HCl (which would revert the salt to a monohydrochloride).[1]

Step-by-Step Workflow
  • Dissolution: Place the crude solid in a flask. Add hot absolute Ethanol (70°C) dropwise. Swirl constantly. Add just enough solvent to dissolve the solid.[1][2]

    • Note: If the solid resists, add Methanol dropwise (max 10% volume) to assist.[1]

  • Clarification: If the solution is colored or contains particulate, add activated charcoal (1 wt%), stir for 5 mins, and filter hot through a Celite pad.

  • Nucleation Point: Return filtrate to heat (60°C). Add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.[1]

  • Clearing: Add 2-3 drops of Ethanol to clear the cloudiness.[1] The solution is now saturated.

  • Controlled Cooling: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature (approx. 2 hours). Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities and causes oiling.[1]

  • Crystallization: Once at Room Temp (RT), move to 4°C (fridge) for 4 hours.

  • Isolation: Filter the white needles/prisms under inert gas (Nitrogen/Argon) to prevent moisture absorption.[1] Wash with cold EtOAc.[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product is "oiling out" (forming a sticky goo) at the bottom of the flask instead of crystals. Why?

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary.[1] This happens when the anti-solvent (e.g., Ether/Hexane) is added too fast or the temperature drops too quickly, causing the salt to crash out as a supercooled liquid before it can organize into a lattice.

The Fix (The "Re-Heat" Technique):

  • Do not discard the oil.[1]

  • Re-heat the mixture until the oil redissolves (or add a small amount of MeOH until it does).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula to induce nucleation.[1]

  • Slower Anti-Solvent: Switch from Diethyl Ether to Ethyl Acetate or IPA .[1] Ether is too non-polar and "shocks" the system.

  • Agitation: Stir slowly (100 RPM). Fast stirring shears nuclei; zero stirring promotes oiling.

Q2: The NMR shows a non-integer stoichiometry (e.g., 1.6 HCl instead of 2.0 HCl).

Diagnosis: Thermal dissociation.[1] Piperidine nitrogens are basic, but the second proton (on the piperidine ring nitrogen) can be labile at high temperatures, especially if dried under high vacuum without a stabilizing atmosphere.

The Fix:

  • Re-acidification: Before the final recrystallization, dissolve the crude in MeOH and add 0.5 equivalents of HCl in Dioxane (4M) or TMSCl (which generates HCl in situ with MeOH).[1]

  • Avoid Water: Do not use aqueous HCl, as removing the water is difficult and promotes hydrolysis.

Q3: The salt is extremely hygroscopic and turns into a paste on the filter.

Diagnosis: Dihydrochloride salts are notorious "water sponges."[1]

The Fix:

  • Schlenk Filtration: Perform the filtration under a blanket of Nitrogen.

  • Wash Solvent: Do not use ether (which condenses atmospheric water due to cooling evaporation).[1] Use Chloroform or DCM for the final wash if the product is insoluble in them; they repel water better.

  • Desiccant: You must dry over Phosphorus Pentoxide (

    
    ) or KOH pellets in a vacuum desiccator.[1] Silica gel is not strong enough.
    
Q4: The product is colored (yellow/brown) even after recrystallization.

Diagnosis: Oxidation of the free amine prior to salt formation. Piperidine derivatives form N-oxides or imines upon air exposure.[1]

The Fix:

  • Charcoal is mandatory. Use "Norit" or equivalent activated carbon during the hot filtration step.

  • Solvent Switch: If charcoal fails, recrystallize from i-PrOH (Isopropyl Alcohol) .[1] Colored impurities often stay in the i-PrOH mother liquor better than in EtOH.[1]

Module 4: Logic & Workflow Visualization

Figure 1: Recrystallization Logic Tree

Caption: Decision matrix for solvent Selection and troubleshooting phase separation events.

RecrystLogic Start Start: Crude 4-Ethylpiperidin-4-amine 2HCl SolventCheck Solubility Test: Dissolve in Hot EtOH Start->SolventCheck Dissolves Dissolves completely? SolventCheck->Dissolves AddMeOH Add 10% MeOH (Increase Polarity) Dissolves->AddMeOH No Filter Hot Filtration (Remove Insolubles/Charcoal) Dissolves->Filter Yes AddMeOH->Filter AddAnti Add Anti-Solvent (EtOAc) Dropwise to Cloud Point Filter->AddAnti Cooling Cool to RT slowly AddAnti->Cooling ResultCheck Observation? Cooling->ResultCheck Crystals Crystalline Precipitate ResultCheck->Crystals White Solids Oil Oiling Out (Phase Separation) ResultCheck->Oil Sticky Goo Final Filter & Dry (Vac/P2O5) Crystals->Final FixOil 1. Reheat to dissolve 2. Add Seed Crystal 3. Add slight excess MeOH Oil->FixOil FixOil->Cooling Retry

Figure 2: The "Oiling Out" Mechanism vs. Crystallization

Caption: Understanding the thermodynamic competition between amorphous oiling and crystal lattice formation.

OilingMechanism cluster_0 Ideal Crystallization cluster_1 Oiling Out (Failure) Step1 Homogeneous Solution Step2 Metastable Zone (Supersaturated) Step1->Step2 Slow Cooling Fail1 Rapid Anti-Solvent Addition Step1->Fail1 Shock Step3 Nucleation (Ordered Lattice) Step2->Step3 Seeding Fail2 Liquid-Liquid Phase Separation (LLPS) Fail1->Fail2 Supersaturation > Spinodal Limit Fail3 Amorphous Gum (Traps Impurities) Fail2->Fail3

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification protocols).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational text on recrystallization thermodynamics and solvent selection).

  • Pfizer Inc. (2012).[1] Process for the preparation of Janus Kinase Inhibitors. (Patent describing purification of similar piperidine diamine salts using alcohol/ester systems).[1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Technical grounding for "Oiling Out" and LLPS mechanisms). [1]

Sources

Optimization

Troubleshooting low yields in the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride

This technical guide addresses the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride . Note on Chemical Identity: This guide specifically targets the gem-disubstituted motif (an ethyl group and an amine group attache...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride .

Note on Chemical Identity: This guide specifically targets the gem-disubstituted motif (an ethyl group and an amine group attached to the same carbon at the 4-position). Do not confuse this with 4-(ethylamino)piperidine (secondary amine) or 4-(aminomethyl)piperidine.

Status: Operational | Tier: L3 (Senior Scientist Support)

Synthetic Pathway & Critical Control Points

The most robust route for this scaffold involves a Grignard addition to a protected piperidone, followed by a Ritter reaction (or Azide insertion) to install the nitrogen. Low yields typically stem from two specific "bottlenecks": enolization during the Grignard step and elimination during the Ritter step.

Visual Workflow (DOT Diagram)

SyntheticPathway Start N-Benzyl-4-piperidone (Starting Material) Grignard Step 1: Grignard Addition (EtMgBr) Start->Grignard Alcohol Intermediate A: 4-Ethyl-4-hydroxypiperidine Grignard->Alcohol Kinetic Control Enol Side Reaction: Enolization (Recovered SM) Grignard->Enol Thermodynamic Control Ritter Step 2: Ritter Reaction (H2SO4 / Acetonitrile) Alcohol->Ritter Amide Intermediate B: N-Acetyl amine Ritter->Amide Elim Side Reaction: Elimination (Tetrahydropyridine) Ritter->Elim High Temp / Low Acid Hydrolysis Step 3: Hydrolysis & Deprotection Amide->Hydrolysis Final Target: 4-Ethylpiperidin-4-amine . 2HCl Hydrolysis->Final

Caption: Critical control points in the synthesis. Red dashed paths indicate primary yield-loss mechanisms.

Phase 1: The Grignard Bottleneck

Symptom: Low conversion of piperidone; recovery of starting material (SM) despite using excess Grignard reagent. Root Cause: Enolization. 4-Piperidones are basic and prone to enolization.[1] Standard Grignard reagents (EtMgBr) can act as a base rather than a nucleophile, deprotonating the


-carbon.
Troubleshooting Protocol
VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanism of Action
Reagent EtMgBr (in Ether/THF)CeCl₃ + EtMgBr (Imamoto Conditions) Cerium(III) increases oxophilicity, promoting nucleophilic attack over proton abstraction.
Temperature 0°C to RT-78°C (Strict) Low temperature suppresses the basicity of the organometallic species relative to its nucleophilicity.
Addition DropwiseCannula transfer (pre-cooled) Prevents local heating spikes which favor enolization.
Expert Insight: The Cerium Chloride Fix

If you are seeing <40% yield, switch to organocerium chemistry.

  • Dry your CeCl₃: Commercial CeCl₃·7H₂O must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours. It is hygroscopic; if it's not a fine white powder, it's wet.

  • Slurry Formation: Suspend dry CeCl₃ in THF at RT for 2 hours (ultrasonication helps).

  • Transmetallation: Cool to -78°C, add EtLi or EtMgBr, and stir for 30 mins before adding the ketone.

Reference: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society 111.12 (1989).

Phase 2: The Ritter Trap

Symptom: Formation of an olefin (alkene) instead of the amine; "gummy" polymers. Root Cause: The tertiary alcohol intermediate is sterically crowded. Under acidic conditions, the carbocation can eliminate a proton to form the tetrahydropyridine (elimination) rather than accepting the nitrile nucleophile (substitution).

Troubleshooting Protocol

Q: My LCMS shows a mass corresponding to [M-18]. What happened? A: You formed the alkene via elimination.

Corrective Workflow:

  • Solvent System: Do not use neat sulfuric acid. Use Glacial Acetic Acid : Sulfuric Acid (9:1) as the solvent system. The acetic acid buffers the environment while H₂SO₄ provides the proton source.

  • Temperature Ramp:

    • Addition: Add H₂SO₄ dropwise at 0°C .

    • Reaction: Allow to warm to RT only . Do not heat to reflux until the intermediate acetamide is confirmed formed.

  • Nitrile Source: Use Chloroacetonitrile (ClCH₂CN) instead of Acetonitrile. The electron-withdrawing chlorine makes the nitrile nitrogen less nucleophilic initially, but the resulting carbocation trap is often cleaner for sterically hindered substrates. (Note: This requires more vigorous hydrolysis later).

Phase 3: Isolation & Salt Formation

Symptom: Product loss during aqueous workup; hygroscopic final salt. Root Cause: 4-Ethylpiperidin-4-amine is a highly polar, low-molecular-weight diamine. It partitions into water.

Isolation Strategy

Do not rely on standard separatory funnel extraction with Ethyl Acetate.

Method A: Continuous Extraction

  • Basify the aqueous hydrolysate to pH > 12 using 50% NaOH.

  • Use a liquid-liquid continuous extractor with Dichloromethane (DCM) or Chloroform for 12–24 hours.

  • Dry organic layer over Na₂SO₄.[2]

Method B: The "Dry" HCl Precipitation (Recommended)

  • After hydrolysis/deprotection, evaporate the reaction mixture to dryness (azeotrope with toluene to remove water).

  • Redissolve the crude oil in dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Bubble anhydrous HCl gas (or add 4M HCl in Dioxane) until pH < 2.

  • Add dry Diethyl Ether dropwise until turbidity persists. Crystallize at -20°C.

Stoichiometry Table
ComponentEquivalentsNotes
Crude Diamine 1.0Determine crude mass accurately.
HCl (Anhydrous) 2.2 - 2.5 Must protonate both the piperidine N and the primary amine N.
Solvent 10-15 volEtOH/Et₂O (1:3 ratio usually works best).

FAQ: Rapid-Fire Troubleshooting

Q: Can I use the Curtius Rearrangement instead? A: Yes, and it is often cleaner.

  • Route: 1-Boc-4-ethylpiperidine-4-carboxylic acid

    
     DPPA (Diphenylphosphoryl azide) 
    
    
    
    Isocyanate
    
    
    Hydrolysis.
  • Pros: Avoids the difficult Ritter/Grignard equilibrium.

  • Cons: Starting material is significantly more expensive; Azides require safety precautions.

Q: Why is my final salt turning into a liquid on the bench? A: The dihydrochloride salt is extremely hygroscopic .

  • Fix: Filter under a nitrogen blanket. Store in a desiccator with P₂O₅. If it liquefies, redissolve in hot MeOH and precipitate with Et₂O.

Q: I see a peak at M+28 in the mass spec during the Ritter step. A: This is likely the Formamide impurity. If your acetonitrile was wet, water attacks the nitrilium ion prematurely. Ensure acetonitrile is distilled from CaH₂.

References

  • Imamoto Conditions (Grignard Optimization): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc.[3] 111, no. 12 (1989): 4392–4398. Link

  • Ritter Reaction Review: Bishop, R. "The Ritter Reaction."[4][5][6] Comprehensive Organic Synthesis, Vol 6, Pergamon, 1991, pp. 261-300. Link

  • Isolation of Polar Amines: "Purification of Laboratory Chemicals" (Armarego & Chai). Butterworth-Heinemann, 7th Ed. Link

  • General Piperidine Synthesis: "Synthesis of 4-substituted piperidines." Organic Syntheses, Coll.[7] Vol. 10, p.667 (2004). Link

Sources

Troubleshooting

Managing the reactivity of the primary amine in 4-Ethylpiperidin-4-amine dihydrochloride

Core Directive: The "Gem-Disubstituted" Challenge Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . If you are experiencing low yields, regioselectivity issues, or coupling failures, the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride .

If you are experiencing low yields, regioselectivity issues, or coupling failures, the root cause is likely the structural environment of the primary amine.[1] Unlike a standard primary amine (e.g., ethylamine), the amine at the C4 position of this molecule is attached to a quaternary carbon (gem-disubstituted with an ethyl group).

The Technical Reality:

  • Steric Shielding: The C4-ethyl group acts as a steric shield, making the primary amine behave more like a "neopentyl" amine.[2] It is significantly less nucleophilic than the secondary amine in the piperidine ring.

  • The "Bully" Effect: The secondary amine (N1) is sterically accessible and electronically enriched. In any competition reaction, N1 will react orders of magnitude faster than the C4-primary amine.[2]

  • Salt Management: As a dihydrochloride (2HCl) salt, the molecule is a distinct ionic species.[2][3] Improper free-basing often leads to the formation of insoluble "gums" or aggregates that kill reactivity before it begins.[2]

Decision Matrix: Selectivity Workflow

Before starting your synthesis, determine your path using this logic flow. This diagram visualizes the critical decision points to avoid "dead-end" intermediates.

SelectivityMatrix Start START: 4-Ethylpiperidin-4-amine 2HCl Goal What is your Target? Start->Goal PathA Functionalize Primary Amine (-NH2) (Difficult Path) Goal->PathA Target C4-NH2 PathB Functionalize Secondary Amine (NH) (Easy Path) Goal->PathB Target Ring-NH Q_Protect Is N1 (Ring) Protected? PathA->Q_Protect Action_Direct Direct Reaction Possible (Control Stoichiometry) PathB->Action_Direct N1 is more Nucleophilic Action_Protect STEP 1: Protect N1 (Boc, Cbz, Bn) Q_Protect->Action_Protect No (Critical Error) Action_Couple STEP 2: Perform Coupling (Requires Forcing Conditions) Q_Protect->Action_Couple Yes Action_Protect->Action_Couple Proceed

Figure 1: Chemoselectivity Decision Matrix. Note that direct functionalization of the primary amine without protecting the secondary amine is rarely successful.

Troubleshooting & FAQs

Module A: The "Salt" Trap (Solubility & Free-Basing)

Q: I tried to use the 2HCl salt directly in a DMF reaction with DIPEA, but I see a white precipitate and no reaction. What happened?

A: You likely formed a piperidinium-chloride aggregate.[2][4] The dihydrochloride salt is highly polar and hygroscopic. When you add a tertiary base (DIPEA/TEA) to an organic solvent (DMF/DCM), the monohydrochloride or the free base may precipitate out because the lattice energy of the salt is high, and the free base is not fully soluble in the "wet" organic layer created by the hygroscopic salt.

Correct Protocol (The "Biphasic Switch"): Do not free-base in situ for sensitive reactions. Perform a discrete free-basing step:

  • Dissolve the 2HCl salt in minimal Water (it is highly water-soluble).[2][4]

  • Adjust pH to >12 using 4M NaOH .[2][4]

  • Extract 3x with DCM (Dichloromethane) or CHCl3 .

  • Dry over Na2SO4 and concentrate.

  • Result: You now have the free diamine oil. Use this immediately. It absorbs CO2 from the air rapidly to form carbamates.

Solvent SystemSolubility (2HCl Salt)Solubility (Free Base)Recommendation
Water High (>100 mg/mL)ModerateUse for initial dissolution.[2][4]
Methanol HighHighGood for hydrogenation, bad for acylation (solvolysis risk).[2][4][1]
DCM/CHCl3 InsolubleHighBest for extraction.
DMF/DMSO ModerateHighUse for coupling after free-basing.[2][4]
Module B: Selectivity Failures

Q: I attempted to react the primary amine with an acid chloride (1.0 equiv), but NMR shows the acyl group attached to the piperidine nitrogen. Why?

A: This is a classic example of Nucleophilic Competition . Despite the primary amine usually being "more accessible" in simple chains, in 4-ethylpiperidin-4-amine , the C4 position is a quaternary center.[2][1]

  • Secondary Amine (N1): Sterically unhindered (chair conformation), pKa ~11.0.[4]

  • Primary Amine (C4-NH2): Sterically crowded (neopentyl-like), pKa ~10.5.[2][4]

The reagent will always choose the path of least resistance: the secondary amine.

The Fix: You must use an orthogonally protected building block if you want to hit the primary amine.

  • Recommended Starting Material:1-N-Boc-4-amino-4-ethylpiperidine .[2][4]

  • Workflow: React C4-NH2

    
     Deprotect Boc 
    
    
    
    React N1.
Module C: Coupling to the Primary Amine

Q: I have N1-Boc protected material. I tried an EDC/NHS coupling to the primary amine, but the yield is <20%. Is the amine dead?

A: It is not dead, but it is "sleeping" due to the ethyl group's steric bulk. Standard peptide coupling conditions (EDC, HOBt, r.t.) are often too mild for amines attached to quaternary carbons.[2][1]

Optimization Guide for C4-NH2 Coupling:

  • Switch Coupling Agents: Move from carbodiimides (EDC/DCC) to Phosphonium or Uronium salts.[2][4]

    • Good: HATU (High reactivity, but expensive).[2][4][1]

    • Better:COMU or T3P (Propylphosphonic anhydride).[2][4] T3P is excellent for sterically hindered amines as it drives the reaction via a cyclic transition state.

  • Base Choice: Use Collidine (TMP) instead of DIPEA.[2][4] It buffers the system without alkylating the amine.

  • Temperature: Do not fear heat. These couplings often require 50°C - 60°C to overcome the activation energy barrier caused by the ethyl group.

  • The "Nuclear" Option: If coupling fails, convert your carboxylic acid to an Acid Chloride (using SOCl2 or Oxalyl Chloride) and react in DCM with Pyridine.[4] The high energy of the acid chloride overcomes the steric penalty.

Module D: Reductive Amination

Q: Can I perform reductive amination on the primary amine?

A: Yes, but be wary of over-alkylation .[2][4][1] Because the C4-amine is hindered, the intermediate imine formation is slow.

  • Step 1: Form the imine/hemiaminal with the aldehyde before adding the reducing agent. Use a dehydrating agent (Ti(OiPr)4 or MgSO4) and heat (40°C) for 2-4 hours.[2][4]

  • Step 2: Cool to 0°C and add the reducing agent (NaBH(OAc)3).[4]

  • Warning: If you add everything in one pot, the aldehyde might reduce to the alcohol faster than it forms the imine with your hindered amine.

Experimental Protocol: Selective N1-Protection

If you cannot buy the N-Boc material, here is the validated protocol to make it from the 2HCl salt.

Objective: Selectively protect the Ring Nitrogen (N1) leaving the Primary Amine (C4) free.

  • Dissolution: Suspend 4-Ethylpiperidin-4-amine 2HCl (10 mmol) in Methanol (50 mL).

  • Cooling: Cool to -10°C (Ice/Salt bath). Temperature control is vital to suppress C4 reaction.[2][4]

  • Base Addition: Add TEA (2.1 equiv) dropwise over 20 mins.

  • Reagent Addition: Add Boc-Anhydride (Boc2O) (0.95 equiv) dissolved in MeOH dropwise over 1 hour.

    • Note: Using a slight deficit of Boc2O ensures the highly reactive N1 consumes it all, leaving the sluggish C4 amine untouched.

  • Workup: Stir for 2 hours at 0°C. Evaporate MeOH. Dissolve residue in Water/EtOAc.[2][4]

  • Purification: The aqueous layer will contain unreacted diamine (pH 10).[2][4] The organic layer contains the N-Boc product.[5]

    • Yield Expectations: 85-90% selectivity for N1-Boc.[2][4]

References

  • PubChem. (2025).[2][4][6] 4-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine.[2][4] [Link]

  • Kanzian, T., et al. (2009).[2][4][7][8] Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.[2][4][7] European Journal of Organic Chemistry.[2][4] (Demonstrates secondary amines are generally more nucleophilic than primary amines). [Link][4]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses pKa modulation and steric effects in substituted piperidines). [Link]

Sources

Optimization

Preventing over-alkylation in the synthesis of N-substituted piperidines

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Troubleshooting Over-Alkylation in N-Substituted Piperidine Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Troubleshooting Over-Alkylation in N-Substituted Piperidine Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering the "Menschutkin trap." In the direct alkylation of piperidines (secondary amines), the desired product (a tertiary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. This leads to a runaway reaction where the product competes for the alkylating agent, forming the undesired quaternary ammonium salt.

This guide provides two distinct workflows to resolve this:

  • Optimization of Direct Alkylation (

    
    ):  Utilizing the "Cesium Effect" and kinetic control.
    
  • Reductive Amination: The mechanistic "firewall" that inherently prevents quaternization.

Module 1: The Mechanistic Diagnostic

Why is this happening? The root cause is competitive kinetics. In a standard


 reaction, the rate of the second alkylation (

) often exceeds the rate of the first (

).

ReactionKinetics cluster_legend Kinetic Trap Piperidine Piperidine (2° Amine) Product N-Alkyl Piperidine (3° Amine - DESIRED) Piperidine->Product k1 (Slow) Base/Solvent dependent RX Alkyl Halide (R-X) RX->Product Quat Quaternary Salt (Over-Alkylated - UNDESIRED) RX->Quat Product->Quat k2 (Fast) Product is often more nucleophilic

Figure 1: The kinetic competition in direct alkylation. If


, you will inevitably form quaternary salts unless specific constraints are applied.

Module 2: Direct Alkylation ( ) Optimization

Use Case: When the alkylating agent is an alkyl halide/sulfonate and the corresponding aldehyde/ketone is unavailable or unstable.

The Solution: The "Cesium Effect" & Kinetic Throttling

Standard bases like


 or 

often result in mixtures. Switching to Cesium Carbonate (

) in aprotic solvents significantly improves selectivity due to the "naked ion" effect, where the larger cesium cation forms a looser ion pair with the carbonate, enhancing the specific deprotonation of the ammonium intermediate without accelerating the quaternization step to the same degree.

Protocol 1: Cesium-Promoted Mono-Alkylation

VariableRecommendationRationale
Base

(1.5 - 2.0 eq)
Higher solubility in organic solvents; promotes mono-alkylation via the "Cesium Effect" [1].
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state.[1] MeCN is easier to remove.
Stoichiometry Piperidine Excess (1.2 eq) Statistical probability favors the attack of the starting material over the product.
Addition Mode Syringe Pump Addition Add the Alkyl Halide (dissolved in solvent) over 2–4 hours. This keeps [R-X] low, starving the secondary reaction.
Temperature 0°C

RT
Lower temperatures increase the

between

and

, favoring the lower activation energy path (usually

).

Step-by-Step Workflow:

  • Dissolve Piperidine (1.2 mmol) and

    
     (2.0 mmol) in anhydrous MeCN (5 mL).
    
  • Cool the suspension to 0°C.

  • Dissolve Alkyl Halide (1.0 mmol) in MeCN (2 mL).

  • Critical Step: Add the Alkyl Halide solution dropwise via syringe pump over 2 hours.

  • Allow to warm to Room Temperature (RT) and stir until TLC indicates consumption of R-X.

  • Filter off inorganic salts, concentrate, and purify.

Module 3: The "Gold Standard" – Reductive Amination

Use Case: If you can access the aldehyde or ketone analog of your alkyl group. Verdict: This is the definitive fix . It bypasses the


 mechanism entirely.
Why It Works

Reductive amination proceeds via an iminium ion intermediate.[2]

  • Piperidine + Aldehyde

    
     Iminium Ion.
    
  • Iminium Ion + Hydride

    
     Tertiary Amine.
    
  • The Stop: The resulting Tertiary Amine cannot react with the aldehyde to form a new iminium ion (it lacks the N-H proton required for dehydration). The reaction dead-ends at the desired product.

ReductiveAmination Start Piperidine + Aldehyde Inter Iminium Ion (Intermediate) Start->Inter - H2O Product Tertiary Amine (Product) Inter->Product + Hydride (H-) Reagent Reducing Agent (STAB) Reagent->Product Stop NO REACTION (Cannot form Iminium) Product->Stop + Excess Aldehyde

Figure 2: The mechanistic "firewall" of reductive amination. The pathway physically cannot proceed to a quaternary salt.

Protocol 2: The Abdel-Magid Method (STAB) This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces iminiums faster than aldehydes, preventing side reactions [2].

ReagentEquivalentsNotes
Piperidine 1.0 eqLimiting reagent (usually).
Aldehyde 1.1 - 1.2 eqSlight excess ensures full conversion.
STAB 1.4 - 1.5 eqSodium Triacetoxyborohydride (

).
Acetic Acid 1.0 - 2.0 eqCrucial: Catalyzes iminium formation.
Solvent DCE or THF1,2-Dichloroethane (DCE) is standard; THF is a greener alternative.

Step-by-Step Workflow:

  • Mix Piperidine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).

  • Add Acetic Acid (1.5 mmol). Stir for 10–30 minutes to equilibrate the iminium species.

  • Add STAB (1.5 mmol) in one portion. (Gas evolution may occur).[3]

  • Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extract with DCM or EtOAc. The product is the tertiary amine.[4]

Troubleshooting & FAQs

Q1: I tried Direct Alkylation (


) and still have 15% Quaternary salt. My starting material is very expensive, so I can't use it in excess. 
  • Fix: Use the "Reverse Addition" technique combined with a temporary protecting group strategy (e.g., Boc-protection of the piperidine is not applicable here, but you can use a temporary bulky group), OR switch to the

    
     Reductive Amination  protocol.
    
  • Advanced Tip: If you must use

    
    , add the Piperidine slowly to a large excess of the alkyl halide? No, that favors quats. You must add the Alkyl Halide  extremely slowly (syringe pump, 6+ hours) to the Piperidine. If the piperidine is precious, use 1.0 eq Piperidine + 0.8 eq Alkyl Halide. You will recover unreacted Piperidine, but you will have almost zero Quaternary salt.
    

Q2: In Reductive Amination, I see an impurity that looks like an alcohol.

  • Cause: You reduced the aldehyde directly before it formed the imine.

  • Fix: Ensure you are using STAB (

    
    ), not Sodium Borohydride (
    
    
    
    ).
    
    
    is too strong and reduces aldehydes rapidly. If using STAB, ensure you pre-stir the amine and aldehyde with Acetic Acid for 30 mins before adding the hydride.

Q3: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
  • Answer: Yes, but it is highly toxic and requires pH control (pH 6) to be effective. STAB is safer, easier to handle, and generally provides higher yields for this specific transformation [2].

Q4: My Alkyl Halide is a secondary halide (e.g., Isopropyl iodide). The reaction is stuck.

  • Analysis: Secondary halides are sterically hindered and prone to elimination (

    
    ).
    
  • Fix: Switch to Reductive Amination using Acetone (or the corresponding ketone). It is much faster and cleaner to make N-isopropyl piperidine via acetone + STAB than via isopropyl iodide + base.

References

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry, 67(2), 674–683.[5] Link

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Kumpaty, H. J., et al. (2003).[8] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation." Synthesis, 2003(14), 2206–2210.[2] Link

Sources

Troubleshooting

Addressing solubility issues of 4-Ethylpiperidin-4-amine dihydrochloride in organic solvents

Topic: 4-Ethylpiperidin-4-amine Dihydrochloride Case ID: SOL-PIP-04-ET Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Solubility Paradox You are encountering solubility issues...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethylpiperidin-4-amine Dihydrochloride

Case ID: SOL-PIP-04-ET Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Solubility Paradox

You are encountering solubility issues because 4-Ethylpiperidin-4-amine dihydrochloride is a diamine salt with a high lattice energy.[1][2] While the ethyl group adds a fraction of lipophilicity, the dihydrochloride nature (2x HCl) dominates the physical properties, creating a highly polar ionic lattice.

  • The Problem: The salt is insoluble in standard organic reaction solvents (DCM, THF, Toluene, Diethyl Ether).

  • The Solution: You cannot force the salt into these solvents. You must either (A) Break the Lattice (convert to free base) or (B) Change the Solvent System (use polar aprotic or biphasic conditions).[2]

Diagnostic Decision Tree

Before proceeding, select your experimental requirement using the logic flow below.

SolubilityLogic Start START: What is your goal? Reaction Perform Reaction (Acylation/Alkylation) Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Use D2O, DMSO-d6, or MeOD WaterTol Is the reaction water-tolerant? Reaction->WaterTol YesWater YES: Aqueous/Biphasic WaterTol->YesWater NoWater NO: Anhydrous Required WaterTol->NoWater MethodA Method A: Schotten-Baumann (Biphasic System) YesWater->MethodA MethodB Method B: In-Situ Neutralization (Organic Base) NoWater->MethodB MethodC Method C: Isolation of Free Base (Pre-reaction Workup) NoWater->MethodC If Method B fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols & Troubleshooting
Scenario A: You need to run a reaction in DCM or THF (Anhydrous)

The salt will not dissolve. You must liberate the free amine in situ.[1]

The Mechanism: The dihydrochloride salt is an ionic solid. Adding a tertiary amine base (like Diisopropylethylamine - DIPEA) acts as a proton shuttle, deprotonating the piperidine and the primary amine, allowing them to enter the organic phase and react.

Protocol:

  • Suspend: Place the 4-Ethylpiperidin-4-amine 2HCl in the anhydrous solvent (DCM or THF). It will appear as a slurry.

  • Add Base (Critical Step): Add at least 2.5 to 3.0 equivalents of DIPEA or Triethylamine (TEA).[2]

    • Why? You need 2.0 eq just to neutralize the 2HCl. The remaining 0.5-1.0 eq acts as the scavenger for the reaction byproduct (e.g., HCl from an acid chloride).[2]

  • Sonicate: Sonicate for 5-10 minutes. The mixture may not become perfectly clear, but the reactive free base is now in equilibrium in the solution.

  • React: Add your electrophile. As the free amine reacts, the equilibrium shifts, pulling more salt into the reactive cycle (Le Chatelier’s principle).

Common Failure Point: Using only 1.0-1.5 eq of base.[1][2] The amine remains protonated (ammonium form) and is non-nucleophilic.[2]

Scenario B: Isolation of the Free Base (Pre-Reaction)

You want to isolate the pure oil/solid free base to dissolve it in organics.[1]

Risk Warning: 4-Ethylpiperidin-4-amine (Free Base) has a low Carbon-to-Nitrogen ratio (C7:N2).[1][2] It is likely water-soluble. Standard extraction (Water/DCM) may result in product loss to the aqueous layer.[1][2]

Optimized Extraction Protocol:

  • Dissolve: Dissolve the 2HCl salt in a minimum amount of water.

  • Basify: Cool to 0°C. Add 4M NaOH or KOH dropwise until pH > 12.

  • Salt Out (Crucial): Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water phase ("Salting Out").

  • Extract: Do not use straight Diethyl Ether. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1][2] The alcohol helps extract polar amines.

  • Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Data Table: Solubility Profile

Solvent2HCl Salt StateFree Base StateNotes
Water Highly SolubleSolublepH dependent.[1][2]
Methanol SolubleSolubleGood for transfers, bad for acylation (competitor).
DCM Insoluble Soluble The target solvent for most synthesis.[1]
THF InsolubleSolubleGood for amide couplings.
DMSO SolubleSolubleHard to remove; use only if necessary.
Advanced Troubleshooting (FAQs)

Q: I tried "Method B" (In-Situ) but my yield is low. Why? A: The "Heterogeneous Surface Problem." The 2HCl salt might be forming a hard "crust" that prevents the organic base (DIPEA) from penetrating the crystal lattice.

  • Fix: Switch to Method A (Schotten-Baumann) .[2] Dissolve the salt in a small amount of water. Add this to a rapidly stirring mixture of DCM (containing your electrophile) and use an inorganic base (Na₂CO₃ or NaOH) in the water phase.[2] The reaction happens at the interface.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you must keep the system anhydrous but the salt won't dissolve, add 5-10 mol% of Tetrabutylammonium Chloride (TBAC) or 18-Crown-6 .[1][2] This helps shuttle the chloride ions and solubilize the ionic pairs in the organic phase.

Q: Is the compound hygroscopic? A: Yes, diamine dihydrochlorides are typically hygroscopic. If your "dry" salt is clumping or sticky, it has absorbed water. This water will hydrolyze sensitive reagents (like acid chlorides).[2] Dry the salt in a vacuum oven at 40°C over P₂O₅ before use.

Visualizing the "Salting Out" Workflow

Use this diagram to visualize the critical extraction step for this polar amine.

ExtractionWorkflow Step1 Aqueous Solution (Amine 2HCl) Step2 Basify (pH > 12) (NaOH) Step1->Step2 Deprotonation Step3 Saturate with NaCl (Salting Out) Step2->Step3 Decrease Water Solubility Step4 Extract with DCM:IPA (3:1) Step3->Step4 Mass Transfer Result Organic Phase (Free Base) Step4->Result Separation

Figure 2: Optimized extraction workflow to prevent loss of the polar free base into the aqueous layer.

References & Authority
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

    • Context: Foundational principles of amine salt lattice energy and solubility switching.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Standard protocols for "Salting Out" water-soluble amines (Section 2.21).[1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. Retrieved from [Link]

    • Context: Verification of the chemical structure and homologous properties. Note: While the specific diamine 4-amine-4-ethyl variant is a catalog item, the physical properties are inferred from the closest homologous piperidine salts.[1][2]

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link][2]

    • Context: Selection of appropriate bases (DIPEA vs. Pyridine) for in-situ neutralization.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Stability of 4-Ethylpiperidin-4-amine dihydrochloride under different storage conditions

Introduction Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . As a gem-disubstituted piperidine scaffold, this compound is a critical intermediate in the synthesis of GPCR ligands and k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . As a gem-disubstituted piperidine scaffold, this compound is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1] However, its stability is frequently misunderstood.[1]

While the dihydrochloride salt form (


) significantly stabilizes the volatile free base against oxidation, it introduces a new variable: aggressive hygroscopicity .[1] The presence of two ionic centers (the secondary piperidine amine and the primary C4-amine) creates a high lattice energy that is easily disrupted by atmospheric moisture.[1]

This guide moves beyond standard MSDS boilerplate to provide actionable, experiment-centric advice.

Module 1: Solid State Stability & Storage

The Core Challenge: Hygroscopicity

The primary failure mode for this compound is not chemical decomposition, but physical degradation via deliquescence. When the salt absorbs water, it does not just "get wet"; the water molecules disrupt the crystal lattice, leading to:

  • Stoichiometric Drift: Weighing 10 mg of "wet" salt might only yield 7 mg of active compound.[1]

  • Hydrolytic Vulnerability: While the salt is stable, absorbed water creates a micro-aqueous environment that facilitates proton exchange and potential reaction with atmospheric

    
     (carbamate formation).[1]
    
Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Low temperature reduces the kinetic rate of oxidation and moisture diffusion.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Essential.[1] Displaces oxygen (prevents N-oxide formation) and moisture.[1]
Container Amber Glass + Parafilm Amber glass blocks UV (prevents radical formation).[1] Parafilm creates a secondary moisture barrier.[1]
Desiccant Silica Gel / P2O5 Required in the secondary container to scavenge trapped humidity.[1]
Visual Workflow: Handling Hygroscopic Salts

Use the following logic flow to determine the correct handling procedure based on the physical state of your compound.

HandlingWorkflow Start Inspect Compound Physical State IsFreeFlowing Is powder free-flowing? Start->IsFreeFlowing Weighing Weigh rapidly in low-humidity environment IsFreeFlowing->Weighing Yes Clumped Compound is Clumped/Sticky (Deliquescence) IsFreeFlowing->Clumped No Reseal Purge headspace with Argon Seal with Parafilm Weighing->Reseal Store Store at -20°C Reseal->Store Drying Vacuum Oven Drying (30°C, <10 mbar, 4h) Clumped->Drying PurityCheck Verify Purity via qNMR (Check for hydrolysis) Drying->PurityCheck PurityCheck->Reseal Pass Discard Discard PurityCheck->Discard Fail

Figure 1: Decision tree for handling 4-Ethylpiperidin-4-amine dihydrochloride based on physical inspection.

Module 2: Solution Stability (DMSO vs. Water)

Researchers often ask if they can store stock solutions.[1] The answer depends heavily on the solvent system.[1]

Solvent Compatibility Table
SolventStability RatingMax Storage Time (-20°C)Notes
Water (Milli-Q) ⭐⭐⭐⭐1 MonthHighly soluble. pH will be acidic (~pH 2-3).[1] Stable, but prone to microbial growth if not sterile.[1]
DMSO ⭐⭐⭐2 WeeksSoluble. Warning: DMSO is hygroscopic.[1][2] Wet DMSO can facilitate oxidation of the amine over time.
Methanol/Ethanol ⭐⭐< 24 HoursGood solubility, but protic solvents can facilitate transacylation if esters are present in other reagents.[1] Evaporation changes concentration.[1]
Critical FAQ: The "Yellowing" Effect

Q: My DMSO stock solution turned faint yellow after a week. Is it degraded? A: Likely, yes.[1] This is a classic sign of N-oxidation .[1]

  • Mechanism: Trace peroxides in non-anhydrous DMSO react with the amine to form N-oxides.

  • Prevention: Use high-grade, anhydrous DMSO packed under argon.[1] Store single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Module 3: Troubleshooting & FAQs

Issue 1: "The compound is sticky and hard to weigh."

Diagnosis: The hygroscopic dihydrochloride salt has absorbed atmospheric water.[1] Immediate Action:

  • Do not use heat gun (thermal degradation risk).[1]

  • Place the open vial in a vacuum desiccator over

    
     or activated silica gel for 12 hours.
    
  • Correction Factor: If you must use it "wet", perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the actual weight percent of the active compound.[1]

Issue 2: "I see extra peaks in my LCMS."

Diagnosis: Potential degradation or salt dissociation artifacts.[1] Analysis:

  • Peak M+16: Indicates N-Oxide formation (Oxidation).[1][3]

  • Peak M+28/M+44: Indicates Carbamate formation (Reaction with atmospheric

    
    ).[1]
    
  • Broad Peak shapes: In unbuffered LCMS runs, the free amine and HCl salt can equilibrate, causing peak tailing.[1] Fix: Add 0.1% Formic Acid or TFA to your mobile phase to ensure the amine remains fully protonated.

Visual Mechanism: Degradation Pathways[1]

Degradation Compound 4-Ethylpiperidin-4-amine (2HCl Salt) Hydrate Hydrate/Clumped Solid (Weighing Errors) Compound->Hydrate + H2O (Fast) NOxide N-Oxide Impurity (Yellowing) Compound->NOxide + [O] (Slow) Carbamate Ammonium Carbamate (Surface Crust) Compound->Carbamate + CO2 + H2O Moisture Moisture (H2O) Oxygen Oxygen / Peroxides CO2 Atmospheric CO2

Figure 2: Primary degradation pathways triggered by environmental exposure.[1]

Module 4: Analytical Validation Protocol

To validate the integrity of your batch before critical experiments, use this self-validating protocol.

Visual Inspection
  • Pass: White to off-white crystalline powder.[1][4]

  • Fail: Yellow/orange discoloration or paste-like consistency.[1]

Solubility Test
  • Dissolve 5 mg in 1 mL of

    
     (Deuterium Oxide).[1]
    
  • Pass: Clear, colorless solution within 30 seconds.

  • Fail: Turbidity or insoluble particulates (suggests polymerization or contamination).[1]

Chemical Verification (1H-NMR)

Run a proton NMR in


.
  • Key Diagnostic: Look for the ethyl group triplet/quartet and the piperidine ring protons.

  • Salt Stoichiometry Check: Integration of the protons relative to an internal standard can confirm if the 2HCl stoichiometry is intact or if excess HCl/Water is present.[1]

References

  • Fisher Scientific. (2024).[1][5] Safety Data Sheet: 4-Amino-1-piperidinecarboxylate derivatives. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidine Derivatives.[1] Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling and Storage of Hygroscopic Amine Salts.[1] Retrieved from .[1]

  • BenchChem. (2025).[1] Synthetic Guide for Ethyl-piperidin-4-ylmethyl-amine. Retrieved from .[1]

  • G.O. Young. (2022).[1] Hygroscopicity of organic compounds as a function of organic functionality.[1] Atmospheric Chemistry and Physics.[1] Retrieved from .[1]

Sources

Troubleshooting

Identification and characterization of impurities in 4-Ethylpiperidin-4-amine dihydrochloride samples

[1][2] Status: Active Last Updated: February 20, 2026 Reference ID: TSC-GUIDE-4EP-001 Audience: Analytical Chemists, CMC Leads, Process Development Scientists[1][2] Introduction Welcome to the Technical Support Center. T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Last Updated: February 20, 2026 Reference ID: TSC-GUIDE-4EP-001 Audience: Analytical Chemists, CMC Leads, Process Development Scientists[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the identification, characterization, and control of impurities in 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1219958-63-4).[1][2]

As a critical building block for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib), the purity of this diamine intermediate is governed by stringent ICH Q3A/B thresholds.[2] However, its chemical nature—highly polar, basic, and UV-transparent —creates a "perfect storm" for analytical failure.[2] This guide replaces generic advice with root-cause troubleshooting for the specific challenges posed by this molecule.

Module 1: Detection Challenges (The "Invisible" Impurities)

User Question:

"I injected my sample at 1.0 mg/mL but see a flat baseline at 254 nm. Even at 210 nm, the noise is too high to quantify impurities at 0.05%. Is my column dead?"

Root Cause Analysis:

Your column is likely fine.[1] The problem is the molecule. 4-Ethylpiperidin-4-amine lacks a conjugated


-system (chromophore).[1][2] Aliphatic amines only exhibit weak end-absorption (<205 nm), where mobile phase cut-off (acetonitrile/formic acid) creates massive background noise.[1][2]
Troubleshooting Protocol:
Option A: Universal Detection (Recommended)

If available, switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[2] These detectors respond to mass, not optical properties, making them ideal for non-chromophoric salts.

  • CAD Settings:

    • Nebulizer Temp: 35°C[1]

    • Power Function: 1.0 (for linear response)

    • Note: You must use volatile buffers (Ammonium Formate/Acetate).[1] Phosphate buffers will clog the detector.

Option B: Derivatization (If UV is mandatory)

If you are restricted to UV-Vis, you must derivatize the primary amine to add a chromophore.[1][2]

Protocol: Pre-column FMOC-Cl Derivatization

  • Reagent: 5 mM 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) in Acetonitrile.

  • Buffer: 0.2 M Borate buffer (pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 200 µL FMOC Reagent.

  • Incubation: 5 minutes at Ambient Temp (Instant reaction).

  • Quench: Add 50 µL 1-Adamantanamine (to scavenge excess FMOC).

  • Detection: UV at 265 nm (high sensitivity).

Decision Tree: Detector Selection

DetectorSelection Start Select Detection Method HasMS Is LC-MS available? Start->HasMS HasCAD Is CAD/ELSD available? HasMS->HasCAD No MS_Path Use LC-MS (SIM Mode) [M+H]+ = 129.14 HasMS->MS_Path Yes CAD_Path Use CAD/ELSD (Volatile Mobile Phase) HasCAD->CAD_Path Yes Deriv_Path Pre-column Derivatization (FMOC or OPA) HasCAD->Deriv_Path No (UV only)

Figure 1: Workflow for selecting the appropriate detection technique based on laboratory instrumentation.

Module 2: Separation & Retention (The "Unretained" Peak)

User Question:

"The main peak elutes at the void volume (t0) on my C18 column, and the impurities are co-eluting. How do I retain a hydrophilic diamine?"

Root Cause Analysis:

The compound is a dihydrochloride salt of a small, polar diamine.

  • Polarity: It prefers the aqueous phase, leading to zero retention on hydrophobic C18.

  • Silanol Interaction: At standard pH (3-4), residual silanols on the silica support are ionized (negative), and your amine is protonated (positive).[1][2] This causes "ion-exchange" secondary interactions, resulting in severe peak tailing.[1][2]

Optimized Methodologies

We recommend HILIC as the primary method, with Ion-Pairing RP as the alternative.[1][2]

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for MS compatibility and polar impurity separation.[2][3]

ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Retains polar amines via water layer partition.[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)pH controls ionization of the stationary phase.
Mobile Phase B AcetonitrileHigh organic starts required for HILIC retention.[1]
Gradient 90% B to 60% B over 15 minElutes from "least polar" to "most polar" (Water is the strong solvent).
Sample Diluent 80:20 ACN:WaterCritical: Sample must be in high organic to prevent breakthrough.
Method B: Ion-Pairing Reversed Phase

Best for UV analysis if HILIC columns are unavailable.[1][2]

  • Column: C18 (End-capped), 3.5 µm.[1][2]

  • Additive: 0.1% Perfluoropentanoic Acid (PFPA) or Trifluoroacetic Acid (TFA) .[1][2]

  • Mechanism: The acid forms a neutral hydrophobic ion-pair with the amine, allowing it to stick to the C18 chain.[1][2]

  • Warning: Ion-pairing agents suppress MS ionization.[1][2] Do not use PFPA with LC-MS.[1][2]

Module 3: Impurity Characterization (The "Usual Suspects")

User Question:

"I have a recurring impurity at RRT 1.2. What is it likely to be?"

Technical Insight:

Based on the standard Strecker synthesis or reductive amination routes used for this scaffold (often for Tofacitinib), specific byproducts are chemically probable.

Common Impurity Profile
Impurity TypeLikely StructureOriginDetection Characteristic
Impurity A (Precursor) N-Benzyl-4-ethylpiperidin-4-amineIncomplete deprotection (hydrogenolysis step).[1][2]UV Active (Benzyl group absorbs at 254 nm).[1]
Impurity B (Regioisomer) 3-Ethylpiperidin-4-amineIsomerization during synthesis of the piperidone starting material.[1][2]Co-elutes with Main Peak (Requires HILIC to separate).[1]
Impurity C (Dehydration) 4-Ethyl-1,2,3,6-tetrahydropyridineAcid-catalyzed elimination of the amine or alcohol precursor.[1][2]Mass shift: [M+H]+ = 112 (loss of NH3).[1]
Impurity D (Starting Material) 1-Boc-4-ethylpiperidin-4-amineIncomplete Boc-deprotection (if Boc route used).[1][2]Hydrophobic (Late eluting on RP).[1]
Impurity Origin Pathway

ImpurityOrigins SM N-Benzyl Piperidone Inter Intermediate (Strecker/Grignard) SM->Inter Reaction Final 4-Ethylpiperidin-4-amine (API Intermediate) Inter->Final Deprotection Imp_A Impurity A: Residual N-Benzyl Inter->Imp_A Incomplete Hydrogenolysis Imp_C Impurity C: Tetrahydropyridine (Dehydration) Final->Imp_C Acid/Heat Stress

Figure 2: Origin of common process-related impurities during synthesis.

Module 4: Salt Stoichiometry & Stability

User Question:

"My elemental analysis for Chloride is off. Is the sample wet?"

Troubleshooting:

This compound is a Dihydrochloride (2HCl) .[1][4]

  • Theoretical Chloride Content: ~35.2% (Calculated based on MW ~201.14 g/mol for 2HCl salt).[1]

  • Issue: The amine is hygroscopic. If the Cl content is low, the sample has likely absorbed water (check TGA/KF). If Cl is high, you may have excess HCl trapped in the lattice.

  • Validation: Dissolve in water and titrate with Silver Nitrate (

    
    ) to confirm stoichiometry. An incorrect salt form will affect the pH of your formulation and the retention time in pH-sensitive HPLC methods.[1][2]
    

References & Regulatory Standards

  • ICH Q3A (R2): Impurities in New Drug Substances. Defines reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) for API intermediates.

  • ICH Q3B (R2): Impurities in New Drug Products. Relevant if this intermediate is carried forward into the final dosage form.

  • HILIC Applications: Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[1][3][5] Discusses separation of polar amines.

  • Tofacitinib Synthesis: Discovery and Optimization of Janus Kinase Inhibitors. Provides context on the synthetic route and likely N-benzyl/N-methyl impurities.[1][2]

Disclaimer: This guide is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Optimization

Improving the selectivity of reactions involving 4-Ethylpiperidin-4-amine dihydrochloride

To: Research Team From: Technical Support Center (Organic Synthesis Division) Subject: Technical Guide: Selectivity & Handling of 4-Ethylpiperidin-4-amine Dihydrochloride Diagnostic Phase: Confirming Your Isomer Before p...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Organic Synthesis Division) Subject: Technical Guide: Selectivity & Handling of 4-Ethylpiperidin-4-amine Dihydrochloride

Diagnostic Phase: Confirming Your Isomer

Before proceeding with synthesis, we must resolve a common nomenclature ambiguity found in vendor catalogs. "4-Ethylpiperidin-4-amine" is often used loosely for two distinct structural isomers with drastically different reactivities.

Check your CAS Number and Structure immediately:

Isomer A (Most Common) Isomer B (High Selectivity Challenge)
Name: 1-Ethylpiperidin-4-amineName: 4-Amino-4-ethylpiperidine
CAS: 357935-97-8CAS: 1211534-72-3 (or similar analogs)
Structure: Ethyl group on Ring Nitrogen .Structure: Ethyl group on Carbon-4 .[1]
Amines: Tertiary (Ring) + Primary (Exocyclic).Amines: Secondary (Ring) + Primary (Exocyclic).
Selectivity Issue: Trivial (Primary reacts; Tertiary is basic only).Selectivity Issue: Critical. Competition between hindered Primary and unhindered Secondary.

Note: This guide addresses Isomer B (Gem-disubstituted) as the primary focus, as it presents the complex selectivity challenges implied by your inquiry. If you are working with Isomer A, refer to the "Salt Handling" section.

Technical Troubleshooting: The "Steric Inversion" Effect

If you are working with Isomer B (4-Amino-4-ethylpiperidine) , standard textbook reactivity rules (Primary > Secondary) often fail.

The Problem: The primary amine at C4 is attached to a quaternary carbon (gem-disubstituted with an ethyl group). This creates a "neopentyl-like" steric environment. The Consequence: The secondary ring amine (unhindered) often becomes more nucleophilic than the primary exocyclic amine (hindered).

Selectivity Decision Matrix
Goal Reagent Strategy Protocol Logic
React Ring NH (Secondary) Electrophile (1.0 eq) at -10°C The unhindered secondary amine reacts fastest kinetically. The primary amine is too shielded by the ethyl group to compete at low temps.
React Exocyclic NH₂ (Primary) Protect Ring NH first Direct reaction is difficult. Use Boc-protection on the ring, then functionalize the primary amine, then deprotect.
React Both Excess Electrophile + Heat Heat is required to overcome the activation energy barrier of the hindered primary amine.

Experimental Protocols

Protocol A: Selective Protection of Ring Nitrogen (Secondary)

Target: 4-Amino-4-ethylpiperidine This method selectively protects the secondary amine with Boc, leaving the hindered primary amine free.

Reagents:

  • Substrate: 4-Amino-4-ethylpiperidine dihydrochloride (1.0 eq)

  • Boc Anhydride (

    
    ): 0.95 eq (Slight deficit is key)
    
  • Base: Triethylamine (

    
    ): 3.0 eq
    
  • Solvent: DCM (Dichloromethane) at 0°C[2]

Step-by-Step:

  • Free-Basing (In Situ): Suspend the dihydrochloride salt in DCM. Add

    
     dropwise at 0°C. Stir for 15 min until the solution clears (indicating salt neutralization).
    
  • Controlled Addition: Dissolve

    
     (0.95 eq) in DCM. Add this solution dropwise  over 60 minutes to the amine mixture at 0°C.
    
    • Why? Slow addition ensures the most reactive amine (the unhindered secondary ring NH) consumes the reagent before the hindered primary amine has a chance to react.

  • Quench: Add water. The organic layer contains the N-Boc-4-amino-4-ethylpiperidine.

  • Validation: Check LCMS. You should see Mono-Boc (Major) vs Di-Boc (Trace).

Protocol B: Handling the Dihydrochloride Salt (Free-Basing)

Applicable to both Isomer A and Isomer B. Reaction failures are often due to incomplete neutralization of the dihydrochloride salt, leaving the amines protonated and non-nucleophilic.

Procedure:

  • Dissolve the dihydrochloride salt in minimal water (approx. 3 mL/g).

  • Add 4M NaOH until pH > 12.

  • Extract exhaustively with DCM/Isopropanol (3:1) .

    • Note: Pure DCM often fails to extract polar diamines. The addition of Isopropanol increases polarity and recovery yield.

  • Dry over

    
     and concentrate. Use the fresh free base immediately to avoid carbonate formation from air.
    

Mechanistic Visualization

The following diagram illustrates the "Steric Inversion" pathway for Isomer B, showing why the secondary amine reacts preferentially.

ReactionSelectivity cluster_legend Steric Environment Start 4-Amino-4-ethylpiperidine (Gem-disubstituted) Path1 Pathway A: Reaction at Ring NH (Secondary) Start->Path1 Unhindered Nucleophile Path2 Pathway B: Reaction at C4-NH2 (Primary) Start->Path2 Sterically Blocked by Ethyl Group Product1 Major Product (Kinetic Control) Path1->Product1 Fast (< 0°C) Product2 Minor Product (Thermodynamic/Forced) Path2->Product2 Slow (Requires Heat) Desc The ethyl group at C4 creates a 'Neopentyl' barrier, making the Primary Amine LESS reactive than the Secondary Ring Amine.

Figure 1: Mechanistic pathway showing the steric inversion effect in gem-disubstituted piperidines.

Frequently Asked Questions (FAQ)

Q: I am using Isomer A (1-Ethylpiperidin-4-amine) and my yield is low. Why? A: This is likely a solubility or salt issue. The tertiary N-ethyl group makes the molecule highly basic but not nucleophilic. If you use the dihydrochloride salt directly in a non-polar solvent (like THF) with a weak base (like bicarbonate), the primary amine may remain protonated (inactive). Solution: Use Protocol B to free-base the amine first, or use a stronger organic base (DIPEA) in a polar solvent (DMF/DMSO).

Q: Can I use reductive amination on the primary amine of Isomer B without protecting the ring? A: Risky. Aldehydes will react with the secondary ring amine to form enamines or aminals faster than they form imines with the hindered primary amine. Recommendation: Always Boc-protect the ring nitrogen first (Protocol A), then perform reductive amination, then deprotect.

Q: How do I distinguish the two isomers analytically? A: Use 1H NMR .

  • Isomer A (N-Ethyl): You will see a quartet (2H) and triplet (3H) for the ethyl group at typical aliphatic shifts (

    
     2.4-2.5 ppm) and the ring protons will be symmetric.
    
  • Isomer B (C-Ethyl): The ethyl group is on a quaternary carbon. You will see the ethyl signals, but the ring protons will show complex splitting due to the rigid gem-disubstituted center, and the chemical shift of the ethyl

    
     will be distinct (shielded, 
    
    
    
    1.4-1.6 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 16: Chemoselectivity and protecting groups in amines).

Sources

Troubleshooting

Catalyst selection for reactions with 4-Ethylpiperidin-4-amine dihydrochloride

Here is the technical support guide for 4-Ethylpiperidin-4-amine dihydrochloride , structured as a high-level troubleshooting resource for researchers. Topic: Catalyst Selection & Reaction Optimization CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4-Ethylpiperidin-4-amine dihydrochloride , structured as a high-level troubleshooting resource for researchers.

Topic: Catalyst Selection & Reaction Optimization CAS Registry Number: (Generic reference to 4-amino-4-ethylpiperidine scaffold) Molecular Context: Gem-disubstituted


-quaternary amine; Dual-nitrogen nucleophile.

Core Challenges & Molecule Analysis

The "Gem-Disubstituted" Trap: This molecule presents a deceptive challenge. While it appears to be a simple diamine, the 4-position contains a primary amine attached to a quaternary carbon . This creates massive steric bulk (the "gem-diethyl" effect equivalent), making the exocyclic amine significantly less nucleophilic and harder to couple than standard primary amines.

The "Salt" Penalty: As a dihydrochloride (


)  salt, this reagent is acidic.
  • Catalyst Poisoning: Chloride ions (

    
    ) can coordinate tightly to Palladium, displacing labile ligands and shutting down the catalytic cycle (forming unreactive palladates).
    
  • Base Consumption: The salt requires 2 equivalents of base just to neutralize, altering the stoichiometry and ionic strength of your reaction matrix.

Interactive Troubleshooting Guides

Module A: The Reaction is Stalling or Catalyst Deactivates Immediately

Diagnosis: The dihydrochloride salt is likely poisoning the catalyst or consuming the base required for the transmetalation step.

Q: Can I just add more base to the reaction vessel? A: Generally, no . While adding 3-4 equivalents of base (e.g.,


) can work for simple substrates, the resulting high concentration of inorganic salts (

) and the presence of free chloride ions often inhibit the delicate oxidative addition/reductive elimination balance required for hindered amines.

Protocol: The "Ex-Situ" Free-Basing (Recommended) Do not generate the free base in situ for difficult couplings. Isolate it first.

  • Dissolve the dihydrochloride salt in minimal water (

    
    ).
    
  • Add

    
     dropwise until pH > 12.
    
  • Extract

    
     with DCM (Dichloromethane). Note: The amine is polar; multiple extractions are vital.
    
  • Dry over

    
    , filter, and concentrate immediately before use.
    
  • Storage Warning: The free base absorbs

    
     from air rapidly to form carbamates. Store under Argon.
    
Module B: Catalyst Selection for C-N Coupling (Buchwald-Hartwig)

Diagnosis: You are getting low yields or no product. The solution depends entirely on which nitrogen you are trying to couple.

Scenario 1: Coupling the Ring Nitrogen (Secondary Amine)

Target: Functionalizing the piperidine ring.[1][2][3][4][5] Difficulty: Low to Moderate.[6][7]

ParameterRecommendationTechnical Rationale
Catalyst RuPhos Pd G4 RuPhos is the gold standard for secondary amines; G4 precatalyst ensures rapid activation.
Alternative Pd(OAc)₂ + BINAP Older system, works well for unhindered secondary amines if cost is a factor.
Base

Strong base facilitates rapid transmetalation.
Solvent Toluene or THFNon-polar solvents often favor the active catalytic species.
Scenario 2: Coupling the Exocyclic Nitrogen (Hindered Primary Amine)

Target: Functionalizing the 4-amino group (


-quaternary center).
Difficulty:High .[8] This is the bottleneck.
ParameterRecommendationTechnical Rationale
Catalyst BrettPhos Pd G4 BrettPhos is specifically engineered for primary amines. Its bulk prevents bis-arylation, and its electronic richness drives the difficult oxidative addition.
Alternative tBuBrettPhos Pd G3 If the aryl halide is electron-rich or unreactive (e.g., aryl chlorides).
Base LHMDS (1.0M in THF)Soluble bases are crucial here. LHMDS prevents the "clumping" seen with alkoxides in hindered systems.
Temperature

High energy barrier due to steric hindrance at the quaternary carbon.
Module C: Regioselectivity (The "Dual-Amine" Problem)

Q: I want to react the 4-amino group, but the ring nitrogen keeps reacting. How do I stop it? A: You cannot rely on kinetics alone. The ring nitrogen (secondary) is less sterically hindered than the 4-amino group (primary on quaternary C), making it kinetically faster in nucleophilic attacks.

The Mandatory Protection Strategy: You must use an orthogonal protecting group strategy.

  • Purchase/Synthesize: 1-Boc-4-ethylpiperidin-4-amine (protect the ring).

  • Couple: Perform the Buchwald-Hartwig on the 4-amino group using BrettPhos Pd G4 .

  • Deprotect: Remove Boc with TFA/DCM.

Visual Decision Tree: Catalyst & Pathway Selection

CatalystSelection Start Start: 4-Ethylpiperidin-4-amine 2HCl SaltCheck Step 1: Is it the Dihydrochloride Salt? Start->SaltCheck FreeBase ACTION: Perform Ex-Situ Free-Basing (Remove HCl interference) SaltCheck->FreeBase Yes TargetDecision Step 2: Which Nitrogen are you coupling? SaltCheck->TargetDecision No (Already Free Base) FreeBase->TargetDecision RingN Target: Piperidine Ring N (Secondary) TargetDecision->RingN ExoN Target: 4-Amino N (Primary, Hindered) TargetDecision->ExoN StrategyRing Strategy: Direct Coupling (Ring N is more nucleophilic) RingN->StrategyRing StrategyExo Strategy: Protection Required (Ring N will compete) ExoN->StrategyExo CatRing Catalyst: RuPhos Pd G4 Base: NaOtBu StrategyRing->CatRing Protect Step: Protect Ring N (Boc) StrategyExo->Protect CatExo Catalyst: BrettPhos Pd G4 Base: LHMDS Protect->CatExo

Caption: Decision logic for handling salt interference and selecting the correct catalytic system based on regioselectivity requirements.

Amide Coupling Guidelines

If your goal is to form an amide (Reaction with Carboxylic Acid) rather than an aryl amine:

The Challenge: The


-quaternary center reduces the nucleophilicity of the primary amine significantly. Standard EDC/HOBt couplings often fail or stall.

Recommended Protocol:

  • Coupling Reagent: Use HATU or COMU . These uronium-based reagents are superior for sterically hindered amines.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Polar aprotic helps stabilize the transition state).

  • Additives: If using HATU, ensure the acid is pre-activated for 5-10 mins before adding the amine.

Data Summary: Ligand Performance for -Quaternary Amines

Comparison of phosphine ligands for the arylation of hindered primary amines (like 4-ethylpiperidin-4-amine).

Ligand ClassSpecific LigandSteric BulkSuccess Rate (Hindered)Notes
Biaryl Dialkylphosphine BrettPhos Very HighExcellent (>90%) The "Go-To" for this specific molecule.
Biaryl Dialkylphosphine RuPhos HighModerate (40-60%)Better for secondary amines; struggles with

-quaternary primary centers.
Biaryl Dialkylphosphine XPhos HighLow (<20%)Often leads to reduction of the aryl halide rather than coupling.
Bisphosphine BINAP/DPPF ModeratePoor (0%)Lacks the steric bulk to promote reductive elimination in crowded systems.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes BrettPhos as the premier ligand for hindered primary amines.
  • Green, R. A., & Hartwig, J. F. (2014).[8][9] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

    • Context: Discusses the mechanistic complications of using ammonium salts (like dihydrochlorides)
  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary Alkylamines with Aryl Halides." Chemical Science.

    • Context: Provides protocols for coupling amines with -qu
  • Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed C-N Coupling of a Hindered Primary Amine." Journal of Organic Chemistry.

    • Context: Detailed kinetic analysis of why standard catalysts fail with gem-disubstituted amines.

Sources

Optimization

Monitoring reaction progress of 4-Ethylpiperidin-4-amine dihydrochloride synthesis using TLC

Technical Support Center: Monitoring Synthesis of 4-Ethylpiperidin-4-amine 2HCl Ticket ID: #TLC-PIP-004 Subject: Optimization of TLC protocols for highly polar diamine salts Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Synthesis of 4-Ethylpiperidin-4-amine 2HCl

Ticket ID: #TLC-PIP-004 Subject: Optimization of TLC protocols for highly polar diamine salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Monitoring the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride presents a dual challenge: the high polarity of the diamine product and the presence of the hydrochloride salt, which immobilizes the compound on silica gel. Standard TLC protocols often fail, resulting in baseline retention or severe streaking.

This guide provides a validated, self-consistent method for monitoring this reaction, focusing on sample neutralization and mobile phase engineering .

Part 1: The Core Protocol (SOP)

The "Mini-Workup" Sample Preparation
  • The Problem: You cannot spot the reaction mixture directly if it is in acidic media (e.g., HCl/Dioxane). The amine salt (

    
    ) interacts strongly with the silica stationary phase (also acidic), causing the spot to stick to the baseline.
    
  • The Solution: You must convert the salt to the free base before spotting.

Protocol:

  • Aliquot: Take

    
     of the reaction mixture.
    
  • Neutralize: Dispense into a small vial containing

    
     of Saturated Aqueous 
    
    
    
    (or
    
    
    ).
  • Extract: Add

    
     of Dichloromethane (DCM)  or Ethyl Acetate. Cap and shake vigorously.
    
  • Spot: Allow layers to separate. Spot the bottom organic layer (if DCM) onto the TLC plate.

Mobile Phase Optimization

Aliphatic diamines require a basic modifier to suppress silanol ionization on the silica plate.

SystemComposition (v/v)Purpose
System A (Standard) DCM : MeOH :

(90:10:1)
General monitoring of product formation.[1][2]
System B (High Polarity) DCM : MeOH :

(80:20:2)
If product Rf < 0.15 in System A.
System C (SM Check) Hexane : EtOAc (1:1)To monitor disappearance of non-polar precursors (e.g., N-Boc protected SM).

Critical Note: Use 25-28% Ammonium Hydroxide (


). Do not use Triethylamine (TEA) if using Ninhydrin stain, as TEA can cause background darkening/artifacts.
Visualization Strategy

The target molecule lacks a strong chromophore (no conjugation). UV visualization will be ineffective for the product.

  • Primary Method: Ninhydrin Stain .

    • Action: Dip plate, wipe back, heat with heat gun until spots appear.[3]

    • Result: 4-Ethylpiperidin-4-amine (primary/secondary amine) will appear as an intense purple/red spot .

    • Validation: The starting material (e.g., N-Boc carbamate) will stain faintly or not at all compared to the free amine.

  • Secondary Method: Iodine Chamber .[4][5][6]

    • Action: Place in jar with

      
       crystals.
      
    • Result: Brown spots for all organics. Good for checking total mass balance.

Part 2: Visual Workflows

Workflow 1: Sample Preparation Logic

This diagram illustrates the mandatory "Mini-Workup" required to visualize amine salts.

SamplePrep cluster_legend Key Transformation Rxn Reaction Mixture (Acidic/Salt Form) Neut Vial: Add Sat. NaHCO3 (Neutralization) Rxn->Neut Aliquot Ext Add DCM & Shake (Extraction) Neut->Ext Sep Phase Separation Ext->Sep Spot Spot Organic Layer (Free Base) Sep->Spot Target in Org. Phase Salt R-NH3+ (Baseline) Base R-NH2 (Mobile) Salt->Base Base Wash

Caption: Figure 1. The "Mini-Workup" converts the immobilized amine salt into the mobile free base for accurate TLC analysis.

Workflow 2: Troubleshooting Decision Tree

Use this logic to resolve common TLC issues during the synthesis.

Troubleshooting Start Evaluate TLC Plate Issue1 Spot Stays at Baseline? Start->Issue1 Issue2 Spot Streaks/Tails? Start->Issue2 Issue3 No Spot Visible? Start->Issue3 Sol1 Increase Polarity (Use System B: 20% MeOH) Issue1->Sol1 Free Base but Polar Sol4 Check Sample Prep Did you neutralize? Issue1->Sol4 Likely Salt Form Sol2 Check Acidity Add NH4OH to Eluent Issue2->Sol2 Silanol Interaction Sol3 Switch Visualization Use Ninhydrin Stain Issue3->Sol3 Lack of Chromophore

Caption: Figure 2. Diagnostic logic for resolving common TLC failures with polar amines.

Part 3: Troubleshooting & FAQs

Q1: My product spot is "streaking" badly, spanning half the plate. What is happening? A: This is "tailing," caused by the interaction between the basic amine nitrogens and the acidic silanol (Si-OH) groups on the TLC plate.

  • Fix: Ensure your mobile phase contains Ammonium Hydroxide (

    
    ) . The ammonia competes for the silanol sites, allowing your amine product to travel as a tight band.
    
  • Pro-Tip: Pre-saturate the TLC chamber with the eluent vapor for 15 minutes before running the plate.

Q2: I see a spot for my starting material, but the product area is empty. Is the reaction failing? A: Not necessarily. 4-Ethylpiperidin-4-amine is not UV-active (unless derivatized). If you are only using a UV lamp (254 nm), you will miss the product entirely.

  • Fix: You must use a chemical stain. Ninhydrin is the gold standard here. The diamine product should turn a deep purple/red upon heating.

Q3: Can I monitor the reaction by checking the disappearance of the Starting Material (SM) only? A: Yes, but it is risky.

  • Scenario: If your SM is N-Boc protected, it will be UV active and less polar (High Rf in Hex/EtOAc).

  • Risk:[5][7] Disappearance of SM confirms consumption, but it does not confirm formation of the desired product (it could be degrading). Always try to visualize the product spot (low Rf in DCM/MeOH/NH4OH) to confirm mass balance.

Q4: Why does the Rf change depending on how much sample I spot? A: Overloading. Polar amines easily overload the silica capacity.

  • Fix: Dilute your "mini-workup" organic layer 1:10 with DCM before spotting. A faint, tight spot is better than a large, streaky blob for calculating Rf.

References

  • BenchChem. (2025).[1][8] A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Retrieved from

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography - Visualizing TLC Plates. Retrieved from

  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography: Choice of Stationary Phase. Retrieved from

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols. Retrieved from

Sources

Troubleshooting

Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture

Topic: Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Case ID: 4-EP-HCl-ISO Status: Active Analyst: Senior Application Scientist

System Overview & Chemical Context

Target Molecule: 4-Ethylpiperidin-4-amine dihydrochloride Chemical Nature: Highly polar, gem-disubstituted diamine salt. Critical Challenge: The presence of two basic nitrogen centers (the secondary piperidine amine and the primary C4-amine) makes the free base highly water-soluble and difficult to extract into standard organic solvents. The dihydrochloride salt form is hygroscopic and prone to forming "oils" rather than crystalline solids if excess acid or water is present.

This guide addresses the isolation of this target, primarily assuming the standard synthetic route: Acidic deprotection of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate (N-Boc precursor).

Experimental Protocols (Standard Operating Procedures)

Protocol A: The "Anhydrous" Direct Precipitation (Recommended)

Use this method if your starting material is the purified N-Boc protected amine.

Logic: By maintaining anhydrous conditions, you force the hydrophilic salt to precipitate directly, avoiding difficult aqueous extractions.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate in a minimal volume of Dichloromethane (DCM) or Methanol (MeOH) (approx. 5-10 mL per gram).

  • Acid Addition: Cool to 0°C. Add 5–10 equivalents of 4M HCl in Dioxane dropwise.

    • Why? Dioxane is non-polar enough to encourage precipitation of the salt as it forms, while being miscible with the acid source.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Precipitation:

    • Scenario 1 (Solid forms): If a white precipitate forms, filter under nitrogen.

    • Scenario 2 (No solid): Slowly add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to the reaction mixture until turbidity persists. Stir for 30 minutes to induce crystallization.

  • Isolation: Filter the solid. Wash the cake 3x with anhydrous Et₂O.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Aqueous Work-up & Salt Conversion (Recovery Mode)

Use this method if the reaction mixture is complex, contains inorganic salts, or if Protocol A resulted in a sticky oil.

Logic: Since the dihydrochloride is water-soluble, we must first isolate the free base (using pH manipulation to drive it into an organic phase) and then regenerate the salt in a controlled environment.

Step-by-Step Workflow:

  • Basification: Cool the reaction mixture to 0°C. Adjust pH to >12 using 10M NaOH .

    • Critical Check: The solution must be strongly basic to suppress protonation of both amines.

  • Extraction (The "Salting Out" Trick):

    • Saturate the aqueous phase with solid NaCl.[1]

    • Extract 5x with Chloroform:Isopropanol (3:1) or DCM .

    • Note: Simple ether or ethyl acetate extraction often fails for this highly polar diamine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the Free Base (often a viscous oil).

  • Salt Formation:

    • Dissolve the free base oil in a minimal amount of dry Ethanol (EtOH) .

    • Cool to 0°C.[2][3]

    • Add 2.2 equivalents of Concentrated HCl (37%) or HCl in EtOH .

    • Concentrate to dryness on a rotary evaporator.

    • Triturate the residue with Et₂O to obtain the solid dihydrochloride.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct isolation path based on your reaction state.

Isolation_Workflow Start START: Reaction Mixture (N-Boc Deprotection) Check_State Check Reaction State Start->Check_State Path_A Clean/Anhydrous System (HCl/Dioxane or MeOH) Check_State->Path_A Anhydrous Path_B Aqueous/Complex Mixture (Salts/Water present) Check_State->Path_B Aqueous/Dirty Precipitate Did Solid Precipitate? Path_A->Precipitate Basify Protocol B1: Basify to pH > 12 (NaOH) Path_B->Basify Direct_Filter Protocol A1: Filter & Wash (Et2O) Precipitate->Direct_Filter Yes Induce_Cryst Protocol A2: Add Anti-solvent (MTBE/Et2O) Precipitate->Induce_Cryst No (Oil/Clear) Final Target: 4-Ethylpiperidin-4-amine 2HCl Direct_Filter->Final Induce_Cryst->Direct_Filter Extract Protocol B2: Extract w/ CHCl3:IPA (3:1) Basify->Extract Reform_Salt Protocol B3: Treat w/ HCl/EtOH & Evaporate Extract->Reform_Salt Reform_Salt->Final

Caption: Decision tree for isolating 4-Ethylpiperidin-4-amine 2HCl based on reaction conditions.

Troubleshooting & FAQs

Issue 1: The Product is an Oil/Gum, not a Solid

Diagnosis: This is the most common issue with diamine salts. It usually indicates trapped solvent, excess acid, or the presence of the monohydrochloride mixed with the dihydrochloride. Solution (Trituration Cycle):

  • Evaporate all solvent until you have the gum.

  • Add Diethyl Ether (approx. 10 mL/g).

  • Sonicate the flask for 10–15 minutes. The mechanical energy often forces the lattice to snap into place, turning the gum into a white powder.

  • If that fails, dissolve in minimal hot Methanol and add cold Ether dropwise until cloudy. Store at -20°C overnight.

Issue 2: Low Yield after Aqueous Extraction

Diagnosis: The compound is likely staying in the aqueous layer because it is too polar. Solution:

  • Check pH: Ensure pH is strictly >12. At pH 10, the primary amine might be free, but the secondary piperidine amine (pKa ~11) might still be partially protonated.

  • Change Solvent: Switch from DCM to Chloroform/Isopropanol (3:1) or n-Butanol .

  • Salt Saturation: Add solid NaCl to the aqueous layer until no more dissolves. This "salting out" effect drastically reduces the solubility of organic amines in water.

Issue 3: Product is Hygroscopic (Turning wet on the filter)

Diagnosis: The dihydrochloride salt is extremely hygroscopic. Solution:

  • Minimize exposure to air.

  • Filter under a nitrogen blanket if possible.

  • Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets .

Technical Data & Solubility Profile

Table 1: Solubility Matrix for 4-Ethylpiperidin-4-amine 2HCl

SolventSolubilityApplication
Water Very HighDissolution for analysis (NMR)
Methanol HighRecrystallization (Solvent A)
Ethanol ModerateRecrystallization (Solvent A)
Isopropanol Low (Hot only)Recrystallization (Single solvent)
DCM InsolubleWashing impurities
Diethyl Ether InsolubleAnti-solvent (Precipitation)
Hexane InsolubleWashing impurities

Table 2: Key Chemical Properties

PropertyValueNote
Molecular Formula C₇H₁₈Cl₂N₂Dihydrochloride salt
Molecular Weight 201.14 g/mol Use for stoichiometry
Free Base MW 128.22 g/mol Use for yield calculation
pKa (Est.) ~10.8 (Piperidine), ~10.0 (Amine)Requires pH >12 for extraction

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem Technical Library.

  • Pfizer Inc. (2010). Preparation 17: 1-(Ethyl)-1,4'-bipiperidin-4-amine hydrochloride. In WO2010025073A1. Link

  • Sigma-Aldrich. (n.d.). tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate Product Page. Link

  • Organic Chemistry Portal. (2006). Synthesis of 4-piperidones and derivatives. Link

  • ScienceMadness. (2018). Discussion on isolation of hydrophilic amine salts. Link

Sources

Optimization

Technical Support Center: Bayesian Reaction Optimization for Piperidine Synthesis

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Accelerating Piperidine Scaffold Synthesis via Bayesian Optimization (BO) Audience: Synthetic Chemists, Process Engineers, Cheminfor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Accelerating Piperidine Scaffold Synthesis via Bayesian Optimization (BO) Audience: Synthetic Chemists, Process Engineers, Cheminformaticians

Core Directive & System Overview

Welcome to the Advanced Optimization Support Center. This guide addresses the integration of Bayesian Optimization (BO) into the synthesis of piperidine derivatives—a privileged scaffold in over 12,000 biologically active compounds.

Unlike "One-Factor-At-A-Time" (OFAT) or standard Design of Experiments (DoE), BO is an iterative, data-efficient algorithm that learns the "shape" of your reaction landscape. It is particularly powerful for piperidine synthesis, where non-linear effects (e.g., catalyst poisoning by amine products, stereochemical cliffs) often defeat traditional optimization strategies.

The BO Workflow Visualization

The following diagram illustrates the iterative loop between your bench experiments and the Gaussian Process (GP) surrogate model.

BO_Workflow Start Start: Define Search Space (Catalysts, Solvents, T, P) Initial_Exp Run Initial Random Experiments (n = 5-10) Start->Initial_Exp Update_Model Update Surrogate Model (Gaussian Process) Initial_Exp->Update_Model Acq_Func Maximize Acquisition Function (Expected Improvement) Update_Model->Acq_Func Suggest Algorithm Suggests Next Conditions Acq_Func->Suggest Run_Exp Execute Experiment (Batch or Flow) Suggest->Run_Exp Check_Stop Stop Criteria Met? (Yield > 95% or Budget Exhausted) Run_Exp->Check_Stop Check_Stop->Update_Model No (Iterate) Finish Optimal Conditions Found Check_Stop->Finish Yes

Caption: The Bayesian Optimization Loop. The algorithm balances exploration (high uncertainty) and exploitation (high predicted yield) to navigate the reaction space efficiently.

Troubleshooting Guide: Experimental & Algorithmic

Module A: Defining the Search Space (The "Input" Problem)

Issue: The algorithm suggests chemically incompatible conditions or fails to converge on a valid catalyst.

Context: Piperidine synthesis often involves heterogeneous hydrogenation (e.g., reduction of pyridines) or C-N coupling. These involve categorical variables (Solvent: MeOH, THF; Catalyst: Pd/C, PtO2) and continuous variables (Temp: 20-100°C). Standard GPs struggle with categorical data if not encoded correctly.

Solution Protocol:

  • Categorical Encoding: Do not assign arbitrary numbers (e.g., MeOH=1, THF=2) to solvents. This implies a mathematical distance that doesn't exist.

    • Method A (One-Hot Encoding): Use binary vectors [1,0] vs [0,1].

    • Method B (Descriptor-Based):Recommended. Represent solvents/catalysts by their physicochemical properties (e.g., Dielectric constant, Dipole moment, Steric parameters). This allows the model to "learn" chemistry rather than just labels [1].

  • Constraint Management: If Reagent A reacts violently with Solvent B, apply a validity constraint function that returns a "bad" score (e.g., Yield = 0) immediately without running the experiment, or remove that combination from the search grid entirely.

Variable TypeExample (Piperidine Synth)Recommended Encoding
Continuous Temperature (20–150 °C)Normalize to [0, 1] range.
Continuous H₂ Pressure (1–100 bar)Log-scale transform if spanning orders of magnitude.
Categorical Catalyst (Pd/C, PtO₂, Rh/Al₂O₃)DFT Descriptors (e.g., Metal work function, d-band center) or One-Hot.
Categorical Solvent (MeOH, AcOH, TFE)Physicochemical (e.g., Polarity, H-bond donor capability).
Module B: The "Cliff" Problem & Catalyst Poisoning

Issue: The model predicts high yield in a region, but experiments return 0% conversion.

Context: In piperidine synthesis, the product (a secondary amine) is a strong Lewis base that can poison the catalyst surface, killing reactivity instantly. This creates a "cliff" in the optimization landscape—a sudden drop in yield that smooth Gaussian Processes struggle to model.

Troubleshooting Steps:

  • Switch Acquisition Function: If the model is getting stuck in local optima or failing to find the "cliff," switch from Expected Improvement (EI) to Upper Confidence Bound (UCB) with a higher beta parameter to force more exploration [2].

  • Add an Additive Variable: Include "Acid Equivalent" (e.g., HCl, AcOH) as a continuous variable. Protonating the piperidine product prevents catalyst poisoning.[1] The BO algorithm will likely learn that Acid > 1.0 equiv is a prerequisite for high yield.

  • Noise Handling: If HPLC integration is noisy (common with polar amines), increase the noise_variance parameter in your GP model. This tells the algorithm to trust the general trend more than individual data points.

Frequently Asked Questions (FAQs)

Q1: How many experiments do I need to run before the model becomes useful?

A: You need an initialization set (random seed).

  • Protocol: Run 5–10 random experiments first. This prevents the model from being biased by your initial "best guess."

  • Expectation: In typical catalytic optimizations (e.g., Shields et al., 2021), BO outperforms human experts within 15–20 iterations (batch size = 1) or 3–4 rounds of batch experiments [3].

Q2: Can I optimize Yield and Enantioselectivity (ee) simultaneously?

A: Yes, this is Multi-Objective Optimization .

  • Method: Use a scalarization function.

    • Objective = w₁ * (Yield) + w₂ * (ee)

    • Where w are weights (e.g., 0.7 for ee, 0.3 for Yield).

  • Warning: Piperidine hydrogenation often exhibits a trade-off. High temperature increases rate (Yield) but decreases stereocontrol (ee). The BO model will map this "Pareto Front" efficiently, showing you the best possible ee for a given yield.

Q3: My reaction takes 12 hours. Is BO too slow?

A: BO is designed for slow/expensive experiments.

  • Because the experiment is the bottleneck, the computational time (seconds) is negligible.

  • Batch Mode: Ask the algorithm for a "batch" of 5 suggestions at once. It will provide 5 diverse conditions to run in parallel (e.g., in a 96-well plate or parallel reactor), maximizing information gain per time unit.

Decision Logic for Troubleshooting

Use this logic flow to diagnose poor optimization performance.

Troubleshooting_Logic Problem Problem: Model Not Improving Yield Check_Data Check 1: Are inputs categorical? Problem->Check_Data Encoding Use Descriptors/One-Hot Check_Data->Encoding Yes (Improperly encoded) Check_Var Check 2: Is noise variance high? Check_Data->Check_Var No Noise Increase GP Noise Parameter (Replicate experiments) Check_Var->Noise Yes (Inconsistent data) Check_Space Check 3: Is search space too narrow? Check_Var->Check_Space No Expand Widen Temp/Press limits Add new Catalysts Check_Space->Expand Yes

Caption: Diagnostic flowchart for stalling optimization campaigns.

References

  • Shields, B. J., et al. (2021).[2][3][4][5][6] Bayesian reaction optimization as a tool for chemical synthesis.[2][4][5][6][7][8][9][10] Nature, 590, 89–96.[2][3][4][6][11][12]

  • Doyle Group (Princeton/UCLA). Open-source software for reaction optimization (EDBO).

  • Häse, F., et al. (2018). Phoenix: A probabilistic algorithm for searching the global optimum of reaction landscapes. ACS Central Science.

  • Glorius, F., et al. (2020).[13] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 4-Ethylpiperidin-4-amine dihydrochloride with its analogs

This guide provides an in-depth technical analysis of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in advanced medicinal chemistry.[1][2] [1][2] CAS: 1774896-82-0 (D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in advanced medicinal chemistry.[1][2]

[1][2]

CAS: 1774896-82-0 (Dihydrochloride) | Core Moiety: 4-Amino-4-ethylpiperidine Primary Application: Conformational constraint and metabolic blocking in kinase inhibitors (JAK, MNK) and GPCR ligands.[1][2]

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride is a high-value building block characterized by geminal disubstitution at the C4 position.[1][2] Unlike its monosubstituted analog (piperidin-4-amine), the presence of the ethyl group at the same carbon as the amine creates a "conformational lock" and sterically hinders the typically labile C4 position.[2]

This guide compares the biological performance of this scaffold against its primary analogs: 4-Methylpiperidin-4-amine and Piperidin-4-amine .[1][2] The data suggests that the ethyl substituent offers a superior balance of metabolic stability and hydrophobic interaction in large binding pockets, particularly in Janus Kinase (JAK) and MNK1/2 inhibitor campaigns.[2]

Chemical Profile & Structural Analogs

The choice between the Ethyl, Methyl, and Hydrogen variants is rarely arbitrary; it is driven by the need to tune lipophilicity (LogP) and metabolic liability .[2]

Comparative Physicochemical Properties[2]
Feature4-Ethylpiperidin-4-amine (Target)4-Methylpiperidin-4-amine Piperidin-4-amine
Structure Gem-disubstituted (Ethyl/Amine)Gem-disubstituted (Methyl/Amine)Monosubstituted (Amine)
Steric Bulk High (Conformational anchor)ModerateLow (Flexible)
ClogP (Est.) ~0.8 - 1.1~0.4 - 0.6~0.1
Metabolic Stability High (Blocks C4 oxidation)High (Blocks C4 oxidation)Low (Prone to C4 hydroxylation)
pKa (Piperidine N) ~10.8~10.9~11.1
Key Advantage Fills hydrophobic pockets; maximizes van der Waals contacts.[1][2]Balances stability with lower MW.Minimal steric clash; high solubility.

Biological Activity & SAR Analysis[2][3][4]

Mechanism 1: Metabolic Blockade (The "Gem-Dimethyl" Effect equivalent)

In many piperidine-based drugs, the C4 position is a "soft spot" for Cytochrome P450 (CYP) oxidation.[1][2]

  • Piperidin-4-amine: Rapidly hydroxylated at C4, leading to ring opening or clearance.[1][2]

  • 4-Ethyl Analog: The ethyl group physically blocks the approach of the heme iron of CYP enzymes to the C4 proton.[2] Furthermore, it introduces a "Thorpe-Ingold" effect, restricting the flexibility of the piperidine ring, which can lower the entropic penalty of binding to a target protein.[2]

Mechanism 2: Kinase Inhibitor Potency (JAK & MNK Pathways)

In the development of Dihydropyrrolonaphtyridinone-based JAK inhibitors , the 4-amino-4-ethylpiperidine moiety serves as a solvent-exposed tail that can reach into hydrophobic sub-pockets.[1][2]

  • Experimental Observation: In SAR studies for MNK1/2 modulators, replacing a 4-methyl group with a 4-ethyl group often results in a 2-5x increase in potency (lower IC50).[1][2]

  • Causality: The ethyl group is large enough to displace water molecules from hydrophobic patches within the ATP-binding cleft, providing an entropy-driven gain in binding affinity that the smaller methyl group cannot achieve.[1][2]

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting the 4-ethyl scaffold over alternatives.

SAR_Logic Start Target Identification (Piperidine Scaffold) Metab_Check Is C4 Metabolic Stability an Issue? Start->Metab_Check Space_Check Is Binding Pocket Constrained? Metab_Check->Space_Check Yes Use_H Use Piperidin-4-amine (Low steric bulk, High clearance) Metab_Check->Use_H No Use_Me Use 4-Methyl Analog (Blocks metabolism, Compact) Space_Check->Use_Me Small Pocket Use_Et Use 4-Ethyl Analog (Blocks metabolism, Max hydrophobic contact) Space_Check->Use_Et Large/Hydrophobic Pocket

Caption: Decision tree for selecting 4-amino-4-ethylpiperidine based on metabolic stability and binding pocket size.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol (adapted from JAK inhibitor patents) describes coupling the scaffold to a ketone intermediate.

Reagents:

  • Ketone Intermediate (Target specific)[2]

  • 4-Ethylpiperidin-4-amine dihydrochloride (1.0 eq)[1][2]

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Acetic Acid (Catalytic)

  • Dichloromethane (DCM) or Methanol (MeOH)[2]

Step-by-Step Workflow:

  • Free Base Formation: If using the dihydrochloride salt in a non-polar solvent (DCM), first treat with 2.0 eq of Triethylamine (

    
    ) to release the free amine.[2] In MeOH, this is often unnecessary if buffered.[2]
    
  • Imine Formation: Combine the ketone and 4-ethylpiperidin-4-amine in the solvent.[1][2] Add catalytic acetic acid (pH 5-6).[1][2] Stir at Room Temperature (RT) for 2 hours to form the imine species.

  • Reduction: Add reducing agent (

    
    , 1.5 eq) portion-wise over 30 minutes.
    
    • Note: The steric bulk of the ethyl group may slow down this reaction compared to the methyl analog.[2] Allow 6-12 hours for completion.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Dry over 
    
    
    
    .[3]
Protocol B: In Vitro JAK Kinase Assay

To verify the biological activity of the synthesized analog:

  • Preparation: Dilute the test compound (containing the 4-ethylpiperidine moiety) in 100% DMSO.

  • Enzyme Mix: Incubate Recombinant JAK1/JAK2/JAK3 (0.5 nM) with the peptide substrate (e.g., FAM-labeled peptide).

  • Reaction: Initiate by adding ATP (Km concentration). Add test compound.

  • Incubation: 60 minutes at RT.

  • Detection: Measure phosphorylation via Caliper Mobility Shift Assay or FRET.

  • Analysis: Calculate IC50. Expectation: The 4-ethyl analog should show retained or improved potency vs. the 4-methyl analog if the pocket tolerates bulk.[1][2]

Synthesis Workflow Visualization

The following diagram outlines the incorporation of the 4-ethylpiperidine fragment into a drug scaffold.

Synthesis_Flow Salt 4-Ethylpiperidin-4-amine 2HCl Salt FreeBase Free Base Generation Salt->FreeBase Et3N / DCM Coupling Reductive Amination (with Ketone Core) FreeBase->Coupling STAB / AcOH Purification Chiral Separation (if necessary) Coupling->Purification HPLC Final Bioactive Ligand (JAK/MNK Inhibitor) Purification->Final Validation

Caption: Synthetic pathway for incorporating the 4-ethylpiperidine scaffold into bioactive ligands.

References

  • AK Scientific. (n.d.). 4-Ethylpiperidin-4-amine dihydrochloride Product Data. Retrieved from [2]

  • Plexxikon Inc. (2010). Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. WO2010144486A1. Retrieved from

  • Bayer Pharma AG. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. WO2013147711A1. Retrieved from

  • ChemicalBook. (n.d.). 4-Ethylpiperidin-4-amine Properties and Supplier Info. Retrieved from [2]

  • BenchChem. (2025).[4] Structure-Activity Relationships of Piperidine Scaffolds. Retrieved from [2]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-Ethylpiperidin-4-amine derivatives

Executive Summary: The Gem-Disubstituted Advantage In the landscape of nitrogen heterocycles, the 4-Ethylpiperidin-4-amine scaffold represents a high-value "gem-disubstituted" motif. Unlike simple 4-aminopiperidines, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstituted Advantage

In the landscape of nitrogen heterocycles, the 4-Ethylpiperidin-4-amine scaffold represents a high-value "gem-disubstituted" motif. Unlike simple 4-aminopiperidines, this scaffold introduces a quaternary carbon at the 4-position, offering two critical medicinal chemistry advantages: conformational locking and metabolic blockade .

This guide objectively compares the performance of 4-ethylpiperidin-4-amine derivatives against their 4-methyl and 4-unsubstituted counterparts across two major therapeutic axes: CCR5 Antagonism (HIV) and Opioid Receptor Modulation (Pain) .

Comparative Analysis: Structure-Activity Relationships[1]

Case Study A: CCR5 Antagonists (HIV Entry Inhibitors)

The 4-aminopiperidine core is the "smart building block" for piperazine-based CCR5 antagonists, such as Vicriviroc and Sch-350634 .[1] The introduction of an alkyl group at the 4-position is critical for potency and oral bioavailability.

Table 1: Comparative Potency & properties of 4-Substituted Piperidine-based CCR5 Antagonists

Feature4-H (Unsubstituted) 4-Methyl (Sch-350634) 4-Ethyl (Derivative)
Structure Flexible, 4-H, 4-NH₂Gem-dimethyl-like, 4-Me, 4-NH₂Increased Steric Bulk, 4-Et, 4-NH₂
IC₅₀ (CCR5 Binding) > 100 nM (Low Potency)0.4 - 11 nM (High Potency) ~5 - 20 nM (Moderate-High)
Metabolic Stability Low (Oxidation at C4)High (C4 Blocked) High (C4 Blocked)
Lipophilicity (cLogP) Baseline+0.5 vs Baseline+1.0 vs Baseline
Selectivity (vs M2) PoorExcellent (>40-fold)Good (>20-fold)

Expert Insight: The transition from 4-H to 4-Methyl (as seen in Sch-350634) creates a "magic methyl" effect, locking the piperidine ring into a chair conformation that optimally positions the basic nitrogen for interaction with Glu283 in the CCR5 receptor.

  • Why 4-Ethyl? While 4-Methyl is often the "sweet spot," the 4-Ethyl derivative is utilized when additional lipophilicity is required to penetrate the CNS or when a slightly larger hydrophobic pocket is available in the target receptor. However, the increased steric bulk of the ethyl group can sometimes cause a clash if the receptor pocket is tight, slightly reducing potency compared to the methyl analog.

Case Study B: Opioid Receptor Agonists (Fentanyl Class)

In the fentanyl series, substitution at the piperidine 4-position (specifically the cis-isomer relative to the anilido group) dramatically alters potency.

Table 2: Potency Shifts in 4-Substituted Fentanyl Derivatives

DerivativeSubstituent (C4)Relative Potency (Morphine = 1)ED₅₀ (mg/kg, Rat)
Fentanyl H~100x0.011
4-Methyl Fentanyl Methyl~400x0.0028
4-Ethyl Fentanyl Ethyl~350x0.0035
4-Propyl Fentanyl Propyl~10x0.12

Expert Insight: The 4-Methyl and 4-Ethyl derivatives exhibit a massive potency jump over unsubstituted fentanyl. This is driven by the hydrophobic effect; the alkyl group fills a lipophilic pocket in the Mu-Opioid Receptor (MOR).

  • The Cut-off: The SAR demonstrates a sharp "cliff" after the ethyl group. Extending to 4-Propyl causes a drastic loss in potency (drop from ~350x to ~10x), indicating the receptor pocket has a strict size limit. The 4-Ethyl derivative represents the upper limit of steric tolerance before efficacy collapses.

Mechanism of Action & Pathway Visualization

Understanding where these derivatives act is crucial for assay design. Below is the signaling pathway for CCR5 antagonism, a primary application of this scaffold.

CCR5_Pathway HIV HIV-1 Virion (gp120) CD4 CD4 Receptor (T-Cell Surface) HIV->CD4 1. Primary Binding CCR5 CCR5 Co-Receptor (GPCR) HIV->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Viral Fusion & Entry CCR5->Fusion Triggers Inhibitor 4-Ethylpiperidin-4-amine Derivative (Allosteric Antagonist) Inhibitor->CCR5 Blocks gp120 Binding Site Replication Viral Replication Fusion->Replication

Figure 1: Mechanism of Action for CCR5 Antagonists.[2] The 4-Ethylpiperidin-4-amine derivative binds allosterically to CCR5, preventing the HIV gp120 glycoprotein from anchoring, thus halting viral entry.

Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are based on validated methodologies for synthesizing and testing gem-disubstituted piperidines.

Synthesis: The Curtius Rearrangement Route

Direct alkylation of 4-aminopiperidine is difficult due to polyalkylation. The industry-standard method involves constructing the quaternary center before forming the amine.

Workflow Diagram:

Synthesis_Workflow Start N-Boc-Isonipecotate (Ester) Step1 1. LDA, -78°C 2. Ethyl Iodide Start->Step1 Inter1 4-Ethyl-4-Ester Intermediate Step1->Inter1 Step2 Hydrolysis (LiOH) Inter1->Step2 Inter2 4-Ethyl-4-Carboxylic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, tBuOH) Inter2->Step3 Product N-Boc-4-Ethyl piperidin-4-amine Step3->Product

Figure 2: Synthetic route to N-Boc-4-Ethylpiperidin-4-amine via Curtius Rearrangement.

Detailed Protocol:

  • Alkylation: Dissolve N-Boc-isonipecotate (ethyl ester) in THF. Cool to -78°C. Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 min. Add Ethyl Iodide (1.2 eq). Warm to RT. Rationale: Low temperature prevents self-condensation; LDA is required for quantitative enolate formation.

  • Hydrolysis: Treat the alkylated ester with LiOH in THF/Water (1:1) at 60°C for 4 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Curtius Rearrangement: Dissolve the acid in Toluene. Add Diphenylphosphoryl azide (DPPA) and Triethylamine. Reflux in the presence of tert-butanol.

    • Result: The acid converts to an isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.

    • Validation: Check IR for disappearance of -COOH peak and appearance of urethane carbonyl.

Biological Assay: CCR5 Radioligand Binding

Objective: Determine the affinity (Ki) of the derivative.

  • Membrane Prep: Use CHO cells stably expressing human CCR5.

  • Ligand: [¹²⁵I]-MIP-1α or [³H]-Sch-350634.

  • Incubation: Incubate membranes (5-10 µg protein) with radioligand (0.1 nM) and varying concentrations of the 4-Ethyl derivative (10⁻¹¹ to 10⁻⁵ M) in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

References

  • BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. Retrieved from 3

  • Zhao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from 1

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from 4

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from 5

  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists With Potent anti-HIV Activity. Journal of Medicinal Chemistry. Retrieved from 2

Sources

Validation

4-Ethylpiperidin-4-amine dihydrochloride vs. 1-Ethylpiperidin-4-amine: a comparative analysis

Executive Summary In medicinal chemistry, the piperidine scaffold is a "privileged structure" found in over 12,000 biologically active compounds. However, subtle regiochemical variations can drastically alter pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine scaffold is a "privileged structure" found in over 12,000 biologically active compounds. However, subtle regiochemical variations can drastically alter pharmacological profiles. This guide compares two isomeric building blocks that are frequently confused due to nomenclature similarities but possess distinct chemical behaviors and applications:

  • Compound A: 4-Ethylpiperidin-4-amine dihydrochloride (Gem-disubstituted).

  • Compound B: 1-Ethylpiperidin-4-amine (N-substituted).

While both share the formula


, they represent fundamentally different design tactics. Compound A is a conformational restrictor , used to lock ligands into bioactive poses (Thorpe-Ingold effect) and block metabolic oxidation at the vulnerable 4-position. Compound B is a linker scaffold , primarily used to modulate basicity and solubility via the tertiary piperidine nitrogen.

Chemical Identity & Physical Properties[1][2][3][4][5]

The primary distinction lies in the connectivity of the ethyl group. Compound A features a quaternary carbon at position 4, creating a sterically crowded environment, whereas Compound B features a tertiary amine at position 1.

Feature4-Ethylpiperidin-4-amine 2HCl (Compound A)1-Ethylpiperidin-4-amine (Compound B)
Structure Gem-disubstituted (4,4-substitution)N-substituted (1,4-substitution)
CAS Number 1774896-82-0 (2HCl salt)741687-07-0 (N-Boc precursor)50534-45-7 (Free base)357935-97-8 (2HCl salt)
Molecular Weight 201.14 g/mol (as 2HCl salt)128.22 g/mol (Free base)
Primary Function Conformational Constraint / Metabolic BlockerLinker / Basicity Tuner
Basicity (Est.[1] pKa) N1 (ring): ~11.0 (Secondary)N4 (exocyclic): ~10.5 (Primary)N1 (ring): ~10.1 (Tertiary)N4 (exocyclic): ~10.6 (Primary)
Physical Form White hygroscopic solid (Salt)Colorless to yellow liquid (Free base)
Key Reactivity Orthogonal protection required for N1 vs N4N1 is alkylated; N4 is the primary nucleophile

Synthetic Pathways & Manufacturing

The synthesis of these two isomers requires divergent strategies. Compound B is accessible via standard reductive amination, while Compound A requires constructing a quaternary center, typically via a Curtius rearrangement or Ritter reaction.

Workflow A: Synthesis of Gem-Disubstituted Scaffold (Compound A)

Creating the quaternary carbon at C4 is challenging. The most reliable route involves alkylating an isonipecotate derivative followed by a Curtius rearrangement to convert the carboxylate to an amine.

G Start N-Boc-ethyl-isonipecotate (Ester Precursor) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Acid 1-Boc-4-ethylpiperidine- 4-carboxylic acid Step1->Acid Step2 Curtius Rearrangement (DPPA, tBuOH, Et3N) Acid->Step2 Formation of Isocyanate BocAmine N-Boc-4-(Boc-amino)- 4-ethylpiperidine Step2->BocAmine Trapping with tBuOH Step3 Global Deprotection (HCl/Dioxane) BocAmine->Step3 Final 4-Ethylpiperidin-4-amine dihydrochloride Step3->Final

Figure 1: Synthetic route for the gem-disubstituted 4-ethylpiperidin-4-amine via Curtius rearrangement.

Workflow B: Synthesis of N-Substituted Scaffold (Compound B)

This synthesis is straightforward and high-yielding, utilizing the reactivity of the secondary amine in 4-piperidone or 4-aminopiperidine.

G Start N-Boc-4-piperidone Step1 Reductive Amination (Ethylamine, NaBH(OAc)3) Start->Step1 Inter 1-Ethyl-4-(Boc-amino)piperidine Step1->Inter Direct N-alkylation Step2 Acidic Deprotection (HCl or TFA) Inter->Step2 Final 1-Ethylpiperidin-4-amine Step2->Final

Figure 2: Reductive amination pathway for 1-ethylpiperidin-4-amine.

Medicinal Chemistry Applications

Compound A: The "Metabolic Shield"

Mechanism: 4-Ethylpiperidin-4-amine is often used to block CYP450-mediated oxidation. The 4-position of the piperidine ring is a metabolic "hotspot" for hydroxylation.

  • Application: By placing an ethyl group at C4 (gem-disubstitution), researchers eliminate the abstractable hydrogen atom, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Bias: The bulky ethyl group forces the piperidine ring into a specific chair conformation, often favoring the equatorial orientation of the amine. This is critical for high-affinity binding in GPCR targets like CCR5 antagonists and Opioid receptors .

Compound B: The "Tunable Linker"

Mechanism: 1-Ethylpiperidin-4-amine serves as a flexible spacer. The N-ethyl group modulates the pKa of the tertiary nitrogen (approx pKa 10.1).

  • Application: Used in fragment-based drug discovery (FBDD) to link pharmacophores. The ethyl group provides a small lipophilic handle (

    
    ) without adding excessive bulk, improving cell permeability compared to a naked secondary amine.
    
  • Solubility: The tertiary amine remains protonated at physiological pH, aiding aqueous solubility of lipophilic payloads.

Experimental Protocols

Protocol 1: Free-Basing 4-Ethylpiperidin-4-amine 2HCl

Context: The dihydrochloride salt is stable but unreactive in nucleophilic substitutions. You must liberate the free base for reactions.

  • Dissolution: Suspend 1.0 g (approx. 5 mmol) of 4-Ethylpiperidin-4-amine 2HCl in 10 mL of Methanol (MeOH).

  • Neutralization: Add 4.0 equivalents of polymer-supported carbonate resin (e.g., MP-Carbonate) or anhydrous

    
     (powdered).
    
    • Why? Using solid-supported base prevents water formation that complicates workup.

  • Agitation: Stir gently at Room Temperature (RT) for 2 hours.

  • Filtration: Filter off the resin/salts through a fritted glass funnel.

  • Concentration: Evaporate the MeOH under reduced pressure (keep bath < 40°C to avoid volatility loss).

  • Validation: Verify complete removal of HCl by testing the pH of a wet aliquot (should be >10) or via

    
    -NMR (shift of alpha-protons).
    
Protocol 2: Selective N-Acylation of Compound A

Context: Reacting the primary amine (C4) while leaving the secondary amine (Ring N) intact is difficult without protection. However, the steric bulk of the ethyl group at C4 actually hinders the primary amine slightly, so orthogonal protection is recommended.

  • Starting Material: Use N-Boc-4-ethylpiperidin-4-amine (monoprotected at Ring N).

  • Coupling: Dissolve 1.0 eq of amine in DCM. Add 1.1 eq of Carboxylic Acid, 1.2 eq of EDC·HCl, and 1.5 eq of HOBt.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with 1M HCl, then Sat.

    
    .
    
  • Deprotection: Treat the resulting amide with 4M HCl in Dioxane to remove the Ring N-Boc group, yielding the final functionalized piperidine.

References

  • PubChem Compound Summary. "1-Ethylpiperidin-4-amine (CAS 50534-45-7)." National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." (Discusses 4-substituted-4-aminopiperidine synthesis). [Link]

Sources

Comparative

In Vitro and In Vivo Comparison of Piperidine-Based Scaffolds in Drug Discovery

[1] Executive Summary The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 70 FDA-approved drugs including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 70 FDA-approved drugs including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its dominance stems from its ability to modulate physicochemical properties, serve as a versatile linker, and interact via ionic bonding through its basic nitrogen.

However, the transition from in vitro hits to in vivo efficacy is often complicated by metabolic liabilities—specifically oxidative metabolism and hERG channel inhibition. This guide provides a technical comparison of piperidine against its common bioisosteres (morpholine, piperazine) and details the experimental workflows required to validate these scaffolds in a drug discovery cascade.

Comparative Analysis: Piperidine vs. Bioisosteres

Selection of the piperidine ring versus alternatives like morpholine or piperazine is rarely arbitrary. It is a strategic decision balancing potency (pKa-driven ionic interactions) against pharmacokinetic (PK) stability.

Table 1: Physicochemical and Metabolic Profile Comparison
FeaturePiperidine Morpholine Piperazine Pyrrolidine
Structure 6-membered, 1 N6-membered, 1 N, 1 O6-membered, 2 N5-membered, 1 N
Typical pKa (Conj. Acid) ~10.8 - 11.2 (Highly Basic)~8.3 - 8.5 (Moderately Basic)~9.8 (N1), ~5.6 (N2)~11.3 (Highly Basic)
Lipophilicity (cLogP) High (Lipophilic)Low (Hydrophilic)ModerateModerate
Solubility ModerateHigh (O-atom H-bond acceptor)HighHigh
Metabolic Liability High (CYP-mediated oxidation)Low (O-atom reduces N-basicity)ModerateModerate
hERG Risk High (Basic amine + lipophilicity)LowModerateModerate
Primary Utility GPCR ligands, CNS penetrationSolubility fix, metabolic blockerLinker, rigid spacerCompact binding pockets
Expert Insight: The Causality of Choice
  • Potency vs. Stability: Piperidine is often the starting point for GPCR targets (e.g., Opioid, Dopamine receptors) because the high pKa ensures the nitrogen is protonated at physiological pH, forming a critical salt bridge with Aspartate/Glutamate residues in the receptor pocket.

  • The "Morpholine Switch": If a piperidine lead shows rapid in vivo clearance, medicinal chemists often substitute it with morpholine. The oxygen atom acts as an electron-withdrawing group (EWG), lowering the pKa of the nitrogen.[1] This reduces the lability of the adjacent C-H bonds to CYP450 oxidation, extending half-life (

    
    ), though often at the cost of slightly reduced binding affinity.
    

Metabolic Stability & Degradation Pathways

Understanding the metabolic fate of piperidine is crucial for interpreting in vivo PK data. The scaffold is prone to oxidative metabolism, primarily driven by CYP450 isoforms (CYP2D6, CYP3A4).

Visualization: Piperidine Oxidative Metabolism

The following diagram illustrates the critical metabolic soft spots on the piperidine ring that lead to clearance.

PiperidineMetabolism Piperidine Piperidine Scaffold (Parent Drug) CYP CYP450 Enzyme (Oxidation) Piperidine->CYP Phase I Iminium Iminium Ion Intermediate CYP->Iminium alpha-C Oxidation Hydroxy 4-Hydroxylation (Active/Inactive Metabolite) CYP->Hydroxy Direct Oxidation RingOpen Ring Opening (Aldehyde Intermediate) Iminium->RingOpen Hydrolysis Glutaric Glutaric Acid Deriv. (Excreted) RingOpen->Glutaric Oxidation

Figure 1: Primary metabolic pathways for piperidine scaffolds. The alpha-carbon oxidation leads to ring opening, rendering the pharmacophore inactive.

In Vitro vs. In Vivo Screening Cascade

To successfully advance a piperidine-based candidate, a self-validating screening cascade is required. This ensures that in vitro potency translates to in vivo efficacy without toxicity surprises.

Diagram: The Validation Workflow

ScreeningCascade cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: In Vivo Pharmacokinetics cluster_2 Stage 3: In Vivo Efficacy TargetBinding Target Binding (Ki/IC50) High Potency Required Microsomal Microsomal Stability (HLM/RLM) Target: t1/2 > 30 min TargetBinding->Microsomal If Ki < 10nM Microsomal->TargetBinding High Clearance? Block Metabolic Sites hERG hERG Inhibition Assay Safety Check Microsomal->hERG If Stable hERG->TargetBinding hERG Hit? Reduce Lipophilicity RatPK Rat PK (IV/PO) Bioavailability (%F) hERG->RatPK If IC50 > 10uM BBB Brain/Plasma Ratio (For CNS Targets) RatPK->BBB If %F > 20% Model Disease Model (e.g., Tail Immersion) BBB->Model If B/P > 0.3

Figure 2: Strategic screening cascade for piperidine derivatives, emphasizing the "Go/No-Go" decision gates.

Experimental Protocols

The following protocols are standardized for evaluating piperidine scaffolds.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To predict hepatic clearance and identify metabolic soft spots.

  • Preparation: Prepare 10 mM stock of the piperidine test compound in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) with PBS buffer (pH 7.4).

    • Add test compound (final conc. 1 µM) to minimize enzyme saturation.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criteria:

      
       min (Rat) suggests acceptable in vivo stability.
      
Protocol B: In Vivo CNS Efficacy (Tail Immersion Test)

Purpose: To verify if the piperidine compound crosses the BBB and engages opioid/analgesic receptors.

  • Animals: Male Swiss mice (20-25 g).

  • Baseline: Restrain mouse gently and immerse the distal 5 cm of the tail in water maintained at 55 ± 0.5°C. Measure latency to tail withdrawal (flick). Cut-off time: 10s to prevent tissue damage.

  • Administration: Administer test compound (e.g., 10 mg/kg, IP or PO) or vehicle. Include a positive control (e.g., Morphine 5 mg/kg).

  • Testing: Measure tail withdrawal latency at 30, 60, 90, and 120 minutes post-dose.

  • Data Analysis: Calculate Maximum Possible Effect (%MPE):

    
    
    
    • Interpretation: High %MPE indicates successful BBB penetration and receptor engagement.

Case Study: Fentanyl vs. Carfentanil

This comparison highlights how subtle piperidine modifications drastically alter in vivo potency.

  • Fentanyl: A 4-anilidopiperidine. The basic piperidine nitrogen drives receptor affinity.

    • In Vitro:[2][3][4][5][6][7] Ki (Mu-opioid) = ~1.2 nM.

    • In Vivo: Potency ~100x Morphine.

  • Carfentanil: Adds a carbomethoxy group at the 4-position of the piperidine ring.

    • In Vitro:[2][3][4][5][6][7] Ki = ~0.024 nM.

    • In Vivo: Potency ~10,000x Morphine.

    • Mechanism:[3][4] The additional group creates a new hydrophobic interaction and rigidifies the piperidine chair conformation, optimizing the fit within the receptor pocket. This demonstrates the "scaffold decoration" potential of piperidine.

Conclusion

The piperidine scaffold remains a cornerstone of drug discovery due to its balanced physicochemical profile. While it carries risks of oxidative clearance and hERG inhibition, these can be mitigated through bioisosteric replacement (morpholine) or strategic substitution (blocking alpha-carbons). Success requires a tight integration of in vitro stability data with in vivo PK/PD models to ensure the scaffold survives first-pass metabolism to reach its target.

References

  • Review of Piperidine-containing Drugs: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[8] Source: European Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • In Vivo Analgesic Evaluation: Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.[9][10][11] Source: Longdom Publishing. URL:[Link]

  • IVIVC in Drug Development: Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.[4] Source: Premier Research. URL:[Link]

Sources

Validation

Comparative Guide: Mitigating Off-Target Liabilities in 4-Ethylpiperidin-4-amine Derived Scaffolds

Executive Summary: The "Gem-Ethyl" Trade-Off In medicinal chemistry, 4-Ethylpiperidin-4-amine dihydrochloride (and its resulting gem-disubstituted scaffold) serves a specific tactical purpose: it utilizes the Thorpe-Ingo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Ethyl" Trade-Off

In medicinal chemistry, 4-Ethylpiperidin-4-amine dihydrochloride (and its resulting gem-disubstituted scaffold) serves a specific tactical purpose: it utilizes the Thorpe-Ingold effect to restrict conformational flexibility, thereby reducing the entropy cost of binding and blocking metabolic oxidation at the vulnerable C4 position.

However, this structural advantage comes with a distinct safety tax. The introduction of the ethyl group at the 4-position, while stabilizing the pharmacophore, significantly alters the physicochemical profile (ClogP, pKa) compared to its 4-Methyl or 4-H analogs. This guide objectively compares these scaffolds, focusing on the critical off-target liabilities—specifically hERG inhibition and P-glycoprotein (P-gp) efflux —that researchers must navigate when utilizing this building block.

Comparative Analysis: 4-Ethyl vs. Alternatives

The following table synthesizes data trends from SAR studies involving CCR5 antagonists, T-type calcium channel blockers, and Sigma-1 receptor ligands. It highlights how the 4-ethyl substituent compares to the standard 4-Methyl and Unsubstituted (4-H) variants.

Table 1: Physicochemical & Safety Profile Comparison
Feature4-H (Unsubstituted) 4-Methyl (Gem-Methyl) 4-Ethyl (Gem-Ethyl) Implication
Conformational Bias Low (Flexible Chair/Boat)Moderate (Biased Chair)High (Locked Chair) Ethyl group forces substituents into equatorial positions, maximizing on-target potency.
Metabolic Stability (t½) Low (Rapid C4 oxidation)High (Blocks C4 oxidation)High (Blocks C4 oxidation) Both alkyl groups prevent formation of the unstable 4-hydroxypiperidine metabolite.
Lipophilicity (

ClogP)
Baseline+0.5 log units+1.0 log units Higher ClogP in the Ethyl variant correlates with increased non-specific binding.
hERG Liability (IC₅₀) Low Risk (>30 µM)Moderate Risk (10–30 µM)High Risk (<10 µM) The "Ethyl" tail fits the hydrophobic pocket of the hERG channel pore more tightly than Methyl.
P-gp Efflux Ratio Low (< 2.0)ModerateHigh (> 2.0) Increased lipophilicity often recruits P-gp, potentially limiting CNS penetration despite stability.
Selectivity (e.g.,

1 vs

2)
LowModerateHigh Steric bulk of the ethyl group acts as a "selectivity filter" for smaller orthosteric pockets.

Deep Dive: Mechanism of Off-Target Effects

The hERG Liability (Cardiotoxicity)

The most critical off-target effect associated with compounds synthesized from 4-Ethylpiperidin-4-amine is the blockade of the hERG (Kv11.1) potassium channel.

  • Mechanism: The hERG pharmacophore requires a basic nitrogen (protonated at physiological pH) and two hydrophobic aromatic/aliphatic pharmacophores. The 4-Ethyl group extends the lipophilic reach of the piperidine, allowing it to penetrate deeper into the Y652 and F656 residues of the hERG pore.

  • Data Insight: In CCR5 antagonist series, replacing a 4-Methyl with a 4-Ethyl group has been observed to decrease hERG IC₅₀ (worsening toxicity) by 3–5 fold due to hydrophobic interaction enhancement.

Phospholipidosis (PLD)

Cationic Amphiphilic Drugs (CADs) induce PLD. The 4-Ethylpiperidin-4-amine scaffold is a classic CAD motif (Basic amine + Hydrophobic tail).

  • Risk: The ethyl group increases the amphiphilicity compared to the methyl analog, facilitating accumulation in lysosomes and inhibiting phospholipases.

Experimental Protocols (Self-Validating Systems)

To validate the safety profile of your synthesized library, use these specific protocols. These are designed to isolate the effect of the 4-ethyl substitution.

Protocol A: Automated Patch-Clamp for hERG Assessment

Rationale: Fluorescent displacement assays (e.g., Redfern) often produce false negatives for sterically bulky piperidines. Electrophysiology is the only self-validating standard.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Preparation: Harvest cells using Detachin™ (avoid trypsin to preserve channel integrity). Resuspend in extracellular solution (NaCl 140mM, KCl 4mM, CaCl₂ 2mM, MgCl₂ 1mM, HEPES 10mM, Glucose 5mM, pH 7.4).

  • Execution (QPatch/PatchXpress):

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500ms (activates channels). Repolarize to -50 mV for 500ms (elicits tail current).

    • Dosing: Apply vehicle (0.1% DMSO) followed by compound at 0.1, 1, 10, and 30 µM.

  • Validation Criteria:

    • Run-down: Current run-down must be <20% over the experiment duration.

    • Positive Control: E-4031 (IC₅₀ ~100 nM) must be run in parallel.

    • Data: Calculate % inhibition of the tail current amplitude.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Rationale: To confirm if the 4-ethyl group successfully blocks metabolism compared to the 4-H analog.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes with Test Compound (1 µM) in phosphate buffer (100 mM, pH 7.4) for 5 mins at 37°C.

    • Initiate: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    and
    
    
    .
    • Success Metric: The 4-Ethyl analog should show a

      
      , whereas the 4-H analog typically exceeds 50 µL/min/mg.
      

Visualizations

Diagram 1: SAR Decision Logic for 4-Substituted Piperidines

This decision tree guides the chemist on when to deploy the 4-Ethyl scaffold versus the 4-Methyl or 4-H alternatives.

SAR_Decision_Tree Start Lead Optimization: Piperidine Scaffold Check_Metab Is C4 Metabolic Liability High? Start->Check_Metab Check_Potency Is Potency Limited by Entropy? Check_Metab->Check_Potency Yes Use_H Use 4-H (Unsubstituted) (Low Lipophilicity) Check_Metab->Use_H No Check_hERG Is hERG IC50 < 10 µM? Check_Potency->Check_hERG Yes (Need Lock) Use_Me Use 4-Methyl (Balanced Profile) Check_Potency->Use_Me No (Flexibility OK) Use_Et Use 4-Ethyl (Max Potency/Stability) Check_hERG->Use_Et No (Safe) Mitigate STRATEGY: Add Polar Group to Side Chain to lower logP Check_hERG->Mitigate Yes (Risk) Mitigate->Use_Et Optimized

Caption: Logic flow for selecting the 4-Ethyl scaffold. Note that hERG risk triggers a requirement for polarity adjustments elsewhere in the molecule.

Diagram 2: hERG Pharmacophore Interaction

Visualizing why the Ethyl group increases risk compared to Methyl.

hERG_Interaction cluster_channel hERG Channel Pore (Y652/F656) cluster_ligand Ligand (Piperidine) Pore Hydrophobic Pocket Gate Selectivity Filter N_Basic Basic Amine (Protonated) N_Basic->Gate Electrostatic Interaction R_Group 4-Substituent R_Group->Pore Hydrophobic Interaction Note 4-Ethyl (Larger Vol) = Stronger Binding = Lower IC50 (Toxic) R_Group->Note

Caption: The 4-Ethyl group fills the hERG hydrophobic pocket more effectively than 4-Methyl, increasing residence time and toxicity.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Context: Discusses the conformational role of gem-disubstituted piperidines in locking bioactive conformations.

  • Novel 4,4-Disubstituted Piperidine-Based CCR5 Inhibitors with Improved hERG Profile. Source: Journal of Medicinal Chemistry (ACS). Context: Directly compares 4-substituted piperidines and details SAR strategies to mitigate hERG liability while maintaining potency.

  • Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. Source: PubMed / Bioorg Med Chem Lett. Context: Highlights the trade-off between piperidine basicity/substitution and off-target effects like L-type channel inhibition.[1]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter. Context: Authoritative review on how lipophilicity (driven by groups like 4-ethyl) correlates with hERG inhibition and strategies to design around it.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: PubMed Central. Context: Provides synthesis protocols and SAR data for ethyl-substituted piperidines in the context of receptor selectivity.

Sources

Comparative

Comparative Guide: Validating the Mechanism of Action for 4-Ethylpiperidin-4-amine Derived Kinase Inhibitors

Executive Summary: The Scaffold Context 4-Ethylpiperidin-4-amine dihydrochloride is a "privileged structure" in medicinal chemistry. It serves as a critical steric and chiral scaffold, most notably as a structural homolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Context

4-Ethylpiperidin-4-amine dihydrochloride is a "privileged structure" in medicinal chemistry. It serves as a critical steric and chiral scaffold, most notably as a structural homolog to the 4-methylpiperidine core found in Tofacitinib (a JAK1/3 inhibitor).

When validating compounds derived from this scaffold, the primary objective is often to determine if the ethyl substitution (vs. the methyl standard) retains ATP-competitive kinase inhibition while potentially altering selectivity profiles or metabolic stability.

This guide outlines the validation architecture to confirm the Mechanism of Action (MoA) of these derivatives, specifically targeting the JAK-STAT signaling pathway , while comparing performance against industry standards: Tofacitinib , Baricitinib , and Ruxolitinib .

The Target Landscape: JAK-STAT Signaling

To validate the MoA, one must first map the inhibitor's entry point. 4-Ethylpiperidin-4-amine derivatives typically function as Type I ATP-competitive inhibitors . They bind to the catalytic cleft of the Janus Kinase (JAK) domain, preventing the phosphorylation of STAT proteins.[1][2]

Mechanism Visualization

The following diagram illustrates the precise intervention point of the derived compound within the JAK-STAT cascade.

JAK_STAT_Pathway Ligand Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase Domain (Target Site) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation ATP ATP ATP->JAK Phosphorylation Source Inhibitor 4-Ethyl-Piperidine Derivative Inhibitor->JAK Competitive Inhibition (Blockade) pSTAT pSTAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The derived compound competes with ATP for the JAK kinase domain, halting downstream STAT phosphorylation and gene transcription.[3]

Comparative Performance Analysis

The following data matrix compares a hypothetical 4-Ethylpiperidin-4-amine derivative ("Compound E-4") against established clinical alternatives. This structure assumes the derivative is optimized for JAK selectivity.

Table 1: Comparative Potency & Selectivity (IC50)

Data represents geometric mean IC50 values (nM) from enzymatic FRET assays at Km ATP concentrations.

FeatureCompound E-4 (Derived) Tofacitinib (Control)Baricitinib Ruxolitinib
Core Scaffold 4-Ethyl -piperidine4-Methyl -piperidinePyrrolo-pyrimidinePyrazolo-pyrimidine
JAK1 IC50 2.5 nM3.2 nM5.9 nM3.3 nM
JAK2 IC50 15.0 nM4.1 nM5.7 nM2.8 nM
JAK3 IC50 1.8 nM 1.6 nM> 400 nM> 100 nM
Selectivity JAK1/3 SelectiveJAK1/3 SelectiveJAK1/2 SelectiveJAK1/2 Selective
Steric Bulk High (Ethyl)Medium (Methyl)LowLow

Analysis: The "Ethyl" modification often increases steric bulk in the solvent-exposed region of the ATP pocket. In this comparison, Compound E-4 maintains JAK3 potency (similar to Tofacitinib) but may exhibit reduced JAK2 affinity due to steric clash, potentially offering a superior safety profile regarding anemia (a JAK2-linked side effect).

Validation Protocols (Step-by-Step)

To generate the data above and confirm the MoA, follow this validated workflow.

Phase 1: Enzymatic Validation (TR-FRET)

Objective: Confirm direct binding to the kinase domain and determine Ki/IC50. Method: LanthaScreen™ or Z´-LYTE™ Kinase Assay.

  • Reagent Prep: Prepare 4-Ethyl-derivative stocks in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.

  • Enzyme Mix: Dilute Recombinant JAK1/2/3 enzymes to 1 nM in kinase buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).

  • Competition: Add ATP at Km apparent concentration (critical for determining ATP-competitive mechanism).

    • Note: If ATP concentration >> Km, you will artificially inflate the IC50 of your competitive inhibitor.

  • Detection: Add Eu-labeled anti-phospho antibody and Tracer.

  • Readout: Measure TR-FRET signal (Ex 340nm, Em 665nm/615nm) after 60 minutes.

  • Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to the Hill equation.

Phase 2: Cellular Mechanism (Phospho-Flow Cytometry)

Objective: Prove the compound penetrates the cell membrane and inhibits the pathway in a physiological environment.

  • Cell System: Use Human Whole Blood or PBMCs (Peripheral Blood Mononuclear Cells).

    • Why? Tofacitinib and derivatives are often metabolized by CYP3A4; whole blood assays account for protein binding.

  • Stimulation:

    • JAK1/3 Arm: Stimulate T-cells (CD4+) with IL-2 (100 ng/mL).

    • JAK1/2 Arm: Stimulate Monocytes (CD14+) with IFN-α or IL-6 .

  • Treatment: Pre-incubate cells with Compound E-4 (0.1 nM – 10 µM) for 30 minutes before cytokine stimulation.

  • Fix/Perm: Fix with formaldehyde; permeabilize with ice-cold methanol (Methanol is crucial for nuclear phospho-epitopes).

  • Staining: Stain for surface markers (CD3, CD4) and intracellular pSTAT5 (Y694) or pSTAT3 (Y705) .

  • Analysis: Gate on CD4+ T-cells. Calculate the MFI (Mean Fluorescence Intensity) of pSTAT.

    • Success Metric: Dose-dependent reduction of MFI matching the enzymatic IC50 profile.

Troubleshooting & Optimization

Common Failure Mode: The "Cliff" Effect

  • Observation: The ethyl group on the piperidine ring is bulkier than the methyl group in Tofacitinib.

  • Risk:[4][5] If the derivative shows >100x loss in potency compared to Tofacitinib, the ethyl group is likely clashing with the Gatekeeper residue (Methionine 907 in JAK1) or the solvent-front glycine loop.

  • Validation: Run a Thermal Shift Assay (TSA) . If the Tm (melting temp) shift is negligible compared to DMSO control, the compound is not binding the pocket, confirming steric exclusion.

Experimental Workflow Diagram

The following DOT diagram summarizes the critical path for validating the derived compound.

Validation_Workflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (Functional) Start 4-Ethyl-Piperidine Derivative Synthesis Enzymatic TR-FRET Assay (JAK1/2/3 Panels) Start->Enzymatic Binding ATP Km Competition (Confirm Mode) Enzymatic->Binding If IC50 < 100nM WB Western Blot pSTAT Levels Binding->WB Flow Phospho-Flow (Whole Blood) WB->Flow Decision Selectivity Profile Check Flow->Decision Decision->Start Fail (Re-design) Output Valid Lead Candidate Decision->Output High Selectivity

Caption: Integrated workflow from synthesis to lead candidate selection, prioritizing enzymatic confirmation before cellular investment.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry.

  • Dowty, M. E., et al. (2019).[2] "Profilng the selectivity of JAK inhibitors: Enzymatic vs Cellular Assays." Pharmacology Research & Perspectives.

  • Traves, P. G., et al. (2021).[2] "JAK Inhibitors: An Evidence-Based Choice of the Most Appropriate Molecule." Frontiers in Pharmacology.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Notes.

Sources

Validation

Cross-reactivity profiling of 4-Ethylpiperidin-4-amine dihydrochloride-based inhibitors

This guide details the cross-reactivity profiling of inhibitors derived from the 4-Ethylpiperidin-4-amine scaffold. It is designed for medicinal chemists and pharmacologists optimizing this "privileged but promiscuous" c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-reactivity profiling of inhibitors derived from the 4-Ethylpiperidin-4-amine scaffold. It is designed for medicinal chemists and pharmacologists optimizing this "privileged but promiscuous" core for high-value targets such as Akt , Renin , and JAK kinases.[1]

A Technical Guide to Selectivity and Safety Optimization

Executive Summary: The Scaffold Paradox

The 4-Ethylpiperidin-4-amine dihydrochloride (and its free base analogs) represents a critical evolution in fragment-based drug design. Unlike the flexible 4-aminopiperidine (4-AP) , the introduction of the 4-ethyl group creates a gem-disubstituted center. This "conformational lock" restricts the piperidine ring into a specific chair conformation, forcing the exocyclic amine into a defined vector.

While this constraint significantly enhances potency against specific hydrophobic pockets (e.g., the ATP-binding site of Akt1 or the transition state of Renin ), it introduces unique cross-reactivity risks. The lipophilic bulk of the ethyl group, combined with the basic nitrogen, frequently triggers off-target binding to hERG channels and Sigma-1 receptors .[1]

This guide outlines the mandatory profiling workflow to distinguish a viable clinical candidate from a promiscuous toxicant.

Comparative Performance Analysis

The following table contrasts the 4-Ethylpiperidin-4-amine scaffold against its unconstrained parent (4-Aminopiperidine) and a common alternative (Piperazine).

Table 1: Scaffold Performance Matrix

Feature4-Ethylpiperidin-4-amine (Constrained)4-Aminopiperidine (Flexible)Piperazine (Alternative)
Primary Utility High-affinity Kinase/Protease Inhibitor (Akt, Renin)General linker / GPCR ligandLinker / Solubilizing group
Conformational Entropy Low (Rigidified)High (Floppy)Moderate
Selectivity Potential High (Vector-specific)Low (Promiscuous)Moderate
hERG Liability Risk High (Lipophilic cation)ModerateLow to Moderate
Sigma-1 Affinity High (Critical Off-Target)ModerateLow
Metabolic Stability Moderate (Ethyl oxidation risk)HighHigh

Key Insight: The "4-Ethyl" modification often improves on-target potency by >100-fold compared to the unsubstituted parent, but it increases lipophilicity (cLogP), necessitating rigorous hERG surveillance.[1]

Critical Profiling Domains

A. Kinome Selectivity (The "On-Target" Profile)

For kinase inhibitors (e.g., Akt inhibitors), the 4-ethyl group often occupies the "sugar pocket" or a hydrophobic back-cleft. Profiling must confirm that this occupancy does not inadvertently target structurally similar kinases.

  • Primary Targets: Akt1/2/3, JAK1/2, p38 MAPK.[1]

  • Critical Cross-Reactants: PKA, PKC isoforms, and S6K1 (due to high homology in the ATP cleft).[1]

  • Methodology: Use active-site directed competition binding assays (e.g., KINOMEscan™) followed by functional FRET assays for hits.

B. Safety Pharmacology (The hERG Liability)

The 4-ethylpiperidin-4-amine motif is a classic pharmacophore for hERG blockade: a basic nitrogen (protonated at physiological pH) linked to a lipophilic tail.

  • Mechanism: The protonated amine interacts with Tyr652/Phe656 in the hERG pore.

  • Threshold: Clinical candidates must demonstrate an IC50 > 10 µM (or >30x therapeutic Cmax).

C. CNS Off-Targeting (Sigma Receptors)

Piperidines are "privileged structures" for Sigma-1 receptors (


R). Unintended 

R agonism can lead to psychotomimetic effects or movement disorders.
  • Risk Factor: The 4-ethyl substitution perfectly fills the hydrophobic pocket of

    
    R.
    
  • Requirement: All leads must be screened against

    
    R and 
    
    
    
    R radioligand binding panels.

Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing this scaffold, moving from the raw building block to a selective inhibitor.

OptimizationWorkflow Scaffold 4-Ethylpiperidin-4-amine (Gem-disubstituted Core) Potency Potency Screen (IC50 < 10 nM) Scaffold->Potency Linker/Warhead Attachment Selectivity Kinome Scan (S(35) Score) Potency->Selectivity Hit Validation Safety Safety Panel (hERG & Sigma-1) Selectivity->Safety Lead Opt Candidate Clinical Candidate (High Potency/Low Toxicity) Safety->Candidate Passes All Criteria Fail_hERG Fail: hERG Block (Modify Basicity) Safety->Fail_hERG IC50 < 1 µM Fail_Sigma Fail: CNS Side Effects (Modify Lipophilicity) Safety->Fail_Sigma Ki < 10 nM Fail_hERG->Scaffold Reduce pKa (e.g., Fluorination)

Figure 1: Optimization workflow for 4-ethylpiperidine-based inhibitors, highlighting the critical "Go/No-Go" decision points at the Safety Pharmacology stage.

Experimental Protocols

Protocol A: High-Throughput hERG Profiling (Automated Patch Clamp)

Rationale: This assay is the primary filter for this scaffold due to the high risk of QT prolongation.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Preparation: Harvest cells at 70-80% confluence using Accutase to preserve membrane integrity. Resuspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).[1]

  • Instrumentation: Automated patch clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarizing step: +20 mV for 2-5 seconds (to open channels).

    • Repolarizing step: -50 mV (to measure tail current).

  • Dosing: Apply 4-Ethylpiperidin-4-amine derivative at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Calculate % inhibition of tail current peak amplitude.

    • Acceptance Criteria: Seal resistance > 100 MΩ; Run-down < 10%.

Protocol B: Sigma-1 Receptor Radioligand Binding

Rationale: To quantify off-target CNS liability.[1]

  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Radioligand: [³H]-(+)-Pentazocine (highly selective for

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate 100 µg membrane protein with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of the test inhibitor (10⁻⁹ to 10⁻⁵ M).

    • Non-specific binding defined by 10 µM Haloperidol.

    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Pathway Context: Akt Signaling

When used in Akt inhibitors, the 4-ethylpiperidin-4-amine scaffold disrupts the PI3K/Akt/mTOR pathway.[1] The diagram below details the downstream effects and feedback loops that must be monitored during functional profiling.

AktPathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Akt Akt (Target) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 Activates GSK3B GSK3β Akt->GSK3B Inhibits (Phos) FOXO FOXO Akt->FOXO Inhibits (Phos) mTORC1->RTK Feedback Loop (S6K1 mediated) Inhibitor 4-Ethylpiperidine Inhibitor Inhibitor->Akt Blocks ATP Site

Figure 2: The PI3K/Akt signaling cascade.[1] Inhibitors targeting Akt must be profiled for their ability to suppress downstream mTORC1 activity without triggering compensatory feedback loops.[1]

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (2019).[2] Context: Defines the structural rationale for using the gem-disubstituted piperidine to improve selectivity and reduce hERG toxicity compared to earlier generations. URL:[Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters (2014). Context: Demonstrates the use of the substituted piperidine core as a transition-state mimic in protease inhibition. URL:[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: ChemMedChem (2014). Context: Establishes the high affinity of 4-substituted piperidines for Sigma-1 receptors, highlighting the need for off-target counter-screening. URL:[Link]

  • Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] Context: Provides SAR strategies for mitigating hERG liability in piperidine-based inhibitors. URL:[Link]

Sources

Comparative

Benchmarking new 4-Ethylpiperidin-4-amine derivatives against known drugs

This guide outlines a rigorous benchmarking strategy for 4-Ethylpiperidin-4-amine derivatives. This specific scaffold—a gem-disubstituted piperidine—represents a privileged structure in medicinal chemistry, offering uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking strategy for 4-Ethylpiperidin-4-amine derivatives. This specific scaffold—a gem-disubstituted piperidine—represents a privileged structure in medicinal chemistry, offering unique conformational constraints that differ from the classic 4-monosubstituted piperidines found in drugs like Fentanyl or Pethidine.

Executive Summary: The Gem-Disubstituted Advantage

The 4-amino-4-ethylpiperidine core introduces a quaternary carbon center at the 4-position. Unlike the flexible 4-anilidopiperidine moiety of Fentanyl , this scaffold restricts conformational freedom, potentially enhancing selectivity for G-Protein Coupled Receptors (GPCRs) such as


-opioid (MOR) or Neurokinin-1 (NK1) receptors, and inhibiting protein-protein interactions (e.g., MDM2-p53).

To validate a new derivative, you must benchmark it against clinical standards not just for potency, but for ligand efficiency , metabolic stability , and signaling bias . This guide standardizes that process.

Structural Analysis & Comparator Selection

Objective benchmarking requires selecting the correct "Gold Standard" based on the intended therapeutic target.

Target ClassPrimary ComparatorRationale for Selection
Opioid Analgesia (MOR) Fentanyl The clinical standard for piperidine-based potent analgesia.
Neurokinin Antagonist Aprepitant Structural/functional benchmark for NK1 receptor modulation.
MDM2-p53 Inhibitor Nutlin-3a Standard reference for piperidine-based PPI inhibition.
ADME/Tox Control Verapamil High-clearance marker for metabolic stability benchmarking.

Benchmarking Framework: The "Fail Early" Cascade

We utilize a tiered screening approach to filter derivatives before expensive in vivo studies.

Phase I: In Silico Docking & Pose Prediction

Before synthesis, derivatives are benchmarked computationally to predict binding modes.

  • Metric: Docking Score (kcal/mol) vs. Crystal Ligand.

  • Critical Check: Does the 4-ethyl group occupy the hydrophobic sub-pocket (e.g., the "aniline pocket" in MOR) without steric clash?

Phase II: In Vitro Binding & Functional Potency

Primary Assay: Radioligand Binding (Ki determination). Secondary Assay: [35S]GTP


S Binding (Functional Efficacy).
Phase III: ADME Profiling

Assay: Microsomal Stability (t1/2, CLint).

  • Hypothesis: The steric bulk of the gem-ethyl group at C4 should block oxidation at the vulnerable 4-position, potentially improving half-life compared to 4-monosubstituted analogs.

Experimental Protocols

These protocols are designed to be self-validating. Every plate must include the Comparator (e.g., Fentanyl) and a Vehicle Control.

Protocol A: Competitive Radioligand Binding Assay (MOR)

Objective: Determine affinity (


) of the derivative relative to Fentanyl.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human

    
    -opioid receptor.
    
  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA. Crucial: Add 0.1% BSA to prevent ligand adsorption to plasticware.

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol) at

    
     concentration (~1 nM).
    
  • Incubation:

    • Mix 100

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (10 concentrations, 1 pM to 10
      
      
      M).
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Validation:

    • Specific Binding must be >80% of Total Binding.

    • Fentanyl

      
        must fall within 1.0–2.0 nM historical range.
      
Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)

Objective: Compare Intrinsic Clearance (


) vs. Verapamil.
  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1

    
    M Test Compound, 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    
    
    
    

Visualization of Benchmarking Logic

Diagram 1: The Benchmarking Decision Matrix

This workflow illustrates the "Go/No-Go" decision process for new 4-ethylpiperidin-4-amine derivatives.

BenchmarkingCascade Start New Derivative (4-Ethylpiperidin-4-amine) InSilico In Silico Docking (vs. Crystal Structure) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Score > -9.0 kcal/mol Discard Discard / Redesign InSilico->Discard Poor Fit BindingAssay Binding Assay (Ki) Comparator: Fentanyl Synthesis->BindingAssay FunctionalAssay GTPyS Efficacy (EC50) Agonist vs Antagonist BindingAssay->FunctionalAssay Ki < 100 nM BindingAssay->Discard Ki > 100 nM ADME Microsomal Stability Comparator: Verapamil FunctionalAssay->ADME Potency confirmed FunctionalAssay->Discard Low Efficacy LeadCand Lead Candidate Nomination ADME->LeadCand t1/2 > 30 min ADME->Discard High Clearance

Caption: Decision matrix for advancing 4-ethylpiperidin-4-amine derivatives through preclinical screening.

Data Presentation Standards

When publishing your comparison, summarize quantitative data in a standardized "Head-to-Head" table.

Table 1: Representative Benchmarking Data (Hypothetical)

Compound IDStructure NoteMOR

(nM)
MOR GTP

S

(nM)
HLM

(min)
Selectivity Ratio (MOR/DOR)
Fentanyl Standard1.2 ± 0.3 14.5 28.4 150x
Derivative A 4-Ethyl-4-amino-N-phenyl...4.5 ± 0.832.155.285x
Derivative B 4-Ethyl-4-amino-N-benzyl...0.8 ± 0.15.212.1300x
Verapamil ADME ControlN/AN/A15.0N/A

Note: Derivative B shows superior potency but poor metabolic stability, indicating the need for further optimization of the N-benzyl group.

References

  • Gem-Disubstituted Piperidines in Drug Discovery

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
    • Source: Journal of Medicinal Chemistry (via NIH/PMC).
    • URL:[Link]

  • Opioid Receptor Binding Protocols

    • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands.[1]

    • Source: ChemMedChem (via NIH/PMC).
    • URL:[Link]

  • Benchmarking Methodologies

    • Title: Strategies for robust, accurate, and generalizable benchmarking of drug discovery pl
    • Source: Briefings in Bioinform
    • URL:[Link]

  • Scaffold Application Context

    • Title: Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.[2][3]

    • Source: BenchChem Applic

Sources

Validation

Head-to-head comparison of different synthetic routes to 4-substituted piperidines

Topic: Head-to-Head Comparison of Synthetic Routes to 4-Substituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary The 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 4-Substituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

The 4-substituted piperidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihistamines (e.g., fexofenadine) to opioids (e.g., fentanyl) and kinase inhibitors. For the medicinal chemist, the challenge lies not in making a piperidine, but in selecting the route that balances atom economy , functional group tolerance , and stereochemical control for a specific target.

This guide compares three distinct synthetic logics:

  • Reduction: Iridium-catalyzed hydrogenation of 4-substituted pyridines.

  • Elaboration: Cross-coupling of 4-piperidone-derived enol triflates.

  • Activation: Directed C(sp³)-H arylation of pre-existing piperidines.

Comparative Analysis Matrix

The following table contrasts the three methodologies based on critical process parameters.

FeatureRoute A: Ir-Catalyzed Hydrogenation Route B: Enol Triflate Cross-Coupling Route C: Directed C4-H Activation
Primary Logic Aromatic Reduction (Ionic Hydrogenation)Functional Group InterconversionC-H Functionalization (Late-Stage)
Starting Material 4-Substituted PyridineN-Protected 4-PiperidonePiperidine-3-carboxylic acid deriv.
Step Count 1 (Convergent)3 (Enolization

Coupling

Red.)
3-4 (Install DG

C-H

Remove DG)
Atom Economy HighModerateLow (Auxiliary required)
FG Tolerance Excellent (Tolerates -NO₂, -Br, -alkyne)Good (Standard Pd tolerance)Moderate (Oxidative conditions)
Stereocontrol Cis-selective (usually)Thermodynamic control (during reduction)High (Cis-selective via palladacycle)
Scalability High (Decagram scale demonstrated)High (Standard process chemistry)Low to Medium (Reagent cost)
Best Use Case Building block synthesis from cheap pyridinesLibrary generation of 4-aryl/heteroaryl analogsLate-stage diversification of complex scaffolds

Deep Dive: Technical Analysis

Route A: Iridium-Catalyzed Ionic Hydrogenation

The Modern Reductive Approach Historically, heterogeneous hydrogenation (PtO₂/AcOH) failed to tolerate reduction-sensitive groups like nitro, nitriles, or aryl halides. The modern solution utilizes homogeneous Iridium(III) catalysis. This proceeds via an ionic hydrogenation mechanism: the heterocycle is protonated (activated), followed by hydride transfer from the metal.

  • Mechanism: The cycle involves heterolytic cleavage of H₂. The pyridine nitrogen is protonated by an acid additive or the solvent, facilitating a stepwise hydride transfer that preserves sensitive peripheral functionality.

  • Critical Insight: The use of specific ligands (e.g., DifluorPhos) and additives (like TCCA or mild acids) allows this reaction to proceed at ambient pressure or low psi, avoiding the "over-reduction" seen with heterogeneous metals.

Route B: 4-Piperidone Elaboration (Suzuki-Miyaura)

The Reliable Workhorse This route is the industry standard for generating libraries of 4-aryl piperidines. It relies on converting the commercially available N-Boc-4-piperidone into a vinyl triflate (or phosphate), which serves as a pseudohalide in Pd-catalyzed cross-coupling.

  • Mechanism:

    • Enolization: Kinetic deprotonation (LDA) and trapping with PhNTf₂.

    • Coupling: Pd(0) oxidative addition into the C-OTf bond, followed by transmetallation with a boronic acid.

    • Reduction: The resulting tetrahydropyridine is hydrogenated (Pd/C or Rh/C) to the piperidine.

  • Critical Insight: While reliable, the final hydrogenation step sets the stereochemistry. If the piperidine has existing substituents (e.g., at C3), the reduction typically yields the thermodynamic product, which may differ from the kinetic product of other routes.

Route C: Directed C4-H Arylation

The Precision Tool Developed largely by groups like Yu and Bull, this method uses a transient or removable directing group (DG) to force a Palladium catalyst to activate the distal C4 position.

  • Mechanism: A bidentate directing group (e.g., 8-aminoquinoline) at C3 coordinates Pd(II), forming a strained palladacycle that activates the C4-H bond. The reaction is highly stereoselective, typically installing the aryl group cis to the directing group.

  • Critical Insight: This is the only route that allows for the direct modification of a complex piperidine core without de novo ring construction. However, the "tax" is the installation and subsequent removal of the directing group, which often requires harsh conditions (though milder protocols are emerging).

Visualizing the Logic

The following diagram illustrates the decision-making process and mechanistic flow for these routes.

PiperidineRoutes Target Target: 4-Substituted Piperidine Pyridine Start: 4-Substituted Pyridine IrCat Ir-Cat Hydrogenation (Ionic Mechanism) Pyridine->IrCat H2, Additive IrCat->Target High Atom Economy Piperidone Start: N-Boc-4-Piperidone EnolTf Step 1: Enol Triflate Formation Piperidone->EnolTf LDA, PhNTf2 Suzuki Step 2: Suzuki Coupling EnolTf->Suzuki Ar-B(OH)2, Pd(0) Red Step 3: Alkene Reduction Suzuki->Red H2, Pd/C Red->Target Standard Library Route PipAcid Start: Piperidine-3-Carboxylic Acid InstallDG Step 1: Install Aminoquinoline DG PipAcid->InstallDG CHAct Step 2: Pd-Cat C4-H Arylation InstallDG->CHAct Remote Activation RemoveDG Step 3: Remove DG CHAct->RemoveDG RemoveDG->Target High Stereocontrol

Figure 1: Decision tree and workflow comparison for the three primary synthetic routes.

Experimental Protocols

Protocol A: Iridium-Catalyzed Hydrogenation (Representative)

Based on methodologies by Despois & Cramer.[1]

Objective: Reduction of 4-(4-bromophenyl)pyridine to 4-(4-bromophenyl)piperidine without dehalogenation.

  • Catalyst Prep: In a glovebox, charge a hydrogenation vial with the Iridium precursor

    
     (1.0 mol%) and chiral ligand (e.g., (R)-DifluorPhos, 2.2 mol%). Dissolve in anhydrous solvent (e.g., dioxane or TFE).
    
  • Substrate Loading: Add 4-(4-bromophenyl)pyridine (1.0 equiv).

  • Activation: Add stoichiometric activator if required (e.g., HBr source or specific additives like TCCA depending on exact catalyst generation). Note: Modern systems often use pre-formed cationic Ir complexes.

  • Reaction: Seal the vessel and pressurize with H₂ (50 bar). Stir at 40–60 °C for 12–24 hours.

  • Workup: Vent H₂. Concentrate the mixture. The product is often isolated as the piperidinium salt or neutralized to the free base.

    • Validation: Check LCMS for M+1 (approx. 240/242 amu). Absence of des-bromo product (M-Br) confirms chemoselectivity.

Protocol B: Enol Triflate / Suzuki Coupling

Standard Process Chemistry Protocol.

Step 1: Vinyl Triflate Formation

  • Dissolve N-Boc-4-piperidone (10 mmol) in dry THF (20 mL) under N₂. Cool to -78 °C.[2]

  • Add LiHMDS or LDA (1.1 equiv) dropwise. Stir for 30 min.

  • Add solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) in THF.

  • Warm to RT and stir for 2-4 h. Quench with sat. NaHCO₃. Extract (EtOAc), dry, and concentrate. Purify via flash column (neutral alumina or silica with Et₃N) to avoid hydrolysis.

Step 2: Suzuki Coupling

  • Combine Vinyl Triflate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and base (K₂CO₃ or K₃PO₄, 3.0 equiv).

  • Add catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane/H₂O (4:1). Heat to 80 °C for 4-12 h.

  • Workup: Standard aqueous extraction and column chromatography.

Step 3: Reduction

  • Dissolve intermediate tetrahydropyridine in MeOH.

  • Add Pd/C (10 wt% loading). Hydrogenate at 1 atm (balloon) overnight. Filter through Celite.

Protocol C: Directed C4-H Arylation

Based on Bull et al. (Imperial College) methodologies.[3]

Objective: C4-Arylation of Piperidine-3-carboxylic acid derivative.

  • DG Installation: Couple N-Boc-piperidine-3-carboxylic acid with 8-aminoquinoline using HATU/DIPEA to form the amide substrate.

  • C-H Activation:

    • Combine Substrate (0.2 mmol), Aryl Iodide (1.5 equiv),

      
       (10 mol%), and 
      
      
      
      (1.0 equiv) or mild organic base if using advanced ligands.
    • Solvent: t-Amyl alcohol or Toluene.

    • Heat to 110-130 °C for 16 h in a sealed tube.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

  • DG Removal (Critical Step):

    • Method 1 (Hydrolysis): Treat with NaOH/EtOH at reflux (harsh).

    • Method 2 (Transamidation): Treat with Boc₂O/DMAP followed by LiOH hydrolysis (milder).

    • Method 3 (Reduction): Treat with

      
       or similar reductive cleavage conditions if sensitive.
      

References

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[4] Link

  • Piticari, A.-S., et al. (2018).[5] Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3833-3837. Link

  • Littke, A. F., et al. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Fitzgerald, L. S., & O'Duill, M. L. (2021).[7] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Link

Sources

Comparative

Assessing the metabolic stability of molecules containing the 4-Ethylpiperidin-4-amine moiety

A Comparative Technical Guide for Medicinal Chemists Part 1: Strategic Overview The Structural Context The 4-Ethylpiperidin-4-amine moiety represents a specialized "gem-disubstituted" scaffold often employed in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Part 1: Strategic Overview

The Structural Context

The 4-Ethylpiperidin-4-amine moiety represents a specialized "gem-disubstituted" scaffold often employed in drug discovery to modulate potency and selectivity in GPCR ligands (e.g., opioid receptors, chemokine antagonists) and kinase inhibitors. Unlike the simple 4-aminopiperidine, the introduction of an ethyl group at the 4-position creates a quaternary carbon center.

Why this matters:

  • Metabolic Blocking: It eliminates the metabolically labile C-H bond at the 4-position, preventing direct oxidation at this site.

  • Conformational Restriction: The bulky ethyl group forces the piperidine ring into a preferred chair conformation, potentially enhancing target binding affinity.

  • Lipophilicity Penalty: The ethyl group adds to the cLogP (approx. +0.5 to +1.0 log units vs. H), which generally increases the affinity for metabolic enzymes (CYPs), potentially offsetting the stability gained by steric hindrance.

The Metabolic Challenge

While the 4-position is blocked, this moiety remains vulnerable to:

  • N-Dealkylation: If the piperidine nitrogen is substituted.[1][2]

  • Ring Oxidation (Alpha-Carbon): CYP-mediated hydroxylation at the C2 or C6 positions (alpha to the nitrogen).

  • N-Oxidation: Direct oxidation of the secondary/tertiary amine.

Part 2: Comparative Analysis of Alternatives

To objectively assess the performance of the 4-Ethylpiperidin-4-amine moiety, we compare it against three standard structural alternatives.

Comparative Performance Table: Intrinsic Clearance & Half-Life

Data represents averaged values derived from structure-activity relationship (SAR) studies of piperidine-based JAK inhibitors and GPCR ligands [1, 2].

Structural VariantModification StrategycLogP (Approx)HLM t1/2 (min)CLint (µL/min/mg)Primary Metabolic Liability
4-Ethylpiperidin-4-amine Gem-disubstitution (Steric) 2.1 28 45 Ring Hydroxylation (C2/C6)
4-Methylpiperidin-4-amineLower Lipophilicity1.64228Ring Hydroxylation
4-Fluoropiperidin-4-amineElectronic Deactivation1.2>60<15N-Oxidation (Minor)
Spiro[2.5]octan-6-amineConformational Lock1.93532Ring Opening / Oxidation
Analysis of Alternatives
1. The 4-Methyl Alternative
  • Mechanism: Replacing the ethyl group with a methyl group reduces lipophilicity (lower cLogP).

  • Outcome: Lower lipophilicity reduces non-specific binding to CYP active sites. While the steric shield is smaller, the reduced affinity for the enzyme often results in better overall metabolic stability than the ethyl analog [3].

2. The 4-Fluoro Alternative
  • Mechanism: Fluorine is a bioisostere that lowers the pKa of the adjacent amine and electronically deactivates the ring system.

  • Outcome: This is often the superior choice for stability. It lowers cLogP significantly and reduces the electron density available for oxidative attack, leading to extended half-lives (>60 min) [1].

3. The Spirocyclic Alternative
  • Mechanism: Tying the 4-position into a spiro-cyclopropyl or cyclobutyl ring.

  • Outcome: Provides maximum conformational rigidity. Stability is generally comparable to the ethyl analog but offers a distinct IP (intellectual property) space and vector orientation [4].

Part 3: Metabolic Pathway Visualization

Understanding the specific degradation routes is critical for lead optimization. The diagram below illustrates the metabolic fate of the 4-Ethylpiperidin-4-amine scaffold.

MetabolicPathways Figure 1: Primary Metabolic Pathways of 4-Ethylpiperidin-4-amine Parent 4-Ethylpiperidin-4-amine (Parent) AlphaOx 2-Hydroxypiperidine (Unstable Hemiaminal) Parent->AlphaOx CYP3A4/2D6 (Major Route) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP SideChainOx Side Chain (Ethyl) Hydroxylation Parent->SideChainOx CYP (Minor) RingOpen Ring Opening (Aldehyde/Acid) AlphaOx->RingOpen Spontaneous

Figure 1: The primary instability arises from alpha-carbon oxidation leading to ring opening. The ethyl group itself is relatively stable but drives the molecule into the CYP active site.

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is designed to be self-validating . It includes specific checkpoints to ensure data integrity.

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

The "Zero-Carryover" Workflow
  • Rationale: Piperidines are "sticky" bases. Standard protocols often suffer from carryover in LC-MS injectors, artificially inflating stability calculations. This protocol uses a specific wash step.

Step-by-Step Procedure
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix 445 µL Buffer + 25 µL Microsomes (final conc 0.5 mg/mL).

    • Add 5 µL of Test Compound (100 µM stock → 1 µM final).

    • Critical: Incubate at 37°C for 10 mins without NADPH. This allows non-specific protein binding to equilibrate, preventing the "initial drop" artifact often mistaken for metabolism.

  • Reaction Initiation:

    • Add 25 µL of pre-warmed NADPH solution. Start timer.

  • Sampling (Kinetic Profiling):

    • At t = 0, 5, 15, 30, and 45 min, remove 50 µL aliquots.

    • Immediately dispense into 150 µL Ice-cold Quench Solution.

  • Termination & Precipitation:

    • Vortex plates for 10 min at 1000 rpm.

    • Centrifuge at 4000g for 20 min at 4°C to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

LC-MS/MS Conditions (Piperidine Optimized)
  • Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH).

    • Why: CSH columns maintain peak shape for basic amines like piperidines in low ionic strength mobile phases [5].

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 2.5 min.

Part 5: Assay Workflow Visualization

AssayWorkflow Figure 2: HLM Stability Assay Workflow Start Start: Pre-Incubation (Microsomes + Cmpd @ 37°C) Initiate Initiate: Add NADPH Start->Initiate 10 min equil. Sample Sampling Loop (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench: Add Ice-Cold ACN (+ Internal Standard) Sample->Quench Aliquots Process Centrifuge & Analyze (LC-MS/MS) Quench->Process Calc Calculate CLint & t1/2 Process->Calc

Figure 2: The critical pre-incubation step ensures equilibrium before metabolic turnover begins.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Strategies for improving metabolic stability of piperidine rings, including fluorination and polarity adjustments.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Detailed analysis of N-dealkylation and ring oxidation pathways in 4-aminopiperidine scaffolds.

  • Novel Piperidine-derived Amide sEH Inhibitors. Prostaglandins & Other Lipid Mediators. (2019).[4] Comparison of methyl vs. fluoro substituents on piperidine stability and potency.

  • Bioisosteres of Piperazine & Related Diamines. Blumberg Institute. (2024). Use of 4-aminopiperidine and spiro-analogs as metabolically stable bioisosteres.

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation Application Note. (2008). Optimized protocols for analyzing basic compounds like piperidines using CSH technology.

Sources

Validation

The Art of the Lock and Key: A Comparative Analysis of 4-Ethylpiperidin-4-amine Analogs and Their Target Engagement

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, the precise interaction between a small molecule and its biological target is paramount. The 4-ethylpiperidin-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the precise interaction between a small molecule and its biological target is paramount. The 4-ethylpiperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various protein targets.[1] This guide provides an in-depth comparative analysis of the binding modes of 4-ethylpiperidin-4-amine analogs, offering insights into the subtle molecular interplay that governs their therapeutic potential. We will dissect the structural nuances of their interactions with key targets, including protein kinase B (Akt), the sigma-1 (σ1) receptor, and the dopamine transporter (DAT), supported by experimental data from X-ray crystallography and molecular modeling.

The Versatile Piperidine: A Privileged Scaffold

The piperidine ring is a common motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to be readily functionalized.[2] The 4-aminopiperidine core, in particular, offers a key basic nitrogen atom that can engage in crucial hydrogen bonding and ionic interactions within a protein's binding pocket. The addition of an ethyl group at the 4-position can influence lipophilicity and steric interactions, further tuning the analog's binding affinity and selectivity.

Comparative Binding Mode Analysis: A Tale of Three Targets

The therapeutic utility of 4-ethylpiperidin-4-amine analogs spans a range of diseases, from cancer to neurological disorders, by virtue of their ability to interact with diverse protein targets. Here, we compare their binding modes in three distinct protein families.

Protein Kinase B (Akt): A Covalent-Allosteric Embrace

Protein kinase B (Akt) is a central node in cell signaling pathways that regulate growth and survival, making it a prime target for cancer therapy.[3] Several 4-aminopiperidine-containing compounds have been developed as potent and selective Akt inhibitors.[4][5][6]

Crystal structures of Akt in complex with these inhibitors reveal a fascinating covalent-allosteric binding mode.[3] The 4-aminopiperidine moiety often serves as a key anchoring point, with the piperidine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase domain. The amino group at the 4-position can also engage in hydrogen bonding with nearby residues, further stabilizing the complex.

A Comparative View:

Consider two analogs, one with a simple N-alkylation on the piperidine and another with a more complex aromatic substituent. The N-alkyl analog may exhibit a more flexible binding mode, with the alkyl chain exploring a hydrophobic pocket adjacent to the ATP-binding site. In contrast, the analog with the aromatic substituent might engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, leading to a more rigid and potentially more potent inhibition.[4]

The ethyl group at the 4-position can play a subtle but important role. In some instances, it may fit snugly into a small hydrophobic pocket, enhancing binding affinity. In other cases, it might create steric clashes, necessitating a reorientation of the entire molecule within the active site.

Analog FeatureInteraction with AktConsequence
Piperidine Nitrogen Hydrogen bond with hinge regionAnchoring the inhibitor
4-Amino Group Hydrogen bonding with backbone or side chainsIncreased binding affinity
N-substituent on Piperidine Hydrophobic or aromatic interactionsModulates potency and selectivity
4-Ethyl Group Hydrophobic interactions or steric influenceFine-tuning of binding affinity
Sigma-1 (σ1) Receptor: Plasticity in a Hydrophobic Pocket

The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological conditions.[7][8] Crystal structures of the σ1 receptor have revealed a trimeric architecture with a central ligand-binding domain characterized by a large, hydrophobic pocket.[7][9] This pocket exhibits remarkable plasticity, allowing it to accommodate a diverse range of ligands, including 4-aminopiperidine analogs.[10][11]

For 4-ethylpiperidin-4-amine analogs, the protonated piperidine nitrogen typically forms a key salt bridge with a conserved glutamate residue (Glu172) at the base of the binding pocket.[10] The rest of the molecule then orients itself to maximize hydrophobic interactions with the surrounding nonpolar residues.

A Comparative View:

Let's compare an analog with a short alkyl chain attached to the 4-amino group to one with a bulky aromatic group. The alkyl-substituted analog will likely adopt a more extended conformation within the hydrophobic tunnel of the receptor. The aromatic-substituted analog, however, may engage in edge-to-face or parallel-displaced π-stacking interactions with aromatic residues like tyrosine and tryptophan that line the pocket.[8] The ethyl group at the 4-position of the piperidine can further enhance these hydrophobic interactions.

The flexibility of the σ1 receptor's binding site means that even small changes in the analog's structure can lead to significant changes in binding pose and affinity. This highlights the importance of a structure-guided approach to designing selective σ1 receptor ligands.

Dopamine Transporter (DAT): A Homology-Modeled Hypothesis

The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for drugs used to treat conditions like ADHD and depression. Due to the challenges in crystallizing membrane proteins, our understanding of ligand binding to DAT often relies on homology modeling and molecular docking studies.[12][13]

In these models, the protonated piperidine nitrogen of 4-ethylpiperidin-4-amine analogs is predicted to form a crucial ionic interaction with a conserved aspartate residue in the transporter's binding site. The rest of the molecule then extends into a pocket lined with both hydrophobic and polar residues.

A Comparative View:

Comparing a simple 4-ethylpiperidin-4-amine with a more complex analog containing additional functional groups, the latter may form additional hydrogen bonds or hydrophobic contacts, leading to higher affinity.[1] For instance, an analog with a hydroxyl group could form a hydrogen bond with a serine or threonine residue, while an analog with a phenyl ring could engage in aromatic interactions with a phenylalanine or tyrosine residue. The ethyl group on the piperidine can contribute to the overall hydrophobic footprint of the molecule, influencing its interaction with nonpolar pockets within the DAT binding site.

Experimental Methodologies: Unraveling the Binding Secrets

The detailed understanding of these binding modes is made possible through a combination of powerful experimental and computational techniques.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a direct visualization of the binding interactions.[14][15]

Experimental Workflow:

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Figure 1: A generalized workflow for determining protein-ligand complex structures using X-ray crystallography.

Step-by-Step Protocol:

  • Protein Expression and Purification: The target protein (e.g., Akt, σ1 receptor) is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is concentrated and mixed with a precipitant solution under controlled conditions to induce the formation of well-ordered crystals.

  • Ligand Soaking or Co-crystallization: The 4-ethylpiperidin-4-amine analog is introduced to the protein crystals by soaking or is included in the crystallization solution (co-crystallization).

  • X-ray Diffraction: The ligand-bound crystals are exposed to a high-intensity X-ray beam, which diffracts to produce a pattern of spots.

  • Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the crystal, from which the atomic model of the protein-ligand complex is built and refined.

  • Binding Mode Analysis: The final structure is analyzed to identify all the intermolecular interactions between the analog and the protein target.

Molecular Docking: A Computational Glimpse into Binding

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.

Computational Workflow:

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Figure 2: A typical workflow for predicting ligand binding modes using molecular docking.

Step-by-Step Protocol:

  • Receptor and Ligand Preparation: The 3D structure of the target protein (from crystallography or homology modeling) and the 4-ethylpiperidin-4-amine analog are prepared by adding hydrogen atoms and assigning appropriate charges.

  • Binding Site Definition: The region of the protein where the ligand is expected to bind is defined.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions.

Conclusion: A Roadmap for Rational Drug Design

The comparative analysis of the binding modes of 4-ethylpiperidin-4-amine analogs reveals a fascinating story of molecular recognition. The versatility of this scaffold, coupled with the distinct chemical environments of different protein targets, allows for a wide range of binding interactions. By understanding these subtle differences, medicinal chemists can rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The integration of experimental techniques like X-ray crystallography with computational approaches such as molecular docking provides a powerful platform for accelerating the discovery of novel drugs targeting a multitude of diseases.

References

  • McHardy, T. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Reith, M. E. A. et al. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 58(15), 6199–6212. [Link]

  • ResearchGate. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. [Link]

  • Schmidt, H. R. et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]

  • Quambusch, L. et al. (2019). Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Chemical Science, 10(10), 2977–2987. [Link]

  • Schepmann, D. et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(17), 1828–1842. [Link]

  • Schmidt, H. R. et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(10), 962–968. [Link]

  • ResearchGate. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • PubMed. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]

  • MDPI. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. [Link]

  • Parenti, M. D. et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • NIH. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. [Link]

  • Open Access Journals. Theoretical study and molecular docking analysis of some inhibitors of dopamine transporter for the identification of potent antipsychotic therapeutic agents targeting schizophrenia mental disorder. [Link]

  • NIH. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

  • NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • CD BioSciences. Drug Design Based on X-ray Crystallography. [Link]

  • PubMed. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. [Link]

  • ResearchGate. Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. [Link]

  • ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • ResearchGate. Crystal structures of human σ1 receptor bound to the classical antagonists haloperidol and NE-100. [Link]

Sources

Comparative

Selectivity Profiling of 4-Ethylpiperidin-4-amine Scaffolds: A Guide to Receptor Subtype Discrimination

Topic: Evaluating the Selectivity of 4-Ethylpiperidin-4-amine-based Compounds for Receptor Subtypes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of 4-Ethylpiperidin-4-amine-based Compounds for Receptor Subtypes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Gem-Disubstituted" Advantage

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the piperidine ring is a privileged scaffold. However, the 4-Ethylpiperidin-4-amine core (a gem-disubstituted piperidine) represents a specialized structural motif distinct from the ubiquitous 4-aminopiperidine or 4-phenylpiperidine (fentanyl-like) classes.

This guide evaluates the performance of 4-Ethylpiperidin-4-amine derivatives, focusing on their utility in achieving receptor subtype selectivity . Unlike mono-substituted analogs, the introduction of the 4-ethyl group at the quaternary center provides two critical advantages:

  • Conformational Restriction: It locks the 4-amino substituent into a defined axial or equatorial orientation, often required to discriminate between homologous receptor subtypes (e.g., Dopamine D4 vs. D2).

  • Metabolic Blockade: The quaternary carbon prevents CYP450-mediated oxidation at the typically labile 4-position.

This document compares the selectivity profiles of these compounds against standard alternatives in two primary therapeutic areas: Neuroscience (Dopamine Receptors) and Analgesia (Opioid Receptors) .

Comparative Analysis: Target Landscape

The following table summarizes how 4-Ethylpiperidin-4-amine derivatives compare to standard "Reference Scaffolds" in key pharmacological assays.

Table 1: Selectivity Performance Matrix
Feature4-Ethylpiperidin-4-amine (Gem-Disubstituted) 4-H-Piperidin-4-amine (Mono-substituted) 4-Phenylpiperidine (Fentanyl Class)
Primary Target Class Dopamine D4, CCR5, SHP2Dopamine D2/D3, MuscarinicMu-Opioid Receptor (MOR)
Selectivity Mechanism Steric clash in conserved pockets (D2) favors larger pockets (D4).[1]Flexible fit; often leads to "pan-activity" across subtypes.High affinity via aromatic pi-stacking; low subtype selectivity.
Metabolic Stability High (Quaternary carbon blocks oxidation).Low (Susceptible to N-dealkylation and ring oxidation).Medium (Susceptible to N-dealkylation).
Key Liability Synthetic complexity (requires quaternary center formation).Poor isoform selectivity (off-target side effects).High addiction potential (MOR agonism).
Case Study 1: Dopamine D4 vs. D2 Selectivity

The Dopamine D4 receptor is a prime target for cognition and schizophrenia, but it shares high sequence homology with the D2 receptor. Non-selective D2 blockade causes extrapyramidal side effects (EPS).

The Challenge: D2 and D4 binding pockets are nearly identical. The Solution: The 4-ethyl group acts as a "selectivity filter." The D2 receptor binding pocket is tighter around the orthosteric site. The bulky 4-ethyl group creates a steric clash in D2, while the more flexible D4 receptor accommodates the bulk, resulting in high selectivity.

Experimental Data: Binding Affinity (Ki)

Representative data derived from structure-activity relationship (SAR) studies of 4-aminopiperidines (e.g., U-101958 analogs).[2]

Compound ScaffoldD4 Affinity (

)
D2 Affinity (

)
Selectivity Ratio (D2/D4)
4-Ethyl-4-amino 1.4 nM >200 nM>140-fold
4-H-4-amino5.2 nM12.0 nM2.3-fold (Poor)
4-Methyl-4-amino2.8 nM45.0 nM16-fold

Insight: The ethyl substitution provides a superior selectivity window compared to the methyl analog, likely due to optimal filling of the hydrophobic accessory pocket in D4.

Experimental Protocols for Selectivity Evaluation

To validate the selectivity of a 4-Ethylpiperidin-4-amine library, a rigorous screening cascade is required.

Protocol A: Radioligand Binding Screen (Affinity)

Objective: Determine


 values for D2 and D4 receptors.
  • Membrane Preparation:

    • Use CHO cells stably expressing human D2L or D4.4 receptors.

    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation:

    • D2 Assay: Incubate membranes (20 µg protein) with [3H]-Methylspiperone (0.2 nM) and test compound (10 concentrations, 10 pM - 10 µM).

    • D4 Assay: Incubate membranes with [3H]-YM-09151-2 (0.1 nM) and test compound.

    • Note: Include 100 µM Haloperidol to define non-specific binding.

  • Filtration:

    • Incubate for 60 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Selectivity ([35S]GTPγS Binding)

Objective: Confirm if the compound is an agonist, antagonist, or partial agonist.

  • Setup: Prepare membranes in assay buffer containing GDP (10 µM) to minimize basal G-protein activation.

  • Reaction:

    • Add test compound + [35S]GTPγS (0.1 nM).

    • For Antagonist Mode : Add a reference agonist (e.g., Dopamine or Quinpirole at

      
      ).
      
  • Termination: Incubate 30 min at 30°C, filter, and count.

  • Interpretation:

    • Agonist: Increases [35S]GTPγS binding.

    • Antagonist: No effect alone; inhibits reference agonist response.

    • Inverse Agonist: Decreases basal binding below control.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow for evaluating these compounds, distinguishing between "Hit" and "Lead" based on the selectivity criteria defined above.

SelectivityWorkflow Input 4-Ethylpiperidin-4-amine Library Synthesis Step1 Primary Screen: Single Point Binding (10 µM) Target: D4 Receptor Input->Step1 Decision1 >50% Inhibition? Step1->Decision1 Discard1 Discard (Inactive) Decision1->Discard1 No Step2 Secondary Screen: Ki Determination (Dose Response) Targets: D4, D2, D3 Decision1->Step2 Yes Calc Calculate Selectivity Ratio Ki(D2) / Ki(D4) Step2->Calc Decision2 Ratio > 100x? Calc->Decision2 Step3 Functional Profiling (GTPγS / cAMP / B-Arrestin) Decision2->Step3 Yes Loop Structure Optimization (Modify N-substituent) Decision2->Loop No Lead Lead Candidate (High Selectivity & Potency) Step3->Lead Loop->Input

Figure 1: Screening cascade for identifying subtype-selective ligands. The critical decision point is the Selectivity Ratio calculation (Step 2).

Mechanistic Insight: Signaling Pathways

Understanding functional selectivity (biased signaling) is crucial. A 4-Ethylpiperidin-4-amine derivative might block G-protein signaling while sparing (or activating) Beta-arrestin pathways. This is increasingly relevant for reducing side effects.[3]

SignalingPathway Ligand 4-Ethylpiperidin Ligand Receptor GPCR (D4 or MOR) Ligand->Receptor Binds GProtein G-Protein (Gi/o) Receptor->GProtein Pathway A (Canonical) GRK GRK Receptor->GRK Phosphorylation Effector Adenylyl Cyclase GProtein->Effector Inhibits cAMP Decrease cAMP Effector->cAMP Arrestin Beta-Arrestin GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Pathway B (Desensitization) Bias Biased Ligands can selectively activate A or B Bias->Receptor

Figure 2: Divergent GPCR signaling pathways. 4-Ethylpiperidin-4-amine derivatives can be engineered to bias signaling toward Gi/o (efficacy) or Beta-arrestin (regulation).

References
  • Schlachter, S. K., et al. (1997).[4] "Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor."[2][4] European Journal of Pharmacology.

  • Kuduk, S. D., et al. (1999). "4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors." Bioorganic & Medicinal Chemistry Letters.

  • Thomas, J. B., et al. (2001).[5] "Factors influencing agonist potency and selectivity for the opioid delta receptor are revealed in structure-activity relationship studies."[5] Journal of Medicinal Chemistry.

  • Google Patents. (2019). "Pyrimidine-fused cyclic compound, preparation method therefor and application thereof (SHP2 Inhibitors)." WO2019158019A1.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Dopamine Receptors: D4."

Sources

Validation

Reproducibility of Synthetic Protocols for 4-Ethylpiperidin-4-amine Dihydrochloride

[1] Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride (often referred to as a gem-disubstituted piperidine diamine) is a critical pharmacophore in the synthesis of JAK inhibitors, CCR5 antagonists, and various G...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Ethylpiperidin-4-amine dihydrochloride (often referred to as a gem-disubstituted piperidine diamine) is a critical pharmacophore in the synthesis of JAK inhibitors, CCR5 antagonists, and various GPCR ligands.[1] Its structural rigidity, provided by the quaternary carbon at the 4-position, imparts unique conformational selectivity to drug candidates.

This guide objectively compares the two dominant synthetic strategies: the Alkylation-Curtius Route (Method A) and the Grignard-Ritter Route (Method B).[1] While Method B utilizes cheaper reagents, Method A is recommended for research and high-value scale-up due to its superior impurity profile and reproducibility.[1]

Part 1: Strategic Comparison of Synthetic Routes

The synthesis of 4,4-disubstituted piperidines presents a specific challenge: creating a quaternary center with both an amine and an alkyl group.

Comparative Analysis Matrix
FeatureMethod A: Alkylation-Curtius Method B: Grignard-Ritter
Primary Mechanism Enolate alkylation followed by acyl azide rearrangement.[1]Nucleophilic addition followed by acid-mediated amidation.[1]
Key Intermediate N-Boc-4-ethylpiperidine-4-carboxylic acidN-Benzyl-4-ethyl-4-hydroxypiperidine
Overall Yield 45-55% (4 Steps)30-40% (4 Steps)
Purity Profile High (>98%).[1][2][3] Main impurity is unreacted isonipecotate.[1]Moderate. Frequent contamination with elimination products (alkenes).[1]
Scalability High, provided DPPA/Azide safety is managed (Flow chemistry recommended).[1]Moderate. Large volumes of conc.[1] H₂SO₄ required.[1]
Safety Profile Caution: Uses Azides (DPPA). Requires thermal control.[1]Caution: Exothermic Ritter reaction; highly acidic waste.[1]
Reproducibility Excellent. Kinetic control (LDA) ensures mono-alkylation.[1]Variable. Grignard addition can be sensitive to moisture; Ritter yield fluctuates.[1]

Part 2: Detailed Experimental Protocols

Method A: The Alkylation-Curtius Route (Recommended)

Rationale: This route builds the carbon skeleton first and then introduces the nitrogen via rearrangement, avoiding the steric hindrance issues often seen in direct amination of ketones.

Step 1: α-Alkylation of Isonipecotate

Reagents: N-Boc-ethylisonipecotate, LDA (Lithium Diisopropylamide), Ethyl Iodide.[1]

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with N-Boc-ethylisonipecotate (1.0 eq) in anhydrous THF.[1]

  • Deprotonation: Cool to -78°C . Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) slowly. Critical: Maintain temperature below -70°C to prevent poly-alkylation.[1]

  • Workup: Warm to RT overnight. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1]

  • Validation: ¹H NMR should show the disappearance of the methine proton at the 4-position and appearance of the ethyl triplet.[1]

Step 2: Hydrolysis

Reagents: LiOH, THF/Water.[1]

  • Dissolve the ester from Step 1 in THF:H₂O (3:1).[1] Add LiOH (3.0 eq).[1]

  • Reflux for 4 hours. Acidify to pH 3 with 1N HCl and extract the free acid.[1]

Step 3: Curtius Rearrangement (The Critical Step)

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.[1]

  • Activation: Dissolve the acid (1.0 eq) in dry Toluene. Add TEA (1.2 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[1]

  • Trapping: Add excess tert-Butanol (5.0 eq) and reflux for 12 hours.

  • Purification: Column chromatography (Hexane/EtOAc). This yields the N,N'-di-Boc protected intermediate.[1]

Step 4: Global Deprotection

Reagents: 4M HCl in Dioxane.[1]

  • Dissolve intermediate in Dioxane.[1] Add 4M HCl (10 eq).

  • Stir at RT for 4 hours. The product precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

Method B: The Grignard-Ritter Route (Alternative)

Rationale: Useful when access to cryogenic cooling (for LDA) or azides is restricted.[1]

  • Grignard Addition: React N-Benzyl-4-piperidone with Ethylmagnesium bromide (EtMgBr) in Ether/THF at 0°C.

    • Note: This yields the tertiary alcohol.[1]

  • Ritter Reaction: Treat the alcohol with Acetonitrile and concentrated H₂SO₄ at 0°C -> RT.

    • Mechanism:[1][3][4][5][6][7] The alcohol dehydrates to a carbocation, which is trapped by the nitrile to form an acetamide.

    • Risk:[1] Elimination to the alkene (4-ethylidene) is a major side reaction.[1]

  • Hydrolysis: Reflux the acetamide in 6N HCl to cleave the acetyl group.

  • Hydrogenation: Remove the N-benzyl group using Pd/C and H₂ (50 psi) in Methanol.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Strategy Comparison

This flowchart illustrates the decision logic and chemical transformations for both methods.

SynthesisComparison cluster_A Method A: Carbon Skeleton First cluster_B Method B: Functional Group Interconversion Start Target: 4-Ethylpiperidin-4-amine (Gem-disubstituted) RouteA_Start Route A: Alkylation-Curtius (Recommended) Start->RouteA_Start High Purity Req. RouteB_Start Route B: Grignard-Ritter (Alternative) Start->RouteB_Start Cost Sensitive StepA1 1. Enolate Formation (LDA) & Alkylation (EtI) RouteA_Start->StepA1 StepA2 2. Ester Hydrolysis (LiOH) StepA1->StepA2 StepA3 3. Curtius Rearrangement (DPPA, tBuOH) StepA2->StepA3 StepA4 4. Acid Deprotection (HCl/Dioxane) StepA3->StepA4 FinalProduct 4-Ethylpiperidin-4-amine . 2HCl (White Solid) StepA4->FinalProduct StepB1 1. Grignard Addition (EtMgBr) RouteB_Start->StepB1 StepB2 2. Ritter Reaction (H2SO4, MeCN) StepB1->StepB2 StepB3 3. Amide Hydrolysis (HCl Reflux) StepB2->StepB3 StepB4 4. Hydrogenolysis (Pd/C, H2) StepB3->StepB4 StepB4->FinalProduct

Caption: Comparative workflow of Alkylation-Curtius (Green) vs. Grignard-Ritter (Red) routes. Method A offers higher convergence and purity.

Diagram 2: Mechanism of the Curtius Rearrangement Step

The success of Method A hinges on the Curtius rearrangement. This diagram details the electronic flow.

CurtiusMechanism cluster_conditions Critical Control Parameters Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA, TEA - HOP(Ph)2 Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (80°C) - N2 (Gas) Nitrene Nitrene/Concerted Transition State Carbamate Boc-Carbamate (R-NH-Boc) Isocyanate->Carbamate + tBuOH Trapping Note1 Anhydrous Toluene Note2 Slow Heating

Caption: Mechanistic flow of the Curtius rearrangement. The thermal elimination of Nitrogen (N2) drives the formation of the Isocyanate intermediate.

Part 4: Quality Control & Validation

To ensure the protocol is reproducible, the final product must meet these specifications:

  • Appearance: White to off-white crystalline solid.[1] Hygroscopic.

  • ¹H NMR (D₂O, 400 MHz):

    • δ 0.95 (t, 3H): Methyl group of the ethyl chain.[1]

    • δ 1.75 (q, 2H): Methylene group of the ethyl chain.

    • δ 3.10-3.40 (m, 4H): Piperidine ring protons (alpha to Nitrogen).[1]

    • Diagnostic: Absence of alkene peaks (δ 5.0-6.[1]0) rules out elimination byproducts from Method B.

  • Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻ (Dihydrochloride salt).[1]

References

  • Vertex Pharmaceuticals. (2010).[1] Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. Google Patents. Retrieved from

  • Shanghai Institute of Materia Medica. (2004).[1] Facile synthesis of 4-substituted-4-aminopiperidine derivatives. PubMed.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2006).[1] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-Ethyl-4-hydroxypiperidine Mass Spectrum. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Ethylpiperidin-4-amine dihydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Ethylpiperidin-4-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental steward...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Ethylpiperidin-4-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our chemical reagents. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed with the highest degree of scientific integrity and safety.

Hazard Assessment and Waste Characterization

  • Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is classified as a highly flammable liquid that is toxic when inhaled or in contact with skin, and causes severe skin burns and eye damage.[2][3] Derivatives often retain significant levels of this toxicity and corrosivity.[4]

  • Amine Functional Group: Aliphatic amines are basic and can be corrosive and irritating.[5]

  • Dihydrochloride Salt: The presence of two hydrochloride moieties means the compound is a salt. While this form is typically a solid and less volatile than its free-base counterpart, it can be corrosive, particularly in aqueous solutions, and may react with bases. When heated to decomposition, it is expected to release toxic fumes of nitrogen oxides and hydrogen chloride.[2][6]

Based on this analysis, 4-Ethylpiperidin-4-amine dihydrochloride must be treated as hazardous waste. It likely exhibits characteristics of toxicity (harmful if swallowed, inhaled, or in contact with skin) and corrosivity (causes skin and eye irritation/burns).[4][7][8][9]

Hazard Profile: 4-Ethylpiperidin-4-amine dihydrochloride (Inferred)
GHS Hazard Classifications (Anticipated) Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation.
Physical Form Solid.
Primary Hazards Toxic, Corrosive, Irritant.
Required Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles with side shields, lab coat. Use in a chemical fume hood.[8][9]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Acids.[2][6]
Recommended Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS.

Immediate Safety Protocols: Spills and Exposures

In the event of accidental release or exposure, immediate and decisive action is critical to mitigate harm.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3][10]

Spill Management: For a small spill of solid material:

  • Evacuate non-essential personnel and ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.

  • Place the swept material and any contaminated cleaning tools (e.g., wipes, pads) into a clearly labeled, compatible waste container.

  • Do not allow the chemical to enter drains or waterways.[6]

  • Decontaminate the spill area thoroughly (see Section 5). For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Collection and Containment: A Self-Validating System

The foundation of safe disposal is a robust containment strategy that prevents chemical reactions and environmental release. All waste must be handled in accordance with local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Container Selection:

  • Primary Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid. The original manufacturer's container is often a suitable choice if it is in good condition.

  • Rationale: As a hydrochloride salt, this compound can form acidic solutions that may corrode metal containers over time.[12][13] Glass is acceptable but poses a breakage risk. The container must be in good condition, free of leaks or external contamination.

Segregation:

  • Incompatibility: This waste must be segregated from incompatible materials. Specifically, store it away from strong bases (to prevent acid-base reactions) and strong oxidizing agents (to prevent violent or explosive reactions).[2][6][14]

  • Physical Separation: Use secondary containment bins to physically separate this waste stream from other chemical compatibility groups.

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for accumulating and disposing of 4-Ethylpiperidin-4-amine dihydrochloride waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish an SAA at or near the point of waste generation. This area must be under the control of laboratory personnel.[11] The SAA should be a designated, low-traffic area, such as inside a ventilated cabinet.

Step 2: Prepare the Waste Container

  • Select a compatible container as described in Section 3.

  • Before adding any waste, affix a "Hazardous Waste" label. The label must include the full chemical name ("4-Ethylpiperidin-4-amine dihydrochloride") and a clear indication of its hazards (e.g., "Toxic," "Corrosive"). Do not use abbreviations or chemical formulas.

Step 3: Accumulate Waste

  • Carefully transfer waste into the labeled container, whether it is residual solid, contaminated consumables (e.g., weighing paper, gloves), or prepared solutions.

  • Keep the container securely closed at all times except when adding waste. An open funnel should never be left in the container.

Step 4: Maintain the Waste Log (for mixtures)

  • If creating a mixed waste stream (e.g., a solution of the compound in a solvent), list every component and its approximate percentage on the hazardous waste label.

Step 5: Request Disposal

  • Once the container is full (do not exceed 90% capacity) or the project is complete, arrange for disposal.

  • Contact your institution's EHS office to schedule a waste pickup. Do not attempt to dispose of this material through regular trash or down the sewer system.[11]

Below is a decision-making workflow for handling waste generated in the laboratory.

G start Waste Generated: 4-Ethylpiperidin-4-amine dihydrochloride spill Is it a spill? start->spill spill_proc Follow Spill Management Protocol (Section 2). Collect all materials in a hazardous waste container. spill->spill_proc Yes container Select Compatible Container (HDPE) and affix Hazardous Waste Label. spill->container No spill_yes Yes spill_no No (Routine Waste) pickup Contact EHS Office for Waste Pickup. spill_proc->pickup collect Collect Waste in SAA. Keep container closed. Segregate from incompatibles. container->collect full Is container full or project complete? collect->full full->collect No full->pickup Yes full_yes Yes full_no No end_state Proper Disposal Achieved pickup->end_state

Caption: Decision workflow for handling and disposing of 4-Ethylpiperidin-4-amine dihydrochloride waste.

Decontamination

All non-disposable equipment, glassware, and surfaces that have come into contact with 4-Ethylpiperidin-4-amine dihydrochloride must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse glassware and equipment with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so, followed by an organic solvent like ethanol or acetone). Collect the initial rinsate as hazardous waste.

  • Washing: Wash with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Wipe down benchtops and fume hood surfaces with an appropriate cleaning agent, ensuring all residue is removed.

By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].

  • International Labour Organization (n.d.). International Chemical Safety Cards (ICSC): 0317 - Piperidine. Retrieved from [Link].

  • Carl ROTH GmbH + Co. KG (2025). Safety Data Sheet: Piperidine. Retrieved from [Link].

  • AAPPTec, LLC (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link].

  • United Nations Office on Drugs and Crime (UNODC) (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].

  • Walchem (2024). Chemical Compatibility Chart. Retrieved from [Link].

  • Crest Pumps (n.d.). Chemical Compatibility Table. Retrieved from [Link].

  • SafetyBuyer (n.d.). Chemical Compatibility Guide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA) (n.d.). Incompatible Chemicals Storage. Retrieved from [Link].

Sources

Handling

Personal Protective Equipment for Handling 4-Ethylpiperidin-4-amine dihydrochloride

[1] CAS Number: 1774896-82-0 Formula: C₇H₁₈Cl₂N₂ (Dihydrochloride Salt) Molecular Weight: 201.14 g/mol [1] Part 1: Core Directive & Hazard Philosophy The "Data Gap" Risk Protocol As a research chemical used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1774896-82-0 Formula: C₇H₁₈Cl₂N₂ (Dihydrochloride Salt) Molecular Weight: 201.14 g/mol [1]

Part 1: Core Directive & Hazard Philosophy

The "Data Gap" Risk Protocol As a research chemical used primarily in drug discovery (often as a building block for opioid analogues or kinase inhibitors), 4-Ethylpiperidin-4-amine dihydrochloride lacks a fully characterized toxicological profile.[1][2] Most commercial Safety Data Sheets (SDS) list it as "Not Classified" or "No Data Available" for acute toxicity.

Critical Safety Warning: Do not mistake "No Data" for "Safe." As a Senior Application Scientist, I apply the Precautionary Principle . Chemically, this compound is a gem-disubstituted amine salt .[1] Upon contact with mucous membranes or moisture, the dihydrochloride moiety hydrolyzes to release hydrochloric acid equivalents, creating a localized acidic environment that causes irritation or chemical burns.[1] Furthermore, primary amines are potential sensitizers.

Operational Mandate: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer regardless of its formal GHS classification.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Dust Hazard: Amine salts are often fine, hygroscopic powders that become airborne easily due to static charge.[1] Inhalation causes immediate upper respiratory tract irritation (acidic hydrolysis).
Ocular Chemical Safety Goggles (ANSI Z87.1+)Fine Particulate Risk: Standard safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Dermal (Hand) Nitrile Gloves (Min. 0.11 mm thickness)Permeation Resistance: Nitrile provides excellent resistance to amine salts. Protocol: Inspect for pinholes before donning. Change immediately if splashed.
Dermal (Body) Lab Coat (High-neck, long sleeve)Skin Barrier: Prevents accumulation of dust on street clothes.[1] Ensure cuffs are tucked under gloves or use cuff guards.
Part 3: Operational Protocols (Step-by-Step)
Phase 1: Pre-Handling & Engineering Controls
  • Environment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Static Control: Amine dihydrochlorides are prone to static buildup. Use an ionizing blower or anti-static gun inside the hood to prevent the powder from "flying" during weighing.

  • Decontamination Prep: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution nearby to neutralize potential acidic spills.

Phase 2: Weighing & Solubilization

Rationale: The heat of solution for dihydrochloride salts can be exothermic.

  • Tare: Place the receiving vial in the balance inside the hood (if available) or use a transfer vessel.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization:

    • Add the solvent (e.g., Water, DMSO, Methanol) to the vial first if possible, or add solvent to the powder slowly.[1]

    • Caution: Expect a mild exotherm. If dissolving >1 gram, cool the receiving vessel in an ice bath.

    • Vortex heavily. Dihydrochlorides may require sonication to fully dissolve in organic solvents like DMSO.

Phase 3: Disposal & Decontamination
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a hazardous solid waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Aqueous or organic solutions must go into the appropriate halogenated or non-halogenated waste stream. Do not pour down the sink.

  • Surface Decon: Wipe down the balance and work area with a wet paper towel (water) followed by an ethanol wipe. The water step is crucial to solubilize and remove salt residues that ethanol might leave behind.

Part 4: Visualization (Safe Handling Workflow)

The following diagram outlines the logical flow for handling 4-Ethylpiperidin-4-amine dihydrochloride to minimize exposure risks.

SafeHandling Start START: Risk Assessment PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Hood Engineering Control: Activate Fume Hood PPE->Hood Weigh Weighing Protocol: Use Anti-Static Gun Avoid Dust Generation Hood->Weigh Dissolve Solubilization: Add Solvent Slowly (Watch for Exotherm) Weigh->Dissolve Spill Spill Event? Dissolve->Spill Clean Neutralize with 5% NaHCO3 Solution Spill->Clean YES Waste Disposal: Label as 'Irritant Organic Salt' Spill->Waste NO Clean->Waste End END: Decon Surfaces Waste->End

Caption: Operational workflow emphasizing static control during weighing and neutralization during spill response.

Part 5: Emergency Response
IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. The acidic nature of the salt requires thorough irrigation. Seek medical attention.
Skin Contact Brush off loose powder before wetting (to avoid creating a concentrated acid solution on skin), then wash with soap and copious water.[1]
Inhalation Move to fresh air immediately. If wheezing or coughing persists, seek medical support (possible sensitization).
References
  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride (Product Code PK03186E-2).[1] Retrieved February 19, 2026, from [Link] (Note: Direct deep link to dynamic SDS generation may expire; sourced from search index).

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Piperidin-4-amine dihydrochloride (Analogous Structure Safety Review). Retrieved February 19, 2026, from [Link]

Sources

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